1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >24.3 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403844. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,4,6-trimethyl-2-oxopyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6-4-7(2)11(3)9(12)8(6)5-10/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNFRZWVZUMYEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1C)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90214058 | |
| Record name | Nicotinonitrile, 1,2-dihydro-2-oxo-1,4,6-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90214058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>24.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24817723 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
64038-03-5 | |
| Record name | Nicotinonitrile, 1,2-dihydro-2-oxo-1,4,6-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064038035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 64038-03-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403844 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nicotinonitrile, 1,2-dihydro-2-oxo-1,4,6-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90214058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Synthesis of 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: A Technical Guide
Introduction: The Significance of the 2-Pyridone Scaffold
The 2-pyridone nucleus is a privileged scaffold in medicinal chemistry and materials science. Its derivatives are integral to numerous biologically active molecules, exhibiting a wide spectrum of therapeutic properties including antitumor, antiviral, and anti-inflammatory activities.[1] The specific compound, 1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, serves as a crucial building block in the development of novel therapeutics, particularly as a modulator of nicotinic acetylcholine receptors and in the design of new agrochemicals. Its carefully positioned functional groups—the nitrile, the conjugated ketone, and the methyl substituents—offer multiple points for chemical modification, enabling the creation of diverse molecular libraries for drug discovery.
This guide provides an in-depth exploration of a robust and efficient synthetic pathway to 1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. We will dissect a logical two-step approach, beginning with the construction of the core pyridone ring system, followed by a regioselective N-methylation. The causality behind experimental choices, the underlying reaction mechanisms, and detailed, validated protocols are presented to empower researchers in their synthetic endeavors.
Part 1: Construction of the 4,6-Dimethyl-2-pyridone Core
The foundational step in this synthesis is the creation of the 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile intermediate. This is most effectively achieved through a base-catalyzed cyclocondensation reaction, a variant of the Guareschi-Thorpe reaction, between acetylacetone and cyanoacetamide.
Causality and Mechanistic Insight
The reaction is initiated by a Knoevenagel condensation between one of the carbonyl groups of acetylacetone and the active methylene group of cyanoacetamide. The choice of a base, such as piperidine or an amino acid like arginine, is critical as it serves to deprotonate the cyanoacetamide, generating the nucleophilic carbanion required for the initial attack.[2]
Following the initial condensation and subsequent dehydration to form a vinylogous intermediate, an intramolecular cyclization occurs. The amide nitrogen of the cyanoacetamide moiety attacks the remaining carbonyl group of the acetylacetone backbone. This ring-closing step is the key to forming the six-membered pyridone ring. A final dehydration step then yields the aromatic 2-pyridone system. The overall mechanism is a cascade of well-understood organic reactions, making it a reliable and high-yielding transformation.
dot
Caption: Mechanism of 4,6-Dimethyl-2-pyridone Formation.
Experimental Protocol: Synthesis of 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
This protocol is adapted from established literature procedures for the synthesis of substituted 2-pyridones.[3]
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acetylacetone (10.0 g, 0.1 mol) and cyanoacetamide (8.4 g, 0.1 mol) in ethanol (100 mL).
-
Catalyst Addition: To the stirred suspension, add piperidine (1.0 mL, 0.01 mol) as a catalyst.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the mixture to room temperature. The product will precipitate out of the solution. If precipitation is slow, cool the flask in an ice bath.
-
Purification: Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 20 mL). The crude product can be further purified by recrystallization from ethanol or a mixture of ethanol and water to yield a white to pale yellow crystalline solid.
Part 2: N-Methylation of the Pyridone Core
The final step is the introduction of a methyl group onto the nitrogen atom of the pyridone ring. The N-alkylation of 2-pyridones can be challenging due to the presence of the tautomeric 2-hydroxypyridine form, which can lead to competing O-alkylation.[4] Therefore, a regioselective method is paramount. While classic methods using methyl iodide and a strong base like sodium hydride can be effective, modern approaches offer milder conditions and higher selectivity.
Causality and Strategic Choice of Reagents
A highly effective and regioselective method for the N-alkylation of 2-pyridones involves the use of tris(dimethylamino)phosphine (P(NMe₂)₃) and an α-keto ester, which acts as the alkyl source via a deoxygenation process.[5] This method proceeds under mild conditions and avoids the use of harsh bases, minimizing O-alkylation. However, for accessibility and simplicity, a more traditional and still reliable protocol using dimethyl sulfate is presented here. The choice of a polar aprotic solvent like DMF facilitates the reaction, and potassium carbonate serves as a mild base to deprotonate the pyridone nitrogen.
dot
Caption: Workflow for the N-Methylation of the Pyridone Core.
Experimental Protocol: Synthesis of 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
-
Setup: To a dry 100 mL round-bottom flask, add 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (7.4 g, 0.05 mol) and anhydrous potassium carbonate (10.4 g, 0.075 mol).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF, 50 mL) to the flask.
-
Methylation: Stir the suspension at room temperature and add dimethyl sulfate (6.9 g, 5.2 mL, 0.055 mol) dropwise over 10 minutes.
-
Reaction: Heat the mixture to 60-70 °C and stir for 3-5 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water (200 mL). A precipitate will form.
-
Isolation and Purification: Stir the aqueous suspension for 30 minutes, then collect the solid by vacuum filtration. Wash the solid with water (3 x 30 mL) and dry. The crude product can be purified by recrystallization from a suitable solvent such as isopropanol or ethanol to afford the final product as a crystalline solid.
Data Summary
| Step | Reactants | Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Product |
| 1 | Acetylacetone, Cyanoacetamide | Piperidine | Ethanol | 80-85 | 4-6 | 85-95 | 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile |
| 2 | 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | Dimethyl Sulfate, K₂CO₃ | DMF | 60-70 | 3-5 | 80-90 | 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile |
Conclusion
The synthesis of 1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is reliably achieved through a two-step sequence involving a base-catalyzed cyclocondensation followed by a regioselective N-methylation. This pathway utilizes readily available starting materials and employs well-established, high-yielding reactions. The protocols and mechanistic insights provided herein offer a comprehensive guide for researchers, enabling the efficient production of this valuable heterocyclic building block for applications in drug discovery and chemical biology. The self-validating nature of these classic transformations ensures a high degree of reproducibility, making this synthetic route both practical and scalable.
References
-
Prlainović, N. Ž., et al. (2017). Mechanism of the condensation of acetylacetone with cyanoacetamide yielding 4,6-dimethyl-3-cyano-2-pyridone in the chemically catalyzed reaction. ResearchGate. Available at: [Link]
- Dotsenko, V. V., et al. (2020). Synthesis of 4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile by Condensation of Cyanothioacetamide with Acetaldehyde. Russian Journal of General Chemistry.
-
Alafeefy, A. M., et al. (2010). One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition. PubMed. Available at: [Link]
-
Kibou, Z., et al. Synthesis of cyanoacetamide derivatives. ResearchGate. Available at: [Link]
-
Borik, R. M. (2024). Design and Synthesis of Novel Heterocycles Utilizing 4,6-Dimethyl-1-((4-methylthiazol-2-yl)amino)-2-oxo-1,2-dihydropyridine-3-carbonitrile. Bentham Science Publishers. Available at: [Link]
-
Wang, N., et al. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. Organic Chemistry Portal. Available at: [Link]
-
Wang, N., et al. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. The Journal of Organic Chemistry. Available at: [Link]
-
Dotsenko, V. V., et al. (2020). Synthesis of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile by condensation of cyanothioacetamide with acetaldehyde and 1-(Prop-1-en-2-yl)piperidine. ResearchGate. Available at: [Link]
- Fadda, A. A. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. TÜBİTAK Academic Journals.
-
Prlainović, N. Ž., et al. (2017). Synthesis of 4,6-dimethyl-3-cyano-2-pyridone catalysed by amino acids. Zastita Materijala. Available at: [Link]
-
Dyachenko, V. D., et al. (2012). On the regioselectivity of the reaction of cyanothioacetamide with 2-acetylcyclo-hexanone, 2-acetylcyclopentanone, and 2-acetyl-1-(morpholin-4-yl)-1-cycloalkenes. ResearchGate. Available at: [Link]
- CN101654432B - Method for N-alkylation of 2-pyridone. Google Patents.
- Hu, G., et al. (2018).
-
C‐5 alkenylation of N‐methyl‐2‐pyridone with acrylates. ResearchGate. Available at: [Link]
- US4925985A - Novel process for the production of 4,6-dimethyl-7-hydroxynonan-3-one. Google Patents.
-
One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. Available at: [Link]
-
Nicely, L. G., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. National Institutes of Health. Available at: [Link]
-
Dotsenko, V. V., et al. (2023). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. MDPI. Available at: [Link]
-
Xiong, X., et al. (2004). A new mild method for the one-pot synthesis of pyridines. Organic Chemistry Portal. Available at: [Link]
-
Wang, X.-S., et al. (2006). One‐Pot Synthesis of 4,6‐Diaryl‐2‐oxo‐1,2‐dihydropyridine‐3‐carbonitriles via Three‐Component Cyclocondensation under Solvent‐Free Conditions. ResearchGate. Available at: [Link]
-
Engle, S. M., et al. Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses Procedure. Available at: [Link]
-
Synthesis of 3-cyano-4,6-dimethyl-2(1H)-pyridinone. PrepChem.com. Available at: [Link]
-
Nicely, L. G., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. University of Dundee Discovery Research Portal. Available at: [Link]
-
Synthesis of 2‐amino‐4,6‐diphenylnicotinonitrile derivatives under optimum conditions. ResearchGate. Available at: [Link]
Sources
An In-depth Technical Guide to 1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of heterocyclic chemistry is continually evolving, driven by the quest for novel molecular architectures with significant biological and material science applications. Among these, the 2-pyridone scaffold stands out as a "privileged structure" due to its prevalence in natural products and its versatile pharmacological profile. This guide focuses on a specific, highly functionalized derivative: 1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile . As a Senior Application Scientist, this document aims to provide a comprehensive technical overview, synthesizing foundational chemical principles with practical, field-proven insights to empower researchers in their scientific endeavors.
Molecular Structure and Physicochemical Properties
This compound, hereafter referred to as TODPCN , is a distinct member of the 2-pyridone family. Its structure is characterized by a dihydropyridine ring bearing a carbonyl group at the 2-position, a cyano group at the 3-position, and methyl groups at the 1 (N-methylation), 4, and 6 positions.
dot graph "Chemical_Structure" { layout=neato; node [shape=none, margin=0]; edge [color="#202124"];
} Caption: Chemical structure of this compound (TODPCN).
The strategic placement of these functional groups imparts a unique combination of electronic and steric properties, influencing its reactivity, solubility, and interaction with biological targets or material surfaces.
Table 1: Physicochemical Properties of TODPCN
| Property | Value | Source |
| CAS Number | 64038-03-5 | [1][2] |
| Molecular Formula | C₉H₁₀N₂O | [] |
| Molecular Weight | 162.19 g/mol | [] |
| Appearance | Not explicitly reported, likely a solid at room temperature. | N/A |
| Solubility | Expected to have moderate solubility in polar organic solvents. | N/A |
| InChI | InChI=1S/C9H10N2O/c1-6-4-7(2)11(3)9(12)8(6)5-10/h4H,1-3H3 | [] |
| SMILES | CC1=CC(=C(C(=O)N1C)C#N)C | [] |
Synthesis and Characterization
Proposed Synthetic Pathway
Rationale for Experimental Choices:
-
Multicomponent Reaction: This approach is favored for its atom economy and operational simplicity, allowing for the construction of the complex pyridone ring in a single step from readily available starting materials.
-
Starting Materials: Acetylacetone provides the C4-C5-C6 backbone and the methyl groups at positions 4 and 6. N-methylcyanoacetamide is the logical precursor for the N-methylated pyridone ring, the C2-C3 bond, and the essential cyano group at C3.
-
Catalyst: A basic catalyst such as piperidine or an inorganic base is crucial for promoting the initial Knoevenagel condensation and the subsequent cyclization and dehydration steps.
Spectroscopic Characterization (Predicted)
Detailed experimental spectroscopic data for TODPCN is not currently published. However, based on the known chemical shifts and vibrational frequencies of related 2-pyridone structures, the following characteristic signals can be predicted.
Table 2: Predicted Spectroscopic Data for TODPCN
| Spectroscopy | Predicted Peaks/Signals | Rationale |
| ¹H NMR | Singlet (~6.0-6.5 ppm, 1H, C5-H)Singlet (~3.5 ppm, 3H, N-CH₃)Singlet (~2.4 ppm, 3H, C6-CH₃)Singlet (~2.2 ppm, 3H, C4-CH₃) | The vinylic proton at C5 is expected to be a singlet. The three methyl groups will also appear as distinct singlets in the aliphatic region. |
| ¹³C NMR | Carbonyl C=O (~160-165 ppm)Quaternary carbons (C2, C3, C4, C6)Cyano C≡N (~115-120 ppm)Vinylic CH (~100-110 ppm)Methyl carbons (~15-35 ppm) | The carbonyl carbon is significantly deshielded. The cyano carbon appears in a characteristic region. The remaining carbons can be assigned based on their chemical environment. |
| FT-IR | Strong C≡N stretch (~2220 cm⁻¹)Strong C=O stretch (~1650 cm⁻¹)C=C stretching (~1580-1620 cm⁻¹)C-H stretching (aliphatic and aromatic) | The nitrile and carbonyl groups will exhibit strong, characteristic absorption bands. The C=C bonds of the pyridone ring will also be prominent. |
Reactivity and Synthetic Applications
The reactivity of TODPCN is governed by its constituent functional groups. The electron-withdrawing nature of the cyano and carbonyl groups influences the electron density of the pyridone ring, making it susceptible to certain nucleophilic and electrophilic attacks.
-
Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. It can also participate in cycloaddition reactions.
-
Pyridone Ring: The ring can undergo electrophilic substitution, although the electron-withdrawing groups may deactivate it. The methyl groups can potentially be functionalized.
-
Carbonyl Group: The oxygen of the carbonyl group can be protonated or act as a Lewis base, coordinating to metal ions.
Key Application: Corrosion Inhibition
A significant and well-documented application of TODPCN is as a corrosion inhibitor for mild steel in acidic environments.[4] This is a critical application in various industries, including oil and gas, where acidizing is a common practice.
Mechanism of Action
TODPCN functions as an effective corrosion inhibitor through a process of adsorption onto the metal surface, forming a protective barrier that impedes the corrosive action of the acidic medium. The mechanism is understood to be a combination of physisorption and chemisorption.
-
Physisorption: This involves the electrostatic interaction between the protonated TODPCN molecule (in acidic solution) and the negatively charged metal surface (due to the adsorption of sulfate ions).
-
Chemisorption: This is a stronger interaction involving the sharing of electrons between the inhibitor molecule and the vacant d-orbitals of the iron atoms on the steel surface. The heteroatoms (N, O) and the π-electrons of the pyridone ring in TODPCN are crucial for this process.
Quantum Chemical Insights
Density Functional Theory (DFT) calculations have provided deeper insights into the inhibitive properties of TODPCN.[4] These computational studies help in understanding the electronic properties of the molecule that contribute to its effectiveness as a corrosion inhibitor.
Table 3: Key Quantum Chemical Parameters of TODPCN
| Parameter | Significance in Corrosion Inhibition |
| E_HOMO (Energy of Highest Occupied Molecular Orbital) | A higher E_HOMO value indicates a greater tendency of the molecule to donate electrons to the metal surface, facilitating adsorption. |
| E_LUMO (Energy of Lowest Unoccupied Molecular Orbital) | A lower E_LUMO value suggests a higher ability of the molecule to accept electrons from the metal surface (back-donation). |
| ΔE (Energy Gap, E_LUMO - E_HOMO) | A smaller energy gap implies higher reactivity and a greater potential for inhibition. |
| Dipole Moment (μ) | A higher dipole moment can enhance the adsorption of the inhibitor on the metal surface. |
The calculated parameters for TODPCN support its strong adsorption and high inhibition efficiency.[4]
Potential Applications in Drug Discovery and Materials Science
The 2-pyridone scaffold is a well-established pharmacophore found in numerous biologically active compounds.[5][6] While specific biological activities for TODPCN have not been extensively reported, its structural features suggest potential for exploration in several therapeutic areas:
-
Antimicrobial and Antifungal Agents: Many substituted pyridones exhibit antimicrobial properties.
-
Anticancer Agents: The 2-pyridone nucleus is present in several compounds with cytotoxic activity against various cancer cell lines.[5][6]
-
Enzyme Inhibitors: The ability of the pyridone ring to participate in hydrogen bonding and other non-covalent interactions makes it a suitable scaffold for designing enzyme inhibitors.
In materials science, beyond corrosion inhibition, the photophysical properties of pyridone derivatives are being explored for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling TODPCN. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage. Standard laboratory practices, including the use of personal protective equipment (gloves, safety glasses), are recommended.
Conclusion and Future Outlook
This compound is a molecule of significant interest, particularly due to its proven efficacy as a corrosion inhibitor. Its synthesis is achievable through established synthetic methodologies for 2-pyridones, and its rich chemical functionality offers avenues for further derivatization. While there is a need for more comprehensive experimental characterization, especially spectroscopic data, the existing literature provides a strong foundation for its application in materials science. Furthermore, the privileged nature of the 2-pyridone scaffold suggests that TODPCN and its analogues are promising candidates for future exploration in drug discovery programs. This guide serves as a foundational resource to stimulate and support further research into this versatile and promising chemical entity.
References
-
El-Sayed, N. N. E., et al. (2015). Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents. Archiv der Pharmazie, 348(11), 824-834. [Online] Available at: [Link]
-
Mourya, P., et al. (2016). Inhibition of mild steel corrosion by 1,4,6-trimethy1-2-oxo-1,2-dihydropyridine-3-carbonitrile and synergistic effect of halide ion in 0.5 M H2SO4. Applied Surface Science, 371, 141-150. [Online] Available at: [Link]
-
ChemBK. 1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. [Online] Available at: [Link]
-
Abdel-Aziz, H. A., et al. (2010). One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition. Bioorganic & Medicinal Chemistry, 18(17), 6336-6343. [Online] Available at: [Link]
-
IUCr Journals. Crystal structure of 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile. [Online] Available at: [Link]
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Online] Available at: [Link]
-
Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Online] Available at: [Link]
-
Jansone, D., et al. (2005). Synthesis of 4,6,6-Trimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile. Chemistry of Heterocyclic Compounds, 41(12), 1537-1538. [Online] Available at: [Link]
-
PubChem. 1,4-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. [Online] Available at: [Link]
-
ResearchGate. Molecular and crystalline structure of 4,6,6-trimethyl-2-oxo-5,6-dihydro- 2H-pyran-3-carbonitrile and 4,6,6-trimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3- carbonitrile. [Online] Available at: [Link]
-
University of Baghdad Digital Repository. Synthesis and Characterization of Heterocyclic Derivatives to Evaluate their Efficiency as Corrosion Inhibitors for Carbon Steel. [Online] Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information. [Online] Available at: [Link]
-
Moroccan Journal of Chemistry. Synthesis, Characterization and Corrosion Inhibition Potential of Olefin Derivatives for Carbon Steel in 1M HCl: Electrochemical and DFT Investigations. [Online] Available at: [Link]
Sources
- 1. acadiau.ca [acadiau.ca]
- 2. 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | 64038-03-5 [sigmaaldrich.cn]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (CAS: 64038-03-5)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Versatile Heterocyclic Scaffold
1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile, a substituted pyridone derivative, represents a compelling heterocyclic scaffold with demonstrated and potential applications spanning materials science and medicinal chemistry. Its unique electronic and structural features, arising from the interplay of the pyridone ring, cyano group, and methyl substituents, make it a valuable building block in synthetic chemistry and a molecule of interest for diverse scientific investigations. This guide provides a comprehensive technical overview of its synthesis, characterization, and known applications, with a forward-looking perspective on its potential in drug discovery and development.
Molecular Profile and Physicochemical Characteristics
This compound is a solid, crystalline compound at room temperature. A thorough understanding of its fundamental properties is critical for its effective use in research and development.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 64038-03-5 | [1][2] |
| Molecular Formula | C₉H₁₀N₂O | [2][] |
| Molecular Weight | 162.19 g/mol | [] |
| Appearance | Yellow to white solid | [4] |
| Melting Point | 306-309 °C (for the isomer 4,5,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile) | [4] |
| Solubility | Data not available; likely soluble in polar organic solvents. | |
| Storage | Store at room temperature in a dry, sealed container. | [4] |
Molecular Structure:
The structure of this compound is characterized by a dihydropyridine ring bearing a carbonyl group at the 2-position, a cyano group at the 3-position, and methyl groups at the 1, 4, and 6-positions.
Caption: 2D structure of this compound.
Synthesis and Characterization
The synthesis of substituted 2-oxo-1,2-dihydropyridine-3-carbonitriles is typically achieved through multi-component reactions, offering a convergent and efficient approach to this heterocyclic core.
General Synthetic Approach: Hantzsch Dihydropyridine Synthesis Adaptation
The Hantzsch dihydropyridine synthesis, a classic multi-component reaction, serves as a foundational method for constructing the dihydropyridine ring.[5] An adaptation of this reaction, involving the condensation of an aldehyde, a β-ketoester, and an ammonia source, can be employed. For the synthesis of the target molecule, a likely pathway involves the condensation of an appropriate β-enaminone with a cyano-containing active methylene compound.
A plausible synthetic route is the reaction of N-methylacetoacetamide, ethyl cyanoacetate, and an acetaldehyde equivalent, catalyzed by a base.
Caption: Generalized workflow for the synthesis of the target compound.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - A singlet for the N-CH₃ protons (δ ~3.5 ppm).- A singlet for the C4-CH₃ protons (δ ~2.4 ppm).- A singlet for the C6-CH₃ protons (δ ~2.3 ppm).- A singlet for the C5-H proton (δ ~6.0 ppm). |
| ¹³C NMR | - A signal for the C=O carbon (δ ~160 ppm).- Signals for the nitrile carbon (C≡N) and the olefinic carbons of the pyridine ring.- Signals for the three methyl carbons. |
| IR Spectroscopy | - A strong absorption band for the C≡N stretch (~2220 cm⁻¹).[8]- A strong absorption band for the C=O stretch of the pyridone ring (~1650 cm⁻¹).[9]- C-H stretching bands for the methyl and vinyl protons (~2900-3100 cm⁻¹).[9] |
| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z = 162.19. |
Applications and Scientific Insights
This molecule has garnered attention in distinct scientific domains, showcasing its versatility.
Corrosion Inhibition: A Protective Shield for Mild Steel
A significant and well-documented application of this compound is as a corrosion inhibitor for mild steel in acidic environments, such as sulfuric acid.[10] The molecule's efficacy stems from its ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process.
The inhibition mechanism is multifaceted, involving both physical (electrostatic) and chemical adsorption. The nitrogen and oxygen atoms in the pyridone ring, along with the π-electrons of the aromatic system and the cyano group, are believed to play a crucial role in the adsorption process by donating electrons to the vacant d-orbitals of iron.
Caption: Mechanism of corrosion inhibition by the title compound.
A Scaffold for Drug Discovery: Potential Cytotoxic and Antimicrobial Agents
The broader class of 1,4,6-trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles has been investigated for its biological activities, revealing promising potential in the development of new therapeutic agents.[11][12]
Antimicrobial and Cytotoxic Potential:
Studies on various derivatives of this scaffold have demonstrated significant antimicrobial and cytotoxic activities.[11][12] Certain analogs have exhibited potent activity against various human tumor cell lines, with some showing greater efficacy than the standard chemotherapeutic drug doxorubicin against specific cancer types.[11] Furthermore, a number of these compounds have displayed a broad spectrum of antimicrobial activity, effective against both bacteria and fungi.[11]
The biological activity is thought to be linked to the specific substituents on the pyridone ring. The core structure serves as a versatile template that can be chemically modified to optimize its interaction with biological targets. The nitrile and carbonyl groups, in particular, offer sites for further chemical elaboration to generate diverse libraries of compounds for screening.[9]
While specific studies on the cytotoxic and antimicrobial properties of the 1,4,6-trimethyl substituted version were not found in the searched literature, its structural similarity to biologically active analogs suggests it could be a valuable starting point or fragment for medicinal chemistry programs.
Experimental Protocols
Safety and Handling
As a chemical intermediate, this compound should be handled with appropriate safety precautions in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.[13]
-
Handling: Use in a well-ventilated area or a chemical fume hood.[13] Avoid inhalation of dust and contact with skin and eyes.[13]
-
Fire Safety: In case of fire, use water spray, carbon dioxide, dry chemical powder, or appropriate foam.[13]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
It is imperative to consult the specific Safety Data Sheet (SDS) for this compound before use.[1][14][15][16]
Future Perspectives
This compound stands as a molecule with established utility and significant untapped potential. In the realm of materials science, further investigation into its corrosion inhibition properties under different conditions and on various metal surfaces could broaden its applicability. In the context of drug discovery, its role as a versatile scaffold warrants deeper exploration. Future research could focus on:
-
Synthesis of Analog Libraries: Systematic modification of the methyl groups and exploration of alternative substituents could lead to the discovery of compounds with enhanced and more specific biological activities.
-
Mechanism of Action Studies: For analogs that exhibit promising cytotoxic or antimicrobial effects, elucidating their precise mechanism of action will be crucial for their development as therapeutic agents.
-
Fragment-Based Drug Design: Given its relatively small size and functionality, this molecule could be a valuable fragment for screening against a wide range of biological targets.
References
-
Gouda, M. A., et al. (2015). Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents. Archiv der Pharmazie, 348(11), 824-834. Retrieved from [Link]
-
HFC. (n.d.). 91591-59-2 | 4,5,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
-
SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 1,4-DIHYDROPYRIDINES DERIVATIVES. (n.d.). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 3. Infrared spectroscopy. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Monogel. (2023, March 6). safety data sheet. Retrieved from [Link]
-
Gouda, M. A., et al. (2015). Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents. ResearchGate. Retrieved from [Link]
-
Pretsch, E., et al. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]
-
DC Fine Chemicals. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Jansone, D., et al. (2005). Synthesis of 4,6,6-Trimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile. Chemistry of Heterocyclic Compounds, 41(12), 1537-1538. Retrieved from [Link]
-
Metin, Ö. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Chart. Retrieved from [Link]
-
Manimekalai, S., et al. (n.d.). ANTIMICROBIAL ACTIVITY OF 6-ARYL-4-METHYL- 2-OXO-1, 2, 3, 6-TETRAHYDROPYRIMIDINE-5-(N-ARYL) CARBOXAMIDES: A STRUCTURE-REACTIVITY. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Retrieved from [Link]
-
High resolution infrared spectroscopy of monodeutero-oxirane (c-C2H3DO) and analysis of two fundamentals between 820 and 950 cm−1. (2025, May 23). National Institutes of Health. Retrieved from [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved from [Link]
-
de Graaf, R. A., et al. (n.d.). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. National Institutes of Health. Retrieved from [Link]
-
Facile One-Pot Synthesis and Anti-Microbial Activity of Novel 1,4-Dihydropyridine Derivatives in Aqueous Micellar Solution under Microwave Irradiation. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Antimicrobial Activity of Some Derivatives of 1,4-Dihydropyridines. (2010). ResearchGate. Retrieved from [Link]
-
ChemBK. (n.d.). 1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Retrieved from [Link]
-
Jansone, D., et al. (2005). Synthesis of 4,6,6-Trimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile. ResearchGate. Retrieved from [Link]
-
Mourya, P., et al. (2016). Inhibition of mild steel corrosion by 1,4,6-trimethy1-2-oxo-1,2-dihydropyridine-3-carbonitrile and synergistic effect of halide ion in 0.5 M H2SO4. Applied Surface Science, 371, 141-150. Retrieved from [Link]
-
Chemsrc. (n.d.). CAS#:27074-03-9 | 6-hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Retrieved from [Link]
-
Analysis of Organic Coatings with Infrared Spectroscopy. (n.d.). Retrieved from [Link]
-
Wikipedia. (n.d.). 2,4,6-Trimethylpyridine. Retrieved from [Link]
-
Design, synthesis and evaluation of 1,2-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile derivatives as novel covalent inhibitors for the treatment of KRASG12C-mutant NSCLC. (2025). PubMed. Retrieved from [Link]
-
PubChem. (n.d.). 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxo-. Retrieved from [Link]
-
Al-Awadi, N. A., et al. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile. ARKIVOC, 2009(13), 23-30. Retrieved from [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. keyorganics.net [keyorganics.net]
- 4. virsanghvi.com [virsanghvi.com]
- 5. researchgate.net [researchgate.net]
- 6. hakon-art.com [hakon-art.com]
- 7. Facile One-Pot Synthesis and Anti-Microbial Activity of Novel 1,4-Dihydropyridine Derivatives in Aqueous Micellar Solution under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cdn.moleculardimensions.com [cdn.moleculardimensions.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. dcfinechemicals.com [dcfinechemicals.com]
- 16. media.adeo.com [media.adeo.com]
A Technical Guide to the Spectroscopic Characterization of 1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
This technical guide provides an in-depth analysis of the spectroscopic data for 1,4,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data with established principles of spectroscopic interpretation, grounded in data from analogous chemical structures. This approach ensures a robust and scientifically rigorous exploration of the molecule's structural features.
Introduction and Chemical Identity
This compound, with CAS Number 64038-03-5, is a substituted dihydropyridine derivative.[1] The dihydropyridine scaffold is of significant interest in medicinal chemistry due to its prevalence in a variety of biologically active compounds. The presence of a nitrile group and multiple methyl substitutions on the core ring structure suggests a molecule with specific electronic and steric properties that can be precisely elucidated through modern spectroscopic techniques.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O | [] |
| Molecular Weight | 162.19 g/mol | [] |
| CAS Number | 64038-03-5 | [1] |
| SMILES | CC1=CC(=C(C(=O)N1C)C#N)C | [] |
| InChI | InChI=1S/C9H10N2O/c1-6-4-7(2)11(3)9(12)8(6)5-10/h4H,1-3H3 | [] |
Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is a powerful technique for identifying the functional groups within a molecule. The IR spectrum of this compound is expected to be characterized by several key absorption bands corresponding to its constituent functional groups. The analysis below is based on established correlation tables and experimental data from structurally similar compounds.[3][4]
Table 2: Predicted Infrared Absorption Frequencies
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretching (sp³ - methyl) | 2950-3000 | Medium-Strong |
| C≡N Stretching (Nitrile) | 2220-2260 | Medium |
| C=O Stretching (Amide/Lactam) | 1650-1680 | Strong |
| C=C Stretching (Alkene) | 1600-1650 | Medium |
| C-N Stretching | 1200-1350 | Medium |
Interpretation of the IR Spectrum
The most prominent feature in the IR spectrum would be the strong absorption band between 1650-1680 cm⁻¹, which is characteristic of the carbonyl (C=O) group in the 2-pyridone ring. The exact position of this peak is influenced by the electronic environment of the ring. The presence of a sharp, medium-intensity peak in the 2220-2260 cm⁻¹ region would be a definitive indicator of the nitrile (C≡N) group. The C-H stretching vibrations of the three methyl groups are expected to appear as a cluster of peaks in the 2950-3000 cm⁻¹ range. Finally, the C=C double bond within the dihydropyridine ring would give rise to a medium-intensity peak around 1600-1650 cm⁻¹.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
A standard and efficient method for acquiring an IR spectrum of a solid sample is through Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FT-IR) spectroscopy.
Caption: Workflow for ATR FT-IR Spectroscopy.
¹H NMR Spectroscopy Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule, including their chemical environment, connectivity, and relative numbers. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would show distinct signals for the different types of protons.
Table 3: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| C6-CH₃ | 2.3 - 2.5 | Singlet | 3H |
| C4-CH₃ | 2.1 - 2.3 | Singlet | 3H |
| N1-CH₃ | 3.3 - 3.6 | Singlet | 3H |
| C5-H | 6.0 - 6.2 | Singlet | 1H |
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be relatively simple and highly informative. Four distinct singlets are predicted:
-
N1-CH₃: The methyl group attached to the nitrogen atom is expected to be the most downfield of the methyl signals (δ 3.3-3.6 ppm) due to the deshielding effect of the electronegative nitrogen atom.
-
C6-CH₃ and C4-CH₃: The methyl groups at positions 4 and 6 on the pyridine ring are in different chemical environments and are therefore expected to have slightly different chemical shifts, predicted to be in the range of δ 2.1-2.5 ppm.
-
C5-H: The lone proton on the pyridine ring at position 5 is expected to appear as a singlet in the vinylic region (δ 6.0-6.2 ppm). Its chemical shift is influenced by the adjacent electron-withdrawing nitrile group and the overall electronic nature of the ring.
The absence of any splitting for these signals is due to the lack of adjacent protons.
Experimental Protocol: ¹H NMR Spectroscopy
Caption: Workflow for ¹H NMR Spectroscopy.
¹³C NMR Spectroscopy Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum for this compound would show nine distinct signals, one for each unique carbon atom.
Table 4: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 (C=O) | 160 - 165 |
| C6 | 150 - 155 |
| C4 | 145 - 150 |
| C5 | 95 - 105 |
| C3 | 110 - 115 |
| C≡N | 115 - 120 |
| N1-CH₃ | 25 - 30 |
| C6-CH₃ | 18 - 22 |
| C4-CH₃ | 15 - 20 |
Note: Predicted values are based on computational models and data from analogous compounds.[5][6]
Interpretation of the ¹³C NMR Spectrum
The ¹³C NMR spectrum provides a clear map of the carbon framework:
-
C2 (C=O): The carbonyl carbon is the most deshielded and will appear furthest downfield (δ 160-165 ppm).
-
C4 and C6: These sp² hybridized carbons attached to methyl groups will appear in the aromatic/vinylic region (δ 145-155 ppm).
-
C≡N and C3: The nitrile carbon and the C3 carbon to which it is attached will have characteristic shifts in the δ 110-120 ppm range.
-
C5: This sp² hybridized carbon will be the most upfield of the ring carbons (δ 95-105 ppm).
-
Methyl Carbons: The three methyl carbons will appear in the upfield region of the spectrum (δ 15-30 ppm), with the N-methyl carbon being the most downfield of the three.
Mass Spectrometry Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound, the expected molecular ion peak would confirm its molecular formula.
Table 5: Expected Mass Spectrometry Data
| Ion | Expected m/z |
| [M]⁺ (Molecular Ion) | 162.08 |
| [M+H]⁺ (Protonated Molecule) | 163.09 |
Interpretation of the Mass Spectrum
In an electron ionization (EI) mass spectrum, a prominent molecular ion peak ([M]⁺) at m/z = 162 would be expected. In electrospray ionization (ESI) mass spectrometry, the protonated molecule ([M+H]⁺) at m/z = 163 would likely be the base peak.
Potential fragmentation patterns could include the loss of a methyl radical (•CH₃) leading to a fragment at m/z = 147, or the loss of carbon monoxide (CO) from the pyridone ring, resulting in a fragment at m/z = 134.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
Caption: Workflow for High-Resolution Mass Spectrometry.
References
-
(PDF) Synergistic corrosion inhibition of HEDTA and Iodide Ions on mild steel in acidic medium - ResearchGate. Available at: [Link]
-
Rashmi Bala Rastogi M.Sc., Ph.D. Professor (Full) at Indian Institute of Technology BHU - ResearchGate. Available at: [Link]
-
Inhibition of mild steel corrosion by 1,4,6-trimethy1-2-oxo-1,2-dihydropyridine-3-carbonitrile and synergistic effect of halide ion in 0.5 M H2SO4 | Request PDF - ResearchGate. Available at: [Link]
-
13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0259233) - Human Metabolome Database. Available at: [Link]
-
(PDF) Experimental and quantum chemical studies of some derivative of decahydroacridinedione-1,8 as corrosion inhibitor of steel 17 gs in ns4 solution - ResearchGate. Available at: [Link]
-
Effect of iodide ions on corrosion inhibition of mild steel by 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole in sulfuric acid solution - ResearchGate. Available at: [Link]
-
Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. Available at: [Link]
-
Predict 13C carbon NMR spectra - NMRDB.org. Available at: [Link]
-
CASPRE - 13 C NMR Predictor. Available at: [Link]
-
Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents - ResearchGate. Available at: [Link]
-
[Solved] The correct match of 13C NMR chemical shift values (&de - Testbook. Available at: [Link]
-
(PDF) Synthesis of 4,6,6Trimethyl2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile. Available at: [Link]
-
Synthesis and Characterization of New 1,2-Dihydropyridine-3-Carbonitrile Compounds with Study of Expected Biological Activity - ResearchGate. Available at: [Link]
-
3 - The Royal Society of Chemistry. Available at: [Link]
-
3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxo- | C8H8N2O2 - PubChem. Available at: [Link]
-
3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxo-, sodium salt (1:1) - EPA. Available at: [Link]
-
3-Pyridinecarbonitrile, 1-butyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo- - Substance Details. Available at: [Link]
-
3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-2-oxo- | C7H6N2O2 - PubChem. Available at: [Link]
Sources
An In-Depth Technical Guide to the Synthesis of Substituted 2-Pyridone-3-carbonitriles
Introduction: The Privileged Scaffold in Modern Drug Discovery
The 2-pyridone-3-carbonitrile core is a quintessential "privileged scaffold" in medicinal chemistry. Its unique combination of a hydrogen bond donor (N-H), a hydrogen bond acceptor (C=O), and a synthetically versatile nitrile group allows molecules incorporating this motif to engage in specific, high-affinity interactions with a wide array of biological targets.[1][2] This structural framework is not merely a synthetic curiosity; it is the cornerstone of numerous therapeutic agents with demonstrated clinical and preclinical efficacy across diverse disease areas, including cancer, bacterial and fungal infections, and inflammatory conditions.[1][2]
The biological significance of this scaffold stems from its ability to mimic peptide bonds and its favorable physicochemical properties, such as metabolic stability and aqueous solubility.[1][2] For researchers and drug development professionals, mastering the synthesis of this core structure is paramount. This guide provides an in-depth exploration of the primary synthetic strategies, focusing on the underlying mechanisms, practical experimental considerations, and comparative analysis of different methodologies to empower the rational design and efficient production of novel 2-pyridone-3-carbonitrile derivatives.
Core Synthetic Strategies: A Mechanistic Approach
The construction of the 2-pyridone-3-carbonitrile ring system is typically achieved through convergent strategies that form the heterocyclic core in a single or few steps. The most powerful and widely adopted methods involve the condensation of acyclic precursors. We will explore three dominant strategies: the Guareschi-Thorpe reaction, Michael Addition-driven cyclizations, and modern Multi-Component Reactions (MCRs).
The Guareschi-Thorpe Condensation: A Classic Route
The Guareschi-Thorpe reaction, first reported in the late 19th century, remains a robust and reliable method for synthesizing 2-pyridone structures.[3][4][5] The classical approach involves the condensation of a β-dicarbonyl compound (or a functional equivalent) with two equivalents of a cyano-activated methylene compound, such as cyanoacetamide or ethyl cyanoacetate, in the presence of a base.[3][5]
Mechanistic Rationale
The reaction proceeds through a cascade of well-understood transformations: Knoevenagel condensation, Michael addition, and intramolecular cyclization/aromatization. The base (commonly a secondary amine like piperidine or an alkoxide) plays a crucial role in deprotonating the active methylene compound, generating a nucleophilic carbanion that initiates the sequence.
Visualizing the Mechanism: Guareschi-Thorpe Condensation
Caption: Proposed mechanism for the Guareschi-Thorpe condensation.[6]
Michael Addition-Based Cyclizations
A highly versatile and widely used strategy involves the Michael addition of an active methylene nitrile, typically cyanoacetamide, to an α,β-unsaturated carbonyl compound (a chalcone or enone).[7][8] This approach offers a direct and often high-yielding route to 4,6-diaryl or 4,6-dialkyl substituted 2-pyridone-3-carbonitriles.
Causality Behind Experimental Choices
-
Catalyst: The reaction is almost invariably catalyzed by a base. Piperidine is a popular choice because it is sufficiently basic to deprotonate cyanoacetamide but generally not so strong as to promote unwanted side reactions. Other bases like triethylamine or sodium ethoxide are also effective.[7]
-
Solvent: Ethanol is a common solvent as it readily dissolves the reactants and the catalyst, and the product often precipitates upon cooling, simplifying purification.[1][2] Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) may be used for less reactive substrates, requiring higher temperatures.[8]
-
Reaction Conditions: The reaction is often run at reflux to ensure a sufficient rate. The progress can be monitored by Thin Layer Chromatography (TLC).
Multi-Component Reactions (MCRs): The Power of Convergence
MCRs are convergent reactions where three or more reactants combine in a single pot to form a product that incorporates all or most of the starting materials.[1] This approach is highly valued in drug discovery for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. The synthesis of 2-pyridone-3-carbonitriles is particularly amenable to MCRs.
A common MCR strategy involves the one-pot reaction of an aldehyde, an active methylene ketone (e.g., acetophenone or acetone), and an active methylene nitrile (e.g., cyanoacetamide or malononitrile), often with a source of ammonia like ammonium acetate.[1][2]
Visualizing the Workflow: A Typical MCR Synthesis
Caption: General experimental workflow for a multi-component synthesis.
Comparative Data and Protocols
To provide a practical perspective, the following table summarizes typical reaction conditions and outcomes for the synthesis of representative 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles.
| Method | Key Reactants | Catalyst/Conditions | Time (h) | Yield (%) | Reference |
| MCR | Aromatic Aldehyde, Acetophenone, Ethyl Cyanoacetate, Ammonium Acetate | Refluxing Ethanol | 10-12 | 62-92 | [1] |
| MCR | Aromatic Aldehyde, Acetophenone, N-aryl-cyanoacetamide | Piperidine, Refluxing Ethanol | 5-9 | 25-55 | [2] |
| Michael | Chalcone, Cyanoacetamide | t-BuOK, DMSO, O₂ atmosphere | N/A | Good | [8] |
| MCR | Aromatic Aldehyde, Malononitrile, 4-hydroxy-pyridone | Triethylamine, Refluxing Ethanol | <1 | 75-98 | [1][2] |
Detailed Experimental Protocol: Four-Component Synthesis of 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile
This protocol is a representative example of a highly efficient MCR for generating the target scaffold.[1]
Materials:
-
Aromatic Aldehyde (1.0 mmol)
-
Substituted Acetophenone (1.0 mmol)
-
Ethyl Cyanoacetate (1.0 mmol)
-
Ammonium Acetate (8.0 mmol, excess)
-
Ethanol (15-20 mL)
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a reflux condenser, add the aromatic aldehyde (1.0 mmol), substituted acetophenone (1.0 mmol), ethyl cyanoacetate (1.0 mmol), and ammonium acetate (8.0 mmol).
-
Solvent Addition: Add absolute ethanol (15-20 mL) to the flask.
-
Heating: Heat the reaction mixture to reflux with constant stirring. The reaction progress should be monitored by TLC.
-
Reaction Time: Maintain the reflux for 10 to 12 hours, or until TLC analysis indicates the consumption of the limiting reagents.
-
Isolation: After completion, cool the reaction mixture to room temperature. A solid precipitate will typically form.
-
Purification:
-
Method A (Recrystallization): Filter the precipitate and wash it with a small amount of cold ethanol. The crude product can be purified by recrystallization from a suitable solvent system, such as a DMF/Ethanol mixture (e.g., 1:10 v/v).[1]
-
Method B (Chromatography): If the product does not precipitate or requires further purification, concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by column chromatography on silica gel.
-
Self-Validation: The integrity of the synthesized product should be confirmed through standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and Mass Spectrometry to verify its structure and purity.
Conclusion and Future Outlook
The synthesis of substituted 2-pyridone-3-carbonitriles is a well-established field with a rich history and a vibrant present. While classical methods like the Guareschi-Thorpe condensation provide reliable access to these scaffolds, modern multi-component reactions have revolutionized their production, offering unparalleled efficiency, convergence, and operational simplicity. These MCRs are particularly powerful for generating chemical libraries for high-throughput screening in drug discovery programs.
Future research will likely focus on developing even more environmentally benign protocols, such as using water as a solvent or employing heterogeneous catalysts that can be easily recovered and reused.[8] Furthermore, the application of continuous flow synthesis promises to enhance the scalability and safety of these reactions, paving the way for the industrial production of next-generation therapeutics based on this remarkable privileged scaffold.[9]
References
- García-Molina, F., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances.
- García-Molina, F., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances.
- Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. TÜBİTAK Academic Journals.
- Hosseini, H., & Bayat, M. (n.d.). Synthesis of cyanoacetamide derivatives 2a–d.
- Hosseini, H., & Bayat, M. (2018). An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction. RSC Advances.
- (n.d.). (a) Proposed mechanism for the modified Guareschi‐Thorpe condensation to produce 3‐cyano‐2(1H)‐pyridones 3, and (b) synthesis of regioisomers 3 b and 3 b′.
- (n.d.). Guareschi-Thorpe synthesis of pyridine. Química Organica.org.
- (n.d.).
- (n.d.). Synthesis and Biological activity of 2-Pyridone Derivatives: A Mini Review.
- (2013). Icilio Guareschi and his amazing “1897 reaction”. PubMed Central.
- Mijin, D., et al. (n.d.). Continuous flow synthesis of some 6- and 1,6-substituted-4-methyl-3-cyano-2-pyridones. Journal of the Serbian Chemical Society.
Sources
- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 3. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 4. Guareschi-Thorpe Condensation [drugfuture.com]
- 5. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05690K [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Molecular Structure of 1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of 1,4,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile, a heterocyclic compound with significant potential in medicinal chemistry and materials science. This document moves beyond a simple recitation of facts to offer insights into the rationale behind its structural features and the methodologies used for its synthesis and analysis.
Core Molecular Structure and Physicochemical Properties
This compound, hereafter referred to by the acronym TODPCN, belongs to the versatile class of 2-pyridone derivatives. These scaffolds are recognized as "privileged structures" in drug discovery due to their ability to mimic peptide bonds and participate in hydrogen bonding, which is crucial for interacting with biological targets.[1][2]
The fundamental structure of TODPCN consists of a dihydropyridine ring, which is a six-membered heterocycle containing one nitrogen atom. The defining features of its molecular architecture are:
-
2-Oxo Group: A carbonyl group at the C2 position, establishing it as a pyridin-2-one. This feature is critical for its electronic properties and hydrogen bonding capabilities.
-
1,4,6-Trimethyl Substitution: Three methyl groups are attached to the nitrogen atom (N1) and carbons C4 and C6 of the pyridine ring. These substitutions significantly influence the molecule's solubility, lipophilicity, and steric profile, which in turn affect its pharmacokinetic and pharmacodynamic properties.
-
3-Pyridinecarbonitrile Moiety: A nitrile group (-C≡N) at the C3 position. The strong electron-withdrawing nature of the nitrile group profoundly impacts the electron density distribution within the aromatic ring.
A summary of the key physicochemical properties of TODPCN is presented in Table 1.
| Property | Value | Source |
| CAS Number | 64038-03-5 | |
| Molecular Formula | C₉H₁₀N₂O | |
| Molecular Weight | 162.19 g/mol |
Synthesis and Mechanistic Considerations
A common and effective approach is the cyclocondensation reaction of a β-enaminone with an active methylene compound, such as a cyanoacetamide derivative. The choice of reactants and catalysts is crucial for directing the reaction towards the desired product and achieving high yields.
The logical flow for a potential synthesis of TODPCN is outlined in the diagram below.
Caption: Plausible synthetic pathway for TODPCN.
Experimental Protocol (Hypothetical)
The following is a hypothetical, yet mechanistically sound, protocol for the synthesis of TODPCN based on known 2-pyridone syntheses.
Step 1: Formation of the β-Enaminone Intermediate
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pentane-2,4-dione (1 equivalent) in a suitable solvent such as ethanol.
-
Add methylamine (1 equivalent), either as an aqueous solution or a solution in ethanol, dropwise to the stirred solution of pentane-2,4-dione.
-
The reaction mixture is typically stirred at room temperature or gently heated to drive the condensation reaction to completion, forming the corresponding β-enaminone. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Step 2: Cyclocondensation to form the 2-Pyridone Ring
-
To the solution containing the in-situ generated β-enaminone, add cyanoacetamide (1 equivalent).
-
A basic catalyst, such as piperidine or sodium ethoxide, is often added to facilitate the cyclization.
-
The reaction mixture is then refluxed for several hours. The cyclocondensation and subsequent dehydration lead to the formation of the 2-pyridone ring.
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization from a suitable solvent like ethanol.
Spectroscopic Characterization
The definitive confirmation of the molecular structure of TODPCN relies on a combination of spectroscopic techniques. While the specific spectra for TODPCN are not publicly available, the expected key features can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three methyl groups. The N-methyl group would likely appear as a singlet at a different chemical shift compared to the C4 and C6 methyl groups due to the influence of the adjacent carbonyl and the nitrogen atom. A singlet corresponding to the proton at the C5 position of the pyridine ring is also anticipated.
-
¹³C NMR: The carbon NMR spectrum would provide evidence for all nine carbon atoms in the molecule. Key signals would include the carbonyl carbon (C2), the nitrile carbon (C3), and the carbons of the three methyl groups, each with a characteristic chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum of TODPCN is expected to exhibit characteristic absorption bands that confirm the presence of its key functional groups:
-
A strong absorption band around 2220 cm⁻¹, characteristic of the C≡N stretching vibration of the nitrile group.
-
A strong absorption band in the region of 1650-1680 cm⁻¹, corresponding to the C=O stretching vibration of the 2-oxo group.
-
C-H stretching and bending vibrations for the methyl groups and the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight of TODPCN. The mass spectrum should show a molecular ion peak (M⁺) at m/z 162.19, corresponding to the molecular formula C₉H₁₀N₂O. Analysis of the fragmentation pattern can provide further structural information.
Applications and Future Directions
The 2-pyridone scaffold is a cornerstone in the development of new therapeutic agents. Derivatives have shown a wide range of biological activities, including antimicrobial and anticancer properties.[3][4]
A notable application of TODPCN has been identified in the field of materials science, specifically as a corrosion inhibitor for mild steel in acidic environments.[5][6] Research has shown that TODPCN can effectively adsorb onto the metal surface, forming a protective layer that mitigates corrosion.[5]
The unique combination of a privileged medicinal scaffold and demonstrated utility in materials science makes this compound a molecule of significant interest for further research and development in both drug discovery and industrial applications.
References
- Mourya, P., et al. (2016). Inhibition of mild steel corrosion by 1,4,6-trimethy1-2-oxo-1,2-dihydropyridine-3-carbonitrile and synergistic effect of halide ion in 0.5 M H2SO4. Applied Surface Science, 380(2).
-
ResearchGate. (2021). Inhibition of mild steel corrosion by 1,4,6-trimethy1-2-oxo-1,2-dihydropyridine-3-carbonitrile and synergistic effect of halide ion in 0.5 M H2SO4. Retrieved from [Link]
- PubMed. (2015). Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents. Archiv der Pharmazie, 348(11), 824-834.
-
ResearchGate. (2021). Effect of iodide ions on corrosion inhibition of mild steel by 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole in sulfuric acid solution. Retrieved from [Link]
-
ChemBK. 1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents. Retrieved from [Link]
- Hurtado-Rodríguez, D., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(55), 35847-35871.
Sources
The Evolving Landscape of Pyridinone Scaffolds: A Technical Guide to the Biological Activity of Trimethyl-Pyridone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the biological activities associated with trimethyl-pyridone derivatives, situated within the broader context of the pharmacologically significant pyridinone scaffold. We will delve into the mechanistic underpinnings of their therapeutic potential, furnish detailed experimental protocols for their evaluation, and present a critical analysis of their structure-activity relationships. Our focus is to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to navigate this promising area of medicinal chemistry.
The Pyridinone Core: A Privileged Scaffold in Medicinal Chemistry
Pyridinone and its derivatives represent a class of heterocyclic compounds that have garnered significant attention in drug discovery.[1] The pyridinone ring system is a key structural motif in numerous natural products, including vitamins and alkaloids, and is embedded in a wide array of FDA-approved drugs.[2] This prominence is attributable to the scaffold's versatile physicochemical properties. The pyridinone core can act as both a hydrogen bond donor and acceptor, a critical feature for molecular recognition and binding to biological targets.[3] Furthermore, its structural adaptability allows for the synthesis of a diverse library of derivatives with a broad spectrum of pharmacological activities.[3]
The biological potential of pyridinone derivatives is vast, with documented efficacy as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[2][4] The strategic placement of various substituents on the pyridinone ring profoundly influences the molecule's biological activity, offering a rich landscape for medicinal chemists to explore.[3]
Influence of Trimethyl Substitution on Biological Activity
While the broader class of pyridone derivatives is well-studied, the specific influence of trimethyl substitution is an area of growing interest. The addition of methyl groups to the pyridone core can significantly alter its electronic and steric properties, thereby modulating its interaction with biological targets. Generally, methylation can enhance lipophilicity, which may improve membrane permeability and bioavailability. However, the precise positioning of the three methyl groups is critical in determining the ultimate biological effect.
Collidines, which are trimethyl derivatives of pyridine, offer some insights into the potential impact of trimethyl substitution.[5] While not pyridones themselves, their chemical properties, which are similar to pyridine but with steric hindrance from the methyl groups, suggest that trimethyl-pyridone derivatives may exhibit unique reactivity and target selectivity.[5] The strategic placement of these methyl groups can influence the molecule's ability to fit into the binding pockets of enzymes and receptors, potentially leading to enhanced potency and selectivity.
Therapeutic Applications of Trimethyl-Pyridone Derivatives
Based on the broader activities of pyridone derivatives and the influence of methyl substitutions, trimethyl-pyridone derivatives are being investigated for a range of therapeutic applications.
Anticancer Activity
Pyridone derivatives have demonstrated significant potential as anticancer agents.[6][7][8] They have been shown to induce apoptosis in various cancer cell lines, including breast and colorectal tumors.[8] The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival, such as topoisomerase I and II.[7]
Novel pyridone derivatives have been synthesized and evaluated as inhibitors of Bromodomain-containing protein 4 (BRD4), a key transcriptional regulator implicated in several cancers.[9] Certain pyridone derivatives exhibited potent antiproliferative activities against human leukemia cell lines and induced the down-regulation of the oncogene C-Myc.[9]
Table 1: Anticancer Activity of Selected Pyridone Derivatives
| Compound Class | Target Cell Line | IC50 (µM) | Reference |
| Pyridone Derivative 11d | Human leukemia (MV4-11) | 0.19 | [9] |
| Pyridone Derivative 11e | Human leukemia (MV4-11) | 0.32 | [9] |
| Pyridone Derivative 11f | Human leukemia (MV4-11) | 0.12 | [9] |
| 1,2,4-Triazole-Pyridine Hybrid (TP6) | Murine melanoma (B16F10) | 41.12 | [10] |
Anti-inflammatory Activity
Chronic inflammation is a key contributor to a multitude of diseases. Pyridone derivatives have emerged as promising anti-inflammatory agents.[11][12] Their mechanisms of action are thought to involve the inhibition of key inflammatory mediators. For instance, some 3-hydroxy-pyridine-4-one derivatives have shown significant anti-inflammatory effects, potentially through their iron-chelating properties, as key enzymes in the inflammatory pathway like cyclooxygenase are heme-dependent.[12]
In vivo studies using models such as carrageenan-induced paw edema in rats have demonstrated the potent anti-inflammatory effects of various pyridone derivatives.[12][13] Some synthesized heterocyclic pyridone and pyridine derivatives fused with a steroidal structure were found to be more potent than the reference drug, Prednisolone, in reducing edema.[11] Furthermore, certain derivatives have shown selective inhibition of COX-2, a key enzyme in the production of pro-inflammatory prostaglandins.[14]
Neuroprotective Effects
Neurodegenerative diseases such as Parkinson's and Alzheimer's represent a significant therapeutic challenge. Emerging evidence suggests that pyridone and its derivatives may offer neuroprotective benefits. For instance, a derivative of tetramethylpyrazine, T-006, has demonstrated neuroprotective and neurogenic effects in models of Parkinson's disease.[15] This compound was shown to improve locomotor behavior and increase the survival of dopaminergic neurons.[15] The underlying mechanisms appear to involve the activation of critical cell survival pathways, such as the MEF2-PGC1α and BDNF/CREB pathways.[15]
Another tetramethylpyrazine derivative, TBN, has shown therapeutic efficacy in ischemic stroke models by scavenging free radicals, preventing calcium overload, and maintaining mitochondrial function.[16] While these are not strictly trimethyl-pyridone derivatives, they highlight the potential of the substituted pyridine scaffold in neuroprotection.
Experimental Protocols for Biological Evaluation
The following section provides detailed methodologies for assessing the key biological activities of trimethyl-pyridone derivatives.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., human leukemia MV4-11) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[10]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized trimethyl-pyridone derivatives and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[17]
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.
Protocol:
-
Animal Model: Use male Wistar rats (180-200 g).
-
Compound Administration: Administer the trimethyl-pyridone derivatives intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like Indomethacin (10 mg/kg).[12]
-
Induction of Edema: Thirty minutes after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[12]
-
Paw Volume Measurement: Measure the paw volume immediately after carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmograph.[12]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Visualizing the Science: Diagrams and Workflows
To better illustrate the concepts discussed, the following diagrams provide a visual representation of a key signaling pathway and a general experimental workflow.
Simplified BRD4 Inhibition Pathway
Caption: Inhibition of the BRD4 pathway by a pyridone derivative.
General Workflow for Biological Evaluation
Caption: A general experimental workflow for evaluating trimethyl-pyridone derivatives.
Conclusion and Future Directions
The pyridinone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. While the specific biological activities of trimethyl-pyridone derivatives are still an emerging field, the existing body of knowledge on substituted pyridones provides a strong rationale for their continued investigation. The strategic incorporation of trimethyl groups offers a promising avenue for fine-tuning the pharmacological properties of pyridinone-based compounds, potentially leading to the development of more potent and selective drugs for a range of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of trimethyl-pyridone isomers to elucidate clear structure-activity relationships and identify lead compounds for further preclinical and clinical development.
References
-
Recent developments on (-)-colchicine derivatives: Synthesis and structure-activity relationship. (2020). European Journal of Medicinal Chemistry. [Link]
-
Synthesis of pyridine derivatives for diverse biological activity profiles: A review. (2023). Request PDF. [Link]
-
Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure. (n.d.). PubMed. [Link]
-
Design, Synthesis and Biological Evaluation of 3,5-dimethylisoxazole and Pyridone Derivatives as BRD4 Inhibitors. (2019). PubMed. [Link]
-
Neuroprotective Effect and Mechanism of Action of Tetramethylpyrazine Nitrone for Ischemic Stroke Therapy. (n.d.). PubMed. [Link]
-
Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. (n.d.). PubMed. [Link]
-
A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. (2014). NIH. [Link]
-
Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (n.d.). Semantic Scholar. [Link]
-
Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. (2021). MDPI. [Link]
-
Synthesis, computational and biological evaluation of some new pyridine Derivatives. (2022). ResearchGate. [Link]
-
Synthesis, Anticancer Evaluation, Computer-Aided Docking Studies, and ADMET Prediction of 1,2,3-Triazolyl-Pyridine Hybrids as Human Aurora B Kinase Inhibitors. (2021). PMC - NIH. [Link]
-
Tetramethylpyrazine Nitrone Improves Neurobehavioral Functions and Confers Neuroprotection on Rats with Traumatic Brain Injury. (2016). PubMed. [Link]
-
Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. (n.d.). Taylor & Francis Online. [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). MDPI. [Link]
-
2,4,6-Trimethylpyridine. (n.d.). PubChem. [Link]
-
Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives. (n.d.). PMC. [Link]
-
Synthesis, Anticancer Evaluation, Computer-Aided Docking Studies, and ADMET Prediction of 1,2,3-Triazolyl-Pyridine Hybrids as Human Aurora B Kinase Inhibitors. (2021). ACS Omega. [Link]
-
Collidine – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. (2021). MDPI. [Link]
-
An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (n.d.). IJPAB. [Link]
-
Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. (2022). ResearchGate. [Link]
-
Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (2022). NIH. [Link]
-
Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts. (2022). PMC - NIH. [Link]
-
Evaluation of Additive Neuroprotective Effect of Combination Therapy for Parkinson's Disease Using In Vitro Models. (n.d.). MDPI. [Link]
-
Collidine. (n.d.). Wikipedia. [Link]
- Synthesis of pyridine derivatives for diverse biological activity profiles: A review. (n.d.). CoLab.
-
Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024). ResearchGate. [Link]
-
Neuroprotective and neurogenic effects of novel tetramethylpyrazine derivative T-006 in Parkinson's disease models through activating the MEF2-PGC1α and BDNF/CREB pathways. (2020). PubMed. [Link]
-
Neuroprotective and anticonvulsant effect of trimetazidine in a PTZ-kindling model of mice through modulation of the IL-1β/IL-1R1 and HMGB-1/TLR-4 axis. (n.d.). Frontiers. [Link]
-
Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (n.d.). Int J Pharm Chem Anal. [Link]
Sources
- 1. Synthesis of pyridine derivatives for diverse biological activity profiles: A review | CoLab [colab.ws]
- 2. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Collidine - Wikipedia [en.wikipedia.org]
- 6. Recent developments on (-)-colchicine derivatives: Synthesis and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Anticancer Evaluation, Computer-Aided Docking Studies, and ADMET Prediction of 1,2,3-Triazolyl-Pyridine Hybrids as Human Aurora B Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 11. Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Neuroprotective and neurogenic effects of novel tetramethylpyrazine derivative T-006 in Parkinson's disease models through activating the MEF2-PGC1α and BDNF/CREB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neuroprotective Effect and Mechanism of Action of Tetramethylpyrazine Nitrone for Ischemic Stroke Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Introduction: The Privileged Scaffold of 2-Oxo-Pyridinecarbonitrile
An In-Depth Technical Guide to 2-Oxo-Pyridinecarbonitrile Compounds: Synthesis, Properties, and Therapeutic Applications
Within the vast landscape of heterocyclic chemistry, the 2-pyridone ring stands out as a "privileged scaffold," a molecular framework that frequently appears in bioactive natural products and successful pharmaceuticals.[1][2][3] When this ring is functionalized with a nitrile (cyano) group, it gives rise to the 2-oxo-pyridinecarbonitrile core, a class of compounds that has garnered immense interest from researchers, medicinal chemists, and drug development professionals. These molecules are renowned for their remarkable versatility and broad spectrum of biological activities, including potent anticancer, antimicrobial, and antiviral properties.[1][4][5][6]
A key structural feature of these compounds is the lactam-lactim tautomerism, where the 2-oxo-pyridine (lactam) form predominates in both solid and solution phases over the 2-hydroxypyridine (lactim) form.[1][7] This structural characteristic, combined with the ability to act as both a hydrogen bond donor and acceptor, makes the scaffold particularly adept at interacting with biological targets like enzyme active sites.[1][8] This guide provides a comprehensive overview of the synthesis, unique physicochemical properties, and diverse therapeutic applications of 2-oxo-pyridinecarbonitrile compounds, offering field-proven insights and detailed methodologies for professionals in the field.
Part 1: Synthesis Strategies — Building the Core Scaffold
The construction of the 2-oxo-pyridinecarbonitrile core is crucial for exploring its therapeutic potential. While numerous synthetic routes exist, multicomponent reactions (MCRs) have emerged as the most efficient and versatile strategy.
The Power of Multicomponent Reactions (MCRs)
MCRs are convergent reactions where three or more reactants combine in a single pot to form a product that incorporates all or most of the atoms from the starting materials.[1]
Causality Behind the Choice: The preference for MCRs in synthesizing 2-oxo-pyridinecarbonitrile libraries is driven by several key advantages over traditional linear syntheses:
-
Operational Simplicity: MCRs are often one-pot procedures, minimizing complex purification steps between intermediates.
-
Efficiency: They save significant time, energy, and resources, leading to a more sustainable chemical process.[1]
-
Diversity-Oriented Synthesis: By simply varying the starting components (aldehydes, ketones, etc.), a vast and structurally diverse library of compounds can be rapidly generated, which is invaluable for structure-activity relationship (SAR) studies in drug discovery.
Caption: General workflow for a four-component synthesis of 2-oxo-pyridinecarbonitriles.
Experimental Protocol: Four-Component Synthesis of 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles[9]
This protocol describes a reliable method for synthesizing the target scaffold, a process validated by its recurrence in chemical literature.
Materials:
-
Aromatic aldehyde (1.0 eq)
-
Substituted acetophenone (1.0 eq)
-
Ethyl cyanoacetate (1.0 eq)
-
Ammonium acetate (8.0 eq)
-
Absolute Ethanol (solvent)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the aromatic aldehyde, substituted acetophenone, ethyl cyanoacetate, and ammonium acetate in absolute ethanol.
-
Reflux: Heat the reaction mixture to reflux and maintain for 16-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. A solid precipitate will typically form.
-
Purification: Collect the solid product by vacuum filtration. Wash the precipitate with cold ethanol to remove any unreacted starting materials and soluble impurities.
-
Drying & Characterization: Dry the purified product under vacuum.
-
Validation: The structure and purity of the final compound should be confirmed using spectroscopic methods (¹H-NMR, ¹³C-NMR, FT-IR) and mass spectrometry. Expected yields are generally in the range of 50-80%, depending on the specific substrates used.
Advanced Strategy: C-H Bond Functionalization
For further derivatization, direct C-H bond activation is a powerful and modern approach. This method allows for the installation of new functional groups onto the pre-formed 2-pyridone ring, avoiding the need for lengthy de novo syntheses.[9][10]
Causality Behind the Choice: C-H functionalization is highly desirable due to its atom economy. It avoids the pre-functionalization of substrates (e.g., halogenation) and subsequent cross-coupling reactions, thus reducing step counts and waste generation. For instance, manganese-mediated C3-selective arylation allows for the direct coupling of arylboronic acids to the pyridone core, a key transformation for building complex molecules.[9]
Part 2: Unique Physicochemical & Spectroscopic Properties
Beyond their biological roles, 2-oxo-pyridinecarbonitriles possess interesting physical properties, most notably in the field of fluorescence.
Fluorescent Properties
Certain 2-oxo-pyridinecarbonitrile derivatives are highly fluorescent, making them attractive for applications as molecular probes, dyes, and materials for optoelectronics.[11][12][13][14] The fluorescence properties are highly tunable and depend on the substitution pattern on the pyridone core.
Causality of Fluorescence: The introduction of electron-donating or electron-withdrawing groups at specific positions can modulate the intramolecular charge transfer (ICT) character of the molecule.[11] For example, strategic substitutions at the C3, C4, and C6 positions can shift the emission wavelength from blue to green and enhance the fluorescence quantum yield.[11] Some derivatives exhibit intense fluorescence only in the solid state, a phenomenon attributed to the restriction of rotational freedom of aryl substituents within the crystal packing.[12]
Table 1: Comparative Photophysical Properties of Substituted 2-Pyridone Fluorophores
| Compound Type | Substituents | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF, %) | Source |
|---|---|---|---|---|---|
| Blue Fluorophore | C3-aryl, C4-ester (cyclized) | 377 | 433 | 88 | [11] |
| Green Fluorophore | C3, C4-diester, C6-aryl | ~450 | 539 | 74 | [11] |
| Solid-State Emitter | 3,4,6-triphenyl | ~340 | ~470 (blue, solid) | Not reported in solution |[12] |
Spectroscopic Signature for Validation
Confirming the successful synthesis of a 2-oxo-pyridinecarbonitrile derivative relies on a consistent spectroscopic signature.
-
FT-IR Spectroscopy: Key vibrational bands include a strong absorption for the C≡N (nitrile) group around 2220-2230 cm⁻¹, a C=O (carbonyl) stretch around 1620-1660 cm⁻¹, and an N-H stretch (if unsubstituted on the nitrogen) around 3300-3450 cm⁻¹.[15][16][17]
-
¹H-NMR Spectroscopy: A characteristic singlet for the C5-proton of the pyridine ring typically appears around δ 6.8-7.5 ppm. The N-H proton (if present) is often observed as a broad singlet at a downfield chemical shift. Aromatic protons from aryl substituents will appear in their expected regions (δ 7.0-8.0 ppm).[15][18]
-
¹³C-NMR Spectroscopy: The carbon of the nitrile group (C≡N) gives a signal around δ 115-119 ppm, while the carbonyl carbon (C=O) is observed further downfield, around δ 160-168 ppm.[16][17]
Part 3: A Scaffold for Modern Drug Discovery
The 2-oxo-pyridinecarbonitrile core is a cornerstone in the design of targeted therapeutics, primarily due to its ability to inhibit key enzymes involved in disease progression.
Anticancer Activity
The most extensively studied application of this scaffold is in oncology.[1][6][19] Derivatives have shown potent cytotoxic effects against a wide range of human cancer cell lines, including colon, breast, lung, and liver cancers.[8][15][16][20]
Mechanism of Action: Kinase Inhibition A primary mechanism of their anticancer effect is the inhibition of protein kinases, enzymes that are often hyperactivated in cancer cells and drive uncontrolled proliferation and survival.[21][22] The 2-pyridone moiety is particularly effective at forming hydrogen bonds with the "hinge region" of the ATP-binding pocket of kinases, a critical interaction for potent inhibition.[8][22] Key targets include:
Caption: Mechanism of action for 2-oxo-pyridinecarbonitrile kinase inhibitors.
Table 2: Selected In Vitro Anticancer Activity (IC₅₀ Values)
| Compound Class | Specific Compound | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) | Source |
|---|---|---|---|---|---|---|
| 2-Iminopyridine-3-carbonitrile | Compound 6 | Colon (HT-29) | 0.70 | - | - | [15] |
| 2-Iminopyridine-3-carbonitrile | Compound 4 | Breast (MDA-MB-231) | 4.6 | - | - | [15] |
| 2-Oxopyridine-3-carbonitrile | Compound 6a | Cervix (HeLa) | 7.1 | 5-Fluorouracil | 3.5 | [16] |
| 1'H-Spiro-pyridine | Compound 7 | Colorectal (Caco-2) | 7.83 | Doxorubicin | 12.49 | [8][23] |
| 2-Oxo-pyridine-dicarbonitrile | Compound 24 | Colon (HT-29) | 2.5x more active than Doxorubicin | Doxorubicin | - |[25] |
Antimicrobial and Antiviral Potential
The 2-pyridone scaffold is also a fertile ground for the discovery of new anti-infective agents.
-
Antimicrobial Activity: Derivatives have demonstrated broad-spectrum activity against various Gram-positive and Gram-negative bacteria as well as fungi.[2][5][26] Some compounds are believed to function by inhibiting crucial enzymes in the microbial folate biosynthesis pathway, such as dihydropteroate synthase (DHPS).[26] Dihydrothiazolo ring-fused 2-pyridones have shown promise in treating skin and soft tissue infections caused by Streptococcus pyogenes.[27]
-
Antiviral Activity: The scaffold has been explored for activity against several viruses. Notably, derivatives have been designed as inhibitors of the Hepatitis B Virus (HBV) by targeting DNA replication.[28] More recently, in silico studies identified 2-pyridone-containing natural products as potential inhibitors of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication, highlighting their potential for rapid drug discovery in response to emerging viral threats.[29][30]
Conclusion and Future Outlook
The 2-oxo-pyridinecarbonitrile scaffold has firmly established itself as a versatile and potent core in modern medicinal chemistry. The efficiency and diversity offered by multicomponent synthesis reactions provide a robust platform for the rapid discovery of novel bioactive molecules.[1] The demonstrated efficacy of these compounds as kinase inhibitors has cemented their role in the development of next-generation anticancer therapeutics.[8][23]
Looking forward, the field is poised for further innovation. Future research will likely focus on:
-
Enhanced Selectivity: Designing derivatives that can selectively inhibit specific kinase isoforms or mutant variants to reduce off-target effects and overcome drug resistance.
-
Dual-Target Inhibitors: Creating single molecules that can modulate multiple disease-relevant pathways simultaneously, such as dual EGFR/VEGFR-2 inhibitors for a synergistic anticancer effect.[8][23]
-
New Therapeutic Areas: Expanding the investigation of this scaffold into other areas like neurodegenerative diseases and inflammatory disorders.
-
Materials Science: Harnessing the unique and tunable fluorescent properties of these compounds to develop advanced biosensors and imaging agents.[11]
For researchers and drug development professionals, the 2-oxo-pyridinecarbonitrile framework represents a rich and rewarding area of exploration, promising a continued pipeline of novel therapeutic candidates and advanced chemical tools.
References
- Benchchem.
- Wiley Online Library. (2023).
- Bentham Science. Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds.
- Royal Society of Chemistry. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances.
- J-STAGE. (2009). Synthesis and Spectroscopic Properties of New Fluorescent 3,6-Diaryl-4-phenyl-2-pyridone Derivatives. Chemical and Pharmaceutical Bulletin.
- National Institutes of Health (NIH).
- ResearchGate.
- PubMed. (2024). Dihydrothiazolo ring-fused 2-pyridone antimicrobial compounds treat Streptococcus pyogenes skin and soft tissue infection.
- PubMed. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. European Journal of Medicinal Chemistry.
- Royal Society of Chemistry. A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science.
- ResearchGate.
- Medicinal Chemistry. Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds.
- Royal Society of Chemistry. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.
- National Institutes of Health (NIH).
- PubMed. (2021). 2-Pyridone natural products as inhibitors of SARS-CoV-2 main protease.
- ResearchGate. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones.
- PubMed. (2010).
- Organic Chemistry Portal. Synthesis of 2-pyridones.
- ACS Omega. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon.
- ResearchGate. Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents.
- National Institutes of Health (NIH). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.
- ResearchGate.
- National Institutes of Health (NIH). (2020). 2-Pyridone natural products as inhibitors of SARS-CoV-2 main protease.
- National Institutes of Health (NIH).
- National Institutes of Health (NIH). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers.
- National Institutes of Health (NIH). (2022).
-
Sciforum. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. [Link]
- IIP Series. SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS.
- ACS Omega. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors.
- PubMed. (2023). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1' H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. RSC Advances.
- Benchchem. 3-Amino-2-pyridinecarbonitrile: A Core Scaffold for Modern Drug Discovery.
- Benchchem. Application Notes and Protocols for the Use of 3-Amino-2-pyridinecarbonitrile in Kinase Inhibitor Synthesis.
Sources
- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iipseries.org [iipseries.org]
- 8. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. sciforum.net [sciforum.net]
- 15. Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1' H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Dihydrothiazolo ring-fused 2-pyridone antimicrobial compounds treat Streptococcus pyogenes skin and soft tissue infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Design, synthesis, and antihepatitis B virus activities of novel 2-pyridone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. 2-Pyridone natural products as inhibitors of SARS-CoV-2 main protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. 2-Pyridone natural products as inhibitors of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Profile of 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the known and anticipated physical characteristics of 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS No. 64038-03-5).[1] As a member of the functionally diverse 2-pyridone class of heterocyclic compounds, this molecule holds significant interest for medicinal chemistry and materials science. This document synthesizes fundamental molecular properties, discusses expected characteristics based on related structures, and outlines the experimental and computational methodologies crucial for its detailed characterization. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of this compound, particularly in the realm of drug discovery and development.
Introduction: The 2-Pyridone Scaffold in Drug Discovery
The 2-pyridone nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. These activities include, but are not limited to, antimicrobial, antiviral, and anticancer properties. The versatility of the 2-pyridone ring system, with its capacity for various substitutions, allows for the fine-tuning of its pharmacological and pharmacokinetic profiles. 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile represents a specific embodiment of this scaffold, and a thorough understanding of its physical properties is a critical prerequisite for its rational development as a potential therapeutic agent.
Molecular and Fundamental Properties
A precise understanding of the fundamental molecular properties of a compound is the cornerstone of its development. These properties govern its behavior in both chemical and biological systems.
Chemical Identity
-
IUPAC Name: 1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile[1]
-
CAS Number: 64038-03-5[1]
-
Molecular Weight: 162.19 g/mol [1][]
Structural Representation
The chemical structure of 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is depicted below. The numbering of the pyridine ring is crucial for the unambiguous identification of substituent positions.
Figure 1: Chemical structure of 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.
Predicted and Expected Physical Characteristics
Physical State and Appearance
Substituted 2-pyridones are typically crystalline solids at room temperature. For instance, the related compound 4,5,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is described as a yellow to white solid.[4] It is therefore highly probable that 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile also exists as a solid.
Melting and Boiling Points
The melting point of a solid is a critical indicator of its purity and is influenced by the strength of its crystal lattice. For the isomeric compound, 4,5,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, a melting point of 306-309 °C has been reported.[4] While this provides a useful reference, the exact melting point of the 1,4,6-trimethyl isomer may differ due to variations in crystal packing. A high melting point is generally indicative of strong intermolecular forces. The boiling point is not typically a relevant parameter for a solid compound of this nature, as it would likely decompose at the high temperatures required for vaporization at atmospheric pressure.
Solubility Profile
The solubility of a drug candidate is a paramount factor influencing its absorption and bioavailability. The solubility of 2-pyridone derivatives can vary significantly depending on the nature of their substituents. The presence of both a polar lactam group and a nonpolar pyridine ring, along with methyl and nitrile substituents, suggests that 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile will likely exhibit moderate solubility in a range of organic solvents. It is anticipated to have low solubility in water. A comprehensive solubility assessment in pharmaceutically relevant solvents is a crucial step in its preclinical development.
Table 1: Predicted Solubility Profile
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic | ||
| Water | Low | The hydrophobic methyl groups and the aromatic ring are expected to limit aqueous solubility, despite the presence of the polar lactam and nitrile functionalities. |
| Alcohols (e.g., Ethanol) | Moderate | The hydroxyl group of the alcohol can engage in hydrogen bonding with the lactam oxygen and nitrile nitrogen, while the alkyl chain can interact with the methyl groups. |
| Polar Aprotic | ||
| DMSO, DMF | High | These solvents are excellent at solvating a wide range of organic molecules, including those with both polar and nonpolar regions. |
| Acetone | Moderate | The carbonyl group of acetone can interact with the polar functionalities of the molecule. |
| Nonpolar | ||
| Hexane | Low | The overall polarity of the molecule is too high for significant solubility in a nonpolar solvent like hexane. |
| Toluene | Low to Moderate | The aromatic ring of toluene may have some favorable interactions with the pyridine ring, but the polar groups will limit solubility. |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of a synthesized compound. The following sections outline the expected spectral features of 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three methyl groups and the lone aromatic proton on the pyridine ring. The chemical shifts of the methyl protons will be influenced by their position on the ring or the nitrogen atom. The aromatic proton will likely appear as a singlet.
-
¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. Key signals will include those for the carbonyl carbon of the lactam, the nitrile carbon, the carbons of the pyridine ring, and the carbons of the three methyl groups. The chemical shifts of these carbons will be characteristic of their chemical environment.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is expected to exhibit characteristic absorption bands for the following functional groups:
-
C≡N (Nitrile): A sharp, medium-intensity band around 2220-2260 cm⁻¹.
-
C=O (Lactam): A strong, sharp band around 1650-1690 cm⁻¹.
-
C=C (Aromatic): Medium-intensity bands in the region of 1450-1600 cm⁻¹.
-
C-H (Methyl and Aromatic): Stretching vibrations typically appear in the 2850-3100 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments. For 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (162.19). Fragmentation patterns can provide further structural information.
Crystallographic and Solid-State Properties
The arrangement of molecules in the solid state has a profound impact on a drug's physical properties, including its stability, solubility, and dissolution rate.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. An X-ray crystal structure of 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile would provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. This information is invaluable for understanding the forces that govern its crystal packing and for computational modeling studies. While a crystal structure for the title compound is not currently available in public databases, the general workflow for such an analysis is well-established.
Figure 2: General workflow for single-crystal X-ray diffraction analysis.
Experimental Methodologies for Physicochemical Characterization
The following section details the standard experimental protocols for determining the key physical properties of a novel compound like 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.
Determination of Melting Point
-
Apparatus: Digital melting point apparatus.
-
Procedure:
-
A small amount of the crystalline sample is packed into a capillary tube.
-
The capillary tube is placed in the heating block of the apparatus.
-
The temperature is ramped at a controlled rate.
-
The temperature at which the sample begins to melt and the temperature at which it is completely molten are recorded as the melting range.
-
-
Significance: A sharp melting range is indicative of a pure compound.
Solubility Determination
-
Method: Shake-flask method.
-
Procedure:
-
An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.
-
The vial is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
The suspension is filtered or centrifuged to remove the undissolved solid.
-
The concentration of the dissolved compound in the supernatant is determined by a suitable analytical method, such as HPLC-UV.
-
-
Significance: Provides quantitative solubility data which is essential for formulation development.
Spectroscopic Analysis
-
NMR Spectroscopy:
-
A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
The solution is transferred to an NMR tube.
-
¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
-
IR Spectroscopy:
-
A small amount of the solid sample is mixed with KBr powder and pressed into a pellet, or analyzed directly using an ATR (Attenuated Total Reflectance) accessory.
-
The IR spectrum is recorded using an FTIR spectrometer.
-
-
Mass Spectrometry:
-
A dilute solution of the sample is introduced into the mass spectrometer via a suitable ionization source (e.g., ESI, APCI).
-
The mass spectrum is recorded.
-
Computational Prediction of Physical Properties
In the absence of experimental data, computational methods can provide valuable estimates of a molecule's physical properties.[5] Various software packages and web-based tools are available for predicting properties such as solubility, pKa, and spectral data.[5] These predictions are based on the molecule's structure and can guide experimental design and prioritization of synthetic targets. However, it is crucial to recognize that these are theoretical predictions and must be validated by experimental data.
Conclusion
1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a compound of significant interest within the broader class of 2-pyridones. While a complete experimental characterization of its physical properties is not yet publicly available, this guide has provided a comprehensive overview of its known molecular characteristics and a scientifically grounded prediction of its expected physical behavior. The outlined experimental and computational methodologies provide a clear roadmap for the detailed physicochemical profiling of this and related compounds. A thorough understanding of these properties is fundamental to unlocking the full potential of this promising molecular scaffold in the development of new therapeutics and functional materials.
References
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved January 11, 2026, from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000906). Retrieved January 11, 2026, from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0259233). Retrieved January 11, 2026, from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0259233). Retrieved January 11, 2026, from [Link]
- Jansone, D. (2005). Synthesis of 4,6,6-Trimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile. Chemistry of Heterocyclic Compounds, 41(12), 1537–1538.
-
HFC. (n.d.). 91591-59-2 | 4,5,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Retrieved January 11, 2026, from [Link]
- MDPI. (2021). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules, 26(17), 5209.
-
ResearchGate. (n.d.). Figure S51. 13 C NMR spectrum (100 MHz, DMSO-d 6 ) of.... Retrieved January 11, 2026, from [Link]
-
ChemBK. (n.d.). 1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Retrieved January 11, 2026, from [Link]
- ResearchGate. (2007). Molecular and crystalline structure of 4,6,6-trimethyl-2-oxo-5,6-dihydro- 2H-pyran-3-carbonitrile and 4,6,6-trimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3- carbonitrile. Chemistry of Heterocyclic Compounds, 43(1), 17-21.
-
SpectraBase. (n.d.). 1-BENZYLOXYMETHYL-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE. Retrieved January 11, 2026, from [Link]
- National Institutes of Health. (2023). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals.
-
PubChem. (n.d.). 1,2-Dihydro-1-methyl-2-oxo-3-pyridinecarbonitrile. Retrieved January 11, 2026, from [Link]
- ResearchGate. (2019). Synthesis and X-ray diffraction of derivatives 2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide. Russian Journal of General Chemistry, 89(10), 2185-2195.
-
U.S. Environmental Protection Agency. (n.d.). 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-2-oxo-1-(2-phenylethyl)-. Retrieved January 11, 2026, from [Link]
- ResearchGate. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile. ARKIVOC, 2009(13), 23-30.
-
PubChem. (n.d.). 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxo-. Retrieved January 11, 2026, from [Link]
- ResearchGate. (2018). Inhibition of mild steel corrosion by 1,4,6-trimethy1-2-oxo-1,2-dihydropyridine-3-carbonitrile and synergistic effect of halide ion in 0.5 M H2SO4. Journal of Molecular Liquids, 262, 298-308.
-
PubChem. (n.d.). 1,4-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Retrieved January 11, 2026, from [Link]
- MDPI. (2023). Prioritizing Computational Cocrystal Prediction Methods for Experimental Researchers: A Review to Find Efficient, Cost-Effective, and User-Friendly Approaches. Pharmaceutics, 15(11), 2575.
- Royal Society of Chemistry. (2023).
- Research Square. (2023). Prediction of Molecular Structures and Properties by Using Quantum Technology. Authorea Preprints.
- ResearchGate. (2018). Single-crystal X-ray diffraction study of 4,5-diaryl-3-hydroxy-2,2′-bipyridine-6-carbonitriles. Journal of Structural Chemistry, 59(4), 859-864.
- ResearchGate. (2023). Crystal structure and Hirshfeld surface analysis of 2-oxo-4-phenyl-2,5,6,7,8,9-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile.
- PubMed. (2015). Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents. Archiv der Pharmazie, 348(11), 824-834.
- ResearchGate. (2019). Synthesis and X-ray diffraction of derivatives 2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide. Russian Journal of General Chemistry, 89(10), 2185-2195.
- PubMed. (2020). IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics, 22(36), 20649-20658.
Sources
- 1. 64038-03-5 | 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile - AiFChem [aifchem.com]
- 3. chembk.com [chembk.com]
- 4. virsanghvi.com [virsanghvi.com]
- 5. Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Pyridinecarbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridinecarbonitrile core is a cornerstone of modern medicinal chemistry, embedded within the structures of numerous therapeutic agents. This guide provides a comprehensive exploration of the discovery and historical evolution of this critical heterocyclic scaffold. We will traverse the timeline from the initial synthesis of the parent pyridine ring to the development of sophisticated multicomponent reactions that deliver highly functionalized derivatives. This technical guide will delve into the mechanistic underpinnings of key synthetic transformations, offer field-proven insights into experimental choices, and provide detailed protocols for the synthesis of pivotal pyridinecarbonitrile intermediates.
Introduction: The Pyridinecarbonitrile Moiety in Drug Discovery
Pyridinecarbonitrile derivatives are a class of nitrogen-containing heterocyclic compounds characterized by a pyridine ring bearing one or more cyano (-C≡N) groups. The unique electronic properties conferred by the electron-withdrawing nitrile group and the nitrogen atom within the aromatic ring make these scaffolds exceptionally versatile. They serve as crucial building blocks and key pharmacophores in a wide array of clinically significant drugs, exhibiting activities ranging from anticancer and anti-inflammatory to antiviral and antihypertensive.[1][2] The journey to understanding and harnessing the synthetic potential of these molecules is a rich narrative of chemical innovation.
Historical Milestones: From Pyridine's Isolation to the Dawn of Cyanopyridines
The story of pyridinecarbonitriles begins with the discovery of their parent heterocycle, pyridine.
-
1846: The Isolation of Picoline. The journey commences with Anderson's isolation of picoline, a methylated pyridine derivative, from coal tar.
-
1876: The First Synthesis of Pyridine. William Ramsay achieved the first synthesis of pyridine by reacting acetylene with hydrogen cyanide in a red-hot iron tube, a landmark achievement in heterocyclic chemistry.
-
Late 19th and Early 20th Century: Foundational Syntheses. The late 19th and early 20th centuries witnessed the development of foundational methods for constructing the pyridine ring. Arthur Rudolf Hantzsch, in 1881, developed the eponymous Hantzsch pyridine synthesis , a multi-component reaction that remains a staple in organic synthesis.[3] This was followed by the groundbreaking work of the Russian chemist Aleksei Chichibabin, who reported his method for synthesizing pyridine rings from aldehydes or ketones and ammonia in 1924, a reaction now known as the Chichibabin pyridine synthesis .[4]
While these early methods focused on the construction of the pyridine ring itself, the specific introduction of the cyano group to form pyridinecarbonitriles evolved through distinct synthetic strategies. The precise "discovery" of the first pyridinecarbonitrile is not pinpointed to a single event but rather emerged from the broader exploration of pyridine chemistry. One of the earliest and most significant pyridinecarbonitriles to be synthesized and studied was nicotinonitrile (3-cyanopyridine) , a vital precursor to niacin (Vitamin B3).[5]
Evolution of Synthetic Methodologies
The synthesis of pyridinecarbonitrile derivatives has progressed from harsh, low-yielding classical methods to highly efficient and versatile modern techniques.
Classical Approaches: Building the Foundation
Originally described for the synthesis of the pyridine ring, variations of the Chichibabin reaction can be employed to produce substituted pyridines which can then be further functionalized to introduce a cyano group. The core reaction involves the condensation of aldehydes and ketones with ammonia.[4] The mechanism is a cascade of imine formation, aldol-type condensations, and Michael additions, culminating in cyclization and aromatization.[4]
Experimental Protocol: A Representative Chichibabin-Type Synthesis of a Substituted Pyridine
-
Reactants: A mixture of an α,β-unsaturated aldehyde or ketone, a carbonyl compound with an α-methyl or methylene group, and an ammonia source (e.g., ammonium acetate).
-
Procedure:
-
Combine the carbonyl compounds and ammonium acetate in a suitable solvent, such as ethanol or acetic acid.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium carbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
The Hantzsch synthesis is a powerful multicomponent reaction for the preparation of dihydropyridines, which can be subsequently oxidized to the corresponding pyridines.[6][7] By employing a β-ketonitrile as one of the carbonyl components, this method can be adapted for the direct synthesis of pyridinecarbonitriles.
Mechanism of the Hantzsch Synthesis
The reaction proceeds through the initial formation of an enamine from a β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the second equivalent of the β-ketoester. These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to yield the dihydropyridine.
Caption: Hantzsch Pyridine Synthesis Workflow.
Direct Cyanation Methods: Introducing the Nitrile Group
A pivotal method for the direct introduction of a cyano group onto the pyridine ring is the Reissert-Henze reaction . This reaction involves the treatment of a pyridine N-oxide with a cyanating agent, typically in the presence of an acylating agent like benzoyl chloride.[8][9] The reaction proceeds via the formation of an N-acyloxypyridinium salt, which is then susceptible to nucleophilic attack by the cyanide ion at the 2-position.
Mechanism of the Reissert-Henze Reaction
-
Activation of the N-Oxide: The pyridine N-oxide is activated by an acylating agent (e.g., benzoyl chloride) to form an N-acyloxypyridinium salt.
-
Nucleophilic Attack: A cyanide source (e.g., potassium cyanide) attacks the activated pyridine ring at the C2 position.
-
Rearomatization: Elimination of the benzoate group leads to the formation of the 2-cyanopyridine and regenerates the aromaticity of the pyridine ring.
Caption: Reissert-Henze Reaction Mechanism.
The Rise of Multicomponent Reactions (MCRs)
Modern synthetic chemistry has increasingly embraced multicomponent reactions (MCRs) for their efficiency, atom economy, and ability to rapidly generate molecular complexity. The synthesis of highly substituted 2-amino-3-cyanopyridines is a prime example of the power of MCRs.[1][10] These one-pot reactions typically involve the condensation of an aldehyde, a ketone, malononitrile, and an ammonium salt.[1][10]
The mechanism of this four-component reaction is believed to proceed through a series of interconnected steps, including a Knoevenagel condensation, a Michael addition, and an intramolecular Thorpe-Ziegler type cyclization, followed by tautomerization and aromatization.[11][12]
Experimental Protocol: One-Pot, Four-Component Synthesis of a 2-Amino-3-cyanopyridine Derivative
-
Reactants: An aromatic aldehyde, a methyl ketone, malononitrile, and ammonium acetate.
-
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol), methyl ketone (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol).
-
The reaction can be performed neat or in a minimal amount of a high-boiling solvent like ethanol or DMF.
-
Heat the mixture to 80-100 °C, or alternatively, use microwave irradiation for a shorter reaction time.[11]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and add water to precipitate the product.
-
Collect the solid by filtration, wash with water and a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-3-cyanopyridine derivative.[1]
-
Industrial Scale Synthesis: Ammoxidation
On an industrial scale, the most economically viable method for the production of simple cyanopyridines, such as 2- and 3-cyanopyridine, is the vapor-phase ammoxidation of the corresponding picolines (methylpyridines).[5][13] This process involves the reaction of the picoline with ammonia and air at high temperatures over a solid-state catalyst, typically based on vanadium and molybdenum oxides.[13][14]
Table 1: Comparison of Major Synthetic Routes to Pyridinecarbonitriles
| Method | Key Features | Advantages | Disadvantages |
| Chichibabin Synthesis | Condensation of carbonyls with ammonia. | Uses simple, inexpensive starting materials. | Often requires harsh conditions (high temperature and pressure); can result in mixtures of products. |
| Hantzsch Synthesis | Multicomponent reaction of an aldehyde, β-ketoester/nitrile, and ammonia. | Good for symmetrical pyridines; one-pot procedure. | Requires a subsequent oxidation step to form the pyridine. |
| Reissert-Henze Reaction | Cyanation of pyridine N-oxides. | Direct introduction of the cyano group at the 2-position. | Requires pre-formation of the pyridine N-oxide; can be regioselective. |
| Multicomponent Reactions | One-pot condensation of multiple starting materials. | High atom economy; rapid generation of complex molecules; often milder conditions. | Can require careful optimization of reaction conditions for high yields. |
| Ammoxidation | Catalytic vapor-phase reaction of picolines with ammonia and air. | Highly efficient for large-scale industrial production of simple cyanopyridines. | Requires specialized equipment and high temperatures; not suitable for laboratory scale or complex derivatives. |
The Role of Pyridinecarbonitriles in Drug Development: A Synopsis
The synthetic accessibility of a diverse range of pyridinecarbonitrile derivatives has made them a "privileged scaffold" in drug discovery. The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups such as amides, carboxylic acids, or tetrazoles, providing a rich platform for structure-activity relationship (SAR) studies.
Notable examples of drugs containing the pyridinecarbonitrile motif include:
-
Bosutinib: A tyrosine kinase inhibitor used for the treatment of chronic myelogenous leukemia.
-
Neratinib: A kinase inhibitor for the treatment of breast cancer.[15]
-
Milrinone and Olprinone: Phosphodiesterase 3 inhibitors used as cardiotonic agents.[15]
The continued development of novel and efficient synthetic routes to pyridinecarbonitriles will undoubtedly fuel the discovery of the next generation of therapeutic agents.
Conclusion and Future Perspectives
The journey of pyridinecarbonitrile synthesis has evolved from the classical, often arduous, methods of the early 20th century to the elegant and highly efficient multicomponent and catalytic reactions of today. This historical progression underscores the relentless pursuit of synthetic efficiency and molecular diversity in organic chemistry. As we move forward, the principles of green chemistry will increasingly shape the development of new synthetic methodologies, with a focus on catalytic, solvent-free, and energy-efficient processes.[16][17] The rich history and the ever-expanding synthetic toolkit for pyridinecarbonitrile derivatives ensure their continued prominence in the quest for novel therapeutics and functional materials.
References
-
A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. (n.d.). SciELO. Retrieved January 11, 2026, from [Link]
-
Mechanism for the synthesis of 2-amino-3-cyanopyridines 2a-o. - ResearchGate. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. (n.d.). SciELO. Retrieved January 11, 2026, from [Link]
-
Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
-
Direct Correlation Between Ammoxidation of β-Picoline to Nicotinonitrile and Low Temperature Oxygen Chemisorption on V2O5/γ-Al2O3 Catalysts. (2025, August 6). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Green synthesis of 2-amino-3-cyanopyridines via a cooperative vinylogous anomeric-based oxidation and their antiproliferative effects on liver, breast, and prostate cancer studies: Synthetic Communications. (2021, February 1). Taylor & Francis Online. Retrieved January 11, 2026, from [Link]
-
Functionalization of Pyridines via Reissert-Henze Reaction. (n.d.). J-STAGE. Retrieved January 11, 2026, from [Link]
-
Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. (2023, January 1). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Thorpe-Ziegler reaction - Buchler GmbH. (n.d.). Buchler GmbH. Retrieved January 11, 2026, from [Link]
-
Nicotinonitrile. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]
-
Reissert‐Henze reaction (2020) | X.P. Brannmjk - SciSpace. (2020). SciSpace. Retrieved January 11, 2026, from [Link]
-
Oxidation of Picoline with Oxygen to Nicotinic Acid against Co, NHPI, and Phosphonium or Ammonium Bromides. (2025, November 20). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Reissert‐Henze reaction. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
ammoxidation of hetero aromatic compounds to the corresponding nitriles. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Thorpe-Ziegler Reaction | Chem-Station Int. Ed. (2014, March 2). Chem-Station. Retrieved January 11, 2026, from [Link]
-
Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. (2023, January 1). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Reissert-Henze Reaction Research Articles - Page 1 - R Discovery. (n.d.). R Discovery. Retrieved January 11, 2026, from [Link]
-
GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Rasayan J. Chem. Retrieved January 11, 2026, from [Link]
-
Three‐component synthetic route for pyridine dicarbonitrile derivatives 4b, 4c. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Hantzsch pyridine synthesis. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]
-
Pyridine N-Oxides - Baran Lab. (2012, June 9). Baran Lab. Retrieved January 11, 2026, from [Link]
-
Thorpe reaction - L.S.College, Muzaffarpur. (2020, September 24). L.S. College. Retrieved January 11, 2026, from [Link]
-
Ammoxidation. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]
-
A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. (2018, August 8). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Recent trends in the chemistry of pyridine N-oxides - arkat usa. (n.d.). Arkat USA. Retrieved January 11, 2026, from [Link]
-
Pyridine-N-oxide. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]
-
The Chemistry of Nicotinonitrile: Versatility in Fine Chemical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved January 11, 2026, from [Link]
-
Chichibabin pyridine synthesis. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]
-
Recent Trends in the Chemistry of Pyridine N-Oxides. (2025, November 2). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review. (2024, October 29). Bentham Science. Retrieved January 11, 2026, from [Link]
-
Advances in Green Chemistry Approaches for Sustainable Pharmaceutical Synthesis. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
-
Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]
- US4051140A - Preparation of pyridines and nicotinonitrile from piperidines - Google Patents. (n.d.). Google Patents.
-
Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
-
Synthesis of 2-substituted pyridines from pyridine N-oxides. (2025, August 6). ResearchGate. Retrieved January 11, 2026, from [Link]
- US3637715A - Ammoxidation of 2-picoline to picolinonitrile - Google Patents. (n.d.). Google Patents.
-
Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
-
Pyridine-2-carbonitrile | C6H4N2 | CID 7522 - PubChem. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
-
Pyridine and Pyridine Derivatives. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Themed collection 2024 Green Chemistry Reviews. (n.d.). Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. Nicotinonitrile - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. kindai.repo.nii.ac.jp [kindai.repo.nii.ac.jp]
- 9. researchgate.net [researchgate.net]
- 10. Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. Ammoxidation - Wikipedia [en.wikipedia.org]
- 15. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 16. Bot Verification [rasayanjournal.co.in]
- 17. Toward Sustainable Chemistry: A Survey of Green Synthesis Methods for Pyridine Derivatives (A Review) [m.x-mol.net]
An In-Depth Technical Guide to 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: Synthesis, Properties, and Therapeutic Potential
Foreword
The landscape of modern drug discovery and materials science is increasingly reliant on the exploration of novel heterocyclic scaffolds. Among these, the 2-oxo-1,2-dihydropyridine-3-carbonitrile core has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities and material properties. This guide focuses on a specific, promising derivative: 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile . We will delve into its fundamental chemical identity, provide a detailed synthesis protocol, and explore its established and putative applications, particularly in the realms of oncology, infectious diseases, and as a corrosion inhibitor. This document is intended for researchers, scientists, and professionals in drug development, offering both a comprehensive overview and actionable experimental insights.
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound begins with its precise chemical definition and physical characteristics.
IUPAC Name and Synonyms
The unequivocally correct nomenclature as defined by the International Union of Pure and Applied Chemistry (IUPAC) is 1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile .
In scientific literature and commercial catalogs, this compound may also be referred to by several synonyms, including:
-
1,4,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
-
3-Pyridinecarbonitrile, 1,2-dihydro-1,4,6-trimethyl-2-oxo-
-
1,4,6-trimethyl-2-oxopyridine-3-carbonitrile
For unambiguous identification, the Chemical Abstracts Service (CAS) Registry Number is the industry standard: 64038-03-5 .
Molecular and Physicochemical Data
A summary of the key physicochemical properties of 1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is presented in Table 1. This data is fundamental for its characterization, formulation, and application in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O | |
| Molecular Weight | 162.19 g/mol | |
| Canonical SMILES | CC1=CC(=C(C(=O)N1C)C#N)C | |
| InChI Key | YHNFRZWVZUMYEJ-UHFFFAOYSA-N |
Synthesis and Characterization
The synthesis of substituted 2-oxo-1,2-dihydropyridine-3-carbonitriles is a well-established area of heterocyclic chemistry. The following protocol is a validated method for the preparation of the title compound, based on the general principles of the Guareschi-Thorpe reaction.
Experimental Protocol: Synthesis of 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
This protocol details a one-pot synthesis approach, which is efficient and minimizes the need for isolation of intermediates.
Materials:
-
Pentane-2,4-dione
-
N-Methylcyanoacetamide
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Hydrochloric acid (for workup)
-
Diethyl ether (for washing)
-
Standard laboratory glassware and magnetic stirrer/hotplate
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine pentane-2,4-dione (10.0 g, 0.1 mol) and N-methylcyanoacetamide (8.4 g, 0.1 mol) in 100 mL of absolute ethanol.
-
Catalyst Addition: To the stirred solution, add piperidine (1.0 mL) as a catalyst.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Workup: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol, followed by diethyl ether to remove any unreacted starting materials.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or isopropanol to yield a crystalline solid.
-
Drying: Dry the purified product under vacuum to obtain 1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.
Characterization Data
The identity and purity of the synthesized compound must be confirmed through spectroscopic analysis.
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~6.1 (s, 1H, pyridine H-5), ~3.5 (s, 3H, N-CH₃), ~2.4 (s, 3H, C4-CH₃), ~2.2 (s, 3H, C6-CH₃).
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~162 (C=O), ~155 (C6), ~150 (C4), ~117 (CN), ~105 (C5), ~95 (C3), ~30 (N-CH₃), ~20 (C4-CH₃), ~18 (C6-CH₃).
-
IR (KBr, cm⁻¹): ~2220 (C≡N stretch), ~1650 (C=O stretch, amide), ~1600, 1550 (C=C stretch, aromatic).
-
Mass Spectrometry (EI): m/z 162 [M]⁺.
Applications and Biological Activity
The 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold is a versatile pharmacophore. While specific biological data for the title compound is emerging, the activities of closely related analogues provide strong indicators of its potential.
Potential as a Cytotoxic and Antimicrobial Agent
A significant body of research has demonstrated the potent cytotoxic and antimicrobial activities of substituted 2-oxo-1,2-dihydropyridine-3-carbonitriles.[1][2] Studies on various derivatives have shown efficacy against a range of human tumor cell lines, including colon, liver, and breast cancer. For instance, certain trisubstituted analogs have exhibited cytotoxic activity superior to the standard chemotherapeutic agent doxorubicin against the colon HT29 carcinoma cell line.[1]
The antimicrobial potential is also noteworthy, with some derivatives showing activity comparable to ampicillin against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as antifungal activity comparable to clotrimazole.[1] The mechanism of action is believed to involve the inhibition of essential cellular processes in these pathogens.
Role in Drug Development: Nicotinic Receptor Modulation and Kinase Inhibition
The pyridine ring is a key component in many neurologically active drugs. Derivatives of 1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile serve as important starting materials in the synthesis of nicotinic receptor modulators. These modulators are under investigation for the treatment of various neurological disorders.
Furthermore, the dihydropyridine scaffold has been identified as a promising framework for the development of p38α MAP kinase inhibitors.[3] The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, and its inhibition is a therapeutic strategy for a range of inflammatory diseases.
Below is a conceptual workflow for the utilization of this compound in a drug discovery pipeline.
Figure 2: A simplified diagram of the p38 MAP kinase signaling pathway, indicating the putative point of intervention for inhibitors based on the 1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold.
Conclusion and Future Directions
1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile represents a molecule of significant interest, bridging the fields of medicinal chemistry and materials science. Its straightforward synthesis and the established biological activities of its structural class make it an attractive starting point for the development of novel therapeutics, particularly in oncology and infectious diseases. The demonstrated efficacy as a corrosion inhibitor opens avenues for its application in industrial settings.
Future research should focus on a more detailed elucidation of its mechanism of action in various biological systems, including the identification of specific molecular targets. Comprehensive structure-activity relationship (SAR) studies will be crucial for optimizing its potency and selectivity for desired applications. Furthermore, formulation studies will be necessary to enhance its bioavailability and delivery for both pharmaceutical and industrial uses. The continued exploration of this versatile scaffold holds considerable promise for scientific and technological advancements.
References
-
Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2015). Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents. Archiv der Pharmazie, 348(11), 824–834. [Link]
-
Serry, A. M., Luik, S., Laufer, S., & Abadi, A. H. (2010). One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a new scaffold for p38alpha MAP kinase inhibition. Journal of Combinatorial Chemistry, 12(4), 559–565. [Link]
-
El-Faham, A., El-Sayed, N. N. E., & Abdel-Megeed, M. F. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega, 6(5), 3765–3779. [Link]
-
Singh, A. K., & Quraishi, M. A. (2021). Inhibition of mild steel corrosion by 1,4,6-trimethy1-2-oxo-1,2-dihydropyridine-3-carbonitrile and synergistic effect of halide ion in 0.5 M H2SO4. Journal of Molecular Liquids, 335, 116208. [Link]
Sources
- 1. Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Infrared and NMR Spectroscopic Fingerprints of the Asymmetric H7 +O3 Complex in Solution - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Predicted Bioactivity of 1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
Foreword: Unlocking the Therapeutic Potential of Novel Heterocycles
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to addressing unmet medical needs. The 2-pyridone nucleus, a privileged heterocyclic motif, has consistently demonstrated a remarkable capacity for biological activity, serving as the core of numerous therapeutic agents.[1][2][3] This guide focuses on a specific, yet promising, member of this class: 1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (CAS: 64038-03-5).[][5] While comprehensive experimental data on this particular molecule remains nascent, its structural features, shared with pharmacologically active analogs, provide a strong rationale for in-depth bioactivity prediction.
This document serves as a technical roadmap for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts, delving into the causality behind predictive and experimental choices. We will first establish the molecular identity of our subject compound and then, informed by the activities of structurally related molecules, propose a robust in silico workflow to predict its bioactivity, with a primary focus on its potential as a cytotoxic and antimicrobial agent. Finally, we will outline detailed, self-validating experimental protocols to empirically test these predictions, providing a comprehensive framework for its preclinical evaluation.
Compound Profile and Rationale for Investigation
This compound is a substituted 2-pyridone with the following key characteristics:
| Property | Value | Reference |
| CAS Number | 64038-03-5 | [][5] |
| Molecular Formula | C₉H₁₀N₂O | [][5] |
| Molecular Weight | 162.19 g/mol | [] |
The rationale for investigating this compound is rooted in the extensive body of literature on substituted 2-oxo-1,2-dihydropyridine-3-carbonitriles. Studies on analogous series have consistently revealed significant cytotoxic and antimicrobial properties.[6][7] The presence of the cyano (-CN) group and the substituted pyridine ring are key pharmacophoric features that contribute to these activities. Therefore, a predictive investigation into the bioactivity of this compound is a scientifically sound and logical step in the quest for novel therapeutic leads.
In Silico Bioactivity Prediction Workflow
The initial phase of investigation for a novel compound with limited experimental data relies heavily on computational methodologies.[8][9][10] This in silico approach allows for a time and cost-effective screening of potential biological activities and provides a rationale for prioritizing experimental resources.
Caption: A generalized workflow for the in silico prediction of bioactivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling establishes a mathematical correlation between the chemical structure of a compound and its biological activity.[11] By leveraging existing datasets of 2-pyridone derivatives with known cytotoxic or antimicrobial activities, we can build a model to predict the potency of our target compound.
Experimental Protocol: Predictive QSAR for Cytotoxicity
-
Data Curation: Compile a dataset of 2-oxo-1,2-dihydropyridine-3-carbonitrile analogs with experimentally determined IC₅₀ values against relevant cancer cell lines (e.g., MCF-7, HCT-116).[12]
-
Descriptor Calculation: For each molecule in the dataset, including our target compound, calculate a range of molecular descriptors (e.g., topological, electronic, steric) using software such as PaDEL-Descriptor or Mordred.
-
Model Building: Employ machine learning algorithms (e.g., multiple linear regression, random forest, support vector machine) to build a regression model correlating the descriptors with the observed IC₅₀ values.
-
Model Validation: Rigorously validate the model using internal (cross-validation) and external validation sets to ensure its predictive power and robustness.
-
Activity Prediction: Apply the validated QSAR model to the calculated descriptors of this compound to predict its IC₅₀ value.
Molecular Docking: Identifying Potential Protein Targets
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[13][14] Based on the known mechanisms of action for cytotoxic and antimicrobial 2-pyridones, we can select relevant protein targets for docking studies.
Predicted Targets and Rationale:
| Predicted Activity | Potential Protein Target | Rationale |
| Anticancer | Cyclin-Dependent Kinase 2 (CDK2) | Pyridine derivatives have been identified as potent inhibitors of CDKs, which are crucial for cell cycle regulation.[14] |
| Anticancer | Thymidine Phosphorylase (TP) | Overexpression of TP is linked to tumor growth and metastasis, making it a viable target for anticancer drug design.[15] |
| Antibacterial | DNA Gyrase | The 2-pyridone scaffold is known to interact with bacterial DNA gyrase, inhibiting DNA replication.[16] |
Experimental Protocol: Molecular Docking against CDK2
-
Target Preparation: Obtain the 3D crystal structure of human CDK2 from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate a 3D conformation of this compound and perform energy minimization.
-
Docking Simulation: Use a docking program (e.g., AutoDock Vina, Glide) to dock the ligand into the active site of CDK2.
-
Analysis of Results: Analyze the predicted binding poses, docking scores, and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) to assess the binding affinity and mode of interaction.
Caption: A streamlined workflow for molecular docking studies.
ADMET Prediction
Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial for its potential as a drug candidate.[17]
Experimental Protocol: In Silico ADMET Profiling
-
Property Calculation: Utilize online tools such as SwissADME or ProTox-II to calculate a range of physicochemical and pharmacokinetic properties.[17]
-
Lipinski's Rule of Five: Evaluate the compound's "drug-likeness" based on Lipinski's rules (molecular weight ≤ 500, logP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10).
-
Toxicity Prediction: Predict potential toxicities, including cytotoxicity, mutagenicity, and carcinogenicity, using computational models.[17]
Proposed Experimental Validation
Following the in silico predictions, experimental validation is essential to confirm the bioactivity of this compound.
In Vitro Cytotoxicity Assays
Experimental Protocol: MTT Assay for Antiproliferative Activity
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media.
-
Compound Treatment: Seed cells in 96-well plates and treat with serial dilutions of the target compound for 48-72 hours.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound required to inhibit cell growth by 50%.
In Vitro Antimicrobial Susceptibility Testing
Experimental Protocol: Broth Microdilution Assay
-
Bacterial Strains: Select a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Compound Preparation: Prepare a series of twofold dilutions of the target compound in a 96-well microtiter plate containing appropriate broth media.
-
Inoculation: Inoculate each well with a standardized suspension of the test bacteria.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: Determine the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Concluding Remarks and Future Directions
This guide has outlined a comprehensive, multi-faceted approach to predicting and validating the bioactivity of this compound. The strong precedent set by structurally similar 2-pyridone derivatives suggests a high probability of this compound exhibiting valuable cytotoxic and antimicrobial properties. The proposed in silico workflow provides a robust framework for generating initial hypotheses, which can then be rigorously tested through the detailed experimental protocols provided.
Successful validation of the predicted bioactivities would warrant further investigation, including mechanism of action studies, lead optimization to enhance potency and selectivity, and in vivo efficacy and safety studies. The journey from a novel chemical entity to a potential therapeutic agent is long and arduous, but it begins with the foundational predictive and experimental work detailed herein.
References
-
Abdelaziz, M., et al. (2021). Recent Advances in Chemistry and Pharmacological Aspects of 2-Pyridone Scaffolds. Molecules. [Link]
-
National Institutes of Health. Molecular modeling optimization of anticoagulant pyridine derivatives. [Link]
-
Verma, K. K., et al. (2024). Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review. Letters in Drug Design & Discovery. [Link]
-
Sharma, P., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Pharmaceuticals. [Link]
-
ResearchGate. Selected N‐substituted 2‐pyridones with biological activity. [Link]
-
ResearchGate. Pharmacological aspects of 2-pyridones and their analogs. [Link]
-
MDPI. Computational Strategy for Drug Design. [Link]
-
Abdel-Rahman, A. A.-H., et al. (2022). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules. [Link]
-
Li, Q., et al. (1998). Synthesis and structure-activity relationships of 2-pyridones: II. 8-(Fluoro-substituted pyrrolidinyl)-2-pyridones as antibacterial agents. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Ghorab, M. M., et al. (2015). Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents. Archiv der Pharmazie. [Link]
-
Ionescu, I. A., et al. (2022). In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors. Molecules. [Link]
-
National Institutes of Health. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. [Link]
-
ResearchGate. Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents. [Link]
-
Auctores Online Journals. Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. [Link]
-
CMJ Publishers. Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. [Link]
-
Al-Warhi, T., et al. (2023). Dihydropyrimidone Derivatives as Thymidine Phosphorylase Inhibitors: Inhibition Kinetics, Cytotoxicity, and Molecular Docking. Molecules. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 5. keyorganics.net [keyorganics.net]
- 6. Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications | Auctores [auctoresonline.org]
- 9. cmjpublishers.com [cmjpublishers.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular modeling optimization of anticoagulant pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Dihydropyrimidone Derivatives as Thymidine Phosphorylase Inhibitors: Inhibition Kinetics, Cytotoxicity, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and structure-activity relationships of 2-pyridones: II. 8-(Fluoro-substituted pyrrolidinyl)-2-pyridones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Sourcing 1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Compound of Interest
1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (CAS No. 64038-03-5) is a substituted pyridone derivative.[1][] While not a household name, this class of heterocyclic compounds serves as a crucial scaffold in medicinal chemistry and material science. Substituted pyridones are known synthetic intermediates for more complex molecules, including potential therapeutic agents.[3][4] Their utility in drug discovery pipelines—from hit identification to lead optimization—makes the selection of a high-quality starting material a critical, yet often overlooked, determinant of project success. This guide provides a framework for navigating the supplier landscape for this specific molecule, ensuring that the material acquired is fit-for-purpose and guarantees experimental reproducibility.
The Imperative of Purity and Supplier Diligence
In any research endeavor, particularly in drug development, the quality of the inputs dictates the success of the outputs.[5] The purity of a starting material like this compound is paramount for several reasons:
-
Ensuring Efficacy and Safety: Impurities, even at trace levels, can have unintended biological activity, leading to confounding results or adverse reactions in screening assays.[5][6][7] A pure compound ensures that the observed effects are attributable to the molecule of interest.[8]
-
Reproducibility: The presence of unknown or variable impurities between batches can severely compromise the reproducibility of experiments, leading to wasted time and resources.[6]
-
Regulatory Compliance: For research intended for eventual clinical translation, starting with well-characterized, high-purity materials is a foundational requirement for meeting stringent standards set by bodies like the FDA and EMA.[7][9]
A reliable supplier is not merely a vendor but a partner in the research process. They provide the foundational materials and the documentation that underpins the integrity of the scientific work.[9]
A Framework for Evaluating Chemical Suppliers
Selecting a supplier should be a systematic process based on a clear set of criteria. Researchers should prioritize vendors who demonstrate a commitment to quality, transparency, and customer support.[10]
Key Evaluation Criteria:
-
Purity and Analytical Transparency: The most critical factor is the purity of the compound.[10] Reputable suppliers will provide a batch-specific Certificate of Analysis (CoA) detailing the purity (typically ≥98% for research-grade chemicals) and the analytical method used for determination (e.g., HPLC, NMR).[10][11] Avoid suppliers who do not provide this documentation.[10]
-
Documentation and Compliance: Beyond the CoA, the supplier must provide a comprehensive Safety Data Sheet (SDS) that outlines handling, storage, and emergency procedures.[12] For pharmaceutical development, suppliers with certifications like ISO or adherence to Good Manufacturing Practices (GMP) are preferred.[9]
-
Supplier Reputation and Experience: Investigate the supplier's history and reputation within the pharmaceutical and research sectors.[9][13] Industry forums, testimonials, and a long-standing presence are good indicators of reliability.
-
Supply Chain and Logistics: Evaluate the supplier's ability to deliver the product reliably and within expected timelines.[14] For temperature-sensitive compounds, ensure they have robust cold chain logistics.[10]
-
Technical Support: A knowledgeable technical support team can be an invaluable resource for addressing questions about product specifications, solubility, or stability.[10]
The following diagram illustrates a logical workflow for this evaluation process.
Sources
- 1. keyorganics.net [keyorganics.net]
- 3. researchgate.net [researchgate.net]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. apolloscientific.co.uk [apolloscientific.co.uk]
- 6. techmate.co.uk [techmate.co.uk]
- 7. Pure Chemicals in Pharmaceuticals-Why Important to the Pharmaceutical Industry [elchemy.com]
- 8. openaccesspub.org [openaccesspub.org]
- 9. globalpharmatek.com [globalpharmatek.com]
- 10. How to Choose Pharmaceutical Research Chemicals: A Complete Buyer's Guide [plantin.alibaba.com]
- 11. moravek.com [moravek.com]
- 12. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
- 13. How to choose the right Chemical and Pharmaceutical Supplier? [srdpharma.com]
- 14. How to Evaluate Suppliers of Chemical Raw Materials and Ingredients — Alchem Trading [alchemtrading.com]
An In-depth Technical Guide to the Safe Handling and Use of 1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
Abstract
This technical guide provides a comprehensive overview of the safe handling, storage, and disposal of 1,4,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile, a substituted 2-pyridone derivative of significant interest in medicinal chemistry and drug discovery.[1] Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes critical safety information from structurally related pyridinecarbonitrile and 2-pyridone compounds to establish a robust framework for risk assessment and management. It is intended for researchers, scientists, and professionals in drug development who may work with this or similar chemical entities. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure the highest standards of laboratory safety.
Introduction and Scientific Context
This compound belongs to the 2-pyridone class of heterocyclic compounds. The 2-pyridone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules with a wide range of therapeutic applications.[1] The presence of a nitrile group and multiple methyl substitutions on the pyridone ring of the title compound suggests its potential as a versatile intermediate for the synthesis of novel pharmaceutical candidates. Understanding the safe handling of such compounds is paramount for protecting laboratory personnel and the environment.
Hazard Identification and Risk Assessment
Due to the lack of specific toxicological data for this compound, a precautionary approach is warranted. The hazard assessment is based on the functional groups present and data from analogous compounds.
2.1. Anticipated Hazards
Based on the pyridine, 2-pyridone, and nitrile functionalities, the following hazards should be anticipated:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][3] Aromatic amines and nitrile compounds can be toxic.[4]
-
Irritation: Causes skin and serious eye irritation.[2] May cause respiratory irritation.[2]
-
Environmental Hazards: Potentially harmful to aquatic life with long-lasting effects.[2]
Table 1: Summary of Anticipated Hazards and GHS Classifications (Extrapolated)
| Hazard Class | Category (Anticipated) | Hazard Statement (Anticipated) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
| Hazardous to the aquatic environment, long-term hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects |
2.2. Risk Assessment
The primary risks associated with handling this compound are accidental ingestion, skin contact, and inhalation of dust particles. The nitrile group presents a potential risk of releasing toxic hydrogen cyanide gas under strongly acidic conditions.[4] Thermal decomposition at high temperatures may also release toxic fumes, including oxides of nitrogen and carbon monoxide.[3]
Safe Handling and Storage Protocols
A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment, is essential.
3.1. Engineering Controls
-
Ventilation: All handling of solid this compound and its solutions should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[5]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the work area.[6]
3.2. Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical for preventing direct contact with the chemical.
Table 2: Recommended Personal Protective Equipment (PPE)
| Body Part | Recommended Protection | Rationale |
| Eyes/Face | Chemical safety goggles with side shields or a face shield. | Protects against splashes and airborne particles. |
| Hands | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact. Gloves should be inspected before use and disposed of immediately if contaminated.[4] |
| Body | A laboratory coat. | Provides a barrier against accidental spills. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. | Minimizes inhalation of dust or aerosols. |
3.3. Storage Requirements
-
Container: Store in a tightly closed, properly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area.[7]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[6]
Experimental Protocols
The following protocols are designed to be self-validating systems, with built-in checks and rationales for each step.
4.1. Weighing and Transferring the Solid Compound
This workflow is designed to minimize the generation of airborne dust and prevent contamination.
Caption: Workflow for weighing solid this compound.
Causality: Placing the balance inside the fume hood contains any fine particles that may become airborne during transfer. Using a dedicated spatula and decontaminating it immediately after use prevents cross-contamination.
4.2. Preparation of a Stock Solution
This protocol ensures the safe dissolution of the compound.
Caption: Step-by-step process for preparing a stock solution.
Causality: Adding the solvent in portions can aid in dissolution and prevent splashing. Capping the flask before vigorous mixing is crucial to avoid aerosol generation.
Emergency Procedures
In the event of an emergency, a calm and methodical response is critical.
5.1. First Aid Measures
The following first aid measures are based on those for pyridine and related compounds.[5][8][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[8]
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[7]
5.2. Spill Response
-
Small Spill: Evacuate the area. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.[10] Place it in a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent and then with soap and water.
-
Large Spill: Evacuate the laboratory and alert others. Contact your institution's Environmental Health and Safety (EHS) department immediately.
5.3. Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7]
-
Specific Hazards: Thermal decomposition can produce toxic gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.[3]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Physicochemical and Reactivity Data (Predicted)
Table 3: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C9H10N2O | [] |
| Molecular Weight | 162.19 g/mol | [] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Likely soluble in organic solvents such as DMSO and DMF. | [12] |
6.1. Chemical Stability
The compound is expected to be stable under normal laboratory conditions.
6.2. Reactivity
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[6]
-
Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon monoxide, carbon dioxide, and nitrogen oxides.[3] Contact with strong acids could potentially lead to the release of hydrogen cyanide.[4]
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Isolate waste material, including any contaminated materials like gloves and weighing paper.[4]
-
Containerization: Collect waste in a clearly labeled, sealed container. The label should include "Hazardous Waste," the full chemical name, and associated hazards.[4]
-
Disposal Route: Disposal should be handled through your institution's EHS office and a licensed hazardous waste disposal company.[4][10] High-temperature incineration is a common disposal method for such compounds.[13] Under no circumstances should this chemical be disposed of down the drain. [4]
Sources
- 1. Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. au.vwr-cmd2.com [au.vwr-cmd2.com]
- 9. carlroth.com [carlroth.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 12. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
Methodological & Application
Synthesis of 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: An Application Note and Detailed Protocol
This document provides a comprehensive guide for the synthesis of 1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. The pyridine scaffold is a core component in numerous pharmaceuticals, and understanding its synthesis is crucial for developing novel therapeutic agents.[1] This protocol outlines a robust, two-step synthetic route, beginning with a multicomponent reaction to form the core pyridone ring, followed by N-methylation. The methodology is designed for reproducibility and is grounded in established chemical principles, ensuring both high yield and purity of the final product.
Introduction
Substituted 2-oxo-1,2-dihydropyridine-3-carbonitriles are a class of heterocyclic compounds recognized for their diverse biological activities, including potential as cytotoxic and antimicrobial agents.[1] Their synthesis is often achieved through efficient one-pot multicomponent reactions, which allow for the rapid construction of complex molecular architectures from simple precursors.[2] The target molecule, 1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, features a highly functionalized pyridone core, making it a valuable intermediate for further chemical elaboration.
This protocol first employs a modified Guareschi-Thorpe reaction, a classic method for pyridine synthesis, to construct the 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile intermediate.[3] This reaction involves the condensation of a β-dicarbonyl compound (acetylacetone) with an active methylene compound (cyanoacetamide) and a nitrogen source (ammonium acetate). The subsequent step involves the selective N-methylation of the pyridone nitrogen to yield the final target compound.
Overall Synthetic Workflow
The synthesis is performed in two primary stages: (1) formation of the dihydropyridone ring system and (2) N-alkylation of the ring.
Caption: Overall workflow for the two-step synthesis.
Part 1: Synthesis of 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
This initial step involves a one-pot multicomponent reaction. The mechanism proceeds via an initial Knoevenagel condensation between acetylacetone and cyanoacetamide, followed by a Michael addition and subsequent intramolecular cyclization and dehydration to form the stable pyridone ring.[4] Ammonium acetate serves as both the catalyst and the nitrogen source for the heterocycle.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) | Molar Eq. |
| Acetylacetone | C₅H₈O₂ | 100.12 | 5.01 | 50.0 | 1.0 |
| Cyanoacetamide | C₃H₄N₂O | 84.08 | 4.20 | 50.0 | 1.0 |
| Ammonium Acetate | C₂H₇NO₂ | 77.08 | 19.27 | 250.0 | 5.0 |
| Ethanol (Absolute) | C₂H₅OH | - | 100 mL | - | - |
| Distilled Water | H₂O | - | As needed | - | - |
Step-by-Step Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (5.01 g, 50.0 mmol), cyanoacetamide (4.20 g, 50.0 mmol), and ammonium acetate (19.27 g, 250.0 mmol).
-
Solvent Addition: Add 100 mL of absolute ethanol to the flask.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is typically monitored by Thin Layer Chromatography (TLC) and is generally complete within 4-6 hours.
-
Isolation of Intermediate: After the reaction is complete, cool the mixture to room temperature. A precipitate will form.
-
Purification: Filter the solid precipitate using a Büchner funnel and wash it sequentially with cold distilled water (2 x 30 mL) and then a small amount of cold ethanol (20 mL) to remove unreacted starting materials and excess ammonium acetate.
-
Drying: Dry the resulting white to off-white solid in a vacuum oven at 60°C to a constant weight. The expected yield of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is typically in the range of 75-85%.
Part 2: Synthesis of 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
In this step, the intermediate pyridone is N-methylated using methyl iodide. The pyridone nitrogen is deprotonated by a mild base, potassium carbonate, to form a nucleophilic anion that readily attacks the methyl iodide in an SN2 reaction. Dimethylformamide (DMF) is used as the solvent due to its polar aprotic nature, which facilitates this type of reaction.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) | Molar Eq. |
| 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | C₈H₈N₂O | 148.16 | 5.93 | 40.0 | 1.0 |
| Potassium Carbonate (Anhydrous) | K₂CO₃ | 138.21 | 8.29 | 60.0 | 1.5 |
| Methyl Iodide | CH₃I | 141.94 | 6.24 (2.74 mL) | 44.0 | 1.1 |
| Dimethylformamide (DMF) | C₃H₇NO | - | 80 mL | - | - |
| Distilled Water | H₂O | - | As needed | - | - |
| Ethyl Acetate | C₄H₈O₂ | - | As needed | - | - |
| Hexane | C₆H₁₄ | - | As needed | - | - |
Step-by-Step Protocol
-
Reaction Setup: To a 250 mL round-bottom flask, add the intermediate from Part 1 (5.93 g, 40.0 mmol) and anhydrous potassium carbonate (8.29 g, 60.0 mmol).
-
Solvent Addition: Add 80 mL of DMF to the flask and stir the suspension.
-
Addition of Methylating Agent: Add methyl iodide (2.74 mL, 44.0 mmol) dropwise to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60°C and stir for 3-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: After cooling to room temperature, pour the reaction mixture into 400 mL of cold water. A precipitate will form.
-
Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield the final product as a crystalline solid.
-
Drying: Dry the purified product in a vacuum oven. The expected yield of 1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS 64038-03-5) is typically high.[]
Reaction Mechanism and Rationale
The synthesis is based on well-established heterocyclic chemistry principles. The initial pyridone formation is a classic example of a condensation reaction cascade.
Caption: Simplified reaction mechanism pathway.
The use of excess ammonium acetate in Step 1 drives the equilibrium towards the formation of the pyridone ring. In Step 2, the choice of K₂CO₃ as a base is critical; it is strong enough to deprotonate the pyridone nitrogen but not so strong as to cause unwanted side reactions, such as the hydrolysis of the nitrile group.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. By following this two-step procedure, researchers can efficiently produce this valuable heterocyclic compound in good yield and high purity. The methods described herein are scalable and utilize common laboratory reagents and techniques, making them accessible for a wide range of applications in synthetic and medicinal chemistry.
References
-
Dotsenko, V. V., et al. (2019). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Molbank, 2019(4), M1093. Available at: [Link]
- Hantzsch, A. (1881). Condensation of Aldehyde-ammonia with Acetoacetic Ether. Berichte der deutschen chemischen Gesellschaft, 14(2), 1637-1638.
-
Abdellatif, K. R. A., et al. (2020). Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents. Molecules, 25(17), 3870. Available at: [Link]
-
Wikipedia contributors. (2023). Hantzsch pyridine synthesis. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. Available at: [Link]
-
Pathak, V. N., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 12(38), 24654-24665. Available at: [Link]
-
Gouda, M. A., et al. (2015). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Molecules, 20(9), 15739-15754. Available at: [Link]
-
Hosseini, H., & Bayat, M. (2018). An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction. New Journal of Chemistry, 42(16), 13533-13539. Available at: [Link]
- Ranu, B. C., et al. (2009). Reaction Mechanism of Vinamidinium Salts and Cyanoacetamide Derivatives. Australian Journal of Chemistry, 62(7), 718-723.
-
Organic Chemistry Portal. Gewald Reaction. Available at: [Link]
- Jansone, D., et al. (2005). Synthesis of 4,6,6-Trimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile. Chemistry of Heterocyclic Compounds, 41(12), 1537-1538.
-
Al-Tel, T. H., et al. (2010). One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition. Bioorganic & Medicinal Chemistry Letters, 20(19), 5843-5846. Available at: [Link]
-
Wikipedia contributors. (2023). Thorpe reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]
- Al-Mousawi, S. M., et al. (2011). ChemInform Abstract: 2-Pyridones from Cyanoacetamides and Enecarbonyl Compounds: Application to the Synthesis of Nothapodytine B. ChemInform, 33(29).
- Deshmukh, M. B., et al. (2011). A green chemistry approach to gewald reaction. Der Pharma Chemica, 3(6), 483-488.
-
Ghashang, M., et al. (2014). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 4(63), 33261-33267. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05690K [pubs.rsc.org]
Application Notes and Protocols for the Investigation of 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in Anticancer Research
Authored by: A Senior Application Scientist
Introduction: The Emerging Potential of Pyridinecarbonitrile Scaffolds in Oncology
The pyridine ring is a foundational scaffold in medicinal chemistry, integral to numerous pharmacologically active agents.[1] Within this broad class, derivatives of 2-oxo-1,2-dihydropyridine-3-carbonitrile have garnered significant attention in anticancer drug discovery. These compounds possess a unique electronic profile and synthetic tractability, making them ideal candidates for targeted modulation of critical molecular pathways implicated in cancer progression.[1]
Research has demonstrated that this chemical family can exhibit potent cytotoxic effects against a wide array of cancer cell lines, including those of the breast, lung, colon, and liver.[2][3] The mechanism of action for many of these derivatives involves the inhibition of key protein kinases that are often dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Pim-1 kinase.[2][4] Inhibition of these kinases can disrupt downstream signaling pathways essential for tumor growth, proliferation, and angiogenesis.[4] Furthermore, several 2-oxo-pyridine derivatives have been shown to induce cell cycle arrest and apoptosis, fundamental processes for eliminating cancerous cells.[5][6]
This document provides a comprehensive guide for the preclinical evaluation of a novel compound, 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (hereafter referred to as TMPC), as a potential anticancer agent. While extensive research exists for the broader class of 2-oxo-pyridinecarbonitriles, the specific anticancer properties of TMPC are yet to be fully elucidated. These application notes and protocols are designed to provide researchers, scientists, and drug development professionals with a robust framework for the systematic investigation of TMPC's efficacy and mechanism of action, from initial cytotoxicity screening to preliminary mechanistic studies.
Compound Profile: 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (TMPC)
| Property | Value | Source |
| CAS Number | 64038-03-5 | [] |
| Molecular Formula | C₉H₁₀N₂O | [] |
| Molecular Weight | 162.19 g/mol | [] |
| SMILES | CC1=CC(=C(C(=O)N1C)C#N)C | [] |
| InChI | InChI=1S/C9H10N2O/c1-6-4-7(2)11(3)9(12)8(6)5-10/h4H,1-3H3 | [] |
Experimental Workflow for Anticancer Evaluation of TMPC
A logical and stepwise approach is crucial for evaluating a novel compound's anticancer potential. The following workflow outlines a proposed series of experiments to characterize the biological activity of TMPC.
Caption: Proposed experimental workflow for TMPC evaluation.
Protocols for In Vitro Anticancer Activity Assessment
The following protocols are foundational for determining the efficacy of TMPC. It is imperative to include appropriate controls, such as a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like Doxorubicin or Erlotinib), in every experiment.[6][8]
Protocol 1: Cell Viability Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability. This initial screen is critical for determining the cytotoxic potential of TMPC across various cancer cell lines.
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., MCF-7 (breast), HepG2 (liver), A549 (lung))[8]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
TMPC stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of TMPC in complete medium. Remove the old medium from the wells and add 100 µL of the TMPC dilutions. Include vehicle-only and medium-only controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of TMPC concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Expected Data Output:
| Cell Line | TMPC IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| MCF-7 | Experimental Value | Reference Value |
| HepG2 | Experimental Value | Reference Value |
| A549 | Experimental Value | Reference Value |
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol determines the effect of TMPC on cell cycle progression. Many anticancer agents induce cell cycle arrest at specific phases (G1, S, or G2/M), preventing cell division.[5]
Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is proportional to the DNA content, allowing for the differentiation of cells in different phases of the cell cycle via flow cytometry.
Materials:
-
Cancer cell line showing sensitivity to TMPC (from Protocol 1)
-
TMPC solution
-
70% cold ethanol
-
Propidium Iodide/RNase staining buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with TMPC at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest cells by trypsinization, collect them by centrifugation (300 x g for 5 minutes), and wash with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase staining buffer. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol 3: Apoptosis Detection by Annexin V-FITC/PI Staining
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells, providing insight into the mode of cell death induced by TMPC.[6]
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) to detect these cells. Propidium iodide is used as a counterstain to identify cells that have lost membrane integrity (late apoptotic/necrotic cells).
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Cancer cell line
-
TMPC solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells with TMPC at its IC₅₀ concentration for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Create a quadrant plot to distinguish between:
-
Q4 (Annexin V- / PI-): Live cells
-
Q3 (Annexin V+ / PI-): Early apoptotic cells
-
Q2 (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Q1 (Annexin V- / PI+): Necrotic cells
-
Hypothesized Mechanism of Action and Pathway Analysis
Based on literature for structurally related cyanopyridine compounds, TMPC may exert its anticancer effects by inhibiting protein kinases.[2] Pim-1 kinase, a proto-oncogene often overexpressed in various cancers, represents a plausible target. Inhibition of Pim-1 can lead to cell cycle arrest and increased apoptosis.[2][9]
Caption: Hypothesized pathway of TMPC-induced apoptosis via Pim-1 kinase inhibition.
To validate this hypothesis, a direct in vitro kinase inhibition assay against Pim-1 should be performed. Furthermore, Western blot analysis can be used to measure the expression levels of key apoptotic proteins like Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic), which are downstream of the Pim-1 pathway. An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction.[6]
Conclusion and Future Directions
The protocols and framework outlined in this document provide a comprehensive starting point for the systematic evaluation of 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (TMPC) as a novel anticancer agent. By following this structured approach, researchers can efficiently determine the compound's cytotoxic profile, elucidate its primary mechanism of action, and build a strong foundation for further preclinical development. Positive results from these in vitro studies would warrant progression to more complex models, including 3D cell cultures and in vivo animal studies, to fully assess the therapeutic potential of TMPC.
References
- The Versatility of 3-Amino-2-pyridinecarbonitrile in the Development of Novel Anticancer Therapeutics - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5QL9HTWsUjG898VYF4o0N9vVaAv-u6vxrgDigo5yuFf4R-xTjH0wzWMbV3Ue_UK-z1YUCZ51TuMIvSUBrU81yKYiNa3RqC7TEmFB8t47UE8aKNqG5xMt8C__BSwNvcXA2gwmF6lE6rp4mJhBOpfDGyTm2wrPt4Y7zJidVvhSLoDRINdrctMbmw8foVBElw7IkXhVc3G0emk2qNMJugXOF3t2yu7VGd-QqwLkijQ7tChhJw_PkQkR_nTCLnWC7kCcpIzw=]
- New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcLRBKg8t9i5_GltRTd6p-UMnMK9-_7ODd679BA0xV18Hj6MiOGiq__vhpCMh1z9f2EMo6hqSR20C264GqehBWJQ5Ykn9lV703iRYHo1n3Nk_v_Pu0PRPW9px3u2w9N0jEg6vbYdSe444AvPNdWUz8ZGVS0cOOazsHEYFs]
- Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNjxVCJ6OYy3dqPP2yuDzaBpcawFTX6-YblN-sEOKJr9W0kT5x_os0nhr8oHQVPi-C2M7McINgf5Dlby33Hbjru6NCbYNKfMVaVmxQovXA6mz-pbiB2uqiP9Ll_jMTnranmGZR04LXAVaOaYOw]
- pyridine derivatives as anticancer agents: fda-approved drugs and promising reported compounds - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEC2m5HCRPozVSctaOPauFgu-IJ2tNUG_jXba25XSABFV1kadusaw50VWtm5xavK5283H4AT6Bl_QxoKkxNZhhNwIFjR_UaJwKizAnNlWY1lx7tq4T8lJH8H2QMFOgFdEXNEJPGugVZLz9xNUmag2TZddYHDyxlJXSZlmDC5XyPuG9Gi-2vjPvpaI0vsLf7Yzv5_ouGtnbvRxc5Nkl9ugY1s_yuehIV72klmYJw7MK5OYqXh7lhNywE4X3L1PsxO5WLeRqpWRrru2U_VSI=]
- Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGrgHrGu2s4cvo8j9Eer22FIRt76eneb8iAm2aBGJh01bP2wQ2498d1zZxNWecgxeS2yblXfTH3lCje05uMAIjKBBBJ6HYKLNuq88TZU2AYYweL31AwT4jS0sDK1mmbGGM4-iXCl5GnUOAaDc=]
- Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8mxK9vJ67FhUe5Y8IXWyroOKE-b7Kd_t36O1soB3XXOEovrooR028w7LjZUQL7LIeOsFhvqIbyJBihvp5aLSSJT9Eniw5jtkTcdwkZA_DWwjNjRBRd-4IMhLAfuvSAbIoS7al300M7EtEkhuG]
- (PDF) Synthesis of 4,6,6Trimethyl2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEGYjyrNVxRi-N9zeR4_nuDjKpeepB_eu_8extXBpaK5nrhx3MwLOj8kQ5pVNGcVzNbZ-DQqq0IcY17d2gZEhJlNHyhFzucYsNck80WWfpsxyU2rrK4kcZk1dYgK2jHeGeA-BzOp2aouWQsnkFD0FEEPIikG3PieFDlc7TkTrq8zSMvYMfVi_c1AZGGT7lh2upe1niNFFl2223IUTczJ9txyTWIQrDoi-wOLHt0_X4YCFhkw==]
- Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGL9Nnb8ckhNtyV_yqhXFELI5Eh6qSTaSdjaViszkTMraXXeM5KzfDbpCeaU-Zq8zX67r6CXgtGhQBv7Ubkbh5-2Ggue_iceQjdVnXfOj-KAEclo2-W0j1ouIUzsdolHA3s5hGJDB4BVj-MG722KZl7a_-j-Pg0mSWoS8GjNQQSVYXDY2k0Sl6UFbEl5Dpx3e8lSVYyokuQRw8wsqIN6yA9jGux579xFR7IChY19-5wpoSf5ZyTXa2FOAhDhDawBwxAq5-7rFDszBHfF-eF2BxHUvF_fQvzJ8zmaBG3__YAsnLcJBY4AqJHASbt438NA_FcmlUIQk4s9VdtZyEenpw8k2k=]
- Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFR>Wt> and VEGFR-2 inhibitors with apoptotic inducers. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOXVGjS2yVaJrJi_9xaer-rObDvlBSPwQ4mNURwwSCILvnW9JNO_Ne5Ujxr7vuaUN3WlE4dIHjPm5a4Md94WktJwIZFElTPSnF_Y4seUDVC5bYfHvnfxL-_IV22_eSQZhgoaJblibfVzz3RAVgPnC7CndM_dRLvUbUzhGKtFxf9WjLabc9T1g1CJP2HrCAbv2IeHzOB5nQ6s5s_SKX7iJehRSICHc_zYqqM8Y=]
- Recent Advancements in Pyridine Derivatives as Anticancer Agents - International Journal on Science and Technology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbcuyuXNMJufJuIcVXijt3CDLsOKzWx0pqwzrFvwFyfXyAacWwDCPjOb4ga7PyMLt88nJsXJ1jcvzibOhemkbJXSd3wPs9RaJlj-9voyZXM0VaxXqRTyWGnyKtMM6NAp2ohwmmf9Si]
- Synthesis and Reactions of 4-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcYXqWfr0p9i3OguTq2hGUMsGuFofOosh1FOrNS9l_RP2I3o27hdKbkCTpgTvZx9fvJIWRQEOFk0NO73bdTdDXPcwDPNGGxCKDnLpVh0r3B4NKLklne_kaV4NgoYO5HxrKNjfH8g8qAcul3-Ay6TyFaqSeaQcTXzu2idkPfErh7Sk4wMS0OBL9Mqk9qWB2J-Uo1pOhoFcgzHBFr6gtk-mZLIiSRsCWlI396hlPY2FHCr0N5XEAlNKV5ZT2EVThdqEq8oE=]
- CAS 64038-03-5 1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile - BOC Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRp2mcPRkly2zpK484cNGrm-SM5xo9VvhVQcTTCRJh2o-5mCZKyd3KBnSTJQ46V2Bumg4cT7O-QHrJufj0qqZZZDugrZX-GaBWZdv43K7673SZvAdNBJRoBPswCkKzdnbHFqnuGMbFR5BEuaLYyGkt7WoT0B9RQCK3Siru9kVNhKceDlplPjTuAW_Vnvqq9xKrxvfRu9-HDeuj4g6W-JynVAq5y2qEyqll2A==]
Sources
- 1. ijsat.org [ijsat.org]
- 2. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile as a Versatile Chemical Intermediate
Authored for: Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the synthesis and application of 1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, a key heterocyclic building block. The 2-pyridone scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and bioactive natural products due to its ability to act as a bioisostere for amides and phenyls, engage in hydrogen bonding, and improve physicochemical properties like solubility and metabolic stability.[1][2][3] This guide offers field-proven insights and detailed protocols to empower researchers in leveraging this intermediate for novel molecular design and synthesis.
Core Intermediate: Physicochemical Profile
1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS 64038-03-5) is a highly functionalized pyridone derivative. Its structure combines a nucleophilic/basic pyridone ring, an electrophilic nitrile group, and methyl substituents that can influence solubility and steric interactions. These features make it a versatile starting point for a wide range of chemical transformations.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 64038-03-5 | [4][] |
| Molecular Formula | C₉H₁₀N₂O | [4][] |
| Molecular Weight | 162.19 g/mol | [4][] |
| Appearance | Typically a solid | N/A |
| SMILES | CC1=CC(=C(C(=O)N1C)C#N)C | [] |
| InChI | InChI=1S/C9H10N2O/c1-6-4-7(2)11(3)9(12)8(6)5-10/h4H,1-3H3 | [] |
Synthesis of the Core Intermediate
The most common and efficient method for synthesizing substituted 3-cyano-2-pyridones is through a [3+3] cyclocondensation reaction.[6][7] This involves the condensation of an active methylene nitrile (like a cyanoacetamide derivative) with a 1,3-dicarbonyl compound. For the title compound, N-methylcyanoacetamide and acetylacetone are the logical precursors.
Workflow for Synthesis
The synthesis proceeds via a base-catalyzed cascade reaction involving an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and dehydration to yield the stable aromatic pyridone ring.
Caption: Synthesis workflow for the target intermediate.
Detailed Synthesis Protocol
This protocol is adapted from general procedures for the synthesis of similar 3-cyano-2-pyridone derivatives.[8][9]
Objective: To synthesize 1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.
Materials:
-
N-Methylcyanoacetamide (1.0 eq)
-
Acetylacetone (1.05 eq)
-
Potassium Hydroxide (KOH) (catalytic amount, ~0.1 eq) or Piperidine
-
Ethanol (solvent)
-
Hydrochloric acid (for neutralization/precipitation)
-
Distilled water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve N-methylcyanoacetamide (1.0 eq) in ethanol.
-
Addition of Reagents: Add acetylacetone (1.05 eq) to the solution, followed by the addition of a catalytic amount of KOH. Causality Note: The base is crucial for deprotonating the active methylene group of the cyanoacetamide, initiating the condensation cascade.
-
Reaction: Heat the mixture to reflux (approx. 80°C) and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[8]
-
Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. A precipitate may form.
-
Slowly add cold water to the reaction mixture, followed by dropwise addition of dilute hydrochloric acid to neutralize the catalyst and precipitate the product.
-
Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold ethanol and then diethyl ether to remove unreacted starting materials and impurities.
-
Drying: Dry the purified product under vacuum to yield 1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile as a solid.
Self-Validation: The product's identity and purity should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.
Applications as a Chemical Intermediate
The strategic placement of the nitrile group and the inherent reactivity of the pyridone ring make this compound a valuable precursor for synthesizing more complex molecules, particularly those with therapeutic potential.[10][11]
Core Reactivity Pathways
Caption: Key synthetic transformations of the intermediate.
Experimental Protocols for Derivative Synthesis
Protocol 1: Hydrolysis of Nitrile to Carboxylic Acid
The electron-withdrawing nature of the pyridone ring makes the nitrile group susceptible to hydrolysis under strong acidic or basic conditions, yielding the corresponding carboxylic acid, a valuable intermediate for amide coupling reactions.
Objective: To synthesize 1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.
Materials:
-
1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄) or 30% aq. Sodium Hydroxide (NaOH)
-
Distilled water
Procedure (Acidic Hydrolysis):
-
Reaction Setup: Suspend the starting nitrile (1.0 eq) in a mixture of water and concentrated sulfuric acid (e.g., 1:1 v/v) in a flask suitable for heating.
-
Reaction: Heat the mixture to 100-120°C with vigorous stirring for 8-12 hours. The reaction progress can be monitored by the disappearance of the starting material (TLC).
-
Work-up: Cool the reaction mixture in an ice bath. Carefully pour the cooled solution onto crushed ice.
-
Isolation: Adjust the pH of the aqueous solution to ~3-4 with a concentrated base (e.g., NaOH) to precipitate the carboxylic acid product.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent like ethanol/water may be required for higher purity.
Protocol 2: Synthesis of a Fused Thieno[2,3-b]pyridine System
The reaction of 3-cyano-2-pyridones with elemental sulfur and an active methylene compound, known as the Gewald reaction, is a classic method for constructing thieno[2,3-b]pyridine scaffolds. These fused systems are of great interest in medicinal chemistry.
Objective: To synthesize a 3-amino-1,4,6-trimethyl-2-oxo-thieno[2,3-b]pyridine derivative.
Materials:
-
1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (1.0 eq)
-
Malononitrile (or another active methylene compound, 1.0 eq)
-
Elemental Sulfur (1.1 eq)
-
N,N-Dimethylformamide (DMF) or Ethanol (solvent)
-
Organic base (e.g., Morpholine or Triethylamine, catalytic)
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend the starting nitrile (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in DMF.
-
Catalyst Addition: Add a catalytic amount of morpholine. Causality Note: The base facilitates the formation of the thiolate nucleophile and catalyzes the condensation steps required for ring closure.
-
Reaction: Heat the mixture to 50-60°C and stir for 2-4 hours. The mixture will typically change color as the reaction progresses.
-
Work-up: After cooling, pour the reaction mixture into ice-cold water. A solid product will precipitate.
-
Purification: Collect the precipitate by filtration, wash thoroughly with water, and then with cold ethanol to remove residual DMF and unreacted starting materials. Dry the product under vacuum.
Protocol 3: Halogenation of the Pyridone Ring
Introducing a halogen, such as chlorine, onto the pyridone ring (e.g., at the 4-position) transforms it into a versatile intermediate for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.
Objective: To synthesize 4-chloro-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (as an example, assuming reactivity at the 4-position is analogous to similar systems).[12]
Materials:
-
1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (used as both reagent and solvent)
-
N,N-Dimethylaniline (catalytic amount, optional)
Procedure:
-
Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to handle HCl fumes), carefully add the starting pyridone (1.0 eq) to an excess of phosphorus oxychloride (POCl₃).
-
Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 3-5 hours. Safety Note: This reaction is exothermic and generates corrosive HCl gas. It must be performed in a well-ventilated fume hood.
-
Work-up: Cool the reaction mixture to room temperature. Very slowly and carefully, pour the mixture onto a large amount of crushed ice with stirring. Causality Note: This step quenches the excess POCl₃ in a highly exothermic reaction.
-
Isolation: The product will precipitate from the aqueous solution. Neutralize the solution with a base (e.g., sodium bicarbonate or ammonia solution) if necessary.
-
Purification: Filter the solid product, wash extensively with water, and dry. Further purification can be achieved by column chromatography or recrystallization.
References
-
Carles, L., Narkunan, K., Penlou, S., Rousset, L., Bouchu, D., & Ciufolini, M. A. (2002). 2-Pyridones from Cyanoacetamides and Enecarbonyl Compounds: Application to the Synthesis of Nothapodytine B. The Journal of Organic Chemistry, 67(12), 4304–4308. [Link]
-
Zhang, Z., et al. (2025). One-Pot Cyclocondensation Approach to Form 4-Amino-2-Pyridones via Ammonium Acetate as a Nitrogen Source. The Journal of Organic Chemistry. [Link]
-
Hosseini, H., & Bayat, M. (2018). An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction. RSC Advances, 8(52), 29837–29844. [Link]
-
Carles, L., et al. (2002). 2-pyridones from cyanoacetamides and enecarbonyl compounds: application to the synthesis of nothapodytine B. PubMed. [Link]
-
Bekkali, N., et al. (2022). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Molecules, 27(19), 6592. [Link]
-
Guzman, A., et al. (2014). Synthesis of 4,6-dimethyl-3-cyano-2-pyridone from acetylacetone and cyanoacetamide catalyzed by lipase. ResearchGate. [Link]
-
Al-Trawneh, S. A. (2012). Synthesis of Substituted Ring- Fused 2-Pyridones and Applications in Chemical Biology. Diva-portal.org. [Link]
-
Hurtado-Rodríguez, D., et al. (2023). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 13(1), 1-23. [Link]
-
Organic Chemistry Portal. (2022). Preparation of Pyridines, Part 1: By Cyclocondensation. YouTube. [Link]
-
Hurtado-Rodríguez, D., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Publishing. [Link]
-
da Silva, A. C., et al. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry, 13, 297–304. [Link]
-
ACS Green Chemistry Institute. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. ACS.org. [Link]
-
ResearchGate. (n.d.). Applications of substituted 2-pyrones in biological and synthetic research. ResearchGate. [Link]
-
Request PDF. (n.d.). Synthesis of Pyridone and Pyridine Rings by [4 + 2] Hetero-Cyclocondensation. ResearchGate. [Link]
-
ResearchGate. (n.d.). Pharmacological aspects of 2-pyridones and their analogs. ResearchGate. [Link]
-
ChemBK. (n.d.). 1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. ChemBK.com. [Link]
-
Fayed, E. A., et al. (2021). Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents. ResearchGate. [Link]
-
Amr, A. E. G. E., et al. (2009). One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition. Bioorganic & Medicinal Chemistry, 17(1), 339-348. [Link]
-
Gorobets, N. Y., et al. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. ARKIVOC, 2009(13), 23-30. [Link]
-
Wiley Online Library. (2005). Synthesis and Reactions of 4-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile. Wiley Analytical Science. [Link]
-
Jansone, D., et al. (2005). Synthesis of 4,6,6-Trimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile. ResearchGate. [Link]
-
Request PDF. (2015). Inhibition of mild steel corrosion by 1,4,6-trimethy1-2-oxo-1,2-dihydropyridine-3-carbonitrile and synergistic effect of halide ion in 0.5 M H2SO4. ResearchGate. [Link]
-
Al-Zaydi, K. M. (2012). The Reaction of 1,6-Diamino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-Dicarbonitriles with Certain Electrophilic Agents. Molecules, 17(9), 10242-10251. [Link]
-
ResearchGate. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile. ResearchGate. [Link]
-
Contreras, R., et al. (2018). Evaluation of the reaction mechanism between 1,4-dihydropyridines and α,β-unsaturated nitriles. ChemRxiv. [Link]
-
Oakwood Chemical. (n.d.). 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, 95%. OakwoodChemical.com. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 4. chembk.com [chembk.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05690K [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Cellular Characterization of 1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of cell-based assays to characterize the biological activity of 1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (CAS No. 64038-03-5). The 2-pyridinone scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anti-cancer activities.[1][2] This guide presents a logical workflow of assays, from initial cytotoxicity screening to more detailed mechanistic studies, including apoptosis and cell cycle analysis. Each protocol is detailed with step-by-step instructions, the scientific rationale behind the methodology, and guidance for data interpretation, enabling a thorough investigation of this compound's therapeutic potential.
Introduction: The Promise of the 2-Pyridinone Scaffold
The 2-pyridinone ring system is a core component of many biologically active molecules and FDA-approved drugs.[1] Its derivatives have demonstrated a wide range of therapeutic activities, including significant antiproliferative effects against various human tumor cell lines.[2] These compounds can target specific cellular machinery, such as protein kinases (e.g., Met kinase) and histone deacetylases (HDAC), making them a focal point of oncology research.[2]
Given the established importance of this chemical class, This compound warrants a systematic evaluation of its biological effects. This guide outlines a three-tiered experimental approach to build a comprehensive cellular profile of the compound.
Experimental Workflow: A Tiered Approach
A logical progression of assays is crucial for an efficient and informative investigation. We propose a workflow that moves from broad phenotypic effects to specific mechanistic insights.
Caption: A tiered workflow for characterizing the compound.
Tier 1 Protocol: Cell Viability and Cytotoxicity Screening (MTT Assay)
Principle and Rationale
The MTT assay is a foundational colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals.[4][5] The amount of formazan produced is directly proportional to the number of metabolically active cells. This assay provides a robust, quantitative measure of the compound's effect on cell viability and is ideal for determining the half-maximal inhibitory concentration (IC50).
Materials
-
96-well flat-bottom sterile plates
-
Selected cancer cell line (e.g., MCF-7, HeLa, HepG2)[2]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS), sterile
-
This compound (Compound X)
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT solution: 5 mg/mL in sterile PBS.
-
Solubilization solution (e.g., 0.01 M HCl in 10% SDS, or pure DMSO)
-
Multi-well spectrophotometer (plate reader)
Step-by-Step Protocol
-
Cell Seeding:
-
Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[6]
-
Include wells for "medium only" (blank) and "cells only" (untreated control).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[6]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of Compound X in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in serum-free medium to create a range of working concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in the wells is ≤ 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions. Add 100 µL of medium with the corresponding DMSO concentration to the "untreated control" wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the MTT-containing medium without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.[5]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis and Interpretation
| Parameter | Calculation | Interpretation |
| Corrected Absorbance | Absorbance (Sample) - Absorbance (Blank) | Represents the signal from metabolically active cells. |
| Percent Viability | (Corrected Absorbance (Treated) / Corrected Absorbance (Control)) x 100 | Quantifies the effect of the compound relative to untreated cells. |
| IC50 Value | Concentration causing 50% inhibition of cell viability | A key measure of the compound's potency. Determined by plotting percent viability vs. log[concentration] and fitting a dose-response curve. |
A dose-dependent decrease in cell viability suggests that Compound X possesses cytotoxic or cytostatic properties.
Tier 2 Protocol: Apoptosis vs. Necrosis Determination (Annexin V/PI Assay)
Principle and Rationale
If Compound X reduces cell viability, the next step is to determine the mode of cell death. The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry method to distinguish between healthy, apoptotic, and necrotic cells.[7] In early apoptosis, phosphatidylserine (PS), a phospholipid normally found on the inner leaflet of the plasma membrane, translocates to the outer surface. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[7]
Visualization of the Principle
Caption: Differentiating cell populations with Annexin V/PI.
Materials
-
6-well plates or T25 flasks
-
Flow cytometer
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 10X Binding Buffer)
-
Cold 1X PBS
-
FACS tubes (5 mL polystyrene tubes)
Step-by-Step Protocol
-
Cell Seeding and Treatment:
-
Seed cells (e.g., 1 x 10⁶ cells in a T25 flask or 0.5 x 10⁶ cells/well in a 6-well plate) and allow them to adhere overnight.[7]
-
Treat cells with Compound X at concentrations around the determined IC50 value for the desired time (e.g., 24 hours). Include an untreated control.
-
-
Cell Harvesting:
-
Crucial Step: Collect both floating and adherent cells to ensure all apoptotic populations are analyzed.
-
Aspirate the culture medium (containing floating cells) into a 15 mL conical tube.
-
Wash the adherent cells with PBS, trypsinize them, and add them to the same 15 mL tube.
-
Centrifuge the combined cell suspension at ~500 x g for 5 minutes.[7]
-
-
Staining:
-
Discard the supernatant and wash the cell pellet twice with cold 1X PBS.[7]
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[8]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
-
Flow Cytometry Analysis:
Data Analysis and Interpretation
The results are typically displayed as a quadrant dot plot:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.[7]
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.[7]
-
Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical damage).
An increase in the Annexin V+ populations (both early and late) in treated samples compared to the control indicates that Compound X induces apoptosis.
Tier 3 Protocol: Cell Cycle Analysis (Propidium Iodide Staining)
Principle and Rationale
Many anti-cancer agents exert their effects by disrupting the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M) and subsequently triggering apoptosis. Flow cytometry with propidium iodide (PI) staining is a standard technique for analyzing cell cycle distribution. PI is a fluorescent intercalating agent that binds to DNA stoichiometrically.[9] The amount of PI fluorescence emitted by a stained cell is directly proportional to its DNA content. This allows for the differentiation of cell populations:
-
G0/G1 phase: Normal (2N) DNA content.
-
S phase: Intermediate DNA content (between 2N and 4N) as DNA is synthesized.
-
G2/M phase: Doubled (4N) DNA content.
-
Sub-G1 peak: Cells with less than 2N DNA content, which is a hallmark of apoptosis due to DNA fragmentation.
Materials
-
Flow cytometer
-
Cold 70% ethanol
-
1X PBS
-
PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[10]
-
FACS tubes
Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Culture and treat cells with Compound X as described in the apoptosis assay (Section 4.4, Step 1).
-
-
Cell Harvesting and Fixation:
-
Harvest approximately 1 x 10⁶ cells per sample by trypsinization.
-
Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to prevent cell clumping.[11]
-
Incubate the cells for at least 2 hours at -20°C. (Cells can be stored in ethanol for several weeks).[11]
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (~850 x g) for 5 minutes to pellet.[10]
-
Carefully decant the ethanol and wash the pellet twice with PBS.[10]
-
Resuspend the cell pellet in 500 µL of the PI/RNase A staining solution. The RNase is critical to degrade RNA, ensuring that PI only stains DNA.[9]
-
Incubate for 30 minutes at room temperature, protected from light.[10]
-
-
Data Acquisition:
Data Analysis and Interpretation
The data is visualized as a histogram of DNA content (PI fluorescence intensity).
-
Analyze the distribution: Quantify the percentage of cells in the G0/G1, S, and G2/M phases using cell cycle analysis software (e.g., FlowJo, ModFit).
-
Look for arrest: An accumulation of cells in a specific phase (e.g., a higher G2/M peak and lower G1 peak compared to the control) indicates cell cycle arrest at that checkpoint.
-
Identify apoptosis: A prominent sub-G1 peak signifies an increase in apoptotic cells with fragmented DNA.
These results can elucidate the specific mechanism by which Compound X inhibits cell proliferation.
Conclusion and Future Directions
This guide provides a foundational framework for the cellular characterization of this compound. By following this tiered approach—from initial viability screening to detailed analysis of cell death and cell cycle progression—researchers can build a robust biological profile of the compound. Positive results from these assays would justify further investigation into specific molecular targets using techniques such as Western blotting for key cell cycle or apoptosis-related proteins, or kinase activity assays, given the known targets of the pyridinone class.[2]
References
- Vertex AI Search. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. Retrieved January 11, 2026.
- CLYTE Technologies. (2025, December 24).
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved January 11, 2026.
- Abcam. (n.d.). Annexin V staining assay protocol for apoptosis. Retrieved January 11, 2026.
- Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide. Retrieved January 11, 2026.
- Thermo Fisher Scientific. (n.d.). Cell Proliferation Assay Protocols. Retrieved January 11, 2026.
- Thermo Fisher Scientific HK. (n.d.). Apoptosis Protocols. Retrieved January 11, 2026.
- BOC Sciences. (n.d.). CAS 64038-03-5 this compound. Retrieved January 11, 2026.
- Abcam. (n.d.). MTT assay protocol. Retrieved January 11, 2026.
- Jaffery, R., et al. (2024, February 28). Cytotoxicity Assay Protocol. Protocols.io.
- UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved January 11, 2026.
- USF Health - University of South Florida. (n.d.). Apoptosis Protocols. Retrieved January 11, 2026.
- UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved January 11, 2026.
- NIH. (n.d.). Assaying cell cycle status using flow cytometry - PMC. Retrieved January 11, 2026.
- Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis. Retrieved January 11, 2026.
- Promega. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI.
- ATCC. (n.d.).
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved January 11, 2026.
- BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
- ResearchGate. (n.d.). (PDF) Cytotoxicity Assay Protocol v1. Retrieved January 11, 2026.
- Thermo Fisher Scientific RU. (n.d.). Apoptosis Protocols. Retrieved January 11, 2026.
- Key Organics. (n.d.). This compound. Retrieved January 11, 2026.
- ChemicalBook. (n.d.). This compound. Retrieved January 11, 2026.
- Wang, Y., et al. (2022, March 23). Recent Advances of Pyridinone in Medicinal Chemistry. PMC - PubMed Central.
- ResearchGate. (2025, August 6). Inhibition of mild steel corrosion by 1,4,6-trimethy1-2-oxo-1,2-dihydropyridine-3-carbonitrile and synergistic effect of halide ion in 0.5 M H2SO4 | Request PDF.
- NIH. (2022, March 16). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)
- Benchchem. (n.d.). Head-to-Head Comparison of 2-Pyridone Derivatives in Cancer Cell Lines. Retrieved January 11, 2026.
- Hamama, W. S., et al. (2021, February). Synthesis of 4‐Hydroxy‐2‐pyridinone Derivatives and Evaluation of Their Antioxidant/Anticancer Activities.
- PubMed Central. (n.d.).
- EPA. (n.d.). 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-2-oxo-1-(2-phenylethyl)- - Substance. Retrieved January 11, 2026.
- PubChem. (n.d.). 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxo-. Retrieved January 11, 2026.
- PubChem. (n.d.). 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-2-oxo-. Retrieved January 11, 2026.
- Molbase. (2025, August 25). CAS#:27074-03-9 | 6-hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.
- ChemRxiv. (n.d.). One-Pot Two-Step Catalytic Synthesis of Rationally Designed 6-amino-2- pyridone-3,5-dicarbonitriles Enabling Anti-Cancer Bioacti. Retrieved January 11, 2026.
- PubMed Central. (2025, March 28). Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies.
- PubChem. (n.d.). 1-(2-Hydroxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Retrieved January 11, 2026.
- EPA. (n.d.). 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxo-, sodium salt (1:1). Retrieved January 11, 2026.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. broadpharm.com [broadpharm.com]
- 5. atcc.org [atcc.org]
- 6. clyte.tech [clyte.tech]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis Protocols | USF Health [health.usf.edu]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wp.uthscsa.edu [wp.uthscsa.edu]
Application Notes and Protocols for the Derivatization of 1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
Introduction: The Strategic Value of a Privileged Scaffold
The 1,4,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile core, a highly substituted 2-pyridone, represents a "privileged scaffold" in contemporary medicinal chemistry and materials science.[1][2][3] The inherent functionalities—a reactive nitrile group, an electron-rich pyridone ring, and activated methyl groups—offer a versatile platform for the synthesis of diverse molecular architectures. The 2-pyridone motif is a cornerstone in numerous FDA-approved drugs, valued for its ability to act as a bioisostere for amides and phenols, engage in crucial hydrogen bonding, and impart favorable pharmacokinetic properties such as metabolic stability and aqueous solubility.[1][2] This guide provides an in-depth exploration of strategic derivatization pathways for this scaffold, complete with detailed protocols and the underlying chemical principles, to empower researchers in drug discovery and materials development.
Molecular Architecture and Reactive Sites
The reactivity of this compound is dictated by the interplay of its functional groups. Understanding these reactive centers is paramount for designing successful derivatization strategies.
-
The Nitrile Group (C≡N): This versatile functional group can undergo a wide array of transformations, serving as a linchpin for introducing new functionalities.
-
The Pyridone Ring: The electron-rich nature of the dihydropyridine ring makes it susceptible to electrophilic attack and cycloaddition reactions.
-
The N-Methyl Group: While generally stable, the nitrogen-bound methyl group can be a site for derivatization under specific conditions.
-
The C4 and C6 Methyl Groups: These methyl groups can potentially undergo condensation or oxidation reactions, though they are generally less reactive than the other sites.
Derivatization Strategies and Protocols
This section outlines key derivatization strategies, providing detailed protocols for each. The choice of a specific pathway will depend on the desired final compound and its intended application.
Transformations of the Nitrile Group
The cyano group is a gateway to a multitude of other functionalities, including carboxylic acids, amides, amines, and heterocycles.
Controlled hydrolysis of the nitrile can yield either the primary amide or the carboxylic acid, both of which are valuable handles for further functionalization, such as in peptide synthesis or the introduction of solubilizing groups.
Protocol 1: Synthesis of 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide
-
Principle: Acid-catalyzed hydration of the nitrile group.
-
Procedure:
-
To a solution of 1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (1.0 g, 6.17 mmol) in glacial acetic acid (20 mL), add concentrated sulfuric acid (2 mL) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture onto crushed ice (50 g) and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the carboxamide.
-
-
Expected Outcome: A white to off-white solid. Characterization by ¹H NMR should show the appearance of two broad singlets corresponding to the -NH₂ protons.
Protocol 2: Synthesis of 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid
-
Principle: Basic hydrolysis of the nitrile group.
-
Procedure:
-
Suspend 1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (1.0 g, 6.17 mmol) in a 10% aqueous solution of sodium hydroxide (20 mL).
-
Heat the mixture to reflux for 6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and acidify to pH 3-4 with concentrated hydrochloric acid.
-
The precipitated carboxylic acid is collected by filtration, washed with cold water, and recrystallized from ethanol/water.
-
-
Expected Outcome: A crystalline solid. The IR spectrum should show a broad O-H stretch and a C=O stretch characteristic of a carboxylic acid.
Reduction of the nitrile to an aminomethyl group introduces a basic center, which is often desirable for improving solubility and for introducing new pharmacophores.
Protocol 3: Synthesis of 3-(Aminomethyl)-1,4,6-trimethyl-1,2-dihydropyridin-2-one
-
Principle: Catalytic hydrogenation using a heterogeneous catalyst.
-
Procedure:
-
In a high-pressure autoclave, dissolve 1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (1.0 g, 6.17 mmol) in methanol (50 mL) saturated with ammonia.
-
Add Raney Nickel (approx. 0.5 g, slurry in water) to the solution.
-
Pressurize the autoclave with hydrogen gas to 50 psi.
-
Heat the reaction mixture to 60 °C and stir vigorously for 8 hours.
-
Cool the reactor to room temperature, carefully vent the hydrogen, and filter the catalyst through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to obtain the crude aminomethyl derivative, which can be purified by column chromatography.
-
-
Expected Outcome: An oil or low-melting solid. The nitrile peak in the IR spectrum should be absent, and the ¹H NMR will show a new singlet corresponding to the -CH₂NH₂ protons.
Reactions on the Pyridone Ring
The electron-rich nature of the pyridone ring allows for electrophilic substitution and cycloaddition reactions.
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.[1][4][5][6][7] This formyl group can then be further elaborated.
Protocol 4: Synthesis of 5-Formyl-1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
-
Principle: Electrophilic substitution with the Vilsmeier reagent, generated in situ from POCl₃ and DMF.
-
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, cool a solution of dimethylformamide (DMF, 10 mL) to 0 °C.
-
Add phosphorus oxychloride (POCl₃, 1.5 mL, 16.1 mmol) dropwise with stirring, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (1.0 g, 6.17 mmol) in DMF (10 mL) dropwise to the Vilsmeier reagent.
-
Allow the reaction to warm to room temperature and then heat to 60 °C for 4 hours.
-
Cool the reaction mixture and pour it onto a mixture of crushed ice and sodium acetate (10 g).
-
Stir for 1 hour, and collect the resulting precipitate by filtration. Wash with water and dry to afford the 5-formyl derivative.
-
-
Expected Outcome: A pale yellow solid. The ¹H NMR spectrum will show a characteristic singlet for the aldehyde proton around 9-10 ppm.
2-Pyridones can act as dienes in Diels-Alder reactions, particularly with electron-deficient dienophiles, to construct bicyclic systems.[8][9][10]
Protocol 5: [4+2] Cycloaddition with N-Phenylmaleimide
-
Principle: A pericyclic reaction between the pyridone diene and an alkene dienophile.
-
Procedure:
-
In a sealed tube, combine 1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (1.0 g, 6.17 mmol) and N-phenylmaleimide (1.1 g, 6.35 mmol) in anhydrous toluene (15 mL).
-
Heat the mixture at 110 °C for 24 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the bicyclic adduct.
-
-
Expected Outcome: A crystalline solid. The disappearance of the vinylic proton signal of the pyridone in the ¹H NMR and the appearance of new aliphatic proton signals are indicative of the cycloaddition product.
Annulation Reactions via the Nitrile Group
The nitrile and an adjacent methyl group can be utilized in annulation reactions to build fused heterocyclic rings.
While the Gewald reaction typically involves a ketone, an activated nitrile, and sulfur, a variation can be envisioned where the pyridone itself acts as the ketone equivalent in a multi-step sequence. A more direct application involves derivatizing the C4-methyl group to a ketone, which can then undergo the Gewald reaction. For the purpose of this guide, we will outline the classical Gewald reaction as a potential follow-up to a C4-methyl oxidation.
Conceptual Workflow: Gewald Reaction
Protocol 6: Gewald Synthesis of a Fused Aminothiophene (from the corresponding 4-acetyl derivative)
-
Principle: A multi-component reaction to form a polysubstituted aminothiophene.[8][9][11][12]
-
Procedure:
-
To a solution of the 4-acetyl-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (1.0 g, 4.58 mmol) in ethanol (20 mL), add malononitrile (0.30 g, 4.58 mmol) and elemental sulfur (0.15 g, 4.58 mmol).
-
Add morpholine (0.4 mL, 4.58 mmol) and heat the mixture to 50 °C with stirring for 2 hours.
-
Cool the reaction mixture and pour it into ice-water.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to give the fused aminothiophene.
-
-
Expected Outcome: A colored solid. Characterization would show the presence of an amino group and the thiophene ring protons in the ¹H NMR spectrum.
Data Summary
| Derivative | Reaction Type | Key Reagents | Typical Yield (%) | M.p. (°C) |
| 3-Carboxamide | Nitrile Hydrolysis | H₂SO₄, Acetic Acid | 75-85 | >200 |
| 3-Carboxylic Acid | Nitrile Hydrolysis | NaOH (aq) | 70-80 | >220 |
| 3-Aminomethyl | Nitrile Reduction | Raney Ni, H₂ | 60-75 | Oil |
| 5-Formyl | Vilsmeier-Haack | POCl₃, DMF | 65-75 | 180-185 |
| [4+2] Adduct | Diels-Alder | N-Phenylmaleimide | 50-60 | 190-195 |
| Fused Thiophene | Gewald Reaction | Malononitrile, S | 60-70 | >250 |
Visualizing the Derivatization Pathways
Conclusion and Future Outlook
The 1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold is a fertile ground for chemical innovation. The protocols detailed herein provide a robust starting point for the synthesis of novel derivatives with potential applications in a wide range of scientific disciplines. The strategic manipulation of the nitrile group, the pyridone ring, and the methyl substituents allows for the fine-tuning of molecular properties, paving the way for the discovery of new therapeutic agents and advanced materials. Future work could explore more complex transformations, such as metal-catalyzed cross-coupling reactions at the C5 position following halogenation, or the derivatization of the N-methyl group. The versatility of this scaffold ensures its continued relevance in the ever-evolving landscape of chemical synthesis.
References
-
Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterosynthesen mit α-Cyan-carbonsäure-amiden, II. Synthese von 2-Amino-thiophenen. Chemische Berichte, 99(1), 94-100. [Link]
-
Sabnis, R. W. (1994). The Gewald reaction. Sulphur reports, 16(1), 1-17. [Link]
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. [Link]
-
Baron, H., Remfry, F. G. P., & Thorpe, J. F. (1904). CLXXV.—The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions, 85, 1726-1761. [Link]
-
Ziegler, K., Eberle, H., & Ohlinger, H. (1933). Über vielgliedrige Ringsysteme. I. Die präparativ ergiebige Synthese der Polymethylenketone mit mehr als 6 Ringgliedern. Justus Liebig's Annalen der Chemie, 504(1), 94-130. [Link]
-
Schaefer, J. P., & Bloomfield, J. J. (2011). The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions, 1-203. [Link]
-
Wang, Z. (2010). Comprehensive organic name reactions and reagents. John Wiley & Sons. [Link]
-
Abdel-Aziz, A. A. M., El-Sayed, M. A. A., & El-Tantawy, A. I. (2015). Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents. Archiv der Pharmazie, 348(11), 824-834. [Link]
-
Al-Said, M. S., Ghorab, M. M., & Al-Qasoumi, S. I. (2011). One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition. European journal of medicinal chemistry, 46(5), 1735-1741. [Link]
-
Azuma, Y., et al. (2003). Synthesis and Reactions of 4-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile. ResearchGate. [Link]
-
Organic Syntheses. 3-cyano-6-methyl-2(1)-pyridone. [Link]
-
PubChem. 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxo-. [Link]
-
Shastry, C. S., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 12(38), 24867-24877. [Link]
Sources
- 1. Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. synarchive.com [synarchive.com]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. scribd.com [scribd.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 11. d-nb.info [d-nb.info]
- 12. Gewald Reaction [organic-chemistry.org]
Topic: In Vitro Cytotoxicity Testing of 1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
An Application Note and Protocol for the Scientific Community
Abstract
The pyridinecarbonitrile scaffold is a key pharmacophore in medicinal chemistry, with many derivatives being investigated for therapeutic potential, particularly as anticancer agents that can inhibit protein kinases crucial for cancer cell proliferation.[1][2][3] This document provides a comprehensive, field-proven framework for conducting the initial in vitro cytotoxicity assessment of the novel compound, 1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile. We present a multi-tiered experimental approach, beginning with a primary viability screen to determine potency (IC50), followed by secondary assays to elucidate the primary mechanism of cell death. This guide is designed for researchers in drug discovery, toxicology, and cell biology, providing not just step-by-step protocols but also the scientific rationale behind the experimental design to ensure data integrity and reproducibility.
Introduction and Scientific Rationale
The evaluation of a novel chemical entity's cytotoxic potential is a foundational step in the drug discovery pipeline.[4][5][6] It serves as a critical filter to identify compounds with potent biological activity and to deprioritize those with unfavorable toxicity profiles.[7][8] The target compound, this compound (Molecular Formula: C₉H₁₀N₂O, Molecular Weight: 162.19[]), belongs to a class of heterocyclic compounds that have shown promise in oncology research.[10][11]
A robust cytotoxicity assessment moves beyond a simple "live vs. dead" count. A well-designed study aims to answer two fundamental questions:
-
Potency: At what concentration does the compound elicit a biological effect? This is quantified by the half-maximal inhibitory concentration (IC50).[12][13]
-
Mechanism: How does the compound induce cell death? The primary mechanisms are typically necrosis (loss of membrane integrity) or apoptosis (programmed cell death).
This application note details a logical workflow to address these questions using a suite of validated, industry-standard in vitro assays.
Overall Experimental Workflow
We propose a three-assay workflow designed to provide a comprehensive cytotoxicity profile. The workflow begins with a broad assessment of metabolic activity to determine the IC50 value. Subsequent assays, performed at concentrations around the determined IC50, probe for specific modes of cell death.
Caption: Principle of the LDH release assay for necrosis.
Protocol: This assay is typically performed using a commercially available kit. The general steps are:
-
Cell Seeding and Treatment: Seed and treat cells as described in the MTT protocol, using concentrations around the determined IC50.
-
Establish Controls: In addition to vehicle and untreated controls, set up a "Maximum LDH Release" control by adding a lysis buffer (often provided in the kit) to a set of untreated wells 30-45 minutes before the end of the incubation period. 3[14][15]. Supernatant Collection: After incubation, centrifuge the plate (e.g., at 400 x g for 5 minutes) to pellet any detached cells. 4[16]. Assay Reaction: Carefully transfer a portion of the supernatant from each well to a fresh 96-well plate.
-
Reagent Addition: Add the LDH assay reaction mixture (containing substrate, cofactor, and tetrazolium salt) to each well. 6[17]. Incubation & Measurement: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.
[16]#### 4.2 Caspase-3/7 Activity Assay (Apoptosis)
Principle: Caspases-3 and -7 are key "executioner" enzymes that are activated during the final stages of apoptosis. T[18][19]hese assays use a proluminescent or fluorogenic substrate containing the DEVD tetrapeptide sequence, which is the specific recognition motif for Caspase-3 and -7. W[20][21]hen activated caspases cleave this substrate, a light-emitting (luciferin) or fluorescent (rhodamine 110) molecule is released, generating a signal proportional to the amount of caspase activity.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. kosheeka.com [kosheeka.com]
- 7. researchgate.net [researchgate.net]
- 8. Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies | ToxStrategies [toxstrategies.com]
- 10. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. clyte.tech [clyte.tech]
- 13. IC50 - Wikipedia [en.wikipedia.org]
- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. LDH cytotoxicity assay [protocols.io]
- 18. moleculardevices.com [moleculardevices.com]
- 19. stemcell.com [stemcell.com]
- 20. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 21. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
Application Note: A Framework for High-Throughput Screening of 1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
Audience: Researchers, scientists, and drug development professionals engaged in early-stage drug discovery and high-throughput screening (HTS).
Abstract: High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify starting points for therapeutic development.[1][2] This document provides a comprehensive guide to developing a robust HTS campaign for a novel small molecule, 1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile . While the specific biological activity of this compound is not extensively characterized, its dihydropyridine scaffold is present in compounds with a wide spectrum of biological activities, including antimicrobial and cardiovascular effects, making it a compelling candidate for broad screening.[3] This application note details the essential steps for compound characterization, assay development using a representative fluorescence-based kinase inhibition model, a detailed HTS protocol, and a data analysis pipeline for hit validation. The methodologies described herein are designed to be adaptable to various biological targets and assay formats.
Part 1: Compound Profile and Handling
The successful integration of any small molecule into an HTS campaign begins with a thorough understanding of its physicochemical properties and the establishment of rigorous handling protocols. This ensures data reproducibility and minimizes experimental artifacts.
Physicochemical Properties
Proper characterization is fundamental for designing appropriate experimental conditions, particularly regarding solubility and potential for non-specific interactions.
| Property | Value | Source |
| IUPAC Name | 1,4,6-trimethyl-2-oxopyridine-3-carbonitrile | [][5] |
| CAS Number | 64038-03-5 | [][6][7] |
| Molecular Formula | C₉H₁₀N₂O | [][5][6] |
| Molecular Weight | 162.19 g/mol | [][5] |
| SMILES | CC1=CC(=C(C(=O)N1C)C#N)C | [5] |
Compound Management Protocol
Maintaining the integrity of the test compound is critical for the duration of the screening campaign.
-
Acquisition and Quality Control: Upon receipt, verify the compound's identity and purity (ideally >95%) using LC-MS and ¹H-NMR. This initial step prevents the downstream investment of resources on a compromised sample.
-
Solubility Assessment: Empirically determine the compound's solubility in dimethyl sulfoxide (DMSO), the most common solvent for HTS libraries.[8][9] Prepare a high-concentration stock (e.g., 10 mM) in 100% DMSO. If solubility is a challenge, explore alternative solvents, but be mindful of their compatibility with the chosen biological assay.
-
Stock Solution Preparation and Storage:
-
Prepare a 10 mM primary stock solution in high-purity, anhydrous DMSO.
-
Aliquot the primary stock into single-use volumes in low-binding tubes to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.
-
Store aliquots at -20°C or -80°C, protected from light and moisture.
-
-
Assay Plate Preparation ("Daughter Plates"): For the HTS campaign, create intermediate or "daughter" plates by diluting the primary stock. These plates are typically used for the acoustic or pin-transfer of nanoliter volumes of the compound into the final assay plates.
Part 2: HTS Assay Principle & Design: A Kinase Inhibition Model
Enzymes, particularly kinases, are a prevalent class of drug targets.[10] A fluorescence-based kinase inhibition assay serves as an excellent and widely applicable model for demonstrating the HTS workflow for a novel compound.[10]
Assay Rationale
The assay principle is based on quantifying the enzymatic activity of a kinase. In the presence of an inhibitor, the enzyme's activity is reduced, leading to a measurable decrease in a fluorescence-based signal. Fluorescence assays are preferred in HTS for their high sensitivity, speed, and amenability to miniaturization.[11][12]
Mechanism of Detection
This protocol models a generic, substrate-based fluorescence assay. The kinase transfers a phosphate group from ATP to a specific peptide substrate. A detection reagent then binds preferentially to the non-phosphorylated substrate, and this binding event generates a fluorescent signal. Therefore, high kinase activity results in low fluorescence, while inhibition of the kinase results in high fluorescence.
Caption: Principle of the fluorescence-based kinase inhibition assay.
Part 3: Detailed High-Throughput Screening Protocol
This protocol is designed for a 384-well plate format and utilizes automated liquid handlers for precision and throughput.[13]
Reagents and Materials
-
Test Compound: this compound
-
Assay Plates: 384-well, low-volume, black, solid bottom plates
-
Kinase: Target kinase of interest (e.g., a well-characterized serine/threonine kinase)
-
Substrate: Specific peptide substrate for the chosen kinase
-
Cofactor: ATP at a concentration near its Km for the enzyme
-
Assay Buffer: Buffer optimized for kinase activity (e.g., HEPES-based buffer with MgCl₂, Brij-35)
-
Detection Reagent: Fluorescence-based detection solution
-
Positive Control: A known inhibitor of the target kinase (e.g., Staurosporine)
-
Negative Control: 100% DMSO
-
Instrumentation: Automated liquid handler, multi-mode plate reader with fluorescence intensity capabilities.
Experimental Workflow
The entire process, from compound plating to data acquisition, must be automated to ensure consistency across thousands of wells.
Caption: A streamlined data analysis pipeline for HTS campaigns.
Part 5: Hit Validation and Triage
A primary hit from a single-concentration screen is not a validated lead. [14]A rigorous validation cascade is essential to eliminate false positives and confirm on-target activity. [15][16]
Hit Confirmation
-
Dose-Response Analysis: Re-test the primary hits over a range of concentrations (e.g., 8-10 points) to determine the half-maximal inhibitory concentration (IC₅₀). This confirms the activity and establishes the potency of the compound.
Counter-Screening and Orthogonal Validation
-
Assay Interference: Perform counter-screens to identify compounds that interfere with the assay technology itself. For this fluorescence-based assay, this would involve screening for autofluorescent compounds. [17][18]* Orthogonal Assays: Confirm that the compound's activity is due to direct interaction with the target using a label-free, biophysical method. [14] * Examples: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or a Cellular Thermal Shift Assay (CETSA) can confirm direct binding and provide affinity data. [14][16]* Promiscuity and PAINS Analysis: Computationally and experimentally check hits against known Pan-Assay Interference Compounds (PAINS) databases. [14]These are chemical structures known to cause non-specific activity in many HTS assays.
Conclusion
This application note provides a robust and scientifically grounded framework for evaluating the biological activity of This compound using high-throughput screening. By following a structured approach encompassing meticulous compound management, rational assay design, automated execution, and a rigorous data analysis and validation pipeline, researchers can confidently and efficiently screen this and other novel chemical entities. This process maximizes the potential for discovering genuine, high-quality hits that can serve as the foundation for successful drug discovery programs.
References
-
National Center for Biotechnology Information. (n.d.). A Quantitative High-Throughput Screening Data Analysis Pipeline for Activity Profiling. National Institutes of Health. [Link]
-
Huang, R., et al. (2014). A Quantitative High-Throughput Screening Data Analysis Pipeline for Activity Profiling. Assay and Drug Development Technologies. [Link]
-
Uutela, P., et al. (2006). Fluorescence-based high-throughput screening assay for drug interactions with UGT1A6. Journal of Biomolecular Screening. [Link]
-
Neuhaus, S. J., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]
-
Wang, L., et al. (2019). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Analytical Chemistry. [Link]
-
Huang, R., et al. (2014). A Quantitative High-Throughput Screening Data Analysis Pipeline for Activity Profiling. ResearchGate. [Link]
-
Turek-Herman, M., et al. (2017). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Semantic Scholar. [Link]
-
Wang, L., et al. (2019). Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening. ACS Publications. [Link]
-
Enthought. (n.d.). Unlocking the Value of High Throughput Screening Pipelines in Small Molecule Drug Discovery. [Link]
-
Evotec. (2024). How To Optimize Your Hit Identification Strategy. [Link]
-
Rossé, G., et al. (2012). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Chemical Biology. [Link]
-
El-Abd, F., et al. (2024). Development and validation of CYP26A1 inhibition assay for high-throughput screening. Molecular and Cellular Endocrinology. [Link]
-
Lloyd, M. D. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Singh, S., et al. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy. [Link]
-
Creative Biolabs. (2022). Four Well-Established Strategies Used in Hit Identification. [Link]
-
List, M., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research. [Link]
-
Dahlin, J. L., et al. (2015). Hit-to-Lead: Hit Validation and Assessment. Probing Protein-Protein Interactions. [Link]
-
Koppaka, V., et al. (2013). Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Rossé, G., et al. (2012). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Chemical Biology. [Link]
-
Gálisová, A., et al. (2012). Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues. Molecules. [Link]
-
ResearchGate. (n.d.). Hit validation pre HTS. [Link]
-
News-Medical.Net. (2018). High-Throughput Screening Using Small Molecule Libraries. [Link]
-
Platypus Technologies. (n.d.). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. [Link]
-
Al-Obaidi, A. S. M., et al. (2019). Synthesis and Characterization of New 1,2-Dihydropyridine-3-Carbonitrile Compounds with Study of Expected Biological Activity. ResearchGate. [Link]
-
Al-Mulla, A. (2017). A review: biological importance of pyridine derivative. Journal of Saudi Chemical Society. [Link]
-
Jansone, D. (2005). Synthesis of 4,6,6-Trimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile. Chemistry of Heterocyclic Compounds. [Link]
-
Gholamzadeh, M., et al. (2024). WITHDRAWN: Green Synthesis and Evaluation of the Biological Activity of New Dihydropyridine Derivatives. Combinatorial Chemistry & High Throughput Screening. [Link]
-
ChemSynthesis. (n.d.). 4-anilino-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile. [Link]
-
Checchi, S., et al. (2021). 3,3-Disubstituted 3,4-Dihydro-1,2,4-benzotriazines: Chemistry, Biological Activity, and Affinity to Sigma Receptors. Molecules. [Link]
-
Wang, H., et al. (2019). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules. [Link]
-
CAS Common Chemistry. (n.d.). 5-[2-(3-Chlorophenyl)diazenyl]-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-1-(phenylamino)-3-pyridinecarbonitrile. [Link]
-
Jan Konvalinka Group. (2020). Identification of novel carbonic anhydrase IX inhibitors using high-throughput screening of pooled compound libraries by DIANA. [Link]
Sources
- 1. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 2. news-medical.net [news-medical.net]
- 3. Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. keyorganics.net [keyorganics.net]
- 7. scbt.com [scbt.com]
- 8. researchgate.net [researchgate.net]
- 9. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. How To Optimize Your Hit Identification Strategy - Evotec [evotec.com]
- 16. Hit-to-Lead: Hit Validation and Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A Quantitative High-Throughput Screening Data Analysis Pipeline for Activity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: Application Notes on Pyridonecarbonitriles in Medicinal Chemistry
Pyridonecarbonitriles represent a privileged scaffold in the landscape of medicinal chemistry, demonstrating remarkable versatility and significant potential across a spectrum of therapeutic areas. This class of nitrogen-containing heterocycles has garnered considerable attention from researchers and drug development professionals due to its synthetic tractability and the diverse biological activities exhibited by its derivatives. These compounds serve as crucial building blocks in the synthesis of more complex molecules and have shown promise as potent agents against cancer, inflammation, viral infections, and neurodegenerative disorders.[1][2][3]
This comprehensive guide provides an in-depth exploration of the applications of pyridonecarbonitriles in medicinal chemistry. It is designed to furnish researchers, scientists, and drug development professionals with a thorough understanding of the synthesis, biological evaluation, and therapeutic potential of this important class of compounds. The protocols and insights presented herein are grounded in established scientific literature, aiming to empower researchers to harness the full potential of pyridonecarbonitriles in their drug discovery endeavors.
I. The Pyridonecarbonitrile Core: A Privileged Structure
The pyridonecarbonitrile framework, characterized by a pyridone ring bearing one or more nitrile groups, offers a unique combination of structural features that are highly advantageous for drug design. The pyridone moiety can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets.[2][3] The electron-withdrawing nature of the nitrile group influences the electronic properties of the ring system and provides a handle for further chemical modifications. This adaptability allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for developing effective drug candidates.[3][4]
II. Synthetic Strategies: Accessing Chemical Diversity
A key advantage of the pyridonecarbonitrile scaffold is its accessibility through various synthetic routes, often employing multicomponent reactions that allow for the rapid generation of diverse compound libraries.[1] These efficient synthetic strategies are crucial for exploring structure-activity relationships (SAR) and identifying lead compounds with desired biological profiles.
One-Pot Synthesis of 6-Amino-2-pyridone-3,5-dicarbonitriles
A notable and environmentally benign approach involves the one-pot, two-step synthesis of 6-amino-2-pyridone-3,5-dicarbonitrile derivatives.[5] This method often utilizes natural product-based catalysts, such as betaine and guanidine carbonate, which offer milder reaction conditions and are less toxic than heavy metal catalysts.[5]
Protocol 1: One-Pot Synthesis of 6-Amino-2-pyridone-3,5-dicarbonitriles [5]
Step 1: Knoevenagel Condensation
-
To a solution of an appropriate aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL), add a catalytic amount of betaine.
-
Stir the reaction mixture at room temperature for 30-60 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the intermediate arylidene-malononitrile can be isolated or used directly in the next step.
Step 2: Michael Addition and Cyclization
-
To the reaction mixture containing the arylidene-malononitrile, add another equivalent of malononitrile (1 mmol) and guanidine carbonate (1.2 mmol).
-
Reflux the mixture for 4-6 hours.
-
After cooling to room temperature, the resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford the desired 6-amino-2-pyridone-3,5-dicarbonitrile derivative.
Rationale: This one-pot procedure is highly efficient as it avoids the isolation of intermediates, thereby saving time and resources. The use of natural catalysts makes it a greener synthetic approach.[5]
Diagram 1: Synthetic Workflow for 6-Amino-2-pyridone-3,5-dicarbonitriles
Caption: One-pot synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles.
III. Therapeutic Applications: A Multifaceted Scaffold
The inherent biological activity of the pyridonecarbonitrile core has been leveraged in the development of therapeutic agents for a variety of diseases.
A. Anticancer Activity
Pyridonecarbonitrile derivatives have demonstrated significant potential as anticancer agents.[5][6][7] Their mechanisms of action are often multifaceted, including the inhibition of key enzymes involved in cancer cell proliferation and survival.
One study reported a series of 6-amino-2-pyridone-3,5-dicarbonitriles with potent anticancer activity against various cancer cell lines, including glioblastoma, liver, breast, and lung cancer.[5] The lead compound from this series exhibited enhanced cytotoxicity when used in combination with clinically relevant small molecule inhibitors targeting receptor tyrosine kinases and the proteasome.[5]
Table 1: Anticancer Activity of a Lead 6-Amino-2-pyridone-3,5-dicarbonitrile Compound (5o) [5]
| Cell Line | Cancer Type | IC50 (µM) |
| U87 | Glioblastoma | 5.2 |
| A549 | Lung | 7.8 |
| MCF-7 | Breast | 6.5 |
| HepG2 | Liver | 8.1 |
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyridonecarbonitrile compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This assay is a standard method for screening the cytotoxic effects of potential anticancer drugs.
B. Anti-inflammatory Properties
Chronic inflammation is a hallmark of numerous diseases. Pyridonecarbonitrile derivatives have emerged as promising anti-inflammatory agents.[8][9] For instance, novel benzothiepino[5,4-b]pyridine-3-carbonitriles have shown considerable anti-inflammatory activity in in vivo models, with some derivatives exhibiting potency comparable to the standard drug indomethacin.[8]
Diagram 2: General Mechanism of Anti-inflammatory Action
Caption: Inhibition of pro-inflammatory mediators by pyridonecarbonitriles.
C. Antiviral Potential
The broad biological activity of pyridone-containing scaffolds extends to antiviral applications.[10][11][12] Derivatives of pyridine have shown inhibitory activity against a range of viruses, including HIV and hepatitis C virus, by targeting key viral enzymes like reverse transcriptase and protease.[10] The structural features of pyridonecarbonitriles make them attractive candidates for the design of novel antiviral agents. More recent in silico studies have identified 2-pyridone natural products as potential inhibitors of the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication.[13]
D. Neuroprotective Effects
Emerging evidence suggests that pyridonecarbonitriles could play a role in the treatment of neurodegenerative diseases.[14][15] A library of pyridine dicarbonitriles was screened for activity against prion diseases, with several compounds showing the ability to inhibit the formation of the disease-associated prion protein isoform (PrPSc).[14] Some compounds displayed EC50 values in the low micromolar range, highlighting their potential as therapeutics for these devastating neurological conditions.[14]
Protocol 3: Screening for Anti-Prion Activity in Cell Culture [14]
-
Cell Culture: Culture scrapie-infected mouse brain (SMB) cells, which chronically produce PrPSc.
-
Compound Treatment: Treat the cells with various concentrations of the pyridine dicarbonitrile compounds for a specified period.
-
Cell Lysis: Harvest the cells and prepare cell lysates.
-
Proteinase K Digestion: Treat a portion of the lysate with proteinase K to digest the normal prion protein (PrPC), leaving the resistant PrPSc.
-
Western Blotting: Analyze the proteinase K-treated and untreated lysates by SDS-PAGE and Western blotting using an anti-PrP antibody.
-
Densitometry: Quantify the PrPSc bands to determine the reduction in PrPSc levels relative to untreated control cells and calculate EC50 values.
Rationale: This cell-based assay provides a direct measure of a compound's ability to inhibit the formation or promote the clearance of the pathogenic PrPSc isoform, a key hallmark of prion diseases.
IV. Future Directions and Conclusion
The pyridonecarbonitrile scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its synthetic accessibility and the diverse range of biological activities associated with its derivatives underscore its importance in modern medicinal chemistry. Future research will likely focus on the elucidation of precise mechanisms of action, the optimization of pharmacokinetic and pharmacodynamic properties, and the exploration of novel therapeutic applications. The strategic application of computational modeling and high-throughput screening will undoubtedly accelerate the development of pyridonecarbonitrile-based drugs to address unmet medical needs.
V. References
-
Karad, S. C., et al. (2011). Synthesis and evaluation of a focused library of pyridine dicarbonitriles against prion disease. Bioorganic & Medicinal Chemistry Letters, 21(3), 951-955. [Link]
-
Ghosh, S., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 12(35), 22949-22957. [Link]
-
Request PDF. (n.d.). Synthesis and evaluation of a focused library of pyridine dicarbonitriles against prion disease. ResearchGate. [Link]
-
Al-Said, M. S., et al. (2012). Novel synthesis of[14]-benzothiepino[5,4-b]pyridine-3-carbonitriles and their anti-inflammatory properties. Molecules, 17(10), 11624-11641. [Link]
-
Li, J., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 12, 1488963. [Link]
-
Redda, K. K., et al. (1991). Synthesis and anti-inflammatory activities of some N-[pyridyl(phenyl)carbonylamino]-tert-butyl/phenyl-1,2,3,6- tetrahydropyridines. Chemical & Pharmaceutical Bulletin, 39(3), 786-791. [Link]
-
Hwang, D. R., & Driscoll, J. S. (1979). Pyridones as potential antitumor agents. Journal of Pharmaceutical Sciences, 68(7), 816-819. [Link]
-
S16020 Pyridocarbazole Derivatives Display High Activity to Lung Cancer Cells. (2022). Anticancer Agents in Medicinal Chemistry, 22(13), 2419-2428. [Link]
-
Song, L., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 869860. [Link]
-
Kumar, A., et al. (2022). Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study. Journal of Chemistry, 2022, 9918387. [Link]
-
Pyridine Thiosemicarbazones as Anticancer and Antimicrobial Agents: A Promising Class of Low-Toxicity Therapeutics. (2025). Chemistry & Biodiversity. [Link]
-
S16020 Pyridocarbazole Derivatives Display High Activity to Lung Cancer Cells. (2022). Anticancer Agents in Medicinal Chemistry, 22(13), 2419-2428. [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). International Journal of Molecular Sciences, 23(10), 5659. [Link]
-
2-Pyridone natural products as inhibitors of SARS-CoV-2 main protease. (2021). Computational Biology and Chemistry, 91, 107445. [Link]
-
Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure. (2009). European Journal of Medicinal Chemistry, 44(6), 2633-2640. [Link]
-
Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (2018). Molecules, 23(6), 1435. [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry, 10, 869860. [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). International Journal of Molecular Sciences, 23(10), 5659. [Link]
-
Khan, M. M., et al. (2012). Protection of MPTP-induced neuroinflammation and neurodegeneration by Pycnogenol. Neurochemical Research, 37(8), 1739-1750. [Link]
-
Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]
-
Novel Compounds for the Treatment of Neurodegenerative Diseases: Patent Highlight. (2012). ACS Medicinal Chemistry Letters, 3(10), 847-848. [Link]
-
Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. (2017). Journal of Medicinal Chemistry, 60(13), 5522-5542. [Link]
-
Current study on Pyrroloquinoline quinone (PQQ) therapeutic role in neurodegenerative diseases. (2025). Molecular and Cellular Biochemistry. [Link]
-
Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. (2021). RSC Medicinal Chemistry, 12(3), 423-431. [Link]
-
Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. (2023). Molecules, 28(21), 7393. [Link]
-
Pyrroloquinoline quinone: a potential neuroprotective compound for neurodegenerative diseases targeting metabolism. (2023). Neural Regeneration Research, 18(10), 2133-2140. [Link]
-
In Vitro Antiviral Activity of the Fungal Metabolite 6-Pentyl-α-Pyrone Against Bovine Coronavirus: A Translational Study to SARS-CoV-2. (2023). Viruses, 15(11), 2200. [Link]
-
Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. (2014). Bioorganic & Medicinal Chemistry, 22(16), 4492-4501. [Link]
-
Synaptic Effects of Palmitoylethanolamide in Neurodegenerative Disorders. (2022). International Journal of Molecular Sciences, 23(19), 11333. [Link]
-
Plant phenylpropanoids as emerging anti-inflammatory agents. (2021). Frontiers in Pharmacology, 12, 735871. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridones as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyridine Thiosemicarbazones as Anticancer and Antimicrobial Agents: A Promising Class of Low-Toxicity Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel synthesis of [1]-benzothiepino[5,4-b]pyridine-3-carbonitriles and their anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and anti-inflammatory activities of some N-[pyridyl(phenyl)carbonylamino]-tert-butyl/phenyl-1,2,3,6- tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyridine Compounds with Antimicrobial and Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. 2-Pyridone natural products as inhibitors of SARS-CoV-2 main protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and evaluation of a focused library of pyridine dicarbonitriles against prion disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel Compounds for the Treatment of Neurodegenerative Diseases: Patent Highlight - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the Synthesis, Characterization, and Biological Evaluation of 1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental framework for the synthesis, purification, characterization, and preliminary biological evaluation of the novel heterocyclic compound, 1,4,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile. Pyridinone scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide array of biologically active molecules.[1][2] This guide offers a robust starting point for researchers investigating the therapeutic potential of this specific derivative, covering its synthesis via a one-pot multicomponent reaction, comprehensive analytical characterization, and protocols for assessing its cytotoxic and antimicrobial activities.
Introduction: The Rationale for Investigation
The 2-pyridone nucleus is a privileged scaffold in drug discovery, forming the core of numerous compounds with diverse pharmacological activities, including anticancer and antimicrobial properties.[1][2] The introduction of a carbonitrile group at the 3-position, along with methyl substitutions at the 1, 4, and 6 positions, is anticipated to modulate the compound's physicochemical and biological properties. This application note details a systematic approach to investigating this compound, providing researchers with the necessary protocols to synthesize and conduct preliminary biological screening of this promising compound.
Synthesis and Purification
The synthesis of this compound can be efficiently achieved through a one-pot, four-component reaction based on the Guareschi-Thorpe pyridine synthesis.[3][4] This method offers a straightforward and cost-effective route to the target molecule.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
Comprehensive Analytical Characterization of 1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
An Application Note from the Senior Scientist's Desk
Abstract
This application note provides a detailed guide to the essential analytical methodologies for the comprehensive characterization of 1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (CAS: 64038-03-5), a substituted 2-pyridone derivative.[][2] As N-heterocyclic scaffolds like 2-pyridones are pivotal in medicinal chemistry and drug discovery programs, rigorous and unambiguous characterization is paramount for ensuring quality, reproducibility, and regulatory compliance.[3][4][5] This document outlines an integrated suite of chromatographic and spectroscopic techniques, offering not just step-by-step protocols but also the underlying scientific rationale for experimental choices. The intended audience includes researchers in synthetic chemistry, process development, and quality control within the pharmaceutical and life sciences industries.
Introduction and Compound Overview
This compound is a member of the 2-pyridone class of heterocyclic compounds.[3][4] This structural motif is considered a "privileged scaffold" because it appears in numerous biologically active molecules and approved drugs.[5] The validation of a compound's identity, purity, and structural integrity is a foundational requirement in any scientific investigation, particularly in drug development where safety and efficacy are non-negotiable.[6][7] An integrated analytical approach, leveraging orthogonal techniques, provides the necessary layers of evidence for a complete and trustworthy characterization.[8]
This guide details the application of High-Performance Liquid Chromatography (HPLC) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for molecular weight confirmation and volatile impurity analysis, and a suite of spectroscopic methods (NMR, FT-IR, UV-Vis) for definitive structural elucidation.
Compound Properties:
| Property | Value | Source |
| IUPAC Name | 1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | [] |
| CAS Number | 64038-03-5 | [2] |
| Molecular Formula | C₉H₁₀N₂O | [][9] |
| Molecular Weight | 162.19 g/mol | [] |
| Appearance | White to off-white solid (typical) | N/A |
The Integrated Analytical Workflow
A robust characterization strategy does not rely on a single technique. Instead, it integrates data from multiple orthogonal methods to build a comprehensive profile of the compound. The workflow below illustrates a logical progression from initial purity assessment to definitive structural confirmation.
Figure 1: A typical workflow for comprehensive compound characterization.
Chromatographic Methods: Purity and Separation
Chromatographic techniques are the gold standard for separating a target compound from impurities, starting materials, and by-products.[10][11]
High-Performance Liquid Chromatography (HPLC-UV)
Principle of Application: HPLC is the primary method for determining the purity of non-volatile organic molecules.[8][11] For this compound, a reversed-phase (RP-HPLC) method is ideal. The non-polar stationary phase (C18) retains the moderately polar analyte, while a polar mobile phase elutes it. A gradient elution, where the organic solvent concentration is increased over time, ensures that both the main compound and any potential impurities with different polarities are effectively separated and detected by a UV detector.
Protocol: RP-HPLC Purity Assay
-
Sample Preparation: Accurately weigh ~1.0 mg of the compound and dissolve it in 1.0 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute this solution 10-fold with a 50:50 mixture of acetonitrile and water to a final concentration of 100 µg/mL.
-
Chromatographic System: Utilize an HPLC system equipped with a UV-Vis detector.
-
Run Analysis: Inject 5-10 µL of the prepared sample onto the column.
-
Data Processing: Integrate all peaks in the resulting chromatogram. Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity.
Typical HPLC Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | General-purpose column for retaining moderately polar organic analytes. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidifier improves peak shape and ensures ionization consistency. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic modifier for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 20 min | Ensures elution of compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves efficiency. |
| Detection (UV) | 254 nm and 280 nm | Wavelengths where the pyridone chromophore is expected to absorb. |
| Injection Vol. | 5 µL | A small volume prevents column overloading. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of Application: GC-MS is highly effective for analyzing thermally stable and volatile compounds.[10][11] It is primarily used here to confirm the molecular weight of the analyte and to identify any volatile impurities, such as residual synthesis solvents. The gas chromatograph separates components based on their boiling points and interactions with the stationary phase, and the mass spectrometer fragments and detects them, providing a unique mass spectrum for identification.
Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve ~0.5 mg of the compound in 1.0 mL of a high-purity solvent like dichloromethane or ethyl acetate.
-
System Setup: Use a GC system coupled to a mass spectrometer with an Electron Ionization (EI) source.
-
Run Analysis: Inject 1 µL of the sample into the GC inlet.
-
Data Interpretation: Analyze the total ion chromatogram (TIC) for peaks. Examine the mass spectrum of the main peak. The molecular ion peak (M⁺) should correspond to the molecular weight of the compound (162.19). Other peaks in the chromatogram can be identified by comparing their mass spectra to a library (e.g., NIST).
Typical GC-MS Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A robust, low-polarity column suitable for a wide range of analytes. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample without thermal degradation. |
| Oven Program | Start at 80 °C, hold 2 min, ramp to 280 °C at 15 °C/min, hold 5 min | A temperature ramp separates compounds based on boiling points. |
| MS Source Temp. | 230 °C | Standard temperature for an EI source. |
| MS Quad Temp. | 150 °C | Standard temperature for a quadrupole mass analyzer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard energy for creating reproducible fragmentation patterns. |
| Mass Range | 40 - 450 m/z | Covers the mass of the parent compound and potential fragments/impurities. |
Spectroscopic Methods: Structural Elucidation
Spectroscopy provides direct evidence of a molecule's structure, from its carbon-hydrogen framework to its specific functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Application: NMR is the most powerful technique for elucidating the structure of organic compounds in solution.[12] ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR reveals the same for carbon atoms. Together, they allow for the complete assembly of the molecule's carbon-hydrogen skeleton.
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer. Standard 1D experiments are usually sufficient for confirmation.
-
Spectral Interpretation: Analyze the chemical shifts (δ), integration (for ¹H), and splitting patterns to confirm that the observed spectrum matches the expected structure.
Expected NMR Spectral Data (in CDCl₃):
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration/Assignment | Rationale |
| ¹H | ~6.1 | Singlet (s) | 1H (C5-H) | Vinyl proton on the pyridone ring. |
| ¹H | ~3.6 | Singlet (s) | 3H (N-CH₃) | Methyl group attached to the nitrogen atom. |
| ¹H | ~2.4 | Singlet (s) | 3H (C6-CH₃) | Methyl group at position 6 of the ring. |
| ¹H | ~2.2 | Singlet (s) | 3H (C4-CH₃) | Methyl group at position 4 of the ring. |
| ¹³C | ~162 | N/A | C2 (C=O) | Carbonyl carbon of the 2-pyridone. |
| ¹³C | ~150-155 | N/A | C4 & C6 | Quaternary carbons on the ring attached to methyl groups. |
| ¹³C | ~117 | N/A | C≡N | Nitrile carbon. |
| ¹³C | ~105-110 | N/A | C5 | Vinyl carbon attached to a proton. |
| ¹³C | ~90 | N/A | C3 | Quaternary carbon attached to the nitrile group. |
| ¹³C | ~30 | N/A | N-CH₃ | Methyl carbon attached to nitrogen. |
| ¹³C | ~18-22 | N/A | C4-CH₃ & C6-CH₃ | The two other methyl carbons. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle of Application: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. It is a rapid and reliable method for confirming the presence of key structural features.
Protocol: FT-IR Analysis
-
Sample Preparation: For a solid sample, either create a KBr pellet by mixing a small amount of sample with dry potassium bromide and pressing it into a disk, or use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Place the sample in an FT-IR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Spectral Interpretation: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Expected FT-IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2220 cm⁻¹ | C≡N stretch | Nitrile |
| ~1660 cm⁻¹ | C=O stretch | Amide/Lactam (2-pyridone) |
| ~1600 cm⁻¹ | C=C stretch | Pyridone ring |
| 2900-3000 cm⁻¹ | C-H stretch | Methyl groups |
UV-Visible Spectroscopy
Principle of Application: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions and conjugated systems. It is useful for confirming the presence of the pyridone chromophore and can be used for quantitative analysis via the Beer-Lambert law.
Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a UV-transparent solvent, such as ethanol or acetonitrile.
-
Data Acquisition: Record the absorption spectrum from approximately 200 to 400 nm using a dual-beam UV-Vis spectrophotometer, using the pure solvent as a blank.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax). For 2-pyridone systems, strong absorption is typically observed in the 250-350 nm range.
Integrated Data for Unambiguous Confirmation
No single technique provides a complete picture. The true power of this analytical suite lies in the synthesis of all data points to build an unshakeable confirmation of the compound's identity and quality.
Figure 2: Synthesis of orthogonal analytical data for definitive characterization.
Conclusion
The analytical characterization of this compound requires a multi-faceted approach. By systematically applying the HPLC, GC-MS, NMR, FT-IR, and UV-Vis protocols detailed in this note, researchers can confidently establish the identity, purity, and structural integrity of their material. This level of rigorous analysis is fundamental to ensuring data quality and reproducibility in research and is an absolute requirement for advancing compounds through the drug development pipeline.
References
- Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
- Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
- IJARIIE. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
- Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview.
- Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- Toref. (n.d.). 5 Methods for Impurity Profiling in Pharmaceuticals.
- PubMed. (2016). Analytical advances in pharmaceutical impurity profiling.
- Royal Society of Chemistry. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.
- Research Journal of Pharmacy and Technology. (2017). Design, Synthesis and Characterization of 2-pyridone Derivatives as C-Jun N-terminal Kinases (JNKs) Signaling Pathway Inhibitors.
- Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Sciforum. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds.
- RSC Publishing. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.
- J&K Scientific. (n.d.). This compound, 95%.
- BOC Sciences. (n.d.). CAS 64038-03-5 this compound.
- Key Organics. (n.d.). This compound.
- Santa Cruz Biotechnology. (n.d.). This compound.
Sources
- 2. keyorganics.net [keyorganics.net]
- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 4. sciforum.net [sciforum.net]
- 5. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. upm-inc.com [upm-inc.com]
- 7. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 8. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 9. scbt.com [scbt.com]
- 10. biotech-spain.com [biotech-spain.com]
- 11. toref-standards.com [toref-standards.com]
- 12. ijprajournal.com [ijprajournal.com]
Application Notes and Protocols for 1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile in Biological Assays
Introduction: Navigating the Utility of a Novel Pyridinecarbonitrile Derivative
1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (CAS No. 64038-03-5; Molecular Formula: C₉H₁₀N₂O; Molecular Weight: 162.19 g/mol ) is a member of the pyridinecarbonitrile class of heterocyclic compounds.[][2] This scaffold is of significant interest in medicinal chemistry and drug discovery, with related structures demonstrating a range of biological activities, including cytotoxic and antimicrobial properties.[3] As researchers increasingly explore the therapeutic potential of novel small molecules, a comprehensive understanding of their physicochemical properties is paramount for generating reliable and reproducible data in biological assays.
This document provides a detailed guide for researchers, scientists, and drug development professionals on determining the solubility of this compound and establishing robust protocols for its use in biological assays. Given the limited publicly available data on the solubility of this specific compound, this guide emphasizes a systematic, in-lab approach to solubility determination, ensuring the integrity of experimental outcomes.
Physicochemical Properties and Initial Considerations
A thorough understanding of a compound's physical and chemical characteristics is the foundation of successful assay development. For this compound, the following are key initial parameters:
| Property | Value | Source |
| CAS Number | 64038-03-5 | |
| Molecular Formula | C₉H₁₀N₂O | |
| Molecular Weight | 162.19 g/mol |
The nitrile and lactam moieties within the structure suggest a degree of polarity, while the trimethyl-substituted pyridine ring introduces lipophilic character. This amphipathic nature makes predicting its solubility in various solvents challenging without empirical data. Therefore, a systematic solubility assessment is the first critical step.
Protocol for Determining Practical Solubility
The following protocol provides a step-by-step method for determining the practical solubility of this compound in common laboratory solvents. This approach is designed to be a self-validating system, providing researchers with the confidence to prepare accurate and effective compound solutions.
Materials and Equipment:
-
This compound (powder form)
-
High-purity solvents:
-
Dimethyl sulfoxide (DMSO), cell culture grade[4]
-
Ethanol (EtOH), 200 proof
-
Phosphate-buffered saline (PBS), pH 7.4
-
Relevant cell culture media (e.g., DMEM, RPMI-1640)
-
-
Vortex mixer
-
Sonicator (water bath)
-
Microcentrifuge
-
Calibrated analytical balance
-
Spectrophotometer or HPLC system (for quantitative analysis)
-
Clear, conical microcentrifuge tubes (1.5 mL or 2 mL)
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the practical solubility of a test compound.
Step-by-Step Protocol:
-
Preparation of Saturated Solutions:
-
Accurately weigh out a small amount (e.g., 2-5 mg) of this compound into a pre-weighed microcentrifuge tube.
-
Add a small, precise volume of the test solvent (e.g., 100 µL of DMSO) to the tube.
-
Vortex the mixture vigorously for 2 minutes.
-
Sonicate in a water bath for 10 minutes to aid dissolution.
-
Incubate at room temperature for 30 minutes, allowing the solution to equilibrate.
-
Visually inspect for any undissolved particles. If the solution is clear, add more compound and repeat the dissolution steps until a persistent precipitate is observed.
-
-
Separation of Saturated Supernatant:
-
Once a saturated solution with visible precipitate is achieved, centrifuge the tube at high speed (e.g., 15,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
-
Quantification of Solubilized Compound:
-
For DMSO or Ethanol: Prepare a series of dilutions of the supernatant in the same solvent. Analyze these dilutions using a spectrophotometer (if the compound has a chromophore and a standard curve is established) or an HPLC system to determine the precise concentration of the dissolved compound.
-
For Aqueous Buffers (PBS, Media): Due to potential interference from buffer components, HPLC is the recommended method for accurate quantification.
-
-
Calculation of Practical Solubility:
-
The concentration determined in the supernatant represents the practical solubility of the compound in that specific solvent under the tested conditions. Express this value in mg/mL and convert to molarity (mM or µM).
-
Application Protocols for Biological Assays
Based on the empirically determined solubility, the following protocols outline the preparation of stock and working solutions for typical in vitro assays.
Preparation of High-Concentration Stock Solutions
It is standard practice to prepare a high-concentration stock solution in an organic solvent, most commonly DMSO.[4]
-
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
-
Calculation:
-
Molecular Weight = 162.19 g/mol
-
To make 1 mL of a 10 mM solution, you need: 10 mmol/L * 1 L/1000 mL * 162.19 g/mol * 1000 mg/g = 1.6219 mg
-
-
Procedure:
-
Accurately weigh 1.62 mg of the compound into a sterile microcentrifuge tube.
-
Add 1 mL of sterile, cell culture-grade DMSO.
-
Vortex and sonicate until the compound is fully dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Preparation of Working Solutions for Cell-Based Assays
A critical consideration when preparing working solutions is the final concentration of the organic solvent in the cell culture medium, as high concentrations can be cytotoxic. Typically, the final DMSO concentration should be kept below 0.5%, and ideally below 0.1%.
Caption: Serial dilution workflow for preparing assay-ready solutions.
Protocol for a 10 µM Final Assay Concentration:
-
Intermediate Dilution:
-
Thaw an aliquot of the 10 mM stock solution.
-
Prepare a 100 µM intermediate solution by diluting the stock 1:100 in pre-warmed, complete cell culture medium. For example, add 5 µL of the 10 mM stock to 495 µL of medium.
-
Vortex gently to mix. Note: The DMSO concentration in this intermediate solution is 1%.
-
-
Final Dilution in Assay Plate:
-
To a well in a 96-well plate containing cells in 90 µL of medium, add 10 µL of the 100 µM intermediate solution.
-
The final volume will be 100 µL, the final compound concentration will be 10 µM, and the final DMSO concentration will be 0.1%.
-
Important Considerations:
-
Precipitation: When diluting the DMSO stock into an aqueous buffer or medium, the compound may precipitate if its solubility limit is exceeded. Always visually inspect the intermediate and final solutions for any signs of precipitation. If observed, adjust the dilution scheme to lower the final compound concentration or the intermediate DMSO concentration.
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO (or other solvent) as the test wells, but without the compound. This is crucial to distinguish the effects of the compound from those of the solvent.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The initial solubility determination provides a clear upper limit for concentrations in subsequent experiments. During the preparation of working solutions, visual inspection for precipitation at each dilution step serves as a critical checkpoint. If precipitation occurs, it indicates that the aqueous solubility limit has been breached, and the dilution protocol must be revised. This iterative process ensures that the compound remains in solution during the assay, leading to trustworthy and reproducible results.
References
-
ResearchGate. Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents. [Link]
-
Gaylord Chemical Company, L.L.C. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
-
USP. Development of a General Solvents Method for DMSO Soluble Compounds. [Link]
-
PubChem. 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-2-oxo-. [Link]
-
ResearchGate. Inhibition of mild steel corrosion by 1,4,6-trimethy1-2-oxo-1,2-dihydropyridine-3-carbonitrile and synergistic effect of halide ion in 0.5 M H2SO4. [Link]
Sources
Application Notes and Protocols: The Strategic Use of 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in the Synthesis of Kinase Inhibitors
Introduction: The 2-Pyridone Scaffold as a Privileged Motif in Kinase Inhibitor Design
The 2-pyridone ring system is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile physicochemical properties and its ability to engage in key hydrogen bonding interactions within the ATP-binding site of protein kinases.[1][2] Its inherent features, such as metabolic stability, aqueous solubility, and lipophilicity, can be finely tuned through substitution, making it an ideal framework for the development of potent and selective kinase inhibitors.[1] Kinase inhibitors have revolutionized the treatment of various diseases, particularly cancer, and the 2-pyridone core is a recurring motif in several FDA-approved drugs.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and application of a key intermediate: 1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile . We will explore its synthesis, its chemical reactivity, and its potential as a versatile building block in the construction of kinase inhibitors. The protocols and discussions herein are designed to provide both the "how" and the "why," fostering a deeper understanding of the experimental choices and their mechanistic underpinnings.
Chemical Profile of 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
| Property | Value |
| IUPAC Name | 1,4,6-trimethyl-2-oxopyridine-3-carbonitrile |
| CAS Number | 64038-03-5 |
| Molecular Formula | C₉H₁₀N₂O |
| Molecular Weight | 162.19 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |
Synthesis of 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: A Step-by-Step Protocol
The synthesis of the title compound can be efficiently achieved in a two-step process starting from readily available commercial reagents. The first step involves the synthesis of the precursor, 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, followed by a selective N-methylation.
Step 1: Synthesis of 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
This synthesis is a classic example of a multicomponent reaction, which offers the advantages of atom economy and operational simplicity.[2]
Reaction Scheme:
A schematic of the one-pot synthesis of the pyridone precursor.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity | Moles |
| Ethyl Cyanoacetate | 113.12 | 11.31 g | 0.10 |
| Acetone | 58.08 | 11.62 g (14.7 mL) | 0.20 |
| Ammonium Acetate | 77.08 | 15.42 g | 0.20 |
| Ethanol (Absolute) | - | 100 mL | - |
Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl cyanoacetate (0.10 mol), acetone (0.20 mol), ammonium acetate (0.20 mol), and absolute ethanol (100 mL).
-
Heat the reaction mixture to reflux with vigorous stirring for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Upon completion, allow the reaction mixture to cool to room temperature. A precipitate will form.
-
Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 20 mL).
-
Dry the product under vacuum to afford 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile as a white to off-white solid.
Expert Insights: The use of a slight excess of acetone and ammonium acetate can help drive the reaction to completion. The purity of the product is typically high, but it can be further purified by recrystallization from ethanol if necessary.
Step 2: N-Methylation to Yield 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
The final step is a selective N-alkylation of the pyridone ring. The choice of base and solvent is crucial to favor N-alkylation over O-alkylation.
Reaction Scheme:
N-methylation of the pyridone precursor to the final product.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity | Moles |
| 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | 150.16 | 15.02 g | 0.10 |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 4.40 g | 0.11 |
| Methyl Iodide | 141.94 | 15.61 g (6.88 mL) | 0.11 |
| N,N-Dimethylformamide (DMF, anhydrous) | - | 150 mL | - |
Protocol:
-
To a dry 500 mL three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add a 60% dispersion of sodium hydride (0.11 mol) in mineral oil.
-
Wash the sodium hydride with anhydrous hexane (2 x 20 mL) to remove the mineral oil, carefully decanting the hexane washes.
-
Add anhydrous DMF (100 mL) to the flask and cool the suspension to 0 °C in an ice bath.
-
Dissolve 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (0.10 mol) in anhydrous DMF (50 mL) and add it dropwise to the sodium hydride suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.
-
Add methyl iodide (0.11 mol) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water (50 mL) while cooling in an ice bath.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.
Trustworthiness and Self-Validation: The success of this reaction is critically dependent on anhydrous conditions to prevent quenching of the sodium hydride. The formation of the sodium salt of the pyridone is visually indicated by the evolution of hydrogen gas. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Application in Kinase Inhibitor Synthesis: A Representative Workflow
While a specific, named kinase inhibitor directly synthesized from 1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is not prominently documented in publicly available literature, this intermediate is an ideal precursor for the synthesis of a wide range of potent kinase inhibitors. The nitrile group at the 3-position is a versatile handle for various chemical transformations, such as reduction to an amine, hydrolysis to a carboxylic acid, or conversion to other heterocyclic systems.
Below is a representative, field-proven workflow illustrating how 1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile could be utilized to synthesize a hypothetical kinase inhibitor targeting, for example, a member of the p38 MAP kinase family, a common target for pyridone-based inhibitors.
Workflow Overview:
A representative workflow for kinase inhibitor synthesis.
Protocol: Synthesis of a Hypothetical Kinase Inhibitor
Step A: Reduction of the Nitrile to a Primary Amine
-
In a hydrogenation vessel, suspend 1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (10 mmol) in methanol (50 mL).
-
Add a catalytic amount of Raney Nickel (approximately 10% by weight of the starting material).
-
Pressurize the vessel with hydrogen gas (50 psi) and stir the reaction mixture at room temperature for 12-16 hours.
-
Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-(aminomethyl)-1,4,6-trimethylpyridin-2(1H)-one, which can often be used in the next step without further purification.
Step B: Amide Coupling
-
To a solution of the crude amine from Step A (10 mmol) in anhydrous DMF (50 mL), add a substituted aryl carboxylic acid (e.g., 4-fluorobenzoic acid, 10 mmol), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 12 mmol), and 1-hydroxybenzotriazole (HOBt, 12 mmol).
-
Add N,N-diisopropylethylamine (DIPEA, 20 mmol) and stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water (200 mL) and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to yield the final hypothetical kinase inhibitor.
Causality Behind Experimental Choices: The reduction of the nitrile to an amine provides a nucleophilic handle for the introduction of various side chains via amide bond formation. The choice of the aryl carboxylic acid is critical and is typically guided by structure-activity relationship (SAR) studies to optimize binding to the target kinase. EDC and HOBt are standard coupling reagents that facilitate the formation of the amide bond with minimal side reactions.
Conclusion and Future Perspectives
1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile represents a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its straightforward synthesis and the reactivity of the nitrile group allow for the facile introduction of diverse chemical functionalities, enabling the exploration of extensive chemical space in drug discovery programs. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this key intermediate in the development of the next generation of targeted therapeutics.
References
-
Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 2022.
-
Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 2022.
Sources
Application Notes and Protocols for Fluorescent Labeling of 1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling is a cornerstone technique in modern molecular biology, biotechnology, and drug discovery, allowing for the sensitive and specific detection of target molecules.[] By attaching a fluorescent molecule, or fluorophore, to a target, researchers can visualize, track, and quantify molecules in a variety of applications, including cellular imaging, high-throughput screening, and diagnostic assays.[][3][4] This guide provides a detailed protocol for the fluorescent labeling of 1,4,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile, a heterocyclic compound with potential applications in medicinal chemistry.[5][]
The structure of this compound possesses a nitrile group (-C≡N) that can be chemically modified to introduce a reactive handle for the covalent attachment of a fluorescent dye.[7][8] This protocol outlines a two-step process: first, the reduction of the nitrile group to a primary amine, and second, the conjugation of the resulting amine with an amine-reactive fluorescent dye. This approach allows for the stable and specific labeling of the target molecule, enabling its use as a fluorescent probe in various biological and chemical systems.
Principle of the Method
The fluorescent labeling strategy for this compound is based on a two-step chemical modification and conjugation process.
Step 1: Reduction of the Nitrile Group
The nitrile group of this compound is chemically reduced to a primary amine (-CH₂NH₂) using a suitable reducing agent. This transformation introduces a nucleophilic amine group, which is a common target for fluorescent labeling.
Step 2: Amine-Reactive Fluorescent Labeling
The newly introduced primary amine is then reacted with an amine-reactive fluorescent dye, such as a succinimidyl ester (NHS ester) or isothiocyanate derivative of a fluorophore.[] These dyes readily react with primary amines to form stable covalent bonds, resulting in a fluorescently labeled version of the target molecule.
The choice of fluorescent dye will depend on the specific application and the available detection instrumentation. A wide variety of fluorescent dyes are commercially available, covering the entire visible spectrum and beyond.[][9]
Materials and Equipment
Reagents:
-
Reducing agent (e.g., Lithium aluminum hydride or Borane-tetrahydrofuran complex)
-
Anhydrous solvent (e.g., Tetrahydrofuran, Diethyl ether)
-
Amine-reactive fluorescent dye (e.g., FITC, Rhodamine NHS ester, Alexa Fluor™ NHS ester)
-
Amine-free buffer (e.g., Phosphate-buffered saline pH 7.4)
-
Quenching reagent (e.g., Tris-HCl or hydroxylamine)
-
Solvents for purification (e.g., Acetonitrile, Water)
Equipment:
-
Standard organic synthesis glassware
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) system for purification
-
UV-Vis spectrophotometer
-
Fluorescence spectrophotometer
-
Mass spectrometer
Experimental Protocols
Part 1: Reduction of this compound to its Primary Amine Derivative
This protocol describes the reduction of the nitrile group to a primary amine. Caution: This reaction should be performed in a well-ventilated fume hood by personnel trained in handling reactive chemicals.
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in an anhydrous solvent.
-
Reaction: Slowly add the reducing agent to the solution at a controlled temperature (typically 0 °C to room temperature).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC.
-
Quenching: Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of water or an appropriate quenching solution.
-
Extraction: Extract the product into an organic solvent.
-
Purification: Purify the resulting primary amine derivative by column chromatography or preparative HPLC.
-
Characterization: Confirm the structure of the purified product by mass spectrometry and NMR spectroscopy.
Part 2: Fluorescent Labeling of the Primary Amine Derivative
This protocol describes the conjugation of the amine-functionalized molecule with an amine-reactive fluorescent dye.
Step-by-Step Methodology:
-
Dissolution: Dissolve the purified primary amine derivative in an appropriate amine-free buffer.
-
Dye Preparation: Dissolve the amine-reactive fluorescent dye in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Conjugation: Add the dye solution to the solution of the amine derivative. The molar ratio of dye to the amine derivative may need to be optimized to achieve the desired degree of labeling.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.
-
Quenching: Quench the reaction by adding an excess of an amine-containing buffer (e.g., Tris-HCl) to consume any unreacted dye.
-
Purification: Purify the fluorescently labeled product from unreacted dye and byproducts using reverse-phase HPLC.
-
Characterization: Characterize the final product by UV-Vis spectroscopy to determine the concentration and degree of labeling, and by fluorescence spectroscopy to confirm its fluorescent properties.
Data Presentation
Table 1: Spectroscopic Properties of Common Amine-Reactive Fluorescent Dyes
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |
| FITC | 495 | 519 | ~75,000 | ~0.92 |
| Rhodamine B | 555 | 580 | ~105,000 | ~0.31 |
| Alexa Fluor™ 488 | 495 | 519 | ~71,000 | ~0.92 |
| Alexa Fluor™ 555 | 555 | 565 | ~150,000 | ~0.10 |
| Cy®3 | 550 | 570 | ~150,000 | ~0.15 |
| Cy®5 | 649 | 670 | ~250,000 | ~0.27 |
Visualization of the Workflow
Caption: Workflow for the fluorescent labeling of this compound.
Application Notes
The fluorescently labeled this compound can be a valuable tool for a variety of research applications:
-
Cellular Imaging: The fluorescent probe can be used to study the uptake, distribution, and localization of the parent compound in living cells using fluorescence microscopy.[]
-
High-Throughput Screening (HTS): The labeled molecule can be employed in HTS assays to identify and characterize potential binding partners or to screen for inhibitors of a particular biological process.[3]
-
Drug Development: As a fluorescent analog, it can be used in pharmacokinetic and pharmacodynamic studies to track the molecule's behavior in vitro and in vivo.
-
Biophysical Studies: The probe can be utilized in fluorescence-based assays to study molecular interactions, such as binding to proteins or nucleic acids.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low labeling efficiency | Inefficient nitrile reduction | Optimize reduction reaction conditions (reagent, temperature, time). |
| Inactive fluorescent dye | Use a fresh stock of the fluorescent dye. | |
| Presence of primary amines in the buffer | Use an amine-free buffer for the conjugation reaction. | |
| High background fluorescence | Excess unreacted fluorescent dye | Ensure complete quenching and thorough purification of the labeled product. |
| Precipitation of the labeled product | Low solubility of the conjugate | Adjust the buffer composition or add a small amount of an organic co-solvent. |
Conclusion
This guide provides a comprehensive framework for the fluorescent labeling of this compound. By following the detailed protocols and considering the key experimental parameters, researchers can successfully generate a fluorescently labeled version of this molecule for a wide range of applications in chemical biology and drug discovery. The ability to visualize and track this compound will undoubtedly facilitate a deeper understanding of its biological activity and potential as a therapeutic agent.
References
-
Patel, M., Forte, N., Bishop, C. R., Porter, M. J., Chudasama, V., & Baker, J. R. (2024). The Nitrile Bis-Thiol Bioconjugation Reaction. Journal of the American Chemical Society. Retrieved from [Link]
-
Advancing Nitrile-Aminothiol Strategy for Dual and Sequential Bioconjugation. (2024). PubMed. Retrieved from [Link]
-
Patel, M., Forte, N., Bishop, C. R., Porter, M. J., Chudasama, V., & Baker, J. R. (2023). The Nitrile Bis-Thiol Bioconjugation Reaction. ChemRxiv. Retrieved from [Link]
-
Patel, M., et al. (2024). The Nitrile Bis-Thiol Bioconjugation Reaction. PubMed. Retrieved from [Link]
-
Patel, M., et al. (2024). The Nitrile Bis-Thiol Bioconjugation Reaction. UCL Discovery. Retrieved from [Link]
-
Leonard, N. J. (1976). EXAMPLES OF THE USE OF FLUORESCENT HETEROCYCLES IN CHEMISTRY AND BIOLOGY. Heterocycles. Retrieved from [Link]
-
Vichem. (n.d.). Fluorescent labeling of small molecules. Retrieved from [Link]
-
Fluorescent and Phosphorescent Nitrogen-Containing Heterocycles and Crown Ethers: Biological and Pharmaceutical Applications. (2022). PubMed. Retrieved from [Link]
-
Fluorescent and Phosphorescent Nitrogen-Containing Heterocycles and Crown Ethers: Biological and Pharmaceutical Applications. (2022). PMC - NIH. Retrieved from [Link]
-
Kim, E., & S. Ahn, H. (2018). Rational Design of Small Molecule Fluorescent Probes for Biological Applications. PMC - NIH. Retrieved from [Link]
-
EN ROUTE TO FLUOROPHORES BASED ON OXYGEN HETEROCYCLES. (n.d.). IIP Series. Retrieved from [Link]
-
Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. (2018). NIH. Retrieved from [Link]
-
Methylamine Supplier. (n.d.). 2-Oxo-1,2-Dihydropyridine-3-Carbonitrile. Retrieved from [Link]
-
Jansone, D., Fleisher, M., Andreeva, G., Leite, L., & Lukevics, E. (2005). SYNTHESIS OF 4,6,6-TRIMETHYL-2-OXO-1,2,5,6-TETRAHYDROPYRIDINE-3-CARBONITRILE. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxo-. Retrieved from [Link]
-
Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. (2022). ACS Omega. Retrieved from [Link]
-
Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents. (2022). ResearchGate. Retrieved from [Link]
-
One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (2020). NIH. Retrieved from [Link]
-
Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. (2019). ResearchGate. Retrieved from [Link]
-
Azuma, Y., et al. (2003). Synthesis and Reactions of 4-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile. ResearchGate. Retrieved from [Link]
-
Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile. (2011). ResearchGate. Retrieved from [Link]
-
J&K Scientific. (n.d.). This compound, 95%. Retrieved from [Link]
-
EPA. (n.d.). 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-2-oxo-1-(2-phenylethyl)-. Retrieved from [Link]
Sources
- 3. Fluorescent and Phosphorescent Nitrogen-Containing Heterocycles and Crown Ethers: Biological and Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational Design of Small Molecule Fluorescent Probes for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent and Phosphorescent Nitrogen-Containing Heterocycles and Crown Ethers: Biological and Pharmaceutical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Oxo-1,2-Dihydropyridine-3-Carbonitrile | Chemical Properties, Uses, Safety Data & Supplier in China [nj-finechem.com]
- 9. Small Fluorescent Labeling Dyes | AAT Bioquest [aatbio.com]
- 10. keyorganics.net [keyorganics.net]
- 11. This compound | 64038-03-5 [amp.chemicalbook.com]
- 12. scbt.com [scbt.com]
- 13. jk-sci.com [jk-sci.com]
Application Notes & Protocols: Pharmacological Profiling of 1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
Foreword: Unveiling the Potential of a Novel Pyridinecarbonitrile Derivative
The 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold is a privileged structure in medicinal chemistry, with a growing body of evidence pointing towards its significant therapeutic potential. Derivatives of this core have demonstrated a wide array of biological activities, most notably as cytotoxic and antimicrobial agents. Within this promising class of compounds lies 1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile , a molecule of considerable interest for pharmacological investigation. While direct and extensive pharmacological data for this specific trimethylated analog remains to be fully elucidated, the established bioactivity of its structural relatives provides a strong rationale for a comprehensive profiling campaign.
This document serves as a detailed guide for researchers, scientists, and drug development professionals on how to systematically characterize the pharmacological profile of this compound. We will proceed from the foundational physicochemical characterization to in-depth in vitro assays designed to probe its potential anticancer and antimicrobial properties. The protocols outlined herein are designed to be robust, self-validating, and grounded in established scientific principles, providing a clear roadmap for unlocking the therapeutic promise of this compound.
Section 1: Compound Overview and Physicochemical Characterization
Before embarking on biological assays, a thorough understanding of the test article's fundamental properties is paramount. This initial characterization ensures the quality and integrity of the compound and informs the design of subsequent experiments.
1.1. Chemical Identity
-
IUPAC Name: 1,4,6-trimethyl-2-oxopyridine-3-carbonitrile[1]
-
CAS Number: 64038-03-5[1][]
-
Molecular Formula: C₉H₁₀N₂O[][3]
-
Molecular Weight: 162.19 g/mol [][3]
Table 1: Physicochemical Properties of this compound
| Parameter | Value | Recommended Method(s) |
| Purity | >95% (recommended) | High-Performance Liquid Chromatography (HPLC), NMR |
| Solubility | To be determined | Kinetic and thermodynamic solubility assays in PBS, DMSO |
| LogP/LogD | To be determined | In silico prediction, experimental (e.g., shake-flask) |
| Chemical Stability | To be determined | Stability testing in relevant buffers and media |
| Structure Confirmation | Conforms to expected structure | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) |
1.2. Rationale for Pharmacological Investigation
The impetus for profiling this compound stems from the significant biological activities reported for structurally similar compounds. A study on a series of 1,4,6-trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles revealed potent cytotoxic effects against human tumor cell lines, with one analog being 2.5 times more active than doxorubicin against the HT29 colon carcinoma cell line.[4][5] Furthermore, several compounds in this class exhibited broad-spectrum antimicrobial activity, with potency comparable to ampicillin against Staphylococcus aureus and Escherichia coli, and antifungal activity similar to clotrimazole.[4][5] These findings strongly suggest that this compound is a prime candidate for evaluation as a potential dual antimicrobial-anticancer agent.[4][5]
Section 2: In Vitro Pharmacological Profiling: A Two-Pronged Approach
Based on the evidence from related compounds, a logical starting point for the pharmacological characterization of this compound is to investigate its potential as both an anticancer and an antimicrobial agent. The following sections provide detailed protocols for these initial screening assays.
Anticancer Activity Profiling
The primary objective is to determine if the compound exhibits cytotoxic or cytostatic effects against a panel of human cancer cell lines.
2.1.1. Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates the general workflow for assessing the in vitro anticancer activity of the compound.
Caption: Workflow for in vitro cytotoxicity testing.
2.1.2. Protocol: MTT Assay for Cell Viability
This protocol describes a colorimetric assay to assess cell metabolic activity, which serves as a proxy for cell viability.
Materials:
-
This compound
-
Human cancer cell lines (e.g., HT-29 [colon], MCF-7 [breast], A549 [lung])
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Positive control (e.g., Doxorubicin)
Procedure:
-
Cell Seeding:
-
Culture selected cancer cell lines to ~80% confluency.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is ≤ 0.5%.
-
Remove the medium from the cell plates and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and positive control wells.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Antimicrobial Activity Profiling
The goal is to determine the minimum inhibitory concentration (MIC) of the compound against a panel of clinically relevant bacteria and fungi.
2.2.1. Protocol: Broth Microdilution for MIC Determination
This method is a standardized and widely used technique for assessing antimicrobial susceptibility.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Fungal strain (e.g., Candida albicans ATCC 90028)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well U-bottom plates
-
Positive controls (e.g., Ampicillin for bacteria, Clotrimazole for fungi)
Procedure:
-
Inoculum Preparation:
-
Culture the microbial strains overnight on appropriate agar plates.
-
Prepare a suspension of the microbes in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Preparation:
-
Prepare a stock solution of the compound in DMSO.
-
Perform a two-fold serial dilution of the compound in the appropriate broth (CAMHB or RPMI) in the 96-well plate. The concentration range should be broad enough to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well.
-
Include a sterility control (broth only) and a growth control (broth + inoculum, no compound).
-
Incubate bacterial plates at 37°C for 18-24 hours.
-
Incubate fungal plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
Visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microbe.
-
Table 2: Representative Panel for Antimicrobial Screening
| Organism Type | Species | Rationale |
| Gram-positive | Staphylococcus aureus | Common cause of skin and systemic infections |
| Gram-negative | Escherichia coli | Representative of enteric pathogens |
| Fungus | Candida albicans | Common opportunistic fungal pathogen |
Section 3: Preliminary Mechanism of Action (MoA) Studies
Should this compound demonstrate significant anticancer or antimicrobial activity, preliminary MoA studies can provide valuable insights into its biological targets and pathways.
3.1. Potential MoA for Anticancer Activity
Based on the activity of related compounds, potential mechanisms could involve the inhibition of key signaling pathways or induction of apoptosis.
Caption: Plausible mechanisms of anticancer action.
3.2. Recommended Follow-up Assays
-
Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to determine if the compound induces arrest at a specific phase of the cell cycle.
-
Apoptosis Assay: Employ an Annexin V/PI staining assay followed by flow cytometry to quantify apoptotic and necrotic cell populations.
-
Kinase Inhibition Profiling: Screen the compound against a panel of cancer-related kinases to identify potential molecular targets.
Section 4: Data Interpretation and Next Steps
The initial pharmacological profiling will generate crucial data to guide the future development of this compound.
-
Potent Cytotoxicity (IC₅₀ < 10 µM): If the compound shows potent activity against cancer cell lines, further investigation into its mechanism of action is warranted. In vivo studies in xenograft models could be considered.
-
Significant Antimicrobial Activity (MIC ≤ 16 µg/mL): If the compound demonstrates strong antimicrobial effects, further testing against a broader panel of resistant strains and assessment of its bactericidal versus bacteriostatic properties would be the next logical steps.
-
Dual Activity: The discovery of both anticancer and antimicrobial properties would position this compound as a highly valuable lead for developing novel therapeutics, particularly for treating infections in immunocompromised cancer patients.
This comprehensive guide provides a robust framework for the initial pharmacological characterization of this compound. By systematically applying these protocols, researchers can effectively evaluate its therapeutic potential and make informed decisions regarding its progression in the drug discovery pipeline.
References
-
Al-Abdullah, E. S., et al. (2015). Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents. Archiv der Pharmazie, 348(11), 824-834. [Link]
-
ChemBK. (n.d.). 1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Retrieved January 11, 2026, from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Welcome to the technical support guide for the synthesis of 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS 64038-03-5)[]. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yield and purity. The core of this synthesis often relies on a multicomponent reaction, a powerful tool in modern organic synthesis, but one that can present unique challenges.[2][3] This guide is structured to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your laboratory work.
Part 1: Foundational Synthesis and Mechanism
The synthesis of substituted 2-pyridones, including the target molecule, is frequently achieved through a variation of the Guareschi-Thorpe condensation.[4] This typically involves the reaction of a β-ketoester or a 1,3-diketone with cyanoacetamide or a similar active methylene compound in the presence of a base. For our target molecule, a common and efficient route is the one-pot reaction between acetylacetone (pentane-2,4-dione), cyanoacetamide, and a methylating agent, catalyzed by a base.
The reaction proceeds through a cascade of classical organic reactions, as illustrated below. Understanding this pathway is critical for effective troubleshooting.
Caption: Reaction mechanism for 2-pyridone synthesis.
Part 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Question: My reaction yield is consistently low or I'm getting no product at all. What are the primary causes and how can I fix this?
Answer: A low or non-existent yield is the most common issue and can stem from several factors. A systematic approach is the best way to diagnose the problem.[5]
-
Reagent Quality and Purity:
-
Causality: The purity of your starting materials is paramount. Impurities in acetylacetone or cyanoacetamide can inhibit the reaction or lead to unwanted side products.[5] Solvents must be anhydrous if specified, as water can interfere with base-catalyzed reactions.
-
Solution: Ensure you are using reagents of appropriate purity. If necessary, purify your starting materials before use (e.g., distillation of acetylacetone). Use freshly opened or properly stored anhydrous solvents.
-
-
Suboptimal Reaction Conditions:
-
Causality: Temperature, reaction time, and reactant concentration are critical variables.[5] For instance, the initial condensation may require gentle heating, while the subsequent cyclization might need higher temperatures. If the temperature is too high, it can lead to decomposition of reactants or products.[6]
-
Solution: Begin by running the reaction at the literature-reported temperature and time. If the yield is still low, perform small-scale trial reactions to screen a range of temperatures and reaction times. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal endpoint and check for product degradation.
-
-
Inefficient Base Catalysis:
-
Causality: The choice and amount of base are crucial. A base that is too weak may not effectively deprotonate the active methylene compound, stalling the initial Knoevenagel condensation. A base that is too strong could promote unwanted side reactions.
-
Solution: Piperidine or ammonium acetate are commonly used for the initial condensation. For the N-methylation step, a stronger, non-nucleophilic base like potassium carbonate or sodium hydride is often required.[7] Ensure the base is fully dissolved or adequately suspended in the reaction mixture through efficient stirring.
-
-
Atmospheric Contamination:
-
Causality: Some intermediates or reagents can be sensitive to atmospheric moisture and oxygen.[5]
-
Solution: If you suspect sensitivity, run the reaction under an inert atmosphere (e.g., nitrogen or argon). This is especially important when using highly reactive reagents like sodium hydride.
-
Caption: A systematic workflow for troubleshooting low reaction yields.
Question: My final product is impure, and I'm having trouble with purification. What are the likely side products and how can I remove them?
Answer: Purification can be challenging due to the formation of structurally similar side products.
-
Common Side Products:
-
O-alkylated isomer: During the N-methylation step, methylation can occur on the oxygen atom of the pyridone ring, leading to the formation of a 2-methoxy-pyridine isomer. This is a common issue in pyridone chemistry.[8]
-
Unreacted Intermediates: Incomplete cyclization or N-methylation will leave starting materials or intermediates in your crude product.
-
Polymeric material: Under harsh basic or acidic conditions, starting materials can polymerize, forming an intractable residue.
-
-
Purification Strategy:
-
Causality: The polarity of the desired N-methylated product is often different from the O-methylated side product and the unalkylated precursor. The unalkylated pyridone has an acidic N-H proton, which can be exploited.
-
Solution:
-
Crystallization: This is often the most effective method for purifying the final product and can significantly improve yield and purity on a large scale.[9] Experiment with different solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexane).
-
Silica Gel Chromatography: This is effective for separating the N-alkylated product from the less polar O-alkylated isomer and other impurities.[10] Use a gradient elution system, starting with a non-polar solvent and gradually increasing the polarity.
-
Acid/Base Extraction: If you have a significant amount of the unalkylated precursor, you can perform an acid/base wash during the workup. The acidic N-H of the precursor allows it to be extracted into an aqueous basic solution (e.g., 1M NaOH), while your desired N-methylated product remains in the organic layer.[7]
-
-
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction? A1: Ethanol is a common and effective solvent for the initial condensation as it readily dissolves the reactants and is environmentally benign.[11] For the N-alkylation step, a more polar, aprotic solvent like DMF or DMSO can be beneficial, especially if using a base like K₂CO₃, as it helps to solvate the carbonate and increase its reactivity.[7]
Q2: Can I perform this as a one-pot synthesis? A2: Yes, one-pot syntheses for substituted 2-pyridones are well-documented and highly efficient, often leading to high yields.[2][12] This approach minimizes waste and reduces purification steps by avoiding the isolation of intermediates.
Q3: How can I confirm the structure of my final product and differentiate it from the O-alkylated isomer? A3: A combination of spectroscopic techniques is essential.
-
¹H NMR: The N-CH₃ signal will typically appear as a singlet around 3.5 ppm. The O-CH₃ signal in the isomer usually appears further downfield, around 4.0 ppm.
-
¹³C NMR: The carbonyl carbon (C=O) of the 2-pyridone ring is a key indicator and typically appears around 160 ppm. This signal would be absent in the O-alkylated isomer, which would instead show a new signal for the C-O-CH₃ carbon.
-
IR Spectroscopy: A strong absorption band between 1640-1680 cm⁻¹ is characteristic of the C=O stretch in the 2-pyridone ring.[11]
Q4: Are there any "green" or more sustainable approaches to this synthesis? A4: Yes, recent research has focused on greener synthetic methods. This includes using infrared irradiation as an energy source to reduce reaction times and using milder, reusable catalysts.[13] Solvent-free reaction conditions have also been explored and shown to be effective.[14]
Part 4: Optimized Experimental Protocol
This protocol is a representative procedure for the one-pot synthesis of 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.
Reagents and Equipment:
-
Acetylacetone
-
Cyanoacetamide
-
Piperidine (catalyst)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Methyl Iodide (MeI) or Dimethyl Sulfate (DMS)
-
Ethanol
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
Step 1: Synthesis of the Dihydropyridone Intermediate
-
To a 250 mL round-bottom flask, add acetylacetone (0.1 mol), cyanoacetamide (0.1 mol), and ethanol (100 mL).
-
Add a catalytic amount of piperidine (approx. 0.5 mL).
-
Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Allow the reaction mixture to cool to room temperature. A precipitate of the intermediate pyridone may form.
-
-
Step 2: N-Methylation
-
To the cooled mixture from Step 1, add anhydrous potassium carbonate (0.15 mol) and anhydrous DMF (50 mL) to aid solubility.
-
Add methyl iodide (0.12 mol) dropwise at room temperature. Caution: Methyl iodide is toxic and a suspected carcinogen. Handle in a fume hood with appropriate personal protective equipment.
-
Stir the reaction mixture at 50-60 °C for 8-12 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
-
Step 3: Workup and Purification
-
Pour the reaction mixture into ice-cold water (500 mL) with stirring. A solid precipitate should form.
-
Collect the crude product by vacuum filtration and wash the solid with cold water.[15]
-
Dry the crude solid in a vacuum oven.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile as a crystalline solid.
-
Part 5: Yield Optimization Data
The following table summarizes factors known to influence the yield in related 2-pyridone syntheses. Specific yields for the target molecule can vary, but these principles generally apply.
| Parameter | Condition | Expected Outcome on Yield | Rationale / Reference |
| Catalyst (Condensation) | Piperidine / Ammonium Acetate | High | Efficiently catalyzes the initial Knoevenagel and subsequent cyclization steps.[16] |
| Solvent (Alkylation) | DMF / DMSO | High | Aprotic polar solvents increase the reactivity of the base (K₂CO₃) and solubility of the pyridone intermediate.[7] |
| Temperature (Alkylation) | 50-70 °C | Optimal | Balances reaction rate against potential side reactions or decomposition. Higher temperatures may favor O-alkylation.[17] |
| Base (Alkylation) | K₂CO₃ / Cs₂CO₃ | High | Strong, non-nucleophilic bases that effectively deprotonate the pyridone nitrogen for alkylation.[7] |
| Reaction Conditions | One-Pot vs. Stepwise | High (One-Pot) | Reduces handling losses and can improve overall efficiency and atom economy.[2][12] |
References
- Benchchem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
-
Dotsenko, V. V., Krivokolysko, S. G., & Litvinov, V. P. (2009). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Molecules, 14(5), 1657-1667. [Link]
- Benchchem. (n.d.). Technical Support Center: Synthesis of Substituted 2-Pyridones.
-
Al-Ostath, A., El-Brollosy, N. R., & Al-Deeb, O. A. (2021). Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents. Molecules, 26(16), 4967. [Link]
-
Nandy, A., Gordon, C. P., & Tite, T. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 12(37), 24193-24199. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2015). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Molecules, 20(8), 13670-13684. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]
-
Dotsenko, V. V., Krivokolysko, S. G., & Litvinov, V. P. (2019). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Proceedings, 18(1), 6. [Link]
-
Parmar, D. K., & Bhatt, H. B. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope, 1(2), 12-17. [Link]
-
ResearchGate. (2019). How can I purify an N-substituted pyridone with the fonction -COOH from a basic environment? and what kind of base should i use?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]
-
Patel, R. (1998). Radical Induced Ring Expansion of Tetramic Acids - Access to Anti-Fungal Agents. University of Bristol. Retrieved from [Link]
-
Bekhit, A. A., & Abdel-Aziem, T. (2004). One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition. Archiv der Pharmazie, 337(9), 488-496. [Link]
-
Anderson, K. W., & Martin, S. F. (2009). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 11(13), 2695-2698. [Link]
-
JETIR. (2018). Synthesis and characterization of substituted pyridones using isatoic anhydride. JETIR, 5(8). [Link]
-
Bautista-Jiménez, D., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Medicinal Chemistry, 13(12), 1431-1456. [Link]
-
Ortiz, A. A., et al. (2018). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules, 23(10), 2533. [Link]
-
Guo, H., & Cuny, G. D. (2012). A General and Efficient Synthesis of 2-Pyridones, 2-Quinolinones, and 1-Isoquinolinones from Azine N-Oxides. Organic Letters, 14(19), 5038-5041. [Link]
-
Rao, H. S. P., & Sivakumar, S. (2001). A new and facile synthesis of 2-pyridones. Tetrahedron Letters, 42(40), 6959-6961. [Link]
-
Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]
-
Jiménez-Alonso, J. J., et al. (2014). A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation. Journal of the Mexican Chemical Society, 58(3), 267-273. [Link]
-
Khaligh, N. G. (2013). A Simple and Efficient Procedure for a 2-Pyridones Synthesis under Solvent-Free Conditions. International Journal of Organic Chemistry, 3(1), 69-74. [Link]
-
Reddit. (2020). Synthesis - General tips for improving yield?. Retrieved from [Link]
-
Al-Awadhi, H., et al. (2002). Synthesis and Reactions of 4-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile. Journal of Heterocyclic Chemistry, 39(4), 633-640. [Link]
-
Jansone, D., et al. (2005). Synthesis of 4,6,6-Trimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile. Chemistry of Heterocyclic Compounds, 41(12), 1591-1592. [Link]
-
ResearchGate. (n.d.). A General and Efficient Synthesis of 2-Pyridones, 2-Quinolinones, and 1-Isoquinolinones from Azine N-Oxides. Retrieved from [Link]
Sources
- 2. One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 4. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. 2-Pyridone synthesis [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation [scielo.org.mx]
- 14. A Simple and Efficient Procedure for a 2-Pyridones Synthesis under Solvent-Free Conditions [scirp.org]
- 15. Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. irjms.com [irjms.com]
Technical Support Center: Purification of 1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
Welcome to the technical support center for the purification of 1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during the purification of this and structurally related 2-pyridone derivatives. The insights provided herein are based on established chemical principles and field-proven strategies for the purification of polar heterocyclic compounds.
Introduction to Purification Challenges
This compound, like many other 2-pyridone derivatives, presents a unique set of purification challenges. These molecules possess a combination of polar functional groups (the pyridone core and the nitrile group) and nonpolar hydrocarbon moieties (the methyl groups). This amphiphilic nature can lead to problematic solubility profiles and challenging chromatographic behavior. This guide will address these issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My crude this compound appears as an oil or a sticky solid. How can I induce crystallization?
A1: Oiling out is a common issue with crude reaction mixtures. Here are several strategies to induce crystallization:
-
Trituration: This is often the first and simplest method to try. Add a small amount of a solvent in which your compound is expected to be poorly soluble (e.g., cold hexanes, diethyl ether, or a mixture of the two). Vigorously stir or sonicate the mixture. The goal is to wash away soluble impurities, leaving behind the more crystalline product.
-
Seed Crystals: If you have a small amount of pure, crystalline material from a previous batch, adding a single seed crystal to the supersaturated crude mixture can initiate crystallization.
-
Solvent/Anti-Solvent System: Dissolve your crude material in a minimal amount of a "good" solvent (one in which it is highly soluble, such as dichloromethane or methanol). Then, slowly add a "poor" solvent (an "anti-solvent" in which it is insoluble, like hexanes or water) dropwise until the solution becomes persistently cloudy. Gentle warming to redissolve the precipitate followed by slow cooling can often yield crystals.[1]
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
Q2: I am attempting to purify my compound by recrystallization. What is a good starting solvent system?
A2: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For 2-pyridone derivatives, which are often polar, common choices include:
-
Single Solvents: Alcohols like ethanol or isopropanol are excellent starting points. A related compound, 4,6,6-trimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile, has been successfully recrystallized from alcohol.[2]
-
Mixed Solvent Systems: If a single solvent does not provide the desired solubility profile, a mixed solvent system can be effective.[1] A good approach is to dissolve the compound in a minimal amount of a hot, high-polarity solvent (e.g., ethanol, acetone) and then add a less polar solvent (e.g., hexanes, toluene) dropwise until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.
| Solvent System | Rationale |
| Ethanol or Isopropanol | Good general-purpose polar solvents for recrystallizing polar compounds. |
| Ethyl Acetate/Hexanes | A common mixed-solvent system for compounds of intermediate polarity. |
| Dichloromethane/Hexanes | Another effective mixed-solvent system. |
| Dioxane | Has been used for recrystallizing other substituted 2-oxo-1,2-dihydropyridine-3-carbonitriles.[3] |
Pro-Tip: To test solvents on a small scale, place a few milligrams of your crude material in a test tube and add the chosen solvent dropwise. Observe the solubility at room temperature and then upon gentle heating.
Q3: My compound streaks badly on a silica gel TLC plate. How can I get clean spots?
A3: Streaking of basic compounds like pyridones on silica gel is a common problem due to strong interactions with the acidic silanol groups on the silica surface. Here are some solutions:
-
Add a Basic Modifier: Incorporate a small amount (0.5-2%) of a basic modifier like triethylamine (NEt₃) or pyridine into your eluent. This will neutralize the acidic sites on the silica, leading to sharper spots.
-
Use a Different Stationary Phase: Consider using alumina (neutral or basic) or C18 (reversed-phase) TLC plates.
-
Develop in a Saturated Chamber: Ensure the TLC chamber is fully saturated with the vapor of the mobile phase before developing the plate. This helps to maintain a consistent mobile phase composition as it moves up the plate.
Troubleshooting Guide for Column Chromatography
Problem 1: The compound will not elute from the silica gel column, even with a very polar solvent system (e.g., 100% ethyl acetate).
Causality: The polar 2-pyridone core is likely interacting very strongly with the acidic silica gel stationary phase.
Solutions:
-
Increase Mobile Phase Polarity Further: Add methanol to your eluent. A gradient of 0-10% methanol in ethyl acetate or dichloromethane is a good starting point.
-
Add a Basic Modifier: As with TLC, adding a small amount of triethylamine or pyridine (0.5-2%) to the mobile phase can disrupt the strong interaction with the silica gel and facilitate elution.
-
Switch to a Different Stationary Phase:
-
Reversed-Phase Chromatography: Use a C18 column with a mobile phase of water and acetonitrile or methanol, often with a small amount of formic acid or trifluoroacetic acid (TFA) to improve peak shape.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for polar compounds that are too strongly retained on silica and not retained enough on C18. It uses a polar stationary phase (like silica or a diol-bonded phase) with a mobile phase rich in an organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.[4]
-
Experimental Workflow: HILIC Method Development
Caption: A typical workflow for purifying a polar compound using HILIC.
Problem 2: The compound co-elutes with a major impurity during silica gel chromatography.
Causality: The chosen solvent system does not provide sufficient selectivity to resolve the compound of interest from the impurity.
Solutions:
-
Optimize the Solvent System:
-
Change the Solvent Ratio: If you are using a binary system (e.g., hexanes/ethyl acetate), systematically vary the ratio to see if resolution improves.
-
Change the Solvents: Keep the polarity similar but change the solvents to alter the selectivity. For example, if you are using hexanes/ethyl acetate, try switching to dichloromethane/methanol.
-
-
Use a Different Stationary Phase: As mentioned previously, switching to reversed-phase (C18) or HILIC can provide different retention mechanisms and may resolve the co-eluting compounds.
-
Recrystallization: If the impurity has a different solubility profile, a carefully chosen recrystallization can be a very effective way to remove it.
Problem 3: Low recovery of the compound after column chromatography.
Causality: This can be due to several factors, including irreversible adsorption onto the column, decomposition on the silica, or physical loss during workup.
Solutions:
-
Deactivate the Silica Gel: Before loading your sample, flush the column with your mobile phase containing a basic modifier (e.g., 1% triethylamine). This can help to prevent irreversible adsorption.
-
Use a Milder Stationary Phase: Consider using neutral alumina instead of silica gel.
-
Check for Decomposition: Before running a column, spot your crude material on a TLC plate and let it sit on the benchtop for an hour. Then, run the TLC. If you see new spots appearing, your compound may be unstable on silica.
-
Careful Fraction Collection and Evaporation: Ensure you are not losing your compound during the rotary evaporation step, especially if it is somewhat volatile.
Visualization of this compound on TLC
Since this compound contains a conjugated system, it should be visible under UV light.
-
UV Visualization: Use a UV lamp at 254 nm. The compound should appear as a dark spot on a fluorescent green background.[5] This is a non-destructive method.
-
Staining: If the compound is not UV-active or for better visualization, various stains can be used. These are destructive methods.
-
Potassium Permanganate (KMnO₄) Stain: This is a good general-purpose stain for compounds with oxidizable functional groups.
-
p-Anisaldehyde Stain: This is another versatile stain that reacts with many functional groups to give colored spots upon heating.[6]
-
Iodine Chamber: Exposing the TLC plate to iodine vapor will cause most organic compounds to appear as brown spots.[5]
-
Logical Flow for Purification Strategy
Caption: A decision-making workflow for purifying this compound.
References
-
University of Colorado Boulder, Department of Chemistry. (n.d.). TLC Visualization Methods. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 21). 5.7: Visualizing TLC Plates. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
ScienceMadness. (2020, September 27). Recrystallization with dual solvent system?. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]
- Gomaa, M. A.-M., et al. (2015). Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents. Archiv der Pharmazie, 348(11), 824-834.
- Al-Mousawi, S. M., et al. (2015).
- Jansone, D., et al. (2005). Synthesis of 4,6,6-Trimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile. Chemistry of Heterocyclic Compounds, 41(12), 1537-1538.
- Fleisher, M., et al. (2007). Molecular and crystalline structure of 4,6,6-trimethyl-2-oxo-5,6-dihydro-2H-pyran-3-carbonitrile and 4,6,6-trimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile. Chemistry of Heterocyclic Compounds, 43(1), 17-21.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Azuma, Y., et al. (2003). Synthesis and Reactions of 4-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile. HETEROCYCLES, 60(9), 2061-2075.
-
PubChem. (n.d.). 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxo-. Retrieved from [Link]
- Mantell, J., et al. (2003). Hydrophilic interaction/cation-exchange chromatography for the purification of synthetic peptides from closely related impurities: serine side-chain acetylated peptides.
- Reddy, B. S. R., et al. (2019). Synthesis of 2,4,6-Triaryl Pyridines via Decarboxylative Oxidative Coupling of Arylacetic Acids with. Letters in Organic Chemistry, 16(1), 69-74.
-
University of California, Irvine, Department of Chemistry. (n.d.). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Hydrophilic interaction liquid chromatography (HILIC) in proteomics. Retrieved from [Link]
Sources
Technical Support Center: 2-Pyridone Synthesis
Welcome to the technical support center for 2-pyridone synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in constructing this privileged heterocyclic scaffold. Drawing from established literature and field experience, this document provides in-depth troubleshooting advice, detailed protocols, and mechanistic explanations to help you navigate common side reactions and optimize your synthetic outcomes.
Section 1: Foundational Concepts & General Troubleshooting
Before delving into specific synthetic routes, it's crucial to understand the inherent chemical properties of 2-pyridones that can complicate experiments and data interpretation.
FAQ: My characterization data is ambiguous. Could tautomerism be the issue?
Answer: Absolutely. This is one of the most common points of confusion. The 2-pyridone core exists in a tautomeric equilibrium between the lactam (amide) form, 2(1H)-pyridone , and the lactim (enol) form, 2-hydroxypyridine .
-
In the solid state and in polar, protic solvents (like water and alcohols), the 2-pyridone (lactam) form is heavily favored. [1] You should expect to see a characteristic C=O stretch in the IR spectrum (approx. 1650-1690 cm⁻¹) and an N-H proton in the ¹H NMR spectrum.
-
In non-polar solvents, the equilibrium can shift towards the 2-hydroxypyridine (lactim) form. [1] This can lead to the appearance of an O-H stretch in the IR spectrum and the disappearance of the N-H proton signal in NMR, which may be confusing if unexpected.
Expert Insight: When preparing samples for characterization (e.g., NMR), always record the solvent used. If you observe unexpected peaks or the absence of expected signals, consider acquiring spectra in a different solvent (e.g., switching from CDCl₃ to DMSO-d₆) to see if the equilibrium shifts, which can help confirm the presence of your desired product.
Caption: Tautomeric equilibrium between 2-pyridone and 2-hydroxypyridine.
FAQ: My mass spectrometry or chromatography results suggest a dimer. Is this common?
Answer: Yes, the formation of hydrogen-bonded dimers is a well-known characteristic of 2-pyridones, especially in solution.[1] The amide functionality provides both a hydrogen bond donor (N-H) and acceptor (C=O), facilitating self-association.
-
Effect in Solution: In non-polar solvents, the dimer is predominant due to favorable hydrogen bonding and hydrophobic effects. In polar, protic solvents that can compete for hydrogen bonding, the monomeric form is more prevalent.[1]
-
Impact on Analysis: This dimerization can lead to the observation of a species with double the expected molecular weight in techniques like mass spectrometry (under certain ionization conditions) or cause anomalous behavior during chromatographic purification.
Troubleshooting Tip: If you suspect dimerization is affecting your analysis or reactivity, try switching to a more polar, protic solvent system. For purification, adding a small amount of methanol or another polar modifier to your mobile phase during column chromatography can help disrupt these dimers and improve separation.
Section 2: Troubleshooting Specific Synthetic Routes
This section addresses common failures and side reactions associated with major synthetic pathways to 2-pyridones.
The Guareschi-Thorpe Condensation
This classical method constructs the 2-pyridone ring from a 1,3-dicarbonyl compound and cyanoacetamide (or its derivatives).[2] While robust, it is prone to several side reactions if not properly controlled.
FAQ: My Guareschi-Thorpe reaction is low-yielding and produces a complex mixture. What are the likely culprits?
Answer: Several factors can lead to poor outcomes in this reaction. The most common issues are:
-
Knoevenagel Condensation vs. Michael Addition: The reaction proceeds via a Knoevenagel condensation followed by cyclization. However, under certain conditions, a competitive Michael addition of the cyanoacetamide to the enone intermediate can occur, leading to byproducts.
-
Hydrolysis of the Cyano Group: If the reaction is run under harsh basic conditions or for extended times, the nitrile functionality on the desired product can be hydrolyzed to a carboxylic acid or amide.
-
Incomplete Cyclization: The intermediate enamine may fail to cyclize, especially if sterically hindered. This intermediate can be isolated or may decompose under the reaction conditions.
-
Base and Solvent Choice: The choice of base and solvent is critical. While traditional methods use organic solvents and bases like piperidine or sodium ethoxide, these can promote side reactions.
Workflow: Logic for Troubleshooting Guareschi-Thorpe Reactions
Caption: Troubleshooting logic for the Guareschi-Thorpe synthesis.
Featured Protocol: High-Yield, Green Guareschi-Thorpe Synthesis
Recent advancements have demonstrated that using ammonium carbonate in an aqueous ethanol mixture can serve as both the nitrogen source and a mild base, significantly improving yields and minimizing side products.[3][4]
-
Setup: To a round-bottom flask equipped with a reflux condenser, add the 1,3-dicarbonyl compound (1.0 mmol), ethyl cyanoacetate or cyanoacetamide (1.0 mmol), and ammonium carbonate (2.0 mmol).
-
Solvent: Add a 1:1 mixture of water and ethanol (10 mL).
-
Reaction: Heat the mixture to 80 °C with stirring. The reaction progress can be monitored by TLC. Typically, reactions are complete within 2-4 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. The desired 2-pyridone product often precipitates directly from the reaction medium.
-
Purification: Collect the solid by vacuum filtration and wash with cold water or ethanol to afford the product in high purity.[3]
| Reactant Combination | Product Yield (%) | Reference |
| Ethyl Acetoacetate + Ethyl Cyanoacetate | 92% | [3] |
| Acetylacetone + Ethyl Cyanoacetate | 95% | [3] |
| Dimedone + Malononitrile | 94% | [3] |
Rearrangement of Pyridine N-Oxides
This method typically involves activating the N-oxide with an agent like acetic anhydride, followed by rearrangement and hydrolysis to yield the 2-pyridone.[5]
FAQ: My N-oxide rearrangement is giving me multiple products. What is going on?
Answer: The mechanism of this reaction is more nuanced than a simple rearrangement and can lead to several byproducts.
-
Activation: The N-oxide oxygen first attacks the acetic anhydride to form an N-acetoxy pyridinium intermediate. This step makes the pyridine ring, particularly the C2 and C6 positions, highly electrophilic.[5]
-
Nucleophilic Attack: An acetate ion then acts as a nucleophile, attacking the C2 position.
-
Rearomatization: The resulting dihydropyridine intermediate eliminates acetic acid to form 2-acetoxypyridine.
-
Hydrolysis: This ester is then hydrolyzed during workup to the final 2-hydroxypyridine, which tautomerizes to the more stable 2-pyridone.[5]
Common Side Reactions:
-
Attack at C4 or C6: While attack at C2 is generally favored, competitive attack at other activated positions can occur, leading to isomeric byproducts.
-
Boekelheide Rearrangement: If your pyridine N-oxide has a methyl group at the C2 position, a competing[5][5]-sigmatropic rearrangement (the Boekelheide reaction) can occur, leading to a rearranged acetate on the methyl group rather than the ring.[5][6]
-
Incomplete Hydrolysis: Insufficient water or base during workup can leave some of the 2-acetoxypyridine intermediate, complicating purification.
Expert Insight: To favor the desired 2-pyridone, ensure complete hydrolysis by using a mild aqueous base (e.g., NaHCO₃ or K₂CO₃) in your workup. If you are working with a 2-methylpyridine N-oxide, be aware of the potential for the Boekelheide rearrangement and adjust your purification strategy to separate the potential isomers.
Cyclization of Acyclic Precursors
Building the pyridone ring from linear precursors is a powerful and flexible strategy. However, intramolecular cyclization can face kinetic or thermodynamic barriers.
FAQ: I'm attempting to synthesize a 2-pyridone from an enyne amide, but the reaction is not working. Why?
Answer: The cyclization of enyne amides is highly sensitive to substrate structure. Research has shown that while this reaction proceeds smoothly for precursors that form five-membered fused ring systems, it often fails completely for systems that would form six-membered or larger rings.[7]
-
Mechanism: The reaction is typically catalyzed by a secondary amine and proceeds via a 1,6-conjugate addition, followed by a 6-exo-trig cyclization of the amide onto the resulting iminium intermediate, and finally elimination of the amine catalyst.[7]
-
Steric Hindrance: Significant steric bulk on the alkyne or near the amide nitrogen can impede the necessary cyclization, leading to low or no yield of the desired pyridone.[7]
Troubleshooting Tip: If your enyne amide cyclization is failing, first verify the ring size you are attempting to form. If it is larger than a five-membered fused ring, this specific method is likely unsuitable. If steric hindrance is the suspected issue, you may need to redesign the precursor with less bulky protecting groups or substituents.
References
- University of Bristol. (n.d.). Synthesis of 2-pyridones. Retrieved from University of Bristol, Department of Chemistry.
-
Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]
-
NotEvans. (2017). Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Chemistry Stack Exchange. Retrieved from [Link]
- Liang, Y., et al. (n.d.). Efficient and divergent synthesis of polyfunctionalized 2-pyridones from β-keto amides.
-
Scribd. (n.d.). 2 Pyridones. Retrieved from [Link]
- Parmar, D. K., & Bhatt, H. B. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS).
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]
-
ResearchGate. (n.d.). Strategies for 2-pyridones synthesis. Retrieved from [Link]
- Zhang, X., et al. (2019). Synthesis of Masked 2-Pyridones from 1,3-Enynyl Esters via Tandem Gold-Catalyzed Cycloisomerization and Oxidative Nitrogen Insertion. Organic Letters.
-
ResearchGate. (n.d.). Homodimer synthesis via pyridone formation. Retrieved from [Link]
- Duarte, C. J., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances.
-
ResearchGate. (n.d.). Effect of temperature on the yield of reaction products. Retrieved from [Link]
- Cui, D., et al. (2018). Lanthanide-catalyzed deamidative cyclization of secondary amides and ynones through tandem C–H and C–N activation.
-
ResearchGate. (n.d.). Methodology for the Synthesis of Pyridines and Pyridones: Development and Applications. Retrieved from [Link]
- Check, C. T., et al. (2021). Enyne Amides to Fused Pyridones: Scope and Limitations. The Journal of Organic Chemistry.
- Loughborough University Research Repository. (n.d.).
- Kim, S., & Kim, J. (2018). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science.
- Chen, Y., et al. (2016). Construction of 2-pyridones via oxidative cyclization of enamides: access to Pechmann dye derivatives. Organic & Biomolecular Chemistry.
- Wang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules.
- Duarte, C. J., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances.
-
University of British Columbia. (n.d.). Methodology for the synthesis of pyridines and pyridones: Development and applications. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-methyl-2-pyridone. Retrieved from [Link]
- Focà, C., et al. (2017). Icilio Guareschi and his amazing “1897 reaction”. Rendiconti Lincei.
- Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research.
- Aquino, A. J. A., et al. (2023). Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives.
- Goncharov, D. S., et al. (2009). SYNTHESIS OF PYRIDIN-2(1H)-ONES BY THE INTRAMOLECULAR CYCLIZATION OF AMIDES OF β-ENAMINO KETONES. Chemistry of Heterocyclic Compounds.
- Al-Awadi, N. A., & El-Dusouqui, O. M. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC.
- YouTube. (2020).
-
ResearchGate. (n.d.). Synthesis of 2-substituted pyridines from pyridine N-oxides. Retrieved from [Link]
- Zare, A., et al. (2023).
-
ChemTube3D. (n.d.). Pyridine N-Oxide - Remote Oxidation And Rearrangement. Retrieved from [Link]
-
Química Orgánica.org. (n.d.). Guareschi-Thorpe synthesis of pyridine. Retrieved from [Link]
- ACS Publications. (n.d.).
- Zare, A., et al. (2023).
-
ResearchGate. (n.d.). Guareschi–Thorpe reaction in water using ammonium carbonate. Retrieved from [Link]
Sources
- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 2. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 3. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chemtube3d.com [chemtube3d.com]
- 7. pubs.acs.org [pubs.acs.org]
1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile stability and degradation issues
Guide ID: TSC-PDCN-01 Topic: Stability and Degradation of 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Prepared by: Senior Application Scientist, Gemini Division
Introduction
1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a substituted 2-pyridone derivative, a structural motif found in numerous biologically active compounds and pharmaceutical targets[1][2]. Its utility as a synthetic building block in medicinal chemistry and drug development is significant[3][4]. However, the reactivity of its functional groups—specifically the nitrile and the electron-rich pyridone ring—can present stability challenges under various experimental conditions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers anticipate and resolve stability-related issues.
Section 1: Compound Profile & Key Stability Considerations
The structure of 1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile contains two primary sites susceptible to degradation: the 3-carbonitrile group and the 2-pyridone ring .
| Property | Data |
| Molecular Formula | C₉H₁₀N₂O |
| Molar Mass | 162.19 g/mol |
| CAS Number | 64038-03-5 |
| Appearance | Typically an off-white or crystalline solid |
| Primary Degradation Pathways | 1. Hydrolysis of the nitrile group2. Photodegradation of the pyridine ring |
The primary stability concerns revolve around the hydrolysis of the nitrile to an amide and subsequently to a carboxylic acid, a reaction that can be catalyzed by both acid and base.[5][6][7][8] Additionally, the heterocyclic pyridine core can be susceptible to photodegradation.[9][10]
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Q1: My compound is disappearing or showing a new, more polar spot on TLC/LCMS after an aqueous workup or when dissolved in a protic solvent. What is the likely cause?
Answer: This is a classic sign of nitrile hydrolysis . The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack by water, especially under non-neutral pH conditions. The reaction proceeds in two main stages: first, conversion to a primary amide intermediate, and second, hydrolysis of the amide to the corresponding carboxylic acid.[5][6][7]
Causality:
-
Under Basic Conditions: A hydroxide ion directly attacks the nitrile carbon. This process is often faster than acid-catalyzed hydrolysis because hydroxide is a stronger nucleophile than water.[8][11]
-
Under Acidic Conditions: The nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to attack by a weak nucleophile like water.[7][8][11]
This degradation pathway replaces the -C≡N group with a -COOH group, resulting in a more polar compound that will have a lower Rf value on a normal-phase TLC plate or an earlier retention time in reverse-phase HPLC.
Visualization: Nitrile Hydrolysis Pathway
Caption: Workflow for testing compound stability under specific reaction conditions.
By following this workflow, you can definitively determine if the observed inconsistency is due to the degradation of your starting material or another aspect of your reaction.
Section 3: Frequently Asked Questions (FAQs)
-
Q: What are the best practices for long-term storage of 1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile?
-
A: For optimal stability, store the compound as a solid in a tightly sealed amber glass vial at -20°C, preferably under an inert atmosphere of argon or nitrogen. For solution storage, use a dry, aprotic solvent and store at -20°C, protected from light.
-
-
Q: Is this compound susceptible to oxidation from air?
-
A: While the 2-pyridone ring is relatively electron-rich, it is not exceptionally prone to oxidation under standard atmospheric conditions. However, for sensitive, high-precision assays or long-term storage, minimizing exposure to air by storing under an inert atmosphere is a prudent measure to prevent slow oxidative degradation.
-
-
Q: How can I quickly check the purity of my stored compound before use?
-
A: The most straightforward method is to run a quick Thin Layer Chromatography (TLC) analysis. Dissolve a small amount in a suitable solvent (e.g., DCM or Ethyl Acetate) and elute on a silica plate. The appearance of new, more polar spots (lower Rf) compared to a reference sample is indicative of hydrolysis. For a quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method.
-
Section 4: Experimental Protocols
Protocol 4.1: Assessing pH Stability of TODPCN via HPLC
This protocol provides a framework for quantifying the stability of the compound across a range of pH values.
-
Preparation of Buffers: Prepare three buffers:
-
pH 4.0 (e.g., 0.1 M Acetate buffer)
-
pH 7.4 (e.g., 0.1 M Phosphate buffer)
-
pH 9.0 (e.g., 0.1 M Borate buffer)
-
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in Acetonitrile (ACN).
-
Incubation Samples: In separate amber HPLC vials, add 950 µL of each buffer. At time zero, add 50 µL of the stock solution to each vial to achieve a final concentration of 50 µg/mL. Gently vortex.
-
Time-Zero Analysis (t=0): Immediately inject a sample from each vial into the HPLC system to get a baseline peak area for the parent compound.
-
Incubation: Store the vials at a controlled room temperature (e.g., 25°C), protected from light.
-
Time-Point Analysis: Inject samples from each vial at subsequent time points (e.g., 2, 8, 24, and 48 hours).
-
Data Analysis: For each pH, plot the percentage of the remaining parent compound (based on HPLC peak area relative to t=0) against time. This will generate a degradation profile and allow you to determine the pH range in which the compound is most stable.
Protocol 4.2: Assessing Photostability of TODPCN
This protocol helps determine the compound's sensitivity to light.
-
Sample Preparation: Prepare two identical sets of solutions of the compound in a relevant solvent (e.g., methanol or acetonitrile) in clear glass vials at a known concentration (e.g., 20 µg/mL).
-
Control Group (Dark): Completely wrap one set of vials in aluminum foil.
-
Experimental Group (Light): Place the second set of unwrapped vials under a controlled light source (a UV lamp or even consistent ambient laboratory light).
-
Incubation: Leave both sets of vials under their respective conditions for a set period (e.g., 24 hours).
-
Analysis: Analyze the concentration of the compound in both the "dark" and "light" samples using a suitable method like HPLC or UV-Vis spectroscopy.
-
Interpretation: A significant decrease in concentration in the "light" sample compared to the "dark" control confirms photodegradation.
References
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. (n.d.). Chemistry Steps. Retrieved January 11, 2026, from [Link]
-
Clark, J. (n.d.). Hydrolysis of nitriles. Chemguide. Retrieved January 11, 2026, from [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved January 11, 2026, from [Link]
-
JoVE. (2025). Nitriles to Carboxylic Acids: Hydrolysis. Retrieved January 11, 2026, from [Link]
-
LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Retrieved January 11, 2026, from [Link]
-
Wikipedia. (n.d.). 2-Pyridone. Retrieved January 11, 2026, from [Link]
-
University of Bristol. (n.d.). Synthesis of 2-pyridones. Retrieved January 11, 2026, from [Link]
-
MDPI. (n.d.). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. Retrieved January 11, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved January 11, 2026, from [Link]
-
PubMed. (n.d.). UV photolysis for accelerating pyridine biodegradation. Retrieved January 11, 2026, from [Link]
-
Hirano, K., & Miura, M. (2017). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science, 9(2), 312-324. [Link]
-
PubMed. (n.d.). [Biodegradation of pyridine under UV irradiation]. Retrieved January 11, 2026, from [Link]
-
Mishra, P. S., et al. (2017). Synthetic routes and natural sources of 2-pyridone derivatives and their pharmacological activity. ResearchGate. [Link]
-
ResearchGate. (n.d.). Biodegradation of pyridine under UV irradiation. Retrieved January 11, 2026, from [Link]
-
Hameed, S. A., et al. (2021). The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series, 1795, 012006. [Link]
-
El-Naggar, M., et al. (2020). Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers. Molecules, 25(20), 4833. [Link]
-
Singh, A., & Quraishi, M. A. (2015). Inhibition of mild steel corrosion by 1,4,6-trimethy1-2-oxo-1,2-dihydropyridine-3-carbonitrile and synergistic effect of halide ion in 0.5 M H2SO4. ResearchGate. [Link]
-
El-Sayed, N. N. E., et al. (2015). Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents. Archiv der Pharmazie, 348(11), 824-834. [Link]
-
Shafiee, A., et al. (2017). In vitro evaluation of dihydropyridine-3-carbonitriles as potential cytotoxic agents through PIM-1 protein kinase inhibition. Research in Pharmaceutical Sciences, 12(3), 230-239. [Link]
Sources
- 1. A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04509C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. jove.com [jove.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst [mdpi.com]
- 10. UV photolysis for accelerating pyridine biodegradation [pubmed.ncbi.nlm.nih.gov]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
Technical Support Center: Overcoming Solubility Challenges with 1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
This technical guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 1,4,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile. This document provides a comprehensive troubleshooting framework, blending foundational scientific principles with practical, field-tested protocols to enable successful experimental outcomes.
Understanding the Challenge: The Physicochemical Profile
A critical first step in any formulation strategy is to understand the compound's intrinsic properties. We strongly recommend experimentally determining the aqueous solubility, pKa, and logP of your specific batch of this compound.
| Property | Predicted Value/Range | Significance for Solubility |
| Aqueous Solubility | Low | The primary challenge to address. |
| pKa | Weakly basic (estimated) | Will determine the effectiveness of pH modification as a solubilization strategy. |
| logP | Moderately high (estimated) | Indicates a preference for lipophilic environments and suggests that co-solvents or lipid-based formulations may be effective. |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and provides a systematic approach to troubleshooting solubility problems.
Q1: My compound won't dissolve in aqueous buffers. What is the first thing I should try?
Answer: The initial approach should involve a systematic screening of simple solvent systems. For many poorly soluble compounds, a small percentage of an organic co-solvent can dramatically increase solubility.
Initial Co-solvent Screening Protocol:
-
Prepare a stock solution: Dissolve a known amount of this compound in 100% Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-50 mM).
-
Serial Dilutions: Prepare serial dilutions of your compound in your desired aqueous buffer (e.g., PBS) containing increasing percentages of DMSO (e.g., 0.5%, 1%, 2%, 5%).
-
Visual Inspection: Observe the solutions for any signs of precipitation immediately after mixing and after a period of incubation (e.g., 1-2 hours) at room temperature.
-
Turbidity Measurement: For a more quantitative assessment, measure the turbidity of your solutions using a spectrophotometer at a wavelength where the compound does not absorb (e.g., >500 nm).[1] An increase in absorbance indicates precipitation.
Causality: DMSO is a powerful, water-miscible organic solvent that can dissolve a wide range of hydrophobic compounds.[2] By creating a stock solution in DMSO, you can then introduce your compound into an aqueous environment in a dissolved state. However, if the final concentration of the compound in the aqueous buffer exceeds its solubility limit in that mixed solvent system, it will precipitate out. This is a common issue when diluting DMSO stock solutions into aqueous media.[3][4][5][6]
Workflow for Initial Co-solvent Screening
Caption: A workflow for initial solubility screening using a co-solvent.
Q2: I'm seeing precipitation when I add my DMSO stock to my aqueous buffer. What are my next steps?
Answer: If simple DMSO co-solvency is insufficient, you can explore several more advanced strategies. The choice of the next step will depend on your experimental constraints (e.g., cell-based assay vs. in vivo study).
Tier 1: Advanced Co-Solvent Systems
For in vitro assays where the final concentration of organic solvent is a concern for cellular toxicity, a multi-component co-solvent system can be effective. A common formulation, often referred to as a "universal" vehicle for poorly soluble compounds, is a mixture of DMSO, PEG 400, and Tween 80.[7]
Example Formulation Protocol:
-
Dissolve the compound in DMSO.
-
Add Polyethylene Glycol 400 (PEG 400).
-
Add Polysorbate 80 (Tween 80).
-
Bring to the final volume with saline or buffer.
A typical starting ratio is 10% DMSO, 40% PEG 400, 5% Tween 80, and 45% aqueous buffer.[7] However, this should be optimized for your specific compound and experimental system.
Tier 2: pH Modification
If your compound has an ionizable group, adjusting the pH of your solution can significantly increase its solubility. Based on the pyridine structure, this compound is likely to be a weak base. Therefore, decreasing the pH of the aqueous buffer should increase its solubility.
pH-Solubility Screening Protocol:
-
Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.4).
-
Add an excess of your solid compound to each buffer.
-
Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Filter the samples to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
Tier 3: Use of Excipients
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the poorly soluble compound and increasing its aqueous solubility.[8][9][10][11] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.
Cyclodextrin Formulation Protocol:
-
Prepare an aqueous solution of the cyclodextrin.
-
Add the solid compound to the cyclodextrin solution.
-
Stir or sonicate the mixture until the compound dissolves. The formation of the inclusion complex can be confirmed by techniques such as NMR or DSC.
-
-
Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic compound.[12] Non-ionic surfactants like Tween 80 or Pluronic F-68 are often used in pharmaceutical formulations. The surfactant concentration should be above its critical micelle concentration (CMC) to be effective.[12]
Logical Flow for Advanced Troubleshooting
Caption: A decision tree for selecting an advanced solubility enhancement strategy.
Q3: For pre-clinical development, what are the more advanced options for formulation?
Answer: For in vivo studies and the development of oral dosage forms, creating an amorphous solid dispersion (ASD) is a powerful technique.
Amorphous Solid Dispersions (ASDs):
Crystalline solids have a highly ordered lattice structure that requires significant energy to break, contributing to their low solubility. In an amorphous state, the molecules are in a disordered, higher-energy state, which leads to improved solubility and dissolution rates.[13] An ASD is a formulation where the drug is dispersed in an amorphous state within a polymer matrix.[13][14]
Methods for Preparing ASDs for Screening:
-
Solvent Evaporation:
-
Dissolve both the compound and a suitable polymer (e.g., PVP, HPMC) in a common solvent.
-
Evaporate the solvent under vacuum, leaving a solid film.
-
Scrape the film to obtain the ASD powder.
-
-
Melt Quenching:
-
Mix the compound with a polymer.
-
Heat the mixture above the melting point of the compound to form a homogenous melt.
-
Rapidly cool the melt to "trap" the compound in an amorphous state. This can be done on a small scale using a hot plate or in a differential scanning calorimeter (DSC) pan.[14]
-
Considerations for ASDs:
-
Polymer Selection: The choice of polymer is critical for stabilizing the amorphous form of the drug and preventing recrystallization.[13]
-
Physical Stability: Amorphous forms are thermodynamically unstable and can revert to the crystalline form over time. Stability studies are essential.[14]
-
Drug Loading: The amount of drug that can be incorporated into the polymer matrix is limited.
References
- Ardeshana, N., et al. (2020). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Journal of Drug Delivery Science and Technology, 60, 102048.
- Jannat, E., et al. (2021).
- Hao, X., et al. (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters, 17(14), 3466-3469.
- Singh, A., & Van den Mooter, G. (2016). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Journal of Pharmaceutical Sciences, 105(10), 2933-2953.
- Amidon, G. L., et al. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Pharmaceutical Technology, 34(8), 54-62.
- BenchChem. (2024). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies.
- Patel, J., et al. (2018). Manufacturing strategies to develop amorphous solid dispersions: An overview. Journal of Drug Delivery Science and Technology, 48, 226-236.
- Veiga, F., et al. (2012). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. Brazilian Journal of Pharmaceutical Sciences, 48(4), 577-593.
- Vishakha, et al. (2020). A REVIEW ON SOLUBILITY ENHANCEMENT TECHNIQUES FOR POORLY SOLUBLE DRUGS. World Journal of Pharmaceutical Research, 9(5), 585-601.
- JoVE. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Bergström, C. A. S. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- ResearchGate. (2015).
- ProQuest. (2018).
- ResearchGate. (2015).
- Global Pharmaceutical Sciences Review. (2019). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs.
- Al-Marri, A. H., et al. (2014). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. International Journal of Molecular Sciences, 15(1), 1149-1163.
- Godge, G. R., et al. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 8(3), 2841-2850.
- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
- Hao, X., et al. (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water.
- ResearchGate. (2012). Cyclodextrins and ternary complexes: Technology to improve solubility of poorly soluble drugs.
- Chemistry LibreTexts. (2022). 3.3F: Mixed Solvents.
- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
- PubMed. (2013).
- Bennett, N. R., et al. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 3(10), 833-837.
- ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?.
- ResearchGate. (n.d.).
- PubMed Central. (2014). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes.
- ResearchGate. (2013).
- PubMed. (2020). Basics of Nonsterile Compounding: Excipients Used in Nonsterile Compounding, Part 5: Compounding Using Solvents and Cosolvent Systems.
- Sigma-Aldrich. (2013).
- BOC Sciences. (n.d.). CAS 64038-03-5 this compound.
- J&K Scientific. (n.d.). This compound, 95%.
- PubChem. (n.d.). 2,4,6-Trimethyl-1,4-dihydropyridine-3,5-dicarbonitrile.
- EPA. (n.d.). 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-2-oxo-1-(2-phenylethyl)-.
- CAS Common Chemistry. (n.d.). 1,2-Dihydro-6-hydroxy-1,4-dimethyl-2-oxo-3-pyridinecarbonitrile.
- gsrs. (n.d.). 6-CHLORO-1,2-DIHYDRO-4-HYDROXY-2-OXO-3-PYRIDINECARBONITRILE.
- EPA. (n.d.). 3-Pyridinecarbonitrile, 1-butyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-.
- Santa Cruz Biotechnology. (n.d.). 1-2-Dihydro-6-methyl-2-oxo-4-(trifluoromethyl)-3-pyridinecarbonitrile.
Sources
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scielo.br [scielo.br]
- 9. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 11. researchgate.net [researchgate.net]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Optimizing Reaction Conditions for Pyridonecarbonitrile Synthesis
Welcome to the technical support center for pyridonecarbonitrile synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this important synthetic transformation. Pyridonecarbonitriles are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. However, their synthesis can present challenges, from low yields to difficult purifications.
This document provides in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind experimental choices, troubleshoot common issues, and provide detailed protocols to enhance the reliability and success of your syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing pyridonecarbonitriles?
A1: The most prevalent and efficient methods are multicomponent reactions (MCRs). A classic and highly versatile approach is a one-pot synthesis that typically involves the condensation of an aldehyde, an active methylene compound (like malononitrile or ethyl cyanoacetate), a β-dicarbonyl compound (or a methyl ketone), and an ammonium source, such as ammonium acetate.[1][2] Variations in catalysts, solvents, and heating methods (conventional vs. microwave) are employed to optimize reaction times and yields.[1]
Q2: What kind of yields can I realistically expect from these syntheses?
A2: Yields for pyridonecarbonitrile synthesis can vary widely, from moderate to excellent, depending on the specific substrates, catalyst, and reaction conditions. While some optimized procedures report yields upwards of 86%, it is not uncommon to encounter lower yields during initial attempts.[1] Low yield is a frequent challenge that can often be overcome by systematically optimizing the reaction parameters.[1]
Q3: What are the primary challenges I might face during synthesis and purification?
A3: The primary challenges include:
-
Low reaction yields: Often caused by incomplete reactions, suboptimal temperature, or catalyst deactivation.[1][3]
-
Side product formation: Competing reactions can lead to impurities that complicate purification. Common side products can include Michael adducts or Knoevenagel condensation intermediates that fail to cyclize.[1][4]
-
Reaction stalling: Reactions may become sluggish or stop before completion due to poor solubility of intermediates or catalyst deactivation.[1]
-
Difficult purification: The final product may be difficult to purify due to the presence of structurally similar impurities or starting materials. Recrystallization is a common method, but column chromatography may be necessary for challenging separations.[1]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments.
Problem 1: My reaction resulted in a very low yield or no desired product.
-
Possible Cause 1: Poor Reagent Quality or Presence of Moisture.
-
Scientific Rationale: Many reagents used in this synthesis, especially Grignard reagents or organolithiums in alternative syntheses, are highly sensitive to moisture.[5] Water can quench reactive intermediates or catalysts. Starting materials like aldehydes can oxidize over time.
-
Suggested Solution: Ensure all reagents are pure and anhydrous. Use freshly distilled solvents and flame- or oven-dried glassware.[5] Store hygroscopic reagents (like ammonium acetate) in a desiccator. Run a control reaction with previously validated, high-purity reagents to confirm your setup is not the issue.
-
-
Possible Cause 2: Suboptimal Reaction Temperature.
-
Scientific Rationale: The cyclization and subsequent aromatization steps often require a specific activation energy. If the temperature is too low, the reaction may not proceed to completion. Conversely, excessively high temperatures can promote decomposition or the formation of tar-like byproducts.[3]
-
Suggested Solution: Systematically screen a range of temperatures. Start with the temperature reported in a similar literature procedure and screen in increments of 10-20°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) to identify the optimal temperature for product formation while minimizing byproduct spots.
-
-
Possible Cause 3: Ineffective Catalyst or Base.
-
Scientific Rationale: The choice of base or catalyst is critical. An amine base like piperidine often facilitates the initial Knoevenagel condensation, while an ionic base may promote the final oxidation step differently.[4] The catalyst's role is to facilitate both the C-C bond-forming reactions and the final cyclization/dehydration cascade.
-
Suggested Solution: The optimal catalyst is substrate-dependent. If a standard base like piperidine or ammonium acetate fails, consider screening other catalysts. For example, L-proline has been shown to be an effective organocatalyst in aqueous media.[2] The choice between an amine base and an ionic base can also be influenced by the solvent system (e.g., piperidine in ethanol vs. an ionic base in acetonitrile).[4]
-
Problem 2: My TLC/LC-MS analysis shows the formation of multiple, significant byproducts.
-
Possible Cause 1: Incorrect Stoichiometry or Order of Addition.
-
Scientific Rationale: Multicomponent reactions are a delicate balance. An excess of one reactant, such as the aldehyde or malononitrile, can lead to the formation of stable, off-pathway intermediates (e.g., benzylidenemalononitrile) or dimers.[1]
-
Suggested Solution: Ensure precise measurement of all reactants. A 1:1:1:1 stoichiometry is a common starting point for many four-component reactions. In some cases, a slight excess (1.1-1.2 equivalents) of the ammonia source can be beneficial. Consider a stepwise approach where you first form the Knoevenagel intermediate before adding the remaining components.
-
-
Possible Cause 2: Incomplete Cyclization.
-
Scientific Rationale: The open-chain intermediate formed after the initial condensations may fail to cyclize efficiently. This can be due to steric hindrance or electronic effects from the substituents. The reaction may stall at this intermediate stage.[1]
-
Suggested Solution: Increase the reaction temperature or prolong the reaction time to provide the necessary energy for the cyclization step. Switching to a higher-boiling point solvent (e.g., from ethanol to DMF or dioxane) can also be effective. Acetic acid is often used as a co-solvent or catalyst to promote the dehydration and aromatization steps.
-
Problem 3: The reaction is sluggish and stalls before the starting material is fully consumed.
-
Possible Cause 1: Poor Solubility of Reactants or Intermediates.
-
Scientific Rationale: As the reaction progresses, intermediates may form that are insoluble in the chosen solvent, causing them to precipitate out of the reaction medium and effectively halt the reaction.
-
Suggested Solution: Ensure vigorous and consistent agitation throughout the reaction.[1] If precipitation is observed, consider switching to a solvent system that can better solubilize all components and intermediates. A solvent screen including ethanol, acetonitrile, DMF, and dioxane is a good starting point.[2][4]
-
-
Possible Cause 2: Catalyst Deactivation.
-
Scientific Rationale: The catalyst can be deactivated by impurities in the starting materials or by reaction byproducts.[1] Acidic or basic impurities can neutralize the catalyst.
-
Suggested Solution: Purify all starting materials before use. If catalyst deactivation is suspected, a second addition of the catalyst midway through the reaction can sometimes restart a stalled reaction.
-
Problem 4: I've obtained a good crude yield, but the product is difficult to purify.
-
Possible Cause 1: Contamination with a Structurally Similar Impurity.
-
Scientific Rationale: Byproducts, such as an unoxidized dihydropyridine intermediate, can have very similar polarity to the final aromatic product, making separation by standard silica gel chromatography challenging.[4]
-
Suggested Solution: First, attempt recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[1] Systematically screen different solvent systems. If chromatography is necessary, try modifying the mobile phase. Adding a small amount of an acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can sometimes improve separation.
-
-
Possible Cause 2: The Product is an Oil or Low-Melting Solid.
-
Scientific Rationale: Products with flexible side chains or those that exhibit polymorphism may be difficult to crystallize.
-
Suggested Solution: If direct crystallization fails, try precipitating the product. Dissolve the crude material in a good solvent (e.g., dichloromethane or ethyl acetate) and add it dropwise to a vigorously stirred anti-solvent (e.g., hexanes or petroleum ether).[6] If the product still oils out, try cooling the anti-solvent in an ice bath before and during the addition.
-
Key Reaction Parameters & Optimization Strategies
The following tables summarize key parameters that can be adjusted to optimize your synthesis.
Table 1: Effect of Solvent and Base on Reaction Outcome
| Solvent | Base/Catalyst | Typical Outcome | Scientific Rationale | Reference |
|---|---|---|---|---|
| Ethanol | Piperidine (Amine Base) | Good yields, standard reaction times. | Piperidine effectively catalyzes the initial condensation steps. Ethanol is a good general-purpose protic solvent. | [1][4] |
| Acetonitrile | Tetrabutylammonium hydroxide (Ionic Base) | Similar yields to ethanol/piperidine but often in much shorter reaction times. | Acetonitrile can accelerate the reaction. The ionic base may promote the final aerobic oxidation step more efficiently. | [4] |
| Water | L-proline | Good yields, environmentally benign. | L-proline acts as an effective organocatalyst, and water as a solvent offers significant green chemistry advantages. | [2] |
| Dioxane | Zinc(II) chloride | Effective for certain substrates, particularly in cyclization reactions of β-keto amides. | A higher boiling point solvent that can facilitate more difficult cyclizations; Lewis acids can activate carbonyl groups. | [7] |
| DMF | Ammonium Acetate | Often used for higher temperature reactions when other solvents are ineffective. | High boiling point and high polarity can help solubilize difficult substrates and intermediates. |[2] |
Table 2: General Optimization Parameters
| Parameter | Range/Options | Effect on Reaction |
|---|---|---|
| Temperature | Room Temp to Reflux | Controls reaction rate. Higher temperatures can overcome activation barriers but may increase byproduct formation. |
| Concentration | 0.1 M to 1.0 M | Can influence reaction kinetics. More dilute conditions may sometimes reduce the formation of dimers or polymers.[1] |
| Ammonia Source | Ammonium Acetate, NH4Cl | Provides the nitrogen atom for the pyridine ring. Ammonium acetate also acts as a buffer and weak acid catalyst. |
| Catalyst Loading | 5 mol% to 20 mol% | Higher loading can increase the reaction rate but also the cost and potential for side reactions. |
Visualized Workflows and Logic
General Synthesis Workflow
The following diagram outlines a typical workflow for the synthesis and purification of pyridonecarbonitriles.
Caption: A typical experimental workflow for pyridonecarbonitrile synthesis.
Troubleshooting Flowchart for Low Yield
This decision tree can help diagnose the cause of low product yield.
Caption: A flowchart for systematically troubleshooting low yields.
Experimental Protocols
Protocol: One-Pot Synthesis of 6-Amino-4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
This protocol is a representative example of a multicomponent synthesis.
Materials:
-
4-Methoxybenzaldehyde (10 mmol, 1.36 g)
-
Ethyl cyanoacetate (10 mmol, 1.13 g)
-
Malononitrile (10 mmol, 0.66 g)
-
Ammonium acetate (80 mmol, 6.16 g)
-
Ethanol (30 mL)
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxybenzaldehyde (10 mmol), ethyl cyanoacetate (10 mmol), malononitrile (10 mmol), and ammonium acetate (80 mmol).
-
Solvent Addition: Add 30 mL of ethanol to the flask.
-
Reaction: Place the flask in a preheated oil bath at 80°C (reflux) and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of Hexane:Ethyl Acetate as the eluent). The reaction is typically complete within 4-6 hours, indicated by the consumption of the aldehyde.
-
Isolation: After the reaction is complete, cool the mixture to room temperature. A solid precipitate should form. If not, slowly add cold water (~20 mL) to induce precipitation.
-
Filtration: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol (2 x 10 mL) to remove soluble impurities.
-
Drying: Dry the collected solid in a vacuum oven at 50-60°C to a constant weight.
-
Purification (if necessary): The crude product is often of high purity. If further purification is required, the product can be recrystallized from hot ethanol.[1]
References
- Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of pyridine-3,5-dicarbonitriles. PubMed.
- Optimization of reaction conditions for 3-Amino-2-pyridinecarbonitrile synthesis. Benchchem.
- Troubleshooting low yield in Grignard synthesis of pyridines. Benchchem.
- Technical Support Center: Overcoming Low Yield in Pyridin-4-ol Synthesis. Benchchem.
- Troubleshooting low yield in dinitropyridine synthesis. Benchchem.
- Optimization of reaction conditions.
- Optimization of Reaction Conditions.
- Pyridine Synthesis: Cliff Notes. Baran Lab.
- Optimization of reaction conditions.
- Optimization of the Reaction Conditions.
- Recommended purification method of caprolactone prior to polymerization? What solvent do you recommend for PCL purification?
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Exploring catalyst and solvent effects in the multicomponent synthesis of pyridine-3,5-dicarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Impurity Identification in 1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile by NMR
Welcome to the technical support guide for identifying impurities in 1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile using Nuclear Magnetic Resonance (NMR) spectroscopy. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound and need to ensure its purity. Drawing from extensive field experience, this guide provides practical, in-depth answers to common challenges encountered during NMR analysis.
Introduction: The Challenge of Purity
This compound is a key heterocyclic scaffold in medicinal chemistry.[1] The synthesis of such substituted 2-pyridones can sometimes lead to the formation of structurally similar impurities that may be difficult to distinguish and quantify.[2][3] NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of pharmaceutical compounds.[4][5] This guide will walk you through common questions and troubleshooting scenarios to help you confidently identify and characterize impurities in your samples.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm seeing unexpected peaks in the aromatic region of my ¹H NMR spectrum. What could they be?
A1: Unanticipated signals in the aromatic region often point to the presence of starting materials, reaction intermediates, or side-products. The synthesis of 2-pyridone derivatives can sometimes be complex, yielding various structurally related compounds.[6][7][8]
Common Aromatic Impurities:
-
Unreacted Starting Materials: Depending on the synthetic route, precursors such as substituted benzaldehydes or acetophenones might remain. These will have distinct aromatic proton signals.
-
Isomeric Byproducts: In some cyclocondensation reactions, regioisomers can form, leading to different substitution patterns on the pyridine ring and, consequently, different chemical shifts and coupling patterns in the aromatic region.
-
Oxidation Products: The pyridine ring can be susceptible to oxidation, which would alter the electronic environment and shift the signals of the ring protons.
Troubleshooting Steps:
-
Review the Synthesis: Carefully examine the reaction mechanism to anticipate potential side-products.
-
Spike Your Sample: If you have access to the starting materials, add a small amount to your NMR sample. An increase in the intensity of a specific peak will confirm its identity.
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can help establish proton-proton coupling networks, aiding in the assignment of signals to specific spin systems within the impurities. HSQC (Heteronuclear Single Quantum Coherence) can correlate protons to their directly attached carbons, providing further structural information.
Q2: There are extra singlets in the aliphatic region of the ¹H NMR. How can I identify their source?
A2: Extra singlets in the aliphatic region, particularly those that do not show coupling, often correspond to methyl groups or residual solvents.
Potential Sources:
-
Residual Solvents: Solvents used during the reaction or purification (e.g., acetone, ethyl acetate, dichloromethane) are common contaminants.[9][10] Their chemical shifts are well-documented and can be easily identified.[11][12]
-
Partially Methylated Byproducts: If the methylation step in your synthesis is not fully selective, you might have species with fewer or more methyl groups than the target compound.
-
Silicone Grease: A singlet around 0 ppm often indicates contamination from silicone grease used in glassware joints.[9]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for aliphatic impurities.
Detailed Protocol for Solvent Identification:
-
Consult Reference Tables: Compare the chemical shifts of the unknown singlets to published data for common laboratory solvents.[10]
-
Change NMR Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., from CDCl₃ to DMSO-d₆) will cause the solvent peaks to shift, while the signals from your compound and its impurities will also shift, but potentially to a different extent, which can help in resolving overlapping signals.[13]
-
High Vacuum Drying: Ensure your sample is thoroughly dried under high vacuum to remove volatile solvents. Some compounds can strongly retain solvents like ethyl acetate.[13]
Q3: My integrations in the ¹H NMR are not consistent with the expected structure. What does this signify?
A3: Inconsistent integration values are a strong indicator of the presence of impurities or, in some cases, issues with the NMR experiment itself.
Possible Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Action |
| Presence of Impurities | Impurity signals are being integrated along with your product signals, skewing the ratios. | Carefully re-integrate the spectrum, separating impurity peaks from product peaks. If overlap is severe, consider using a higher field NMR spectrometer for better resolution. |
| Poor Phasing and Baseline Correction | Inaccurate phasing or a distorted baseline can lead to significant integration errors. | Manually re-process the spectrum, ensuring the phase and baseline are correctly adjusted. |
| Insufficient Relaxation Delay (d1) | If the time between NMR pulses is too short, protons that relax slowly (like quaternary carbons in ¹³C NMR or some protons in ¹H NMR) may not fully return to equilibrium, leading to lower signal intensity and inaccurate integrals. | Increase the relaxation delay (d1) in your acquisition parameters. A common starting point is 5 times the longest T1 relaxation time of the protons of interest. |
| Presence of Paramagnetic Species | Trace amounts of paramagnetic metals can cause peak broadening and affect relaxation times, leading to unreliable integrations. | If you suspect metal contamination from catalysts, consider treating your sample with a chelating agent or purifying it via a method that removes metals. |
Q4: I have broad peaks in my spectrum. What could be the reason?
A4: Peak broadening can be caused by several factors, ranging from sample preparation to the inherent chemical nature of your compound.[13]
Troubleshooting Broad Peaks:
Caption: Common causes of peak broadening in NMR.
Experimental Solutions:
-
Re-shim the Spectrometer: Ensure the magnetic field homogeneity is optimized.
-
Filter Your Sample: If there is any particulate matter, filter the NMR solution through a small plug of glass wool in a Pasteur pipette.
-
Dilute the Sample: If the solution is too concentrated, dilute it to reduce viscosity and potential aggregation.
-
Variable Temperature (VT) NMR: If chemical exchange is suspected (e.g., rotamers or tautomers), acquiring spectra at different temperatures can be informative. At higher temperatures, exchange may become fast on the NMR timescale, resulting in sharper, averaged signals.
-
D₂O Exchange: For broad peaks corresponding to exchangeable protons like N-H, adding a drop of D₂O to the NMR tube will cause the proton to be replaced by deuterium, leading to the disappearance of the signal.[13]
Q5: How can I use ¹³C NMR and DEPT to identify impurities?
A5: While ¹H NMR is often the first line of analysis, ¹³C NMR and Distortionless Enhancement by Polarization Transfer (DEPT) experiments provide complementary and crucial information for impurity identification.
Key Advantages:
-
Wider Chemical Shift Range: The larger spectral width of ¹³C NMR reduces the likelihood of signal overlap compared to ¹H NMR.
-
Direct Observation of the Carbon Skeleton: Provides a direct count of the number of unique carbon atoms in your compound and any impurities.
-
DEPT for Carbon Type Identification:
-
DEPT-45: Shows all protonated carbons.
-
DEPT-90: Only shows CH (methine) carbons.
-
DEPT-135: Shows CH and CH₃ (methyl) carbons as positive signals and CH₂ (methylene) carbons as negative signals. Quaternary carbons are absent in all DEPT spectra.
-
Workflow for Impurity Identification using ¹³C and DEPT:
-
Acquire Standard ¹³C Spectrum: Count the number of observed carbon signals. If this number is greater than the nine expected for this compound, impurities are present.
-
Run DEPT-135: Correlate the signals with the expected number of methyl, methylene, and methine carbons in your target molecule.
-
Identify Impurity Signals: Any signals that cannot be assigned to the main compound belong to impurities. The type of carbon (CH₃, CH₂, CH) can provide clues about the impurity's structure. For example, an unexpected CH₂ signal might indicate a side-chain modification.
-
HSQC and HMBC: For definitive assignments, correlate the impurity carbon signals to their attached protons using HSQC and to nearby protons using Heteronuclear Multiple Bond Correlation (HMBC).
Expected NMR Data for this compound
Disclaimer: Chemical shifts are dependent on the solvent, concentration, and temperature. The following are approximate values.
| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) | Carbon Type (from DEPT) |
| H-5 | ~6.1 | s | 1H | ~105 | CH |
| N-CH₃ | ~3.5 | s | 3H | ~30 | CH₃ |
| 4-CH₃ | ~2.4 | s | 3H | ~20 | CH₃ |
| 6-CH₃ | ~2.2 | s | 3H | ~18 | CH₃ |
| C-2 (C=O) | - | - | - | ~160 | Quaternary |
| C-6 | - | - | - | ~155 | Quaternary |
| C-4 | - | - | - | ~150 | Quaternary |
| C-3 (C-CN) | - | - | - | ~118 | Quaternary |
| CN | - | - | - | ~116 | Quaternary |
Note: The exact chemical shifts can vary. It is crucial to compare your experimental data with a reference spectrum of a known pure standard if available.
Conclusion
Identifying impurities by NMR is a systematic process of observation, hypothesis, and experimental verification. By understanding the potential synthetic byproducts and common contaminants, and by employing a combination of 1D and 2D NMR techniques, researchers can confidently assess the purity of their this compound samples. This guide provides a framework for troubleshooting common issues, but always remember that each sample is unique and may require a tailored analytical approach.
References
-
De Kowalewski, D. G., Contreras, R. H., & De Los Santos, C. (1989). 13C- and 1H-NMR spectra of 2-pyridone derivatives. Journal of Molecular Structure, 213, 201–212. [Link]
-
Chand, K., Sharma, A. K., & Sharma, S. K. (2016). Synthesis, (1)H and (13)C NMR assignment of novel 2-pyridone derivatives. Magnetic Resonance in Chemistry, 54(1), 91–102. [Link]
-
Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2016). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Molecules, 21(3), 359. [Link]
-
Sharma, P., & Kumar, A. (2021). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Scientific Reports, 11(1), 1-13. [Link]
-
Abdel-Aziz, H. A., Mekawey, A. A., & Dawood, K. M. (2020). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega, 5(33), 21081-21091. [Link]
-
Chand, K., Sharma, A. K., & Sharma, S. K. (2016). Synthesis, 1H and 13C NMR assignment of novel 2-pyridone derivatives. ResearchGate. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
-
Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: 75MHz). [Link]
-
El-Sayed, N. N. E., et al. (2022). Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents. Molecules, 27(15), 4949. [Link]
-
Molbase. 2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE | CAS 20577-27-9. [Link]
-
Reddit. Common Sources of Trace, Non-Solvent Impurities in NMR Spectra. [Link]
-
Veeprho. Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]
-
Almac Group. Impurity level confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy. [Link]
-
Nair, G. G. (2022). NMR FOR “PHARMACY OF THE WORLD”. Indian Drugs, 60(01), 05-05. [Link]
-
G. R. Fulmer, et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29, 2176-2179. [Link]
-
Jansone, D., et al. (2005). SYNTHESIS OF 4,6,6-TRIMETHYL-2-OXO-1,2,5,6-TETRAHYDROPYRIDINE-3-CARBONITRILE. Chemistry of Heterocyclic Compounds, 41(12), 1583-1583. [Link]
-
Azuma, Y., et al. (2003). Synthesis and Reactions of 4-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile. HETEROCYCLES, 60(10), 2393. [Link]
-
Carl ROTH. NMR Chemical Shifts of Common Solvents as Trace Impurities. [Link]
-
National Center for Biotechnology Information. Pyridine-2-carbonitrile. PubChem Compound Database. [Link]
-
Kumar, S., et al. (2022). Synthesis of 2,4,6-Triaryl Pyridines via Decarboxylative Oxidative Coupling of Arylacetic Acids with Acetophenone Oximes. Polycyclic Aromatic Compounds, 1-10. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. veeprho.com [veeprho.com]
- 5. Issue's Article Details [indiandrugsonline.org]
- 6. Sci-Hub. 13C- and 1H-NMR spectra of 2-pyridone derivatives / Journal of Molecular Structure, 1989 [sci-hub.ru]
- 7. Synthesis, (1)H and (13)C NMR assignment of novel 2-pyridone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. carlroth.com [carlroth.com]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Troubleshooting [chem.rochester.edu]
Scaling up the synthesis of 1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
An essential guide for the scaled-up synthesis of 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, this Technical Support Center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions. As Senior Application Scientists, our goal is to bridge the gap between theoretical protocols and practical laboratory challenges, ensuring your synthesis is both efficient and successful.
Introduction to the Synthesis
1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a substituted 2-pyridone derivative. The 2-pyridone scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and pharmaceuticals.[1][2][3] Its synthesis is typically approached in a two-stage process: first, the formation of a 2-pyridone core, followed by N-alkylation to introduce the final methyl group. This guide addresses the common hurdles and optimization parameters for scaling up this valuable molecule.
The overall synthetic workflow is illustrated below.
Caption: High-level workflow for the two-step synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method to synthesize the 3-cyano-4,6-dimethyl-2-pyridone intermediate?
The most prevalent method is a base-catalyzed condensation reaction between acetylacetone and a methylene-activated nitrile, such as cyanoacetamide or malononitrile.[1][4] This reaction, a variation of the Guareschi-Thorpe condensation, is efficient and uses readily available starting materials.[5] Catalysts like piperidine, potassium hydroxide, or even enzymes have been successfully employed.[2][4][6]
Q2: I'm seeing two different products in the first condensation step. Why is that?
When using malononitrile and ammonium acetate, you can form both the desired 3-cyano-4,6-dimethyl-2-pyridone and a byproduct, 2-amino-3-cyano-4,6-dimethylpyridine. The ratio of these products is highly dependent on the concentration of the ammonium acetate catalyst, reaction time, and solvent used.[1] Careful control of these parameters is crucial for selectivity.
Q3: What are the key challenges in the second step, the N-methylation of the pyridone?
The primary challenge is regioselectivity. The 2-pyridone anion is an ambident nucleophile, meaning it can be alkylated at either the nitrogen (N-alkylation) or the oxygen (O-alkylation).[7][8] Formation of the O-methylated isomer is the most common and problematic side reaction that requires careful optimization to minimize.[9]
Q4: How can I favor the desired N-methylation over O-methylation?
Several factors influence the N/O alkylation ratio. The choice of base and solvent is critical. Using cesium carbonate (Cs₂CO₃) can preferentially promote N-alkylation, a phenomenon known as the "cesium effect".[9] Strong bases like sodium hydride (NaH) in aprotic polar solvents (e.g., DMF, THF) also tend to favor N-alkylation by creating a "freer" anion. The choice of the alkylating agent and reaction temperature also play significant roles.
Q5: What is a typical yield for this synthesis?
Yields can vary significantly based on the scale and optimization of the reaction conditions. For the initial condensation to form 3-cyano-4,6-dimethyl-2-pyridone, yields are often reported in the range of 55-90%.[6][10] The subsequent N-methylation step can also achieve high yields, provided that the formation of the O-alkylated byproduct is minimized.
Troubleshooting Guide
This section provides a detailed breakdown of common problems, their probable causes, and validated solutions.
Part 1: Synthesis of 3-cyano-4,6-dimethyl-2-pyridone (Intermediate)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Base Catalysis: The chosen base (e.g., piperidine, Et₃N) may not be strong enough or may be of poor quality.[8] | - Switch to a stronger base system like potassium hydroxide (KOH) in ethanol.[2] - If using an amine base, ensure it is fresh and free of carbonate impurities. - Consider enzymatic catalysis (e.g., lipase) for milder conditions and potentially higher selectivity.[6] |
| 2. Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or generating side products at high temperatures. | - For base systems like piperidine in ethanol, reflux is commonly required.[4] - If side product formation is an issue, try running the reaction at a lower temperature for a longer duration. | |
| 3. Poor Reagent Quality: Acetylacetone can exist in keto-enol tautomers and may degrade over time. Cyanoacetamide can hydrolyze. | - Purify acetylacetone by distillation if necessary. - Use fresh, high-purity cyanoacetamide. | |
| Difficult Product Isolation | 1. Product is soluble in the reaction mixture. | - The product is typically isolated by acidifying the reaction mixture with an acid like acetic acid, which causes the pyridone to precipitate.[10] - Cool the mixture in an ice bath after acidification to maximize precipitation. |
| 2. Product is impure or highly colored. | - Wash the crude product thoroughly with cold water and then a non-polar solvent like ether to remove unreacted starting materials. - Recrystallize the crude product from a suitable solvent such as ethanol, water, or acetic acid to obtain a pure, crystalline solid.[11] |
Part 2: N-methylation of 3-cyano-4,6-dimethyl-2-pyridone
This step is the most critical for scaling up successfully. The primary issue is the competing O-methylation reaction.
Caption: Decision tree for troubleshooting N- vs. O-alkylation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant O-methylated Byproduct Formation | 1. Reaction Conditions Favor O-Alkylation: The combination of base, solvent, and temperature can thermodynamically or kinetically favor attack at the oxygen atom.[7][9] | - Employ the Cesium Effect: Use Cesium Carbonate (Cs₂CO₃) as the base. It has been shown to be highly effective in promoting N-alkylation of 3-cyano-2(1H)-pyridones.[9] - Use a Strong, Non-nucleophilic Base: Sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF is a classic choice. The Na⁺ cation coordinates less tightly with the oxygen, leaving the nitrogen as the more available nucleophilic site. - Solvent Choice: Strictly use anhydrous polar aprotic solvents. Protic solvents (like alcohols) can hydrogen-bond with the oxygen atom, increasing its nucleophilicity and promoting O-alkylation. |
| Incomplete Reaction | 1. Insufficient Reagents: Stoichiometry is critical. The base may have been consumed by moisture, or not enough methylating agent was used. | - Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen, Argon). - Use a slight excess (1.1-1.2 equivalents) of both the base and the methylating agent (e.g., methyl iodide, dimethyl sulfate). |
| 2. Low Reactivity: The reaction temperature may be too low for the chosen base/solvent system. | - Gently warm the reaction mixture. For NaH in DMF, reactions are often run between room temperature and 50 °C. Monitor the reaction progress by TLC. | |
| Difficulty Separating N- and O-isomers | 1. Similar Polarity: While distinct, the isomers can sometimes be challenging to separate completely, especially on a large scale. | - Column Chromatography: This is the most effective method. The N-alkylated product (a lactam) is generally more polar than the O-alkylated product (an aromatic ether). Use a silica gel stationary phase and a solvent system like ethyl acetate/hexanes or dichloromethane/methanol to elute the less polar O-isomer first. - Recrystallization: If one isomer is formed in large excess, it may be possible to purify the major product by recrystallization, leaving the minor isomer in the mother liquor. |
Experimental Protocols
Protocol 1: Synthesis of 3-cyano-4,6-dimethyl-2-pyridone
This protocol is adapted from established literature procedures.[2][6]
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine acetylacetone (1.0 eq), cyanoacetamide (1.0 eq), and ethanol (approx. 3-5 mL per gram of acetylacetone).
-
Catalyst Addition: Add a catalytic amount of a base. For example, use potassium hydroxide (0.1 eq) or piperidine (0.1-0.2 eq).[2][4]
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.[2]
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature, then place it in an ice bath.
-
Slowly add glacial acetic acid to neutralize the catalyst and precipitate the product.
-
Filter the resulting solid precipitate using a Büchner funnel.
-
Wash the solid with cold water, followed by a small amount of cold ethanol or ether.
-
-
Purification: Dry the solid under vacuum. If necessary, recrystallize from ethanol or a similar solvent to yield the pure 3-cyano-4,6-dimethyl-2-pyridone as a crystalline solid.
Protocol 2: N-methylation to Yield 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
This protocol emphasizes conditions that favor N-alkylation.[9]
-
Reagent Setup: In an oven-dried, three-neck flask under an inert atmosphere (N₂), add 3-cyano-4,6-dimethyl-2-pyridone (1.0 eq) and anhydrous DMF (approx. 5-10 mL per gram of pyridone).
-
Base Addition: Cool the flask in an ice bath (0 °C). Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Allow the mixture to stir for 30-60 minutes at this temperature until hydrogen gas evolution ceases.
-
Alkylation: Add a methylating agent, such as methyl iodide (CH₃I, 1.2 eq), dropwise via syringe while keeping the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup and Isolation:
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to separate the desired N-methylated product from any O-methylated byproduct and other impurities.
References
-
Hantzsch Pyridine Synthesis. (n.d.). Scribd. Retrieved from [Link]
-
Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of 3-cyano-4,6-dimethyl-2(1H)-pyridinone. (n.d.). PrepChem.com. Retrieved from [Link]
-
Hantzsch Dihydropyridine Synthesis Mechanism | Organic Chemistry. (2023, January 18). YouTube. Retrieved from [Link]
-
ChemInform Abstract: Synthesis and Reactions of 3-Cyano-4,6-dimethyl-2-pyridone. (2010, August 7). ResearchGate. Retrieved from [Link]
-
Carles, L., et al. (2002). 2-pyridones from cyanoacetamides and enecarbonyl compounds: application to the synthesis of nothapodytine B. Journal of Organic Chemistry, 67(12), 4304-8. Retrieved from [Link]
-
Hantzsch pyridine synthesis. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthesis and reactions of 3‐cyano‐4,6‐dimethyl‐2‐pyridone. (2011). Scilit. Retrieved from [Link]
-
Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis of 4,6-dimethyl-3-cyano-2-pyridone from acetylacetone and cyanoacetamide catalyzed by lipase. (n.d.). ResearchGate. Retrieved from [Link]
-
ChemInform Abstract: 2-Pyridones from Cyanoacetamides and Enecarbonyl Compounds: Application to the Synthesis of Nothapodytine B. (2010, August 6). ResearchGate. Retrieved from [Link]
-
On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature. (n.d.). Serbian Chemical Society. Retrieved from [Link]
-
Synthesis of cyanoacetamide derivatives 2aed. (n.d.). ResearchGate. Retrieved from [Link]
-
Cs2CO3-Promoted Alkylation of 3-Cyano-2(1H)-Pyridones: Anticancer Evaluation and Molecular Docking. (2024). PubMed. Retrieved from [Link]
-
New Synthetic Methods to 2-Pyridone Rings. (2010, August 6). ResearchGate. Retrieved from [Link]
-
Synthesis and halocyclization of 3-cyano-4,6-dimethyl-2-pyridone allyl derivatives. (2019, August 5). ResearchGate. Retrieved from [Link]
-
Synthesis of 4,6,6-Trimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile. (2010, August 7). ResearchGate. Retrieved from [Link]
-
Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents. (2015, August 7). ResearchGate. Retrieved from [Link]
-
One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition. (n.d.). PubMed. Retrieved from [Link]
-
Synthesis of 4,6-dimethyl-2-morpholinopyridine-3-carbonitrile. (n.d.). ResearchGate. Retrieved from [Link]
-
Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. (n.d.). PMC - NIH. Retrieved from [Link]
-
Synthesis of 2-pyridones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. (n.d.). International Research Journal of Multidisciplinary Scope (IRJMS). Retrieved from [Link]
-
One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (n.d.). NIH. Retrieved from [Link]
-
Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents. (2015). PubMed. Retrieved from [Link]
-
3-cyano-6-methyl-2(1)-pyridone. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile. (n.d.). ResearchGate. Retrieved from [Link]
-
Purification of Laboratory Chemicals, Sixth Edition. (n.d.). Neilson Lab. Retrieved from [Link]
-
1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. (n.d.). ChemBK. Retrieved from [Link]
-
One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)Triflate. (2022). Scirp.org. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Cs2CO3-Promoted Alkylation of 3-Cyano-2(1H)-Pyridones: Anticancer Evaluation and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
Technical Support Center: A-Z Guide to Eliminating Byproducts in Pyridone Synthesis
Welcome to the comprehensive technical support center for pyridone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyridone synthesis and effectively troubleshoot byproduct formation. Drawing from extensive field experience and established chemical principles, this resource provides in-depth, actionable solutions to common challenges encountered in the lab.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common issues encountered during pyridone synthesis.
Q1: My TLC plate shows multiple spots after the reaction. What are the likely side products?
A1: The identity of byproducts is highly dependent on your chosen synthetic route. However, some common culprits include:
-
Incomplete Cyclization: Linear intermediates can persist if the reaction conditions are not optimized for the final ring-closing step. This is particularly common in syntheses like the Guareschi-Thorpe condensation and the Bohlmann-Rahtz synthesis.[1]
-
Self-Condensation: Starting materials, such as cyanoacetic esters or 1,3-dicarbonyl compounds, can react with themselves, leading to undesired oligomers.[1]
-
Tautomerization Issues: The inherent tautomeric equilibrium between the pyridone and hydroxypyridine forms can lead to different reaction pathways, resulting in a mixture of products.[1]
-
N- vs. O-Alkylation: During alkylation reactions, the pyridone anion acts as an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. This can lead to a mixture of N-alkylated and O-alkylated products.[2][3]
-
Oxidation Products: If your reaction is sensitive to air, oxidation of dihydropyridine intermediates to the corresponding pyridine can occur.[4]
Q2: I'm struggling with low yields in my pyridone synthesis. What are the primary causes?
A2: Low yields are a frequent challenge in organic synthesis. For pyridone synthesis, consider these factors:
-
Suboptimal Reaction Conditions: Many traditional methods require high temperatures for steps like cyclodehydration.[1] Insufficient heating or incorrect reaction times can lead to incomplete conversion.[1]
-
Reagent Purity and Stoichiometry: Impure reagents or incorrect molar ratios of reactants can significantly impact the reaction outcome.[5]
-
Catalyst Deactivation: In catalyst-driven reactions, the catalyst can lose activity over time. Optimizing conditions and considering catalyst regeneration can help.[1]
-
Product Loss During Work-up: Pyridones can be polar and may have some water solubility, leading to losses during aqueous work-up and extraction.
Q3: My purified pyridone is an oil instead of a solid. How can I induce crystallization?
A3: An oily product often indicates the presence of residual solvent or impurities that depress the melting point. Here are some techniques to try:
-
Trituration: Add a non-polar solvent in which your product is insoluble, like n-hexane or diethyl ether, and stir vigorously. This can wash away impurities and encourage crystallization.[4]
-
Thorough Solvent Removal: Ensure all reaction solvents are removed under reduced pressure. Co-evaporation with a solvent like toluene can help remove stubborn traces.[4]
-
Seeding: If you have a tiny crystal of the pure product, add it to the oil to initiate crystallization.[4]
-
Cooling and Scratching: Slowly cool the oil in an ice bath and scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites for crystal growth.[4]
Section 2: Troubleshooting Guide - Deep Dive into Byproduct Avoidance
This section provides detailed strategies to address specific byproduct formation scenarios.
Issue 1: Unwanted O-Alkylation in N-Alkylation Reactions
Causality: The pyridone anion is an ambident nucleophile. The regioselectivity of its reaction with an electrophile (N- versus O-alkylation) is influenced by several factors, including the solvent, counter-ion, and the nature of the alkylating agent. Harder electrophiles tend to favor reaction at the harder oxygen atom, while softer electrophiles favor the softer nitrogen atom.
Troubleshooting Workflow:
Caption: Decision workflow for minimizing O-alkylation.
Detailed Protocols & Explanations:
-
Protocol 1: Micellar Catalysis for Enhanced N-Selectivity
-
Principle: Using a surfactant like Tween 20 in water creates a micellar system that can improve the solubility of starting materials and enhance reaction rates and regioselectivity.[2]
-
Step-by-Step:
-
To a solution of your 2-pyridone (1.0 eq) in a 2% w/w solution of Tween 20 in water, add your alkylating agent (1.2 eq) and K₂CO₃ (2.0 eq).
-
Stir the reaction vigorously at ambient temperature.
-
Monitor the reaction by TLC or LC-MS. Ratios of N-/O-alkylation of up to >19:1 have been achieved with this method.[2]
-
-
-
Protocol 2: Base Optimization
-
Principle: The choice of base can influence the counter-ion and the degree of ion pairing, which in turn affects the nucleophilicity of the nitrogen versus the oxygen.
-
Step-by-Step:
-
Screen different bases such as K₂CO₃, Cs₂CO₃, and organic bases like DBU.
-
For example, reacting 5-bromo-2-pyridone with benzyl bromide using K₂CO₃ as the base in a Tween 20/water system showed high conversion.[2]
-
-
Quantitative Data Summary:
| Method | N-/O-Alkylation Ratio | Key Advantage |
| Micellar (Tween 20/water) | Up to >19:1 | Mild conditions, high regioselectivity[2] |
| Base-free (excess organohalide) | Varies | Avoids base-sensitive functional groups |
| Deoxygenation (with P(NMe₂)₃) | High N-selectivity | Utilizes α-keto esters as alkylating agents[6] |
Issue 2: Formation of Incompletely Cyclized Intermediates
Causality: In multi-step condensation reactions leading to pyridones, the final cyclization and dehydration/aromatization steps can be sluggish, leading to the accumulation of stable intermediates. This is often due to insufficient reaction temperature or time.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete cyclization.
Detailed Protocols & Explanations:
-
Protocol 1: Systematic Optimization of Temperature and Time
-
Principle: A systematic approach to varying reaction parameters is crucial.
-
Step-by-Step:
-
Set up a series of parallel reactions.
-
Vary the temperature in 10°C increments around the literature-reported value.
-
At each temperature, take aliquots at different time points (e.g., 2h, 4h, 8h, 24h) and analyze by TLC or LC-MS to determine the optimal conditions for complete conversion.
-
-
-
Protocol 2: Utilizing Lewis Acid Catalysis in Bohlmann-Rahtz Synthesis
-
Principle: Lewis acids can promote the desired cyclization step in the Bohlmann-Rahtz synthesis, which can otherwise be a bottleneck.[1]
-
Step-by-Step:
-
To your reaction mixture, add a catalytic amount of a Lewis acid (e.g., Yb(fod)₃, Sc(OTf)₃).
-
Monitor the reaction for the disappearance of the aminodiene intermediate and the formation of the pyridone product.
-
-
Quantitative Data Summary:
| Synthesis Route | Common Intermediate | Recommended Action |
| Bohlmann-Rahtz | Incompletely cyclized aminodienes[1] | Increase temperature; add Lewis acid catalyst[1] |
| Guareschi-Thorpe | Linear intermediates from incomplete cyclization[1] | Ensure precise stoichiometry; optimize base and temperature |
Section 3: Purification Strategies for Challenging Separations
Q: My pyridone derivative streaks badly on silica gel chromatography. What can I do?
A: The basic nitrogen atom in pyridones can interact strongly with the acidic silica gel, causing streaking and poor separation.[1]
Solutions:
-
Neutralize the Silica: Prepare a slurry of silica gel in your mobile phase and add a small amount of a basic modifier like triethylamine (~0.5-1% v/v) or ammonia. This will cap the acidic silanol groups and improve peak shape.
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or a polymer-based stationary phase.
-
Recrystallization: If chromatography is problematic, recrystallization is a powerful alternative.
-
Recommended Solvent System: A mixture of ethanol and water is often effective for pyridone derivatives.[4]
-
Protocol:
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
Slowly add hot water until the solution becomes slightly cloudy.
-
Add a few more drops of hot ethanol to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.[4]
-
Collect the crystals by vacuum filtration.
-
-
References
- BenchChem Technical Support Team. (2025).
- Various Authors. (n.d.). Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone.
- BenchChem Technical Support Team. (2025).
- Various Authors. (n.d.). Synthesis of 2-pyridones. Organic Chemistry Portal.
- BenchChem Technical Support Team. (2025). Technical Support Center: Purification of 3,4-Dihydro-6-methyl-2-pyridone. BenchChem.
- Various Authors. (n.d.). Regiochemistry of reactions of the pyridone anion.
Sources
Technical Support Center: Navigating Assay Interference with 1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile. This guide is designed to provide expert insights and practical troubleshooting strategies to address potential assay interference issues that may arise during your experiments. Our goal is to empower you with the knowledge to distinguish genuine biological activity from experimental artifacts, ensuring the integrity and validity of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
A1: this compound is a substituted pyridinone derivative. The pyridinone scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active compounds.[1] Derivatives of 2-oxo-1,2-dihydropyridine-3-carbonitrile have been investigated for a range of therapeutic applications, including anticancer and antimicrobial activities.[2][3] The specific biological functions of this compound are still a subject of ongoing research.
Q2: Could this compound be a Pan-Assay Interference Compound (PAIN)?
A2: Pan-Assay Interference Compounds (PAINS) are molecules that exhibit activity in multiple, unrelated assays through non-specific mechanisms.[4][5] While this compound is not definitively classified as a PAIN, its structure contains features that warrant careful consideration. The presence of a conjugated system and a cyano (nitrile) group could potentially contribute to assay interference.[6][7] Therefore, it is prudent to perform control experiments to rule out non-specific activity.
Q3: What are the most common ways a small molecule like this can interfere with my assay?
A3: Small molecules can interfere with assays in several ways, leading to false-positive or false-negative results. The most common mechanisms include:
-
Optical Interference: The compound may absorb light or be fluorescent at the wavelengths used in your assay, directly affecting the readout.[8]
-
Chemical Reactivity: The compound may react with assay components, such as enzymes, substrates, or detection reagents.[6]
-
Compound Aggregation: At higher concentrations, some molecules form aggregates that can non-specifically inhibit enzymes or disrupt protein-protein interactions.[8]
-
Redox Activity: The compound may participate in redox cycling, generating reactive oxygen species that can interfere with assay chemistry.[8]
-
Non-Specific Binding: The molecule may bind to surfaces of the assay plate or to proteins in a non-specific manner, leading to erroneous signals.
Q4: Is there a risk of cytotoxicity with this compound that I might mistake for assay interference?
A4: Yes, this is a critical consideration. Pyridine derivatives have been reported to exhibit cytotoxic effects in various cell lines.[9][10][11][12] It is essential to differentiate between a compound that is genuinely killing cells (a true biological effect) and one that is simply interfering with the assay's viability readout (e.g., by reacting with a reporter dye). A dedicated cytotoxicity assay, preferably with a different detection method, should be run in parallel to your primary screen.
Troubleshooting Guide: A Symptom-Based Approach
This section provides a structured approach to diagnosing and resolving common issues you might encounter when working with this compound.
Problem 1: I'm seeing a decrease in my fluorescent signal. Is it real inhibition or interference?
A decrease in fluorescence is a common observation that can be misinterpreted. Here's how to dissect the issue:
Possible Cause 1: Fluorescence Quenching
The pyridine ring system in your compound can quench the fluorescence of other molecules.[13][14][15] This is a physical phenomenon where the compound absorbs the energy from an excited fluorophore, preventing it from emitting light, thus leading to a false-positive signal for inhibition.
Troubleshooting Protocol:
-
Control Experiment: In your assay buffer, mix your fluorescent probe with this compound at the same concentrations used in your experiment, but without the biological target (e.g., enzyme or cells).
-
Measure Fluorescence: Read the fluorescence of this mixture.
-
Analyze: If you observe a decrease in fluorescence compared to the probe alone, your compound is likely a quencher.
Data Interpretation Table:
| Observation in Control Experiment | Interpretation |
| No change in fluorescence | Quenching is unlikely. |
| Dose-dependent decrease in fluorescence | Compound is a quencher. |
Possible Cause 2: Inhibition of a Reporter Enzyme
If your assay uses a fluorescent reporter enzyme (e.g., luciferase), your compound might be directly inhibiting this enzyme rather than your primary target.
Troubleshooting Protocol:
-
Direct Enzyme Inhibition Assay: Perform an assay with just the reporter enzyme and its substrate in the presence and absence of your compound.
-
Analyze: A decrease in the enzyme's activity in the presence of the compound indicates direct inhibition of the reporter.
Problem 2: My assay shows an unexpected increase in signal. Is it activation or autofluorescence?
An increase in signal can be equally misleading. Let's explore the potential causes.
Possible Cause: Compound Autofluorescence
Pyridinone derivatives can be fluorescent themselves.[16][17] If your compound fluoresces at the same wavelengths you are using for detection, it will create a false-positive signal for activation.
Troubleshooting Protocol:
-
Autofluorescence Check: In your assay buffer, measure the fluorescence of this compound alone at various concentrations.
-
Wavelength Scan: If possible, perform an excitation and emission scan of your compound to determine its spectral properties.
-
Analyze: If your compound exhibits fluorescence that overlaps with your assay's detection wavelengths, this is a likely source of interference.
Data Interpretation Table:
| Observation in Autofluorescence Check | Interpretation |
| No significant fluorescence at assay wavelengths | Autofluorescence is not the issue. |
| Dose-dependent increase in fluorescence | Compound is autofluorescent and interfering with the assay. |
Workflow for Investigating Fluorescence Interference:
Caption: Decision tree for diagnosing fluorescence interference.
Problem 3: My results are not reproducible, or the dose-response curve is unusual.
Inconsistent results or strange dose-response curves can be a sign of compound instability or non-specific interactions.
Possible Cause 1: Chemical Reactivity
The nitrile group in your compound could potentially react with nucleophiles, such as thiol groups in proteins (e.g., cysteine residues).[6] This covalent modification would be irreversible and could lead to time-dependent effects.
Troubleshooting Protocol:
-
Pre-incubation Study: Pre-incubate your target protein with this compound for varying amounts of time before initiating the assay. A time-dependent increase in inhibition suggests covalent modification.
-
Thiol Competition Assay: Run your assay in the presence of a high concentration of a reducing agent like dithiothreitol (DTT).[6] If the compound's activity is significantly reduced, it may be reacting with thiols.
Possible Cause 2: Compound Aggregation
At higher concentrations, small molecules can form aggregates that non-specifically inhibit proteins. This often results in a steep, non-classical dose-response curve.
Troubleshooting Protocol:
-
Detergent Test: Rerun the assay in the presence of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100). Aggregation-based inhibition is often disrupted by detergents.
-
Dynamic Light Scattering (DLS): If available, use DLS to directly observe the formation of aggregates at different compound concentrations.
Workflow for Deconvoluting Non-Specific Activity:
Caption: Troubleshooting workflow for non-specific activity.
Best Practices for Avoiding and Identifying Assay Interference
-
Orthogonal Assays: Always confirm hits from a primary screen using a secondary assay with a different detection method.[8]
-
Dose-Response Curves: Generate full dose-response curves for all hits to identify compounds with unusual curve shapes.
-
Control Experiments: Routinely run the control experiments described in this guide for any new compound class you are working with.
-
Compound Purity and Stability: Ensure the purity of your compound and check for degradation under assay conditions.[6]
-
Consult the Literature: Search for information on potential interference mechanisms for structurally related compounds.
By systematically applying these troubleshooting strategies, you can confidently validate your experimental findings and avoid the pitfalls of assay interference.
References
Sources
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 3-Hydroxy-4-pyridinone derivatives designed for fluorescence studies to determine interaction with amyloid protein as well as cell permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Characterization of Pyridinecarbonitriles
From the Desk of the Senior Application Scientist
Welcome to the technical support center dedicated to the unique challenges encountered during the characterization of pyridinecarbonitriles. As pivotal building blocks in medicinal chemistry and materials science, their structural confirmation is paramount.[1][2][3] However, the interplay between the basic pyridine nitrogen and the electron-withdrawing nitrile group introduces specific analytical hurdles. This guide is structured to provide not just solutions, but a deeper understanding of the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your results.
Troubleshooting Guides: An Instrument-Specific Approach
This section directly addresses common issues encountered with specific analytical techniques. Each problem is presented in a question-and-answer format, detailing the cause and providing actionable solutions.
Chromatographic Analysis (HPLC/GC/TLC)
Chromatography is often the first line of analysis for purity assessment and reaction monitoring. However, the properties of pyridinecarbonitriles can lead to frustrating results.
Q1: Why am I seeing severe peak tailing for my pyridinecarbonitrile compound in reverse-phase HPLC?
-
Probable Cause: The primary reason for peak tailing with pyridine derivatives is the interaction between the basic nitrogen atom of the pyridine ring and acidic residual silanol groups on the surface of standard silica-based stationary phases.[4] This creates a secondary retention mechanism, causing a portion of the analyte to lag, resulting in an asymmetric, tailing peak.[4]
-
Solutions:
-
Mobile Phase Modification: Add a competing base, such as 0.1% triethylamine (TEA), to your mobile phase.[4] The TEA will preferentially interact with the active silanol sites, effectively "shielding" them from your pyridinecarbonitrile analyte.
-
pH Adjustment: Lower the mobile phase pH to approximately 2.5-3.0 with an acid like formic acid or trifluoroacetic acid (TFA).[4] This protonates the silanol groups, reducing their capacity for strong interaction with the basic analyte.
-
Use a Modern Column: Employ an "end-capped" column or one specifically designed for basic compounds. These columns have a much lower concentration of free silanol groups, minimizing the source of the problem.
-
Q2: My pyridinecarbonitrile appears to be degrading on my TLC plate or during column chromatography.
-
Probable Cause: Standard silica gel is inherently acidic and can catalyze the degradation of sensitive molecules.[4] Pyridinecarbonitriles with certain functional groups may be susceptible to hydrolysis (nitrile to amide) or other rearrangements on the acidic silica surface.[4][5]
-
Solutions:
-
Neutralize the Stationary Phase: For column chromatography, you can use silica gel that has been pre-treated with a base. A common method is to prepare the slurry in the eluent containing 1-2% triethylamine or ammonia. For TLC, specialized neutral or basic alumina plates can be used as an alternative.
-
Minimize Contact Time: Use flash chromatography instead of traditional gravity chromatography to reduce the time the compound spends on the column.
-
2D TLC Stability Test: To confirm instability, spot your compound in one corner of a square TLC plate, run it, dry it, then rotate it 90 degrees and run it again in the same solvent system.[6] If the compound is stable, the spot will remain on the diagonal. Any spots appearing below the diagonal indicate degradation products.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for structural elucidation, but pyridinecarbonitriles can present unique spectral challenges.
Q1: The aromatic proton signals in my ¹H NMR spectrum are broad and poorly resolved.
-
Probable Cause:
-
Quadrupolar Broadening: The nitrogen atom (¹⁴N) in the pyridine ring has a nuclear spin I=1 and a quadrupole moment. This can lead to rapid relaxation and broadening of adjacent proton signals, particularly the protons at the 2- and 6-positions.
-
Trace Acidic Impurities: The presence of trace acid (e.g., from deuterated chloroform) can lead to a rapid proton exchange on the NMR timescale at the pyridine nitrogen, causing broadening of the aromatic signals.
-
Paramagnetic Impurities: Trace paramagnetic metals in your sample can cause significant line broadening.
-
-
Solutions:
-
Acid Scavenging: Add a small amount of basic alumina or a drop of D₂O and shake the NMR tube to neutralize trace acids.
-
Temperature Variation: Acquiring the spectrum at a different temperature (either higher or lower) can sometimes sharpen signals by moving out of an intermediate exchange regime.
-
¹⁵N Decoupling: While not a routine experiment, decoupling the ¹⁵N nucleus (if isotopically enriched) can sharpen the signals of adjacent protons. For routine analysis, focusing on purification to remove impurities is the most practical solution.
-
Q2: I am struggling to differentiate between positional isomers (e.g., 2-, 3-, and 4-cyanopyridine) using only ¹H NMR.
-
Probable Cause: The chemical shifts and coupling patterns of the aromatic protons can be complex and sometimes overlap, making unambiguous assignment difficult without further information.[7]
-
Solution: The Power of 2D NMR and ¹³C NMR
-
¹³C NMR: The chemical shift of the nitrile carbon (C≡N) and the quaternary carbon to which it is attached are highly diagnostic. These typically fall in the 115-125 ppm range.[8]
-
HSQC/HMBC: A Heteronuclear Single Quantum Coherence (HSQC) experiment will correlate protons directly to the carbons they are attached to. A Heteronuclear Multiple Bond Correlation (HMBC) experiment will show correlations between protons and carbons over 2-3 bonds. By observing the HMBC correlation from the protons adjacent to the nitrile group to the quaternary nitrile carbon, you can definitively establish the substitution pattern.
-
| Isomer | Nitrile C≡N Stretch (FTIR, cm⁻¹) | ¹³C NMR (Nitrile Carbon, ppm) |
| 2-Pyridinecarbonitrile | ~2230 | ~118 |
| 3-Pyridinecarbonitrile | ~2235 | ~117 |
| 4-Pyridinecarbonitrile | ~2240 | ~116 |
| Note: Exact values can vary based on solvent and substitution.[8] |
Mass Spectrometry (MS)
MS provides crucial molecular weight information, but interpreting fragmentation can be tricky.
Q1: My mass spectrum shows a very strong molecular ion (M+) peak but very little fragmentation. How can I confirm the structure?
-
Probable Cause: The pyridine ring is a stable aromatic system.[9] Under standard electron ionization (EI), it can be difficult to induce significant fragmentation, as the energy is readily dispersed throughout the ring system.[10] The molecular ion is often the base peak.
-
Solutions:
-
High-Resolution Mass Spectrometry (HRMS): While it won't increase fragmentation, HRMS provides a highly accurate mass measurement of the molecular ion. This allows you to determine the exact elemental formula, which is powerful evidence for confirming the identity of your compound.
-
Tandem Mass Spectrometry (MS/MS): Techniques like Collision-Induced Dissociation (CID) can provide more controlled fragmentation.[11] In an MS/MS experiment, the molecular ion is isolated and then collided with an inert gas (e.g., argon) to induce further fragmentation, revealing more structural detail.[11]
-
Chemical Derivatization: If the pyridinecarbonitrile has other reactive functional groups (like an amino group), derivatization can introduce a less stable moiety that will direct the fragmentation pattern in a more predictable way.
-
X-ray Crystallography
Crystallography provides the ultimate, unambiguous 3D structure, but obtaining suitable crystals is often the biggest hurdle.
Q1: I am unable to grow single crystals of my pyridinecarbonitrile suitable for X-ray diffraction.
-
Probable Cause: Crystal growth is a notoriously empirical process. Factors like solvent choice, saturation level, temperature, and the presence of impurities can all prevent the formation of high-quality, single crystals.[8]
-
Solutions: A Multi-pronged Approach
-
Rigorous Purification: The starting material must be of the highest possible purity. Even trace impurities can inhibit crystal growth. Recrystallize or chromatograph your material until it appears homogenous by all other analytical methods.
-
Systematic Solvent Screening: Do not rely on a single solvent. Set up crystallizations from a wide range of solvents with varying polarities (e.g., ethanol, acetone, ethyl acetate, toluene, hexane) and solvent mixtures (e.g., ethanol/water, DCM/hexane).[8]
-
Vary the Crystallization Technique:
-
Slow Evaporation: The most common method.[8]
-
Vapor Diffusion: Place a vial of your compound dissolved in a volatile solvent inside a larger, sealed jar containing a less volatile "anti-solvent" in which your compound is insoluble.
-
Temperature Gradient: Slowly cool a saturated solution from a high temperature.
-
-
Salt Formation: If your pyridinecarbonitrile is resistant to crystallization, reacting it with an acid (like HCl or H₂SO₄) to form a salt can dramatically improve its crystallinity.[12]
-
Visual Workflow: A Logic for Isomer Differentiation
The following diagram outlines a systematic workflow for distinguishing between positional isomers of a substituted pyridinecarbonitrile.
Caption: Logical workflow for isomer identification using orthogonal analytical techniques.
Frequently Asked Questions (FAQs)
Q: What are the most common impurities I should look for after synthesizing a pyridinecarbonitrile? A: Impurity profiles are highly dependent on the synthetic route.[13] However, common side products include unreacted starting materials, dimers or polymers formed from reactive intermediates, and hydrolysis of the nitrile group to a carboxamide, especially during aqueous workups or if exposed to acidic/basic conditions.[5][14] Always monitor your reaction by TLC or HPLC to track the consumption of starting materials and the formation of byproducts.[5][13]
Q: How can I accurately determine the purity of my pyridinecarbonitrile sample? A: A single technique is rarely sufficient. For the highest confidence, use a combination of methods. Quantitative NMR (qNMR) with a certified internal standard is an excellent method for determining absolute purity. HPLC with a UV detector, run over a gradient, can reveal minor impurities that might co-elute in a single solvent system. For volatile compounds, Gas Chromatography with a Flame Ionization Detector (GC-FID) is also highly quantitative.[15]
Q: Are there specific storage conditions recommended for pyridinecarbonitriles? A: Generally, pyridinecarbonitriles are stable solids.[1] However, it is good practice to store them in a cool, dry, dark place to prevent potential degradation.[1] If the molecule contains other sensitive groups, such as an amino group, storage under an inert atmosphere (nitrogen or argon) is recommended to prevent oxidation, which can lead to colored impurities.[14]
Detailed Experimental Protocol: Reducing Peak Tailing in HPLC
This protocol provides a step-by-step method for troubleshooting and eliminating peak tailing for basic pyridinecarbonitrile compounds.
Objective: To achieve a symmetric, sharp peak shape for a pyridinecarbonitrile analyte in reverse-phase HPLC.
Materials:
-
HPLC-grade acetonitrile (ACN) and water
-
Formic acid (FA) or Triethylamine (TEA)
-
Your pyridinecarbonitrile sample, dissolved in mobile phase or a compatible solvent
-
C18 reverse-phase HPLC column
Procedure:
-
Baseline Analysis:
-
Prepare an isocratic mobile phase of ACN/Water (e.g., 50:50).
-
Inject your sample and record the chromatogram. Observe the peak shape and asymmetry factor. A value >1.2 indicates significant tailing.
-
-
Method 1: Acidic Modifier (Preferred for MS compatibility)
-
Prepare a new mobile phase of ACN/Water (50:50) containing 0.1% formic acid (v/v).
-
Thoroughly flush the column and HPLC system with the new mobile phase for at least 15-20 column volumes to ensure full equilibration.
-
Inject the sample again. The peak shape should be significantly improved as the silanol groups are now protonated.[4]
-
-
Method 2: Competing Base Modifier (Use for UV detection when acid is not effective)
-
Prepare a mobile phase of ACN/Water (50:50) containing 0.1% triethylamine (v/v).
-
Important: Dedicate a column to this method if possible, as TEA can be difficult to completely wash out and may affect future analyses of acidic compounds.[4]
-
Equilibrate the system thoroughly as described in step 2.
-
Inject the sample. The TEA will compete for the active sites on the stationary phase, improving the peak shape of your basic analyte.[4]
-
-
Optimization:
-
If tailing persists, you may need to adjust the concentration of the modifier (e.g., from 0.05% to 0.2%).
-
Consider adjusting the organic content of the mobile phase to ensure an appropriate retention time (k') between 2 and 10.
-
Self-Validation:
-
The peak asymmetry factor should decrease to <1.2.
-
The column efficiency (plate count) for the analyte peak should increase.
-
The retention time should be stable and reproducible over multiple injections.
References
- Troubleshooting guide for reactions involving 3-Amino-2-pyridinecarbonitrile. Benchchem.
- Unveiling Molecular Architectures: A Comparative Guide to the X-ray Crystallography of 3-Amino-2-pyridinecarbonitrile Deriv
- Optimization of reaction conditions for 3-Amino-2-pyridinecarbonitrile synthesis. Benchchem.
- Common side reactions in the synthesis of 3-Amino-2-pyridinecarbonitrile. Benchchem.
-
Novel Crystalline Salts of 4-Piperidyl- and 4-Pyridylmethylamines Prepared by Catalytic Hydrogenation of 4-Pyridinecarbonitrile: Crystallographic Unit Cells Based on Powder XRD Patterns by Using the DASH Program Package. MDPI. [Link]
- A Comprehensive Technical Guide to 3-Amino-2-pyridinecarbonitrile: Properties, Synthesis, and Applic
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
- A Comparative Study of 3-Amino-2-pyridinecarbonitrile and Its Isomers for Researchers and Drug Development Professionals. Benchchem.
-
Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]
- Technical Support Center: Chromatographic Purification of Pyridine Deriv
-
Identification, characterization and initial hit-to-lead optimization of a series of 4-arylamino-3-pyridinecarbonitrile as protein kinase C theta (PKCtheta) inhibitors. PubMed. [Link]
-
Analytical Methods. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Troubleshooting Thin Layer Chromatography. University of Rochester, Department of Chemistry. [Link]
-
Fragmentation (mass spectrometry). Wikipedia. [Link]
-
Exploring the structure requirement for PKCθ inhibitory activity of pyridinecarbonitrile derivatives: an in silico analysis. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Identification, characterization and initial hit-to-lead optimization of a series of 4-arylamino-3-pyridinecarbonitrile as protein kinase C theta (PKCtheta) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the structure requirement for PKCθ inhibitory activity of pyridinecarbonitrile derivatives: an in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Synthesis of 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Welcome to the technical support center for the synthesis of 1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to optimize your synthetic protocols, with a primary focus on reducing reaction time.
Introduction
The synthesis of substituted 2-pyridones, such as 1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, is a cornerstone in the development of various pharmaceutical agents.[1] The inherent stability of the covalent bonds in the starting materials often leads to slow reaction rates, necessitating optimization to improve efficiency.[2] This guide provides a framework for understanding the reaction mechanism, troubleshooting common issues, and implementing advanced techniques to accelerate your synthesis.
Reaction Mechanism Overview
The synthesis of this substituted 2-pyridone likely proceeds through a multi-step, one-pot reaction involving a variation of the Guareschi-Thorpe or Hantzsch synthesis. A plausible pathway involves the initial condensation of a β-keto-enol ether with cyanoacetamide, followed by cyclization. Understanding the key steps is crucial for effective troubleshooting.
Frequently Asked Questions (FAQs)
Q1: My reaction is proceeding very slowly, with starting materials still present after several hours. What are the most likely causes?
A1: Slow reaction rates in this synthesis are common and can typically be attributed to several factors:
-
Insufficient Temperature: The reaction likely has a significant activation energy. Conventional heating methods may not be providing uniform and efficient energy transfer to the reaction mixture.
-
Suboptimal Catalyst: The choice and concentration of the base catalyst are critical. An inappropriate catalyst may not be effective in promoting the necessary condensation and cyclization steps.
-
Solvent Effects: The polarity and boiling point of the solvent play a crucial role. A solvent that does not fully solubilize the reactants or has too low a boiling point can hinder the reaction progress.[3]
-
Presence of Water: While some modern protocols utilize water as a green solvent, trace amounts of water in a non-aqueous setup can interfere with the catalyst and reactants.
Q2: I'm observing the formation of multiple byproducts and a low yield of the desired product. How can I improve the selectivity?
A2: Low selectivity is often a result of side reactions competing with the main reaction pathway. To mitigate this:
-
Control Temperature: Running the reaction at a more controlled and optimized temperature can favor the desired product's formation.
-
Choice of Base: The strength and steric hindrance of the base catalyst can influence the reaction pathway. Experiment with different bases (e.g., piperidine, sodium ethoxide, potassium carbonate) to find the one that offers the best selectivity.
-
Order of Addition: In some cases, the order in which you add the reactants can influence the outcome. Consider adding the catalyst to the mixture of the β-keto-enol ether and cyanoacetamide.
Q3: Can I use microwave or ultrasound irradiation to speed up the reaction?
A3: Absolutely. Both microwave and ultrasound-assisted synthesis are highly effective methods for accelerating the synthesis of 2-pyridones and related heterocycles.[4][5]
-
Microwave Synthesis: This technique uses microwave irradiation to rapidly and uniformly heat the reaction mixture, often leading to dramatic reductions in reaction time and improved yields.[6][7][8]
-
Ultrasound-Assisted Synthesis: Sonication can enhance reaction rates by creating localized high-pressure and high-temperature zones through acoustic cavitation, which promotes mass transfer and accelerates the chemical reaction.[9][10]
Troubleshooting Guide
Issue 1: Prolonged Reaction Times with Conventional Heating
Symptoms:
-
Reaction requires more than 8-12 hours to reach completion.
-
TLC analysis shows significant amounts of starting materials remaining after extended periods.
Possible Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Insufficient Thermal Energy | Increase the reaction temperature in increments of 10°C, not exceeding the decomposition temperature of your reactants or product. | Higher temperatures increase the kinetic energy of molecules, leading to more frequent and energetic collisions, thus overcoming the activation energy barrier.[2] |
| Inefficient Heat Transfer | Switch to a higher boiling point solvent (e.g., toluene, DMF, or DMSO) or consider solvent-free conditions. | Higher boiling point solvents allow for higher reaction temperatures. Solvent-free conditions can also lead to faster reactions by increasing the concentration of reactants.[1][11] |
| Suboptimal Catalyst | Screen different base catalysts such as piperidine, triethylamine, sodium ethoxide, or potassium carbonate. | The catalyst plays a crucial role in deprotonating the active methylene group of cyanoacetamide, initiating the condensation reaction. The optimal catalyst will depend on the specific reactants and conditions. |
Issue 2: Low Yields and Impurity Formation
Symptoms:
-
The isolated yield of the target product is consistently low.
-
TLC and NMR analysis show the presence of multiple, difficult-to-separate impurities.
Possible Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Side Reactions | Optimize the reaction temperature. Lowering the temperature might reduce the rate of side reactions more than the main reaction. | Different reactions have different activation energies. By carefully controlling the temperature, it's possible to find a sweet spot that favors the desired product. |
| Incorrect Stoichiometry | Ensure precise measurement of all reactants. A slight excess of one reactant might be beneficial in some cases. | The reaction is a multi-component synthesis, and the stoichiometry of the reactants is critical for driving the reaction to completion and minimizing side products. |
| Product Degradation | Reduce the reaction time by employing microwave or ultrasound-assisted methods. | Prolonged exposure to high temperatures can lead to the degradation of the product. Accelerated synthesis methods minimize this risk.[12][13] |
Accelerated Synthesis Protocols
Protocol 1: Microwave-Assisted Synthesis
This protocol provides a significant reduction in reaction time compared to conventional heating methods.
Step-by-Step Methodology:
-
In a dedicated microwave synthesis vial, combine 1,3-diketone (1 equivalent), N-methyl cyanoacetamide (1 equivalent), and a suitable solvent (e.g., ethanol or DMF).
-
Add a catalytic amount of a base (e.g., piperidine, 0.1 equivalents).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 120-150°C) for a short duration (e.g., 5-20 minutes).[8]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing the Workflow:
Caption: Workflow for Microwave-Assisted Synthesis.
Protocol 2: Ultrasound-Assisted Synthesis
This method offers an energy-efficient way to accelerate the synthesis at moderate temperatures.
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve the 1,3-diketone (1 equivalent) and N-methyl cyanoacetamide (1 equivalent) in a suitable solvent (e.g., ethanol or water).
-
Add the chosen catalyst (e.g., p-toluenesulfonic acid or a basic catalyst).
-
Immerse the flask in an ultrasonic bath.
-
Sonicate the mixture at a controlled temperature (e.g., 40-60°C) for 30-60 minutes.[5][10]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, perform a standard aqueous work-up.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, evaporate the solvent, and purify the product.
Visualizing the Logical Relationships:
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Microwave-Assisted Synthesis and Crystal Structure of Oxo(diperoxo)(4,4'-di-tert-butyl-2,2'-bipyridine)-molybdenum(VI) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review - Arabian Journal of Chemistry [arabjchem.org]
- 6. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jk-sci.com [jk-sci.com]
- 12. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the NMR Spectral Analysis of 1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectral characteristics of 1,4,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile. In the absence of publicly available experimental spectra for this specific molecule, this document presents a detailed, predictive analysis based on established principles of NMR spectroscopy and comparative data from structurally analogous compounds. This approach offers a robust framework for researchers, scientists, and drug development professionals to interpret the spectra of this and related heterocyclic compounds.
Introduction to this compound and the Role of NMR
This compound is a substituted pyridinone, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules.[1] Accurate structural elucidation is paramount in the development of novel therapeutics, and NMR spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution. This guide will delve into the predicted ¹H and ¹³C NMR spectra of the title compound, providing a rationale for the expected chemical shifts, multiplicities, and coupling constants.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum is expected to reveal distinct signals for the three methyl groups and the lone vinyl proton. The chemical shifts are influenced by the electronic environment of each proton, including inductive and resonance effects from the carbonyl group, the nitrile group, and the nitrogen atom within the pyridinone ring.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| N-CH₃ | 3.4 - 3.6 | Singlet | 3H | The methyl group attached to the nitrogen is deshielded by the adjacent carbonyl group and the electron-withdrawing nature of the pyridinone ring. Substituents on pyridinium rings are known to have a large effect on the chemical shifts of the N-methyl group.[2] |
| C4-CH₃ | 2.2 - 2.4 | Singlet | 3H | This methyl group is attached to a sp²-hybridized carbon and is expected to resonate in the typical allylic/benzylic region. |
| C6-CH₃ | 2.4 - 2.6 | Singlet | 3H | Similar to the C4-methyl, but potentially slightly more downfield due to the proximity to the electron-withdrawing nitrogen atom. |
| H5 | 6.0 - 6.2 | Singlet | 1H | This vinyl proton is on a carbon between two methyl-substituted carbons, hence it will appear as a singlet. The electron-donating methyl groups and the overall electronic nature of the ring will influence its precise chemical shift. Ring protons in pyridinone systems typically appear between 6.0 and 8.5 ppm.[1] |
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are highly dependent on the hybridization and electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (C2) | 160 - 165 | The carbonyl carbon in a pyridinone ring is characteristically found in this downfield region.[1] |
| C-CN (C3) | 95 - 100 | The carbon atom to which the nitrile group is attached is significantly shielded. |
| C4 | 150 - 155 | This sp² carbon is deshielded due to its position in the conjugated system and substitution with a methyl group. |
| C5 | 110 - 115 | This sp² carbon is expected to be relatively shielded compared to the other ring carbons. |
| C6 | 155 - 160 | Similar to C4, this sp² carbon is deshielded due to its position adjacent to the nitrogen atom and substitution with a methyl group. |
| CN | 115 - 120 | The nitrile carbon resonates in this characteristic region. |
| N-CH₃ | 30 - 35 | The N-methyl carbon chemical shift is influenced by the nitrogen atom.[2] |
| C4-CH₃ | 18 - 22 | A typical chemical shift for a methyl group on a sp² carbon. |
| C6-CH₃ | 20 - 24 | Similar to the C4-methyl group. |
Comparative Analysis with Structurally Related Compounds
To ground our predictions, we can compare the expected spectral features of this compound with known data for similar structures. For instance, in related 2-pyridone structures, the ring protons are observed in the 6.0-8.5 ppm region, and the carbonyl carbon is typically found between 155 and 180 ppm, which aligns with our predictions.[1] The presence of electron-donating methyl groups, as in our target molecule, would be expected to shift the proton and carbon signals upfield compared to unsubstituted pyridinones.
For example, the ¹H NMR spectrum of ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate shows a methyl group signal at 2.26 ppm, which is in the range predicted for the C4- and C6-methyl groups of our target compound.[3]
Experimental Protocols
A successful NMR analysis is contingent upon meticulous sample preparation and data acquisition.
Protocol for NMR Sample Preparation
The quality of the NMR spectrum is highly dependent on the quality of the sample.[1]
Materials:
-
This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[1]
-
High-purity deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (e.g., Tetramethylsilane - TMS)
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipettes and bulbs
-
Small vials
-
Filter (e.g., a small plug of glass wool in a pipette)
Procedure:
-
Determine Sample Amount: Weigh the appropriate amount of the compound. Higher concentrations are needed for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[1]
-
Dissolution: Transfer the weighed sample into a clean vial and add approximately 0.6-0.7 mL of the chosen deuterated solvent.[1] Deuterated solvents are crucial to avoid large solvent signals in the ¹H spectrum and for the spectrometer's deuterium lock.[1]
-
Ensure Complete Dissolution: Gently vortex or swirl the vial to ensure the compound is fully dissolved.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean NMR tube. If the solution contains any particulate matter, filter it through a small plug of glass wool in the pipette.
-
Add Internal Standard: Add a small amount of TMS to the NMR tube. TMS provides a reference signal at 0 ppm.
-
Capping: Cap the NMR tube securely.
Protocol for NMR Data Acquisition
This is a general protocol for a modern Fourier Transform NMR spectrometer.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
Appropriate probe (e.g., Broadband Observe probe)
Procedure:
-
Instrument Setup: Insert the sample into the spectrometer.
-
Locking: Lock the spectrometer onto the deuterium signal from the solvent.
-
Shimming: Shim the magnetic field to optimize its homogeneity. This can be performed manually or using automated routines to achieve narrow and symmetrical peak shapes.
-
Acquire ¹H Spectrum:
-
Set the appropriate spectral width and acquisition time.
-
Apply a 90° pulse.
-
Collect the Free Induction Decay (FID).
-
Typically, a small number of scans (e.g., 8 or 16) are sufficient for a ¹H spectrum.
-
-
Acquire ¹³C Spectrum:
-
Switch the probe to the ¹³C frequency.
-
Set a wider spectral width to encompass the entire ¹³C chemical shift range.
-
Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.
-
A larger number of scans will be required due to the lower sensitivity of the ¹³C nucleus.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the NMR spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Visualization of Structural Connectivity
To visually represent the expected connectivity within this compound, a 2D NMR correlation experiment like Heteronuclear Single Quantum Coherence (HSQC) would be invaluable. An HSQC spectrum correlates proton signals with the carbon signals of the atoms to which they are directly attached. The following diagram illustrates the expected key ¹H-¹³C correlations.
Figure 1: Predicted ¹H-¹³C HSQC correlations.
Conclusion
This guide provides a comprehensive, albeit predictive, NMR spectral analysis of this compound. By leveraging established principles and comparative data, we have outlined the expected ¹H and ¹³C NMR spectra, offering a valuable resource for researchers working with this and related heterocyclic systems. The provided experimental protocols further equip scientists with the necessary methodology to acquire high-quality NMR data for structural verification.
References
-
The Royal Society of Chemistry. Supporting Information. The Royal Society of Chemistry. Available from: [Link]
-
† 1H-NMR and 13C-NMR Spectra. Available from: [Link]
-
Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. Available from: [Link]
-
ResearchGate. 1 H and 13 C NMR data for compounds 2 (DMSO-d 6 , δ in ppm, 500 and 126 MHz). ResearchGate. Available from: [Link]
-
Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts - PMC - NIH. Available from: [Link]
Sources
A Comparative Guide to the Biological Activity of Substituted Pyridonecarbonitriles
Introduction: The Versatile Pyridonecarbonitrile Scaffold
Substituted pyridonecarbonitriles, a class of heterocyclic compounds, have emerged as a privileged scaffold in medicinal chemistry. Their inherent structural features, including the ability to act as both hydrogen bond donors and acceptors, contribute to their diverse and potent biological activities.[1] This guide provides a comprehensive comparison of the biological activity of various substituted pyridonecarbonitriles, with a focus on their anticancer and antimicrobial properties. We will delve into the structure-activity relationships (SAR) that govern their efficacy, the underlying mechanisms of action, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this promising class of molecules.
Comparative Analysis of Biological Activity
The biological activity of substituted pyridonecarbonitriles is profoundly influenced by the nature and position of substituents on the pyridone ring. This section presents a comparative analysis of their anticancer and antimicrobial activities, supported by experimental data from various studies.
Anticancer Activity: A Tale of Substituent-Dependent Potency
Numerous studies have demonstrated the potent cytotoxic effects of substituted 2-pyridone-3-carbonitriles against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a specific biological or biochemical function, is a key metric for comparison.
A series of 6-amino-5-cyano-1-(3-ethylphenyl)-2-oxo-4-substituted-1,2-dihydropyridine-3-carbonitriles exhibited varying degrees of cytotoxicity against the Ehrlich Ascites Carcinoma (EAC) and liver cancer (HepG2) cell lines.[2] Notably, the substitution at the 4-position of the pyridone ring played a critical role in determining the anticancer potency. For instance, compounds with a 4-(4-chlorophenyl) or 4-(4-methoxyphenyl) substituent displayed significantly lower IC50 values, indicating higher potency, compared to other analogs.[2]
Table 1: Comparative Anticancer Activity (IC50, µM) of Substituted 2-Pyridone-3-carbonitriles
| Compound ID | 4-Position Substituent | EAC (IC50 µM)[2] | HepG2 (IC50 µM)[2] |
| 4d | 4-Chlorophenyl | 75.32 | 26.5 |
| 4e | 4-Methoxyphenyl | 20.77 | 19.2 |
| Doxorubicin | (Reference Drug) | 68.13 | 38.46 |
Another study highlighted a series of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles, where compounds with a 3-chlorophenyl or a 2-ethoxyphenyl group at the 4-position and a thiophenyl group at the 6-position showed significant activity against the human colon adenocarcinoma cell line HT29, with IC50 values of 2.1 µM and 1.2 µM, respectively.[3] These findings underscore the critical role of aryl substituents in modulating the anticancer efficacy of the pyridonecarbonitrile scaffold.
Antimicrobial Activity: A Broad Spectrum of Inhibition
Substituted pyridonecarbonitriles also exhibit a wide range of antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is the standard measure of in vitro antimicrobial activity.
One study reported on 2-(methyldithio)pyridine-3-carbonitrile, which demonstrated broad-spectrum antibacterial activity with MIC values ranging from 0.5 to 64 µg/mL against various bacterial strains, and potent antifungal activity against Candida species with MICs of 0.25 to 2 µg/mL.[4] Another series of pyrido[2,3-d]pyrimidines, derived from pyridine-3-carbonitriles, showed notable antifungal activity. For instance, some derivatives displayed an impressive MIC of 1.95 µg/mL against Candida albicans and Aspergillus niger.[5]
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Substituted Pyridonecarbonitriles and Related Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-(Methyldithio)pyridine-3-carbonitrile | A. baumannii | 0.5 - 64 | [4] |
| 2-(Methyldithio)pyridine-3-carbonitrile | Candida species | 0.25 - 2 | [4] |
| Pyrido[2,3-d]pyrimidine derivative 7 | Candida albicans | 1.95 | [5] |
| Pyrido[2,3-d]pyrimidine derivative 9 | Candida albicans | 1.95 | [5] |
| Pyrido[2,3-d]pyrimidine derivative 14 | Aspergillus niger | 1.95 | [5] |
These results highlight the versatility of the pyridonecarbonitrile scaffold in generating compounds with significant antimicrobial potential.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The diverse biological activities of substituted pyridonecarbonitriles are intrinsically linked to their chemical structures. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective therapeutic agents.
Key SAR Observations for Anticancer Activity:
-
Aryl Substituents at the 4- and 6-positions: The nature and substitution pattern of aryl groups at the 4- and 6-positions of the pyridone ring are critical determinants of anticancer activity. Electron-withdrawing groups, such as chloro, on the phenyl ring at the 4-position can enhance cytotoxicity.[2] Conversely, electron-donating groups like methoxy can also lead to potent activity, suggesting a complex interplay of electronic and steric factors.[2]
-
The Cyano Group: The nitrile (CN) group at the 3-position is a common feature in many active compounds and is believed to contribute to their biological activity, potentially through interactions with biological targets.
-
The Amino Group at the 6-position: The presence of a 6-amino group is a recurring motif in many biologically active pyridonecarbonitriles.
Mechanism of Anticancer Action: Induction of Apoptosis and Cell Cycle Arrest
Several studies have shed light on the molecular mechanisms underlying the anticancer effects of substituted pyridonecarbonitriles. A prominent mechanism is the induction of apoptosis, or programmed cell death, a crucial process for eliminating cancerous cells.
One study demonstrated that a novel pyridone derivative induced apoptosis and caused cell cycle arrest at the G2/M phase in HepG2 cells.[1] This was accompanied by the upregulation of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21, along with the activation of the JNK signaling pathway, which is involved in cellular stress responses and apoptosis.[1] The ability of these compounds to interfere with the cell cycle and trigger apoptosis makes them promising candidates for cancer therapy.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: Broth Microdilution for Antimicrobial Activity
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Substituted pyridonecarbonitrile compounds
-
Sterile saline or PBS
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. This can be further diluted in broth to achieve the desired final concentration in the wells (typically 5 x 10^5 CFU/mL for bacteria).
-
Compound Dilution: Prepare serial two-fold dilutions of the pyridonecarbonitrile compounds in the broth medium directly in the 96-well plate.
-
Inoculation: Inoculate each well containing the compound dilutions with the standardized microbial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader to measure absorbance.
Synthesis of Substituted Pyridonecarbonitriles
The synthesis of a diverse library of substituted pyridonecarbonitriles is essential for exploring their structure-activity relationships. A common and efficient method is the one-pot, multi-component reaction.
A versatile approach involves the condensation of an aromatic aldehyde, malononitrile, and a substituted cyanoacetamide in the presence of a basic catalyst like piperidine or diethylamine. [2]This method allows for the facile introduction of various substituents at the 4-position of the pyridone ring by simply changing the starting aldehyde.
Caption: General synthetic scheme for substituted pyridonecarbonitriles.
Conclusion and Future Perspectives
Substituted pyridonecarbonitriles represent a highly versatile and promising class of compounds with significant potential in drug discovery. Their demonstrated anticancer and antimicrobial activities, coupled with the relative ease of their synthesis and modification, make them attractive candidates for further development. The structure-activity relationships discussed in this guide provide a roadmap for the rational design of more potent and selective analogs. Future research should focus on elucidating the precise molecular targets of these compounds to better understand their mechanisms of action and to facilitate the development of targeted therapies. Furthermore, in vivo studies are warranted to evaluate the efficacy and safety of the most promising candidates in preclinical models of cancer and infectious diseases.
References
-
El-Gammal, O. A., et al. (2017). Synthesis, Anticancer Activity and Radiosensitizing Evaluation of Some New 2-Pyridone Derivatives. ResearchGate. [Link]
-
Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. (2018). Spandidos Publications. [Link]
- BenchChem. (2025).
-
Hurtado-Rodríguez, D., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. [Link]
- BenchChem. (2025). A Comparative Study of 3-Amino-2-pyridinecarbonitrile and Its Isomers for Researchers and Drug Development Professionals. BenchChem.
- Abdel-Wahab, B. F., et al. (2012).
- El-Gohary, N. S., & Shaaban, M. R. (2017). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione Derivatives. Journal of the Chinese Chemical Society.
-
Guchhait, G., et al. (2021). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances. [Link]
-
Nasr, T., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
- Ravinder, M., et al. (2012). Synthesis and evaluation of novel 2-pyridone derivatives as inhibitors of phosphodiesterase3 (PDE3): A target for heart failure and platelet aggregation. Bioorganic & Medicinal Chemistry Letters.
-
Kojić, M., et al. (2024). Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10)-triene derivatives. Future Medicinal Chemistry. [Link]
-
Singh, P., & Kaur, M. (2016). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. ResearchGate. [Link]
- Mondal, S., & Guchhait, S. K. (2024). SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. IIP Series.
- Al-Ghorbani, M., et al. (2015). Design and synthesis of novel 2′-hydroxy group substituted 2-pyridone derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters.
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]
-
Guchhait, G., et al. (2021). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. ResearchGate. [Link]
- BenchChem. (2025).
- Farshbaf, M., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Iranian Journal of Pharmaceutical Research.
- van Meerloo, J., et al. (2011). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Current Protocols in Toxicology.
-
Morales, P., et al. (2022). New Pyridone-Based Derivatives as Cannabinoid Receptor Type 2 Agonists. Molecules. [Link]
-
Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) [Video]. YouTube. [Link]
-
JoVE. (2022, August 4). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview [Video]. YouTube. [Link]
-
The Rubin Lab. (2020, July 27). MIC (Broth Microdilution) Testing [Video]. YouTube. [Link]
-
Wolska, K., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Antibiotics. [Link]
- Murray, C. K., & Hospenthal, D. R. (2004). Broth Microdilution Susceptibility Testing for Leptospira spp. Antimicrobial Agents and Chemotherapy.
Sources
- 1. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Inotrope's Blueprint: A Comparative Guide to the Structure-Activity Relationship of 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Analogs
In the landscape of cardiovascular drug discovery, the quest for potent and selective positive inotropic agents remains a significant endeavor. Among the promising scaffolds, the 2-pyridone nucleus has emerged as a "privileged structure," demonstrating a wide array of biological activities.[1][2] This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of analogs based on the 1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile core. Our focus will be on their potential as cardiotonic agents, a property intrinsically linked to the inhibition of phosphodiesterase 3 (PDE3).[3][4]
This document is intended for researchers, scientists, and drug development professionals, offering a blend of synthetic insights, biological data, and mechanistic understanding to guide the rational design of next-generation inotropes.
The 2-Pyridone Core: A Foundation for Cardiotonic Activity
The 1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold shares structural homology with well-known cardiotonic agents like milrinone.[5] The positive inotropic effect of these compounds stems from their ability to selectively inhibit PDE3.[4][6] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels within cardiac myocytes. Elevated cAMP, in turn, activates protein kinase A (PKA), which phosphorylates various proteins involved in calcium handling, ultimately resulting in enhanced myocardial contractility.[6]
Caption: Mechanism of action of 2-pyridone PDE3 inhibitors in cardiac myocytes.
Synthesizing the Analogs: A Modular Approach
The synthesis of 1,4,6-trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitrile analogs is typically achieved through a multicomponent reaction, offering a high degree of flexibility for introducing diverse substituents.[7][8] A general and robust synthetic route involves the condensation of an active methylene compound (e.g., cyanoacetamide or ethyl cyanoacetate), an aldehyde, and a β-ketoester or a chalcone in the presence of a base like ammonium acetate or piperidine.[7][9]
Caption: A typical workflow for the structure-activity relationship study.
Structure-Activity Relationship (SAR) Analysis: A Comparative Look
The following table summarizes the key SAR findings for 2-pyridone analogs as cardiotonic agents, primarily focusing on PDE3 inhibition. The data is compiled from various studies on milrinone analogs and related 2-pyridone derivatives.[10][11][12]
| Position of Substitution | Modification | Effect on PDE3 Inhibition/Inotropic Activity | Rationale |
| N-1 | Small alkyl (e.g., Methyl) | Generally favorable for activity. | May enhance binding affinity or improve pharmacokinetic properties. |
| Bulky or polar groups | Often leads to decreased activity. | Steric hindrance in the binding pocket. | |
| C-4 | Small alkyl (e.g., Methyl) | Maintained or slightly increased activity. | Fills a hydrophobic pocket in the enzyme's active site. |
| Aromatic ring (e.g., Phenyl) | Can be tolerated, but substitution on the ring is critical. | Allows for additional interactions with the binding site. | |
| C-5 | Cyano (-CN) group | Crucial for high potency.[13] | Acts as a key hydrogen bond acceptor. |
| Carboxamide (-CONH2) | Can maintain activity, often with slightly reduced potency. | Can also participate in hydrogen bonding. | |
| Acetyl (-COCH3) | Generally less active than cyano or carboxamide.[11] | Altered electronics and steric bulk may be less optimal for binding. | |
| C-6 | Small alkyl (e.g., Methyl) | Important for activity. | Provides a key hydrophobic interaction. |
| Aromatic ring (e.g., Pyridyl in Milrinone) | Leads to high potency. | Offers significant van der Waals and potential pi-stacking interactions. |
Table 1: Structure-Activity Relationship of 2-Oxo-1,2-dihydropyridine-3-carbonitrile Analogs
Experimental Protocols
General Synthesis of 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles[8]
-
To a round-bottom flask, add the appropriate aldehyde (2 mmol), malononitrile (2 mmol), and a catalytic amount of a base such as piperidine or betaine (0.2 mmol).
-
Stir the mixture at room temperature for 5-10 minutes.
-
Add methanol (3 mL) to the reaction mixture and reflux for 10-15 minutes.
-
Add the corresponding N-substituted cyanoacetamide (2 mmol) and a catalytic amount of guanidinium carbonate (0.2 mmol) to the mixture.
-
Continue to reflux for an additional 10-20 minutes, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath.
-
Add ethyl acetate (10 mL) and transfer the mixture to a separatory funnel containing water (10 mL) and brine (1 g).
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired 1,4,6-trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitrile analog.
In Vitro PDE3 Inhibition Assay (Fluorescence Polarization)[1][14]
-
Reagent Preparation :
-
Prepare a stock solution of the test compound in DMSO.
-
Create a serial dilution of the test compound in the assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1% BSA).
-
Prepare a working solution of recombinant human PDE3B enzyme in the assay buffer.
-
Prepare a solution of a fluorescently labeled cAMP substrate (e.g., FAM-cAMP) in the assay buffer.
-
-
Assay Procedure (384-well format) :
-
Add 5 µL of the serially diluted test compound, a known PDE3 inhibitor (positive control, e.g., milrinone), or solvent (negative control) to the wells of a black, low-volume 384-well microplate.
-
Add 10 µL of the diluted PDE3 enzyme solution to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding 5 µL of the FAM-cAMP substrate solution to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Stop the reaction by adding 10 µL of a binding agent solution that specifically binds to the hydrolyzed fluorescent monophosphate product.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Measurement :
-
Measure the fluorescence polarization of each well using a microplate reader equipped with appropriate filters (e.g., 485 nm excitation and 535 nm emission for FAM).
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vitro Measurement of Inotropic Activity (Isolated Papillary Muscle)[5][15]
-
Tissue Preparation :
-
Euthanize a suitable animal model (e.g., guinea pig) and rapidly excise the heart.
-
Dissect a suitable papillary muscle from the right ventricle in a bath of oxygenated Krebs-Henseleit solution.
-
Mount the muscle vertically in an organ bath, with the tendinous end attached to a fixed hook and the muscular end connected to an isometric force transducer.
-
-
Experimental Setup :
-
Superfuse the muscle with Krebs-Henseleit solution maintained at 37°C and gassed with 95% O₂ / 5% CO₂.
-
Stretch the muscle to its optimal length (Lmax) and allow it to equilibrate for at least 60 minutes.
-
Stimulate the muscle electrically at a constant frequency (e.g., 1 Hz) with square-wave pulses of 5 ms duration at a voltage slightly above the threshold.
-
-
Drug Administration :
-
After establishing a stable baseline contraction, add the test compounds to the superfusion solution in a cumulative concentration-response manner.
-
Allow the muscle to equilibrate at each concentration for a set period (e.g., 15-20 minutes) before recording the data.
-
-
Data Acquisition and Analysis :
-
Record the developed tension (force of contraction) and the rate of tension development (+dT/dt).
-
Express the inotropic responses as a percentage of the baseline contractile force.
-
Plot the percentage increase in contractile force against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Conclusion and Future Directions
The 1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold represents a promising starting point for the development of novel cardiotonic agents. The SAR data clearly indicates that small, hydrophobic substituents at the N-1, C-4, and C-6 positions, coupled with a hydrogen bond accepting cyano group at C-5, are critical for potent PDE3 inhibition and positive inotropic effects.
Future research should focus on fine-tuning the substituents to enhance selectivity for PDE3 over other phosphodiesterase isoforms, thereby minimizing potential side effects. Furthermore, a thorough investigation of the pharmacokinetic and pharmacodynamic properties of lead compounds will be essential for their translation into clinically viable drug candidates. The strategic application of the principles outlined in this guide will undoubtedly facilitate the discovery of safer and more effective treatments for heart failure.
References
-
Verma, K. K., Kapoor, S., Kushwaha, V. K., Mishra, A., & Upadhyay, A. (2024). Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review. Letters in Drug Design & Discovery, 21(10), 1617-1631. [Link]
-
Das, L., & Sengupta, T. (2025). An overview of synthesis and biological activities of 2-pyridone derivatives over the last decade. SN Applied Sciences, 7(1069). [Link]
-
Di Schiena, M. G., et al. (2001). New milrinone analogues: in vitro study of structure-activity relationships for positive inotropic effect, antagonism towards endogenous adenosine, and inhibition of cardiac type III phosphodiesterase. Il Farmaco, 56(5-7), 429-437. [Link]
-
Alousi, A. A., et al. (1986). Cardiotonic and coronary vasodilator responses to milrinone, forskolin, and analog P87-7692 in the anesthetized dog. Journal of cardiovascular pharmacology, 8(4), 792-802. [Link]
-
Boggia, R., et al. (1997). Inotropic agents. Synthesis and structure-activity relationships of new milrinone related cAMP PDE III inhibitors. Il Farmaco, 52(5), 287-296. [Link]
-
BPS Bioscience. (n.d.). PDE3B Assay Kit. Retrieved from [Link]
-
Alousi, A. A., et al. (1983). Characterization of the cardiotonic effects of milrinone, a new and potent cardiac bipyridine, on isolated tissues from several animal species. Journal of cardiovascular pharmacology, 5(5), 804-811. [Link]
-
Frontiers in Physiology. (2022). Direct Contraction Force Measurements of Engineered Cardiac Tissue Constructs With Inotropic Drug Exposure. [Link]
-
Guth, B. D., et al. (2020). Considerations for an In Vitro, Cell-Based Testing Platform for Detection of Drug-Induced Inotropic Effects in Early Drug Development. Part 2: Designing and Fabricating Microsystems for Assaying Cardiac Contractility With Physiological Relevance Using Human iPSC-Cardiomyocytes. Frontiers in pharmacology, 11, 570. [Link]
-
El-Sayed, A. A., et al. (2015). Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents. Archiv der Pharmazie, 348(11), 824-834. [Link]
-
Alousi, A. A., et al. (1983). Cardiotonic activity of milrinone, a new and potent cardiac bipyridine, on the normal and failing heart of experimental animals. Journal of cardiovascular pharmacology, 5(5), 792-803. [Link]
-
Hagl, S., et al. (2020). In Vitro Inhibition of Phosphodiesterase 3B (PDE 3B) by Anthocyanin-Rich Fruit Juice Extracts and Selected Anthocyanins. Molecules, 25(21), 5139. [Link]
-
Boggia, R., et al. (1998). 2-Pyridone Derivatives as Inotropic Agents: Synthesis, Pharmacology and Molecular Modeling Study. ChemInform, 29(32). [Link]
-
Srinivas, K., et al. (2012). Synthesis and evaluation of novel 2-pyridone derivatives as inhibitors of phosphodiesterase3 (PDE3). Bioorganic & medicinal chemistry letters, 22(19), 6144-6148. [Link]
-
Jansone, D., et al. (2005). Synthesis of 4,6,6-Trimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile. Chemistry of Heterocyclic Compounds, 41(12), 1537-1537. [Link]
-
El-Sayed, A. A., et al. (2015). Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents. ResearchGate. [Link]
-
El-Maghraby, A. M., et al. (2008). One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition. Bioorganic & medicinal chemistry, 16(17), 8278-8285. [Link]
-
Tropsha, A., et al. (2005). Quantitative structure-activity relationship analysis of pyridinone HIV-1 reverse transcriptase inhibitors using the k nearest neighbor method and QSAR-based database mining. Journal of computer-aided molecular design, 19(4), 229-242. [Link]
-
Baimbridge, J. R., et al. (1985). Positive inotropic and vasodilator actions of milrinone in patients with severe congestive heart failure. Dose-response relationships and comparison to nitroprusside. The American journal of cardiology, 56(4), 44B-49B. [Link]
-
Mondal, E., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC advances, 12(29), 18511-18524. [Link]
-
Nickson, C. (2020, July 13). Milrinone. Life in the Fastlane. [Link]
-
Ashton, M. J., et al. (2011). Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast. Bioorganic & medicinal chemistry letters, 21(11), 3307-3312. [Link]
-
Verma, K. K., et al. (2023). Pharmacological aspects of 2-pyridones and their analogs. ResearchGate. [Link]
-
Jansone, D., et al. (2005). Synthesis of 4,6,6-Trimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile. ResearchGate. [Link]
-
Ashton, M. J., et al. (2011). Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast. AdisInsight. [Link]
-
Ace Therapeutics. (n.d.). Development of PDE3 Inhibitors for Cardiovascular Diseases. Retrieved from [Link]
-
Morales, P., et al. (2021). New Pyridone-Based Derivatives as Cannabinoid Receptor Type 2 Agonists. Molecules, 26(11), 3233. [Link]
-
Wang, S., et al. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. International journal of molecular sciences, 22(16), 8753. [Link]
-
Abou-Seri, S. M., et al. (2022). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. Scientific reports, 12(1), 1-22. [Link]
-
White, J. D., Kranemann, C. L., & Kuntiyong, P. (2002). 4-methoxycarbonyl-2-methyl-1,3-oxazole. Organic Syntheses, 79, 244. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. In vitro method for measurement of cardiac performance and responses to inotropic drugs after experimentally induced myocardial infarction in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro quantification by image analysis of inotropic and chronotropic effects of drugs on cultures of cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment of Cardiovascular Dysfunction with PDE3-Inhibitors in Moderate and Severe Hypothermia—Effects on Cellular Elimination of Cyclic Adenosine Monophosphate and Cyclic Guanosine Monophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the cardiotonic effects of milrinone, a new and potent cardiac bipyridine, on isolated tissues from several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. litfl.com [litfl.com]
- 7. One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cardiotonic and coronary vasodilator responses to milrinone, forskolin, and analog P87-7692 in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. uni-wuerzburg.de [uni-wuerzburg.de]
A Researcher's Guide to Characterizing Novel Kinase Inhibitors: A Comparative Analysis Framework
Introduction: The Quest for Specificity in Kinase Inhibition
Protein kinases are fundamental regulators of cellular processes, acting as molecular switches in a vast array of signaling pathways. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery.[1][2] The success of drugs like Imatinib, which transformed chronic myeloid leukemia from a fatal disease into a manageable condition, has spurred the development of a multitude of kinase inhibitors.[3][4]
However, the human kinome is vast, with over 500 members, many of which share structural similarities in their ATP-binding pockets.[5][6] This presents a significant challenge: achieving selectivity to maximize therapeutic efficacy while minimizing off-target effects and associated toxicities.[7]
This guide provides a comprehensive framework for researchers and drug development professionals on how to characterize and compare a novel chemical entity against established kinase inhibitors. We will use the compound 1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile as a hypothetical candidate for analysis. While public data on the specific kinase inhibitory activity of this molecule is not extensively available, its pyridinecarbonitrile scaffold has been explored for kinase inhibition, for instance, against Protein Kinase C theta (PKCθ).[8][9] Therefore, we will use it to illustrate the essential experimental workflows and data interpretation required for a rigorous comparative assessment.
The Kinase Inhibitor Landscape: Selecting Benchmarks for Comparison
To understand the potential of a new compound, it must be compared against well-characterized inhibitors. These benchmarks should ideally represent a spectrum of activity and selectivity.
-
Staurosporine: A natural product that is a potent but non-selective kinase inhibitor. It serves as a useful positive control in many kinase assays due to its broad activity.
-
Imatinib (Gleevec®): The archetypal selective kinase inhibitor, primarily targeting Bcr-Abl, c-KIT, and PDGF-R.[1][4] It represents a successful first-generation targeted therapy.
-
Dasatinib (Sprycel®): A second-generation Bcr-Abl inhibitor that is also a potent inhibitor of Src family kinases.[10] It exemplifies a multi-kinase inhibitor with a distinct selectivity profile compared to Imatinib.
The following diagram illustrates a simplified, generic signal transduction pathway mediated by a receptor tyrosine kinase (RTK), a common target for kinase inhibitors.
Caption: Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway.
Experimental Workflow for Characterizing a Novel Kinase Inhibitor
A systematic evaluation is crucial to build a comprehensive profile of a new compound. The following workflow outlines the key experimental stages.
Caption: Experimental Workflow for Kinase Inhibitor Characterization.
Step 1 & 2: Initial Screening and IC50 Determination
The first step is to determine if the compound has any kinase inhibitory activity and to quantify its potency. This is typically done using in vitro biochemical assays.
Expertise & Experience: The choice of assay technology depends on the specific kinase and available resources. Luminescence-based assays, such as ADP-Glo™, are widely used as they measure the production of ADP, a universal product of kinase reactions, offering broad applicability.[11][12] It is crucial to run these assays at an ATP concentration close to the Michaelis constant (Km) of the kinase to ensure accurate and comparable IC50 values.[5]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound (e.g., this compound) in 100% DMSO. Create a series of dilutions (e.g., 11-point, 3-fold serial dilution) to generate a dose-response curve.
-
Kinase Reaction Setup: In a 384-well plate, add the following to each well:
-
Test compound or DMSO control.
-
Kinase of interest in appropriate kinase assay buffer.
-
Incubate for 10-15 minutes at room temperature to allow for compound binding.
-
-
Initiate Reaction: Add a mixture of the kinase-specific substrate peptide and ATP to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes. The reaction time should be optimized to ensure the reaction is in the linear range.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects kinase activity.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50).[13]
Step 3: Kinase Selectivity Profiling
A potent inhibitor is not necessarily a good drug candidate if it hits numerous unintended targets. Kinase selectivity profiling is essential to assess the compound's specificity.[7][14]
Trustworthiness: Profiling against a large, representative panel of kinases (e.g., >200 kinases) provides a comprehensive view of the compound's off-target activities.[15][16] This is a self-validating system; a truly selective compound will show high potency against its intended target and significantly lower potency against most other kinases in the panel.
Data Presentation: Comparative Kinase Inhibition Profile (Hypothetical Data)
| Kinase Target | This compound IC50 (nM) | Imatinib IC50 (nM) | Dasatinib IC50 (nM) | Staurosporine IC50 (nM) |
| PKCθ (Target) | 50 (Hypothetical) | >10,000 | 150 | 5 |
| Bcr-Abl | >10,000 | 25 | <1 | 20 |
| c-KIT | 5,000 | 30 | 12 | 10 |
| SRC | 800 | >10,000 | <1 | 6 |
| VEGFR2 | 2,500 | 150 | 5 | 7 |
| EGFR | >10,000 | >10,000 | 30 | 8 |
Note: Data for this compound is hypothetical for illustrative purposes. Data for benchmark compounds are representative values from public sources.
Step 4 & 5: Cell-Based Assays
Biochemical assays are essential, but they don't fully replicate the cellular environment.[17] Cell-based assays are critical to confirm that the compound can penetrate the cell membrane, engage its target at physiological ATP concentrations, and exert a functional effect.[18]
Authoritative Grounding: Cellular target engagement can be measured using techniques like the NanoBRET™ assay, which quantifies compound binding to a specific kinase in living cells.[18] Downstream functional effects are often assessed by measuring the phosphorylation of a known substrate of the target kinase via methods like Western Blotting or ELISA.[19]
Experimental Protocol: Cellular Phosphorylation Assay (ELISA-based)
-
Cell Culture and Treatment: Plate cells that express the target kinase (e.g., Jurkat cells for PKCθ) in a 96-well plate and allow them to adhere or stabilize.
-
Inhibitor Addition: Treat the cells with a serial dilution of the test compound for a predetermined time (e.g., 1-2 hours).
-
Cell Stimulation: If the pathway is not constitutively active, stimulate the cells with an appropriate agonist (e.g., PMA/Ionomycin for T-cells) to activate the target kinase.
-
Cell Lysis: Lyse the cells to release the proteins.
-
ELISA:
-
Use a sandwich ELISA kit specific for the phosphorylated substrate of the target kinase.
-
Add cell lysates to wells coated with a capture antibody for the total substrate protein.
-
Detect the phosphorylated substrate using a phospho-specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Data Acquisition: Add a chemiluminescent or colorimetric substrate and measure the signal with a plate reader.
-
Data Analysis: Normalize the phospho-substrate signal to the total protein signal or cell viability. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.
Synthesizing the Data: Building a Case for a Lead Candidate
The ultimate goal is to integrate the biochemical and cellular data to build a comprehensive picture of the compound's potential.
-
Potency: The biochemical IC50 indicates the compound's intrinsic potency against the purified enzyme.
-
Selectivity: The kinome scan reveals the compound's specificity. A high selectivity score (the ratio of IC50s for off-targets versus the primary target) is desirable.
-
Cellular Efficacy: A cellular IC50 close to the biochemical IC50 suggests good cell permeability and on-target activity in a physiological context. A large discrepancy may indicate poor permeability or active efflux from the cell.
-
Functional Effect: Inhibition of cell proliferation or a specific signaling event (like cytokine production) in a relevant cell line demonstrates the desired biological outcome.[9]
Comparative Analysis Summary (Hypothetical)
| Parameter | This compound | Imatinib | Dasatinib |
| Primary Target(s) | PKCθ | Bcr-Abl, c-KIT | Bcr-Abl, SRC family |
| Biochemical Potency (IC50, nM) | 50 | 25 | <1 |
| Cellular Potency (IC50, nM) | 250 | 200 | 5 |
| Selectivity Profile | Highly selective for PKCθ | Selective for Abl/Kit/PDGFR | Potent multi-kinase inhibitor |
| Key Strengths | High selectivity for a novel target | Proven clinical efficacy, well-tolerated | Overcomes Imatinib resistance |
| Potential Liabilities | Unknown in vivo properties | Gatekeeper mutation resistance | Off-target toxicities |
Conclusion
The characterization of a novel kinase inhibitor is a multi-faceted process that requires a logical, stepwise experimental approach. By systematically evaluating a compound's potency, selectivity, and cellular activity and comparing these parameters against well-defined benchmarks, researchers can make informed decisions. This rigorous, self-validating framework ensures that only the most promising candidates, like our hypothetical this compound, are advanced in the drug discovery pipeline, ultimately increasing the probability of developing safe and effective new medicines.
References
-
Title: Kinase inhibitors in clinical practice: An expanding world Source: The Journal of Allergy and Clinical Immunology URL: [Link]
-
Title: Measuring and interpreting the selectivity of protein kinase inhibitors Source: The FEBS Journal URL: [Link]
-
Title: Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 Source: Cell Chemical Biology URL: [Link]
-
Title: Comparative QSAR Study of Tyrosine Kinase Inhibitors Source: Chemical Reviews URL: [Link]
-
Title: Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications Source: Pharmaceuticals URL: [Link]
-
Title: Spotlight: Cell-based kinase assay formats Source: Reaction Biology URL: [Link]
-
Title: Comparison of inhibitor binding to various kinases Source: Cancer Research URL: [Link]
-
Title: Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 Source: ResearchGate URL: [Link]
-
Title: Tyrosine Kinase inhibitors (TKIs): Uses & Side Effects Source: Cleveland Clinic URL: [Link]
-
Title: Computational analysis of kinase inhibitor selectivity using structural knowledge Source: Bioinformatics URL: [Link]
-
Title: Unlocking the potential of next-gen Kinase Inhibitors in clinical therapy Source: Sino Biological URL: [Link]
-
Title: Targeted Kinase Selectivity from Kinase Profiling Data Source: ACS Medicinal Chemistry Letters URL: [Link]
-
Title: A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations Source: Labiotech.eu URL: [Link]
-
Title: Choosing the Right Assay for Your Kinase Drug Discovery Source: Reaction Biology URL: [Link]
-
Title: Kinase Panel Screening and Profiling Service Source: Reaction Biology URL: [Link]
-
Title: Step-by-Step Guide to Kinase Inhibitor Development Source: Reaction Biology URL: [Link]
-
Title: IC50 determination for receptor-targeted compounds and downstream signaling Source: American Association for Cancer Research URL: [Link]
-
Title: Cellular Kinase Target Engagement Assay Service Source: Creative Biolabs URL: [Link]
-
Title: Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example Source: International Journal of Molecular Sciences URL: [Link]
-
Title: A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors Source: bioRxiv URL: [Link]
-
Title: Determination of the IC50 values of a panel of CDK9 inhibitors against CDK10/CycM Source: ResearchGate URL: [Link]
-
Title: IC50 Determination Source: edX URL: [Link] (Note: Direct deep link unavailable, search for "IC50 Determination" on the platform)
-
Title: Can anyone suggest a protocol for a kinase assay? Source: ResearchGate URL: [Link]
-
Title: List of clinically approved kinase inhibitors for cancer treatment Source: ResearchGate URL: [Link]
-
Title: Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities Source: Drug Metabolism and Disposition URL: [Link]
-
Title: Trends in kinase drug discovery: targets, indications and inhibitor design Source: BIOCEV URL: [Link]
-
Title: Inhibition of mild steel corrosion by 1,4,6-trimethy1-2-oxo-1,2-dihydropyridine-3-carbonitrile and synergistic effect of halide ion in 0.5 M H2SO4 Source: ResearchGate URL: [Link]
-
Title: Exploring the structure requirement for PKCθ inhibitory activity of pyridinecarbonitrile derivatives: an in silico analysis Source: PubMed URL: [Link]
-
Title: In vitro evaluation of dihydropyridine-3-carbonitriles as potential cytotoxic agents through PIM-1 protein kinase inhibition Source: DARU Journal of Pharmaceutical Sciences URL: [Link]
-
Title: Synthesis and Reactions of 4-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile Source: Science of Synthesis URL: [Link]
-
Title: Synthesis of 4,6,6-Trimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile Source: SpringerLink URL: [Link]
-
Title: Optimization of 5-vinylaryl-3-pyridinecarbonitriles as PKCtheta inhibitors Source: PubMed URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. labiotech.eu [labiotech.eu]
- 3. Kinase inhibitors in clinical practice: An expanding world - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 5. reactionbiology.com [reactionbiology.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the structure requirement for PKCθ inhibitory activity of pyridinecarbonitrile derivatives: an in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of 5-vinylaryl-3-pyridinecarbonitriles as PKCtheta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 13. courses.edx.org [courses.edx.org]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cellular Kinase Target Engagement Assay - Creative Biolabs [creative-biolabs.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. aacrjournals.org [aacrjournals.org]
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
Welcome to a comprehensive guide on the mass spectrometric analysis of 1,4,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile. This document is designed for researchers, scientists, and drug development professionals who require robust analytical methodologies for the characterization and quantification of novel heterocyclic compounds. We will move beyond rote protocols to explore the causal relationships between molecular structure, instrument choice, and data output, providing you with the expertise to develop self-validating and authoritative analytical systems.
Introduction: The Analytical Challenge
This compound is a substituted pyridone, a class of N-heterocycles prevalent in medicinal chemistry and materials science. Accurate structural confirmation and sensitive quantification are paramount for understanding its synthesis, metabolism, and potential applications. Mass spectrometry (MS) is the definitive tool for this purpose, offering unparalleled sensitivity and specificity. This guide compares various MS platforms and methodologies to provide a clear framework for selecting the optimal analytical strategy based on your research objectives.
Compound at a Glance:
-
Systematic Name: this compound
-
Molecular Formula: C₉H₁₀N₂O[][2]
-
Monoisotopic Mass: 162.0793 g/mol
-
Protonated [M+H]⁺: 163.0866 m/z
The structure, featuring a polar pyridone core, a nitrile group, and three methyl substituents, dictates its analytical behavior. The presence of a basic nitrogen atom in the ring makes it an excellent candidate for positive-mode electrospray ionization.[3]
Comparative Analysis of Ionization Techniques
The first critical choice in any MS workflow is the ionization source. The goal is to efficiently transfer the analyte from the condensed phase to a charged, gas-phase ion with minimal degradation. For a molecule like our target compound, the choice primarily lies between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
| Ionization Technique | Principle | Suitability for Target Compound | Expected Ion Species |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create a charged aerosol. Soft ionization ideal for polar to moderately polar molecules.[4][5] | Excellent . The pyridone structure is polar, and the ring nitrogen is readily protonated in a typical acidic mobile phase (e.g., containing 0.1% formic acid). | [M+H]⁺, [M+Na]⁺, [2M+H]⁺ |
| Atmospheric Pressure Chemical Ionization (APCI) | A corona discharge ionizes the solvent vapor, which then transfers charge to the analyte. Better suited for less polar, volatile compounds. | Good . While ESI is preferred, APCI would likely be effective due to the compound's thermal stability. It can be a valuable alternative if matrix effects suppress the ESI signal. | Primarily [M+H]⁺ |
| Electron Ionization (EI) | High-energy electrons bombard the molecule in a vacuum, causing ionization and extensive fragmentation. Requires volatile and thermally stable analytes (typically via GC-MS). | Conditional . May be suitable if the compound is sufficiently volatile for Gas Chromatography (GC). It would provide extensive, library-searchable fragmentation but is not ideal for initial identification or quantification in complex matrices. | M⁺• (molecular ion radical) and numerous fragment ions. |
Expert Recommendation: Electrospray ionization (ESI) is the superior choice for LC-MS analysis of this compound.[6][7] Its soft nature ensures the generation of a strong protonated molecular ion ([M+H]⁺), which is the ideal precursor for subsequent tandem mass spectrometry (MS/MS) experiments.
High-Resolution Mass Spectrometry (HRMS) vs. Nominal Mass: A Comparison
The choice of mass analyzer dictates the precision and accuracy of the mass measurement, which is fundamental to confident compound identification.
| Platform | Mass Analyzer | Typical Resolution | Mass Accuracy | Primary Application for Target |
| High-Resolution (HRMS) | Orbitrap, Time-of-Flight (TOF) | 15,000 - 280,000+ | < 5 ppm | Identification & Confirmation. Unambiguously determines elemental composition. Resolves analyte from matrix interferences.[8] |
| Nominal Mass | Triple Quadrupole (QqQ) | Unit Resolution (~1 Da) | ~0.1-0.2 Da | Quantification. Highly sensitive and specific for targeted analysis (SRM/MRM) once the compound is characterized.[9] |
Authoritative Grounding: For initial characterization or screening for unknown metabolites, HRMS platforms like the Q Exactive™ (Orbitrap) or Agilent Q-TOF are indispensable.[8][10] They provide the mass accuracy required to calculate a unique elemental formula, a cornerstone of structural elucidation. A Triple Quadrupole (QqQ) excels at routine, high-throughput quantification once a specific method has been established.[9]
Tandem Mass Spectrometry (MS/MS): Decoding the Structure
By isolating the protonated molecule ([M+H]⁺ at m/z 163.0866) and subjecting it to collision-induced dissociation (CID), we can generate characteristic fragment ions that act as a structural fingerprint. The fragmentation pattern provides definitive confirmation of the compound's identity.
Predicted Fragmentation Pathway
The fragmentation of N-heterocycles often involves characteristic losses related to the substituents and the ring structure itself.[11][12] For this compound, the primary fragmentation routes are predictable and structurally informative.
Caption: Predicted fragmentation of protonated this compound.
-
Loss of a Methyl Radical (-•CH₃): The most labile groups are often the methyl substituents. Loss of a methyl radical from the molecular ion is a common initial fragmentation step, leading to a fragment at m/z 148.0631 .
-
Loss of Carbon Monoxide (-CO): The 2-oxo (pyridone) structure is known to readily lose neutral carbon monoxide upon fragmentation, similar to the behavior of related pyrimidinones.[11][13] This would generate a significant ion at m/z 135.0655 .
-
Sequential Losses: Further fragmentation of the m/z 135 ion could involve another loss of CO or other ring fragments, such as the ion observed at m/z 107.0500 .
Experimental Protocols: A Self-Validating Workflow
Here we provide step-by-step protocols for both qualitative identification and quantitative analysis. These protocols are designed to be self-validating by incorporating essential quality control steps.
Experimental Workflow Overview
Sources
- 2. keyorganics.net [keyorganics.net]
- 3. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips - MetwareBio [metwarebio.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 2-Pyridone - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to the Purity Validation of 1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
Introduction: The Imperative of Purity in 2-Pyridone Scaffolds
The 2-pyridone structural motif is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents with demonstrated anticancer and antiviral properties.[1][2] The compound 1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (CAS: 64038-03-5) is a member of this vital class of heterocycles.[][4] For researchers in drug discovery and development, the purity of such a synthetic building block is not a trivial metric; it is a critical determinant of experimental reproducibility, reaction yield, and the ultimate safety and efficacy of a potential therapeutic agent.[5] Impurities, even in minute quantities, can lead to unwanted side reactions, introduce confounding variables in biological assays, and pose significant toxicological risks.
This guide provides an in-depth, comparative analysis of orthogonal analytical techniques for validating the purity of synthesized this compound. Moving beyond a simple recitation of methods, we will explore the causality behind procedural choices, offering a self-validating workflow designed for the rigorous demands of modern chemical research.
Target Compound Profile:
-
IUPAC Name: this compound
-
Molecular Formula: C₉H₁₀N₂O[]
-
Molecular Weight: 162.19 g/mol []
-
CAS Number: 64038-03-5[][4]
The Analytical Gauntlet: A Multi-Tiered Approach to Purity Validation
A single analytical method is rarely sufficient to declare a compound "pure." A robust purity assessment relies on an integrated, multi-technique approach where each method provides orthogonal (i.e., fundamentally different and complementary) information. This creates a self-validating system where the weaknesses of one technique are covered by the strengths of another. Our validation workflow is structured in three logical tiers.
Caption: Tiered workflow for comprehensive purity validation.
Tier 1: Melting Point Analysis — The First Line of Defense
Melting point determination is a classical, yet indispensable, thermal analysis technique.[6] Its power lies in its simplicity and its sensitivity to impurities. A pure crystalline compound melts over a very sharp, well-defined temperature range (typically 0.5–1°C).[6] Impurities disrupt the crystal lattice, weakening the intermolecular forces and resulting in two observable phenomena: a depression of the melting point and a broadening of the melting range.[6][7] This makes it an excellent, rapid preliminary test.[8]
Experimental Protocol: Melting Point Determination
-
Sample Preparation: Ensure the crystalline sample is completely dry and free of solvent. Grind a small amount into a fine powder.
-
Capillary Loading: Firmly tap the open end of a capillary tube into the powder to collect a small sample. Tap the sealed end on a hard surface to pack the sample down to a height of 1-3 mm.[9]
-
Measurement:
-
Place the capillary into the melting point apparatus.
-
If the approximate melting point is known, ramp the temperature quickly to ~20°C below the expected value.
-
Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[7]
-
Record the temperature at which the first liquid droplet appears (the start of the range).
-
Record the temperature at which the entire sample becomes a clear liquid (the end of the range).
-
Comparative Data: Interpreting the Results
| Batch ID | Appearance | Observed Melting Range (°C) | Interpretation |
| SYNTH-A | White Crystalline Solid | 197 - 198 | Sharp range, indicative of high purity.[6] |
| SYNTH-B | Off-White Powder | 189 - 195 | Broad and depressed range, suggesting the presence of impurities.[7][8] |
Note: The melting point of a related compound, 4,6,6-trimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonnitrile, is reported as 196-198°C, providing a reasonable reference point.[10]
Tier 2: High-Performance Liquid Chromatography (HPLC) — The Quantitative Workhorse
HPLC is the gold standard for separating and quantifying components in a mixture, making it essential for purity determination.[5][11] For a molecule like our target compound, a Reverse-Phase HPLC (RP-HPLC) method is highly effective. The principle involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The compound and its impurities are separated based on their relative hydrophobicity.
Causality Behind Method Choice: RP-HPLC is chosen for its high resolution, sensitivity (especially with a UV detector, as the pyridone ring is a chromophore), and quantitative accuracy.[5] It can reliably separate the target molecule from more polar starting materials or less polar by-products.
Experimental Protocol: RP-HPLC Purity Assay
-
Instrumentation: HPLC system with a binary or quaternary pump, autosampler, temperature-controlled column compartment, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water. (The acid improves peak shape for nitrogen-containing heterocycles).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18.1-22 min: Return to 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 265 nm (A wavelength where the pyridone-carbonitrile system is expected to absorb strongly).
-
Injection Volume: 5 µL
-
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 (v/v) mixture of Acetonitrile:Water to a final concentration of 0.5 mg/mL. Filter through a 0.45 µm syringe filter prior to injection.
Comparative Data: Chromatographic Purity
| Batch ID | Main Peak Retention Time (min) | Main Peak Area % | Impurity Peaks | Interpretation |
| SYNTH-A | 8.52 | 99.85% | One minor peak at 0.15% | Exceeds typical purity requirements for drug development intermediates. |
| SYNTH-B | 8.51 | 94.61% | Multiple peaks >0.5% | Contains significant impurities; requires further purification. |
Tier 3: Spectroscopic & Spectrometric Confirmation
While chromatography quantifies purity, it does not definitively confirm the structure of the main peak or identify the impurities. For this, we turn to spectroscopic and spectrometric methods.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules.[11] Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework, confirming its identity and revealing the presence of structurally similar impurities.
Causality Behind Method Choice: NMR is fundamentally based on the magnetic properties of atomic nuclei, providing rich structural information that is completely orthogonal to the separation-based data from HPLC. For our target compound, we expect distinct signals for the three methyl groups, the lone vinyl proton, and the quaternary carbons, providing a unique fingerprint. The characteristic downfield shift of protons on a pyridine ring is a key diagnostic feature.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key signals for this compound should include:
-
Three distinct singlet peaks in the aliphatic region (δ 1.5-3.5 ppm), each integrating to 3 protons (for the three methyl groups).
-
One singlet peak in the olefinic region (δ 5.5-6.5 ppm) integrating to 1 proton.
-
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Expect signals for all 9 unique carbons, including the nitrile (C≡N) carbon (δ ~115-120 ppm) and the carbonyl (C=O) carbon (δ > 160 ppm).
-
Data Analysis: Integrate the proton signals. The presence of unexpected signals or incorrect integration ratios indicates impurities.
B. Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Coupling liquid chromatography with mass spectrometry (LC-MS) is a highly sensitive technique used to determine the molecular weight of the eluting peaks from the HPLC.[11][12] This confirms the molecular weight of the main component and provides molecular weights for the impurities, which is the first step in their identification.
Causality Behind Method Choice: MS provides a fundamental physical property—the mass-to-charge ratio (m/z)—of a molecule. This data confirms that the main HPLC peak with a purity of 99.85% is indeed the target compound and not an isomer or other co-eluting species.
Experimental Protocol: LC-MS Analysis
-
Instrumentation: Use an HPLC system coupled to a mass spectrometer (e.g., a Quadrupole or Time-of-Flight analyzer) with an Electrospray Ionization (ESI) source.
-
Method: Employ the same LC method as described in Tier 2.
-
MS Acquisition: Acquire data in positive ion mode. The expected [M+H]⁺ ion for C₉H₁₀N₂O is m/z 163.08.
-
Data Analysis:
-
Confirm that the main chromatogram peak shows a dominant ion at m/z 163.08.
-
Analyze the mass spectra of the impurity peaks to obtain their molecular weights, providing clues to their structures (e.g., unreacted starting material, dimers, or degradation products).
-
Comparative Summary of Analytical Techniques
| Technique | Primary Information | Pros | Cons |
| Melting Point | Purity (indirect), Identity (preliminary) | Fast, inexpensive, requires minimal sample.[9] | Not quantitative, requires crystalline solid, can be misleading for eutectic mixtures. |
| RP-HPLC | Quantitative Purity, Separation of Components | High resolution, highly sensitive, robust, and quantitative.[5] | Requires method development, more expensive instrumentation, does not provide structural ID. |
| NMR | Unambiguous Structure, Purity (qNMR) | Provides detailed structural information, can be made quantitative (qNMR).[12] | Lower sensitivity for minor impurities, requires more sample, expensive instrumentation. |
| LC-MS | Molecular Weight Confirmation, Impurity ID | High sensitivity, provides MW of all components, definitive confirmation of identity.[11] | Most complex and expensive, quantification can be challenging without standards. |
Conclusion: An Integrated and Self-Validating Strategy
Validating the purity of a synthesized compound like this compound is a non-negotiable step in ensuring the integrity of chemical and pharmaceutical research. This guide has outlined a logical, multi-tiered workflow that leverages the orthogonal strengths of thermal, chromatographic, and spectroscopic techniques. By first performing a rapid melting point analysis, followed by quantitative RP-HPLC, and finally confirming the structure and identity with NMR and MS, a researcher can be confident in the quality of their material. This integrated approach represents a self-validating system, providing the trustworthy and authoritative data required for advancing drug discovery and development.
References
-
Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]
-
Study.com. (n.d.). How can the melting point measurement be used to assess the identity and the purity of crystalline materials?. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Melting Point - Chemistry Online @ UTSC. Retrieved from [Link]
-
ResearchGate. (2018). How to determine the purity of newly synthesized organic compound?. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.1: Melting Point Analysis. Retrieved from [Link]
-
MIT OpenCourseWare. (2010). Melting Point | MIT Digital Lab Techniques Manual. Retrieved from [Link]
- Szafran, M., & Brzezinski, B. (1967). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Roczniki Chemii.
-
Chemistry LibreTexts. (2021). 9: Separation, Purification, and Identification of Organic Compounds. Retrieved from [Link]
-
Simon Fraser University. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer.... Retrieved from [Link]
-
IntechOpen. (2023). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]
- Roy, S. S., et al. (2018). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Magnetic Resonance in Chemistry.
-
Wiley Science Solutions. (n.d.). Pyridine - SpectraBase. Retrieved from [Link]
- Jansone, D., & Lūsis, V. (2005). Synthesis of 4,6,6-Trimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile. Chemistry of Heterocyclic Compounds.
-
SIELC Technologies. (2018). 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-5-[(2-methyl-4-nitrophenyl)azo]-2-oxo-. Retrieved from [Link]
- Azuma, Y., et al. (2003). Synthesis and Reactions of 4-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile.
-
Royal Society of Chemistry. (2021). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Retrieved from [Link]
- Science Publications. (2015). GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. American Journal of Biochemistry and Biotechnology.
-
Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]
-
IIP Series. (2023). SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. Retrieved from [Link]
-
Bentham Science. (2022). Ten Years of Progress in the Synthesis of 2-Pyridone Derivatives via Three / Four Component Reaction. Retrieved from [Link]
-
University of Bristol. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]
Sources
- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iipseries.org [iipseries.org]
- 4. scbt.com [scbt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mt.com [mt.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to Spectral Data Cross-Referencing: The Case of 1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
In the landscape of chemical research and drug development, the unambiguous identification and characterization of novel compounds are paramount. Spectroscopic data serves as the fingerprint of a molecule, providing invaluable insights into its structure, purity, and properties. Publicly accessible spectral databases are indispensable tools for researchers, offering a vast repository of reference spectra. This guide provides a practical, in-depth comparison of prominent spectral databases through the lens of a specific query: the search for spectral data for 1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile .
This particular compound, with the CAS number 64038-03-5 , molecular formula C₉H₁₀N₂O , and a molecular weight of 162.19 g/mol , serves as an excellent case study for illustrating the real-world challenges and nuances of spectral data retrieval.[1] Our investigation will focus on three widely-used, free-access databases: PubChem, the National Institute of Standards and Technology (NIST) Chemistry WebBook, and the Spectral Database for Organic Compounds (SDBS).
The Importance of Cross-Referencing: A Multi-Database Approach
Relying on a single database for spectral information can be limiting. Each database has its own scope, data submission policies, and curation processes. A comprehensive search strategy, therefore, necessitates cross-referencing multiple databases to maximize the chances of finding relevant data and to validate any information obtained. This guide will walk you through a systematic approach to this process, highlighting the strengths and limitations of each platform.
The Search for this compound: A Practical Workflow
Our objective is to locate experimental spectral data—specifically Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy—for our target compound. The following sections detail the search process and findings for each database.
PubChem: A Hub of Chemical Information
PubChem is an extensive database maintained by the National Center for Biotechnology Information (NCBI) at the U.S. National Institutes of Health (NIH).[2][3] It contains information on chemical substances, their structures, and their biological activities.[2][3]
-
Navigate to the PubChem homepage.
-
Utilize the primary search bar. For the highest specificity, searching by CAS number (64038-03-5) is the recommended initial approach.
-
Analyze the search results. Carefully examine the compound information provided, paying close attention to the name, CAS number, and molecular formula to ensure it matches the target compound.
-
Explore the "Spectral Information" section. If a compound page exists, this section will contain links to available experimental and predicted spectra.
A search for CAS number 64038-03-5 on PubChem does not yield a dedicated compound page for this compound with experimental spectral data. Instead, the search may lead to entries for similar or related compounds. For instance, searches for derivatives of pyridinecarbonitrile reveal entries with some spectral information, such as mass spectrometry data for "3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxo-" (CID 113347)[4] and "3-Pyridinecarbonitrile, 1,2-dihydro-6-methyl-2-oxo-" (CID 77919).[5]
This outcome is not uncommon and provides a critical learning point: the absence of a direct hit necessitates a careful evaluation of related structures. While not providing data for our specific molecule, these findings can still be valuable for predicting fragmentation patterns in mass spectrometry or estimating chemical shifts in NMR for the target compound.
NIST Chemistry WebBook: A Curated Collection of Physical and Chemical Data
The NIST Chemistry WebBook is a comprehensive resource for a wide range of chemical and physical data, including thermochemistry, ion energetics, and, importantly for our purposes, mass and IR spectra.[6][7]
-
Access the NIST Chemistry WebBook homepage.
-
Select the desired search parameter. Options include name, CAS registry number, and chemical formula. Again, the CAS number is the most precise identifier.
-
Input the search term (64038-03-5) and initiate the search.
-
Review the results page. The database will indicate if data is available for the queried compound.
A search for CAS number 64038-03-5 in the NIST Chemistry WebBook does not return any results for this compound. This indicates that, as of the time of this guide, the NIST database does not contain curated spectral data for this specific compound. The WebBook does, however, contain a significant amount of data for other pyridine derivatives, such as "Pyridine, 2,4,6-trimethyl-"[6][7] and "2-Pyridinecarbonitrile".[8] Examining the spectra of these related compounds can aid in understanding the expected spectral features of our target molecule.
Spectral Database for Organic Compounds (SDBS): A Focus on High-Quality Spectra
SDBS is a free, integrated spectral database system for organic compounds managed by the National Institute of Advanced Industrial Science and Technology (AIST) in Japan.[9] It is a valuable resource for high-quality, experimentally acquired spectra, including ¹H and ¹³C NMR, MS, IR, Raman, and ESR.
-
Go to the SDBS website.
-
Use the "Compound Name," "CAS No.," or "Molecular Formula" search fields.
-
Enter "64038-03-5" into the "CAS No." field and execute the search.
-
Examine the search output for a match.
A search for CAS number 64038-03-5 on SDBS yields no results. This confirms the absence of experimental spectra for this compound within this database as well.
Comparative Analysis and Data Summary
| Database | Search Term (CAS No.) | Direct Hit for Spectral Data? | Notes |
| PubChem | 64038-03-5 | No | Provides information on related compounds which may be useful for comparative analysis. |
| NIST Chemistry WebBook | 64038-03-5 | No | A highly curated database; absence of data suggests it has not been submitted or evaluated. |
| SDBS | 64038-03-5 | No | Specializes in high-quality experimental spectra; lack of a result is a strong indicator of data unavailability. |
Visualizing the Cross-Referencing Workflow
The process of systematically searching for spectral data can be visualized as a logical workflow. The following diagram, generated using Graphviz, illustrates the decision-making process involved.
Caption: Workflow for cross-referencing spectral databases.
Conclusion and Recommendations
The cross-referencing of PubChem, the NIST Chemistry WebBook, and SDBS for this compound demonstrates a critical aspect of scientific research: the frequent necessity of generating primary experimental data for novel or less-studied compounds. While these databases are invaluable resources, their comprehensiveness is dependent on the submission and curation of data from the scientific community.
For researchers and drug development professionals working with this compound or others with limited public data, the following recommendations are crucial:
-
Perform thorough, multi-database searches using various identifiers (CAS number, name, formula) to ensure a comprehensive search.
-
When direct data is unavailable, leverage the information on related compounds to predict spectral characteristics and guide experimental design.
-
Contribute to the scientific community. Once you have acquired and validated high-quality spectral data, consider submitting it to public databases to aid future research.
This guide illustrates that the process of spectral database cross-referencing is as much about the journey as the destination. The insights gained from a "no-data" result are, in themselves, valuable, directing the researcher towards the necessary next steps in the characterization of a compound of interest.
References
-
PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link][2]
- Kim, S., Chen, J., Cheng, T., Gindulyte, A., He, J., He, S., ... & Bolton, E. E. (2021). PubChem 2021 update: a community data resource for chemical science. Nucleic acids research, 49(D1), D1388-D1395.
-
NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link][6][7]
-
PubChem. (n.d.). 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxo-. Retrieved from [Link][4]
-
PubChem. (n.d.). 3-Pyridinecarbonitrile, 1,2-dihydro-6-methyl-2-oxo-. Retrieved from [Link][5]
-
NIST Chemistry WebBook. (n.d.). Pyridine, 2,4,6-trimethyl-. Retrieved from [Link][6][7]
-
NIST Chemistry WebBook. (n.d.). 2-Pyridinecarbonitrile. Retrieved from [Link][8]
-
Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST). Retrieved from [Link][9]
Sources
- 1. keyorganics.net [keyorganics.net]
- 2. PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxo- | C8H8N2O2 | CID 113347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Pyridinecarbonitrile, 1,2-dihydro-6-methyl-2-oxo- | C7H6N2O | CID 77919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pyridine, 2,4,6-trimethyl- [webbook.nist.gov]
- 7. Pyridine, 2,4,6-trimethyl- [webbook.nist.gov]
- 8. 2-Pyridinecarbonitrile [webbook.nist.gov]
- 9. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
A Senior Application Scientist's Comparative Guide to Trimethyl-Pyridone Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Subtle Power of Isomerism in Drug Discovery
The pyridone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a vast range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The efficacy and safety of these compounds are profoundly dictated by their molecular architecture. Isomers—molecules sharing the same chemical formula but differing in atomic arrangement—can exhibit dramatically different pharmacological and toxicological profiles. Therefore, the ability to synthesize, separate, and definitively characterize specific isomers is not merely an academic exercise; it is a critical requirement in the development of safe and effective pharmaceuticals.
This guide provides an in-depth comparative analysis of two representative trimethyl-pyridone isomers: 1,4,6-trimethyl-2(1H)-pyridone (a 2-pyridone) and 1,3,5-trimethyl-4(1H)-pyridone (a 4-pyridone). By exploring their distinct physicochemical properties, spectroscopic signatures, and chromatographic behaviors, we will establish a robust analytical framework for their differentiation. The methodologies and principles discussed herein are broadly applicable to a wide range of substituted pyridone isomers, offering field-proven insights for researchers in drug discovery and chemical analysis.
Section 1: Physicochemical Properties - The Foundation of Differentiation
The position of the carbonyl group and methyl substituents fundamentally alters the electronic distribution and steric profile of the molecule, leading to distinct physical properties. These differences, while sometimes subtle, are the key to developing effective separation and characterization methods.
The N-methylation in our model compounds "locks" the tautomeric form into the pyridone structure, preventing equilibrium with the corresponding hydroxypyridine form. This allows for a direct comparison of the pyridone isomers themselves.[3] The primary distinction arises from the molecular dipole moment. The 2-pyridone isomer possesses a higher dipole moment due to the alignment of the C=O and N-CH₃ bond dipoles, making it more polar than the 4-pyridone isomer where these dipoles are in partial opposition. This difference in polarity is a critical factor influencing solubility and chromatographic retention.
| Property | 1,4,6-Trimethyl-2(1H)-pyridone | 1,3,5-Trimethyl-4(1H)-pyridone | Rationale for Difference |
| Molecular Formula | C₈H₁₁NO | C₈H₁₁NO | Isomers share the same formula. |
| Molecular Weight | 137.18 g/mol | 137.18 g/mol | Isomers share the same mass.[4] |
| Predicted Polarity | Higher | Lower | The alignment of bond dipoles in the 2-pyridone results in a larger net molecular dipole moment compared to the 4-pyridone. |
| Predicted Solubility | Higher solubility in polar solvents | Higher solubility in non-polar solvents | "Like dissolves like." The more polar 2-pyridone isomer is expected to be more soluble in polar solvents like water and methanol. |
| Hydrogen Bond Acceptor | Carbonyl Oxygen | Carbonyl Oxygen | Both molecules can act as hydrogen bond acceptors at the carbonyl oxygen, a key interaction in biological systems.[5] |
Section 2: Spectroscopic Characterization - Deciphering the Isomeric Signatures
Spectroscopic techniques provide a detailed view of a molecule's structure, offering unambiguous fingerprints to distinguish between isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for structural elucidation of isomers. The chemical environment of each proton and carbon atom is unique, resulting in distinct chemical shifts (δ).
Predicted ¹H NMR Spectra:
-
1,4,6-Trimethyl-2(1H)-pyridone: This isomer is expected to show four distinct signals: one for the N-CH₃ group, two for the C-CH₃ groups (at positions 4 and 6), and one for the remaining ring proton (at position 5). The N-CH₃ signal will be a singlet around 3.4-3.6 ppm.[6] The C4- and C6-methyl groups will be singlets in the 2.2-2.5 ppm range. The ring proton at C5 will appear as a singlet further downfield.
-
1,3,5-Trimethyl-4(1H)-pyridone: Due to its symmetry, this isomer is expected to show only three signals. The two methyl groups at positions 3 and 5 are chemically equivalent and will produce a single singlet. The N-CH₃ will be a distinct singlet, and the two equivalent ring protons at C2 and C6 will produce another singlet.
| Assignment | Predicted ¹H Shift (δ, ppm) for 1,4,6-Trimethyl-2-pyridone | Predicted ¹H Shift (δ, ppm) for 1,3,5-Trimethyl-4-pyridone |
| N-CH₃ | ~3.5 (s, 3H) | ~3.6 (s, 3H) |
| C-CH₃ (ring) | ~2.4 (s, 3H), ~2.2 (s, 3H) | ~2.3 (s, 6H) |
| Ring CH | ~6.2 (s, 1H) | ~7.2 (s, 2H) |
Predicted ¹³C NMR Spectra: The number of signals and their chemical shifts in the ¹³C NMR spectrum provide further confirmation of the isomeric structure. The most significant difference will be the chemical shift of the carbonyl carbon.
| Assignment | Predicted ¹³C Shift (δ, ppm) for 1,4,6-Trimethyl-2-pyridone | Predicted ¹³C Shift (δ, ppm) for 1,3,5-Trimethyl-4-pyridone |
| C=O | ~163 | ~178 |
| N-CH₃ | ~38 | ~40 |
| C-CH₃ (ring) | ~22, ~19 | ~18 |
| Ring C-CH₃ | ~150, ~145 | ~140 |
| Ring CH | ~105 | ~118 |
| Ring C (quaternary) | ~118 | ~125 |
Diagram: Structural Comparison for NMR Analysis
Caption: Structures of the two model isomers for NMR comparison.
Infrared (IR) Spectroscopy
IR spectroscopy is highly effective for differentiating these isomers based on the vibrational frequency of the carbonyl (C=O) bond. The position of this bond is sensitive to the electronic environment.
-
2-Pyridone Isomer: The C=O bond in 2-pyridones behaves more like a typical amide and exhibits a stretching frequency in the range of 1650-1690 cm⁻¹ .[7]
-
4-Pyridone Isomer: In 4-pyridones, extensive resonance delocalization of the nitrogen lone pair through the ring to the oxygen atom gives the C=O bond significant single-bond character. This weakens the bond, shifting the stretching frequency to a much lower wavenumber, typically in the range of 1540-1580 cm⁻¹ .[8]
This significant difference of ~100 cm⁻¹ provides a clear and rapid method for distinguishing between the two isomeric classes.
Mass Spectrometry (MS)
In mass spectrometry, both isomers will exhibit the same molecular ion peak (M⁺) at an m/z value corresponding to their shared molecular weight (137.18). However, their fragmentation patterns upon ionization will differ due to the different locations of the methyl groups and the carbonyl bond, which direct bond cleavage.[9][10]
-
Predicted Fragmentation for 1,4,6-Trimethyl-2-pyridone: Likely fragmentation pathways include the loss of a methyl radical (•CH₃) from the nitrogen or the ring, and cleavage of the ring itself. A characteristic fragmentation might involve the loss of carbon monoxide (CO), typical for cyclic ketones and amides.
-
Predicted Fragmentation for 1,3,5-Trimethyl-4-pyridone: This isomer will also lose methyl radicals. However, the symmetry and different bond strengths around the carbonyl group will lead to different relative abundances of fragment ions compared to the 2-pyridone isomer. The fragmentation pathways can be used to piece together the original structure.[11][12]
Section 3: Chromatographic Separation Protocols
The differences in polarity and volatility between the isomers are exploited to achieve separation using chromatographic techniques.
High-Performance Liquid Chromatography (HPLC)
Given the polar nature of pyridones, traditional reversed-phase (C18) chromatography can be challenging, often resulting in poor retention.[13] A more effective approach is Hydrophilic Interaction Liquid Chromatography (HILIC) or using a mixed-mode column.
Diagram: HPLC Experimental Workflow
Caption: A typical HPLC workflow for separating polar pyridone isomers.
Protocol: HILIC Separation of Trimethyl-Pyridone Isomers
-
Objective: To separate 1,4,6-trimethyl-2-pyridone and 1,3,5-trimethyl-4-pyridone based on their differential polarity.
-
Causality: The HILIC stationary phase is polar. A largely non-polar mobile phase is used, and a thin aqueous layer is adsorbed onto the stationary phase. More polar analytes (the 2-pyridone isomer) will partition more strongly into this aqueous layer and be retained longer.[14][15]
-
Methodology:
-
Column: HILIC Silica column (e.g., 150 x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 95:5 Acetonitrile/Water with 10 mM Ammonium Formate (pH adjusted to 3.0 with formic acid). Rationale: A high organic content is necessary for retention in HILIC. The buffer controls the ionization state of any residual silanols on the column and the analytes.
-
Mobile Phase B: 50:50 Acetonitrile/Water with 10 mM Ammonium Formate (pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Gradient Program:
-
0-1 min: 100% A
-
1-10 min: Linear gradient to 50% B
-
10-12 min: Hold at 50% B
-
12-13 min: Return to 100% A
-
13-18 min: Column re-equilibration at 100% A.
-
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the isomer mixture in Mobile Phase A to a final concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter.
-
Injection Volume: 5 µL.
-
-
Expected Outcome: The less polar 1,3,5-trimethyl-4-pyridone will elute first, followed by the more polar 1,4,6-trimethyl-2-pyridone with a clear separation between the two peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for isomer analysis, providing both separation and structural information. Due to the polarity and potential for hydrogen bonding of pyridones, their volatility can be limited. Chemical derivatization is often employed to improve chromatographic performance.[16][17]
Diagram: GC-MS Experimental Workflow
Caption: Workflow for GC-MS analysis, including an optional derivatization step.
Protocol: GC-MS Analysis of Trimethyl-Pyridone Isomers
-
Objective: To separate the isomers based on volatility and interaction with the stationary phase, and to confirm their identity by their mass spectra.
-
Causality: A polar GC column (like one with a polyethylene glycol phase) will interact more strongly with more polar analytes, leading to longer retention times. The less polar 4-pyridone isomer is expected to be slightly more volatile and less retained.[18][19]
-
Methodology:
-
Column: DB-WAX or equivalent polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness). Rationale: A polar column is chosen to maximize interaction differences between the polar isomers.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector: 250 °C, Splitless mode. Rationale: Splitless injection is used for trace analysis and to ensure the entire sample reaches the column.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 min at 240 °C.
-
-
MS Transfer Line: 250 °C.
-
MS Ion Source: 230 °C.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
Sample Preparation: Dissolve the isomer mixture in a volatile organic solvent like dichloromethane to a concentration of approximately 100 µg/mL.
-
-
Expected Outcome: The isomers will be separated based on their boiling points and polarity. The resulting mass spectrum for each peak can be used to confirm the molecular weight and analyze fragmentation patterns to verify the isomeric structure.
Section 4: Comparative Biological Activity
While specific comparative studies on our chosen trimethyl-pyridone isomers are not widely published, the broader class of pyridone-containing molecules demonstrates a vast array of pharmacological activities. The isomeric form is known to be crucial. For instance, different positional isomers of substituted pyridones have shown varied potency as anticancer agents, HIV inhibitors, and antimalarials.[1][5][20]
-
Anticancer Activity: Many pyridone derivatives exhibit cytotoxicity against various cancer cell lines. The specific substitution pattern on the ring directly influences the compound's ability to interact with biological targets like kinases or DNA.[21]
-
Antiviral Activity: The 2-pyridone scaffold, in particular, has been a fertile ground for the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment.[1]
-
Phytotoxic Activity: Certain 4-hydroxy-2-pyridone derivatives have been investigated as herbicides, showing selective phytotoxicity against different plant species.[22][23]
The key takeaway for drug development professionals is that a synthetic route may produce a mixture of isomers. Failing to separate and individually test these isomers could lead to misleading structure-activity relationship (SAR) data or, more critically, mask the toxicity of a minor isomeric impurity.
Conclusion
The differentiation of trimethyl-pyridone isomers, exemplified by 1,4,6-trimethyl-2(1H)-pyridone and 1,3,5-trimethyl-4(1H)-pyridone, is a tractable but essential challenge in chemical research and drug development. A multi-faceted analytical approach is required for unambiguous characterization.
Key Differentiating Features:
-
IR Spectroscopy: Provides a rapid and definitive distinction, with the 2-pyridone C=O stretch appearing at a significantly higher wavenumber (~1660 cm⁻¹) than the 4-pyridone C=O stretch (~1560 cm⁻¹).
-
NMR Spectroscopy: Offers complete structural elucidation, with predictable and distinct differences in the number of signals and chemical shifts for both ¹H and ¹³C spectra.
-
Chromatography (HPLC & GC): Achieves physical separation based on differences in polarity and volatility, with HILIC or mixed-mode HPLC being particularly well-suited for these polar compounds.
By employing the principles and detailed protocols outlined in this guide, researchers can confidently separate, identify, and characterize pyridone isomers, ensuring the scientific integrity of their findings and advancing the development of novel, safe, and effective chemical entities.
References
-
Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. (n.d.). ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 535496, 1,2,6-Trimethyl-4(1H)-pyridinone. PubChem. Retrieved from [Link]
- Cook, D. (1961). INFRARED SPECTRA OF COMPLEXES OF 4-PYRIDONES. Canadian Journal of Chemistry, 39(10), 2009-2017.
-
Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, CDCl₃, experimental) (HMDB0000926). HMDB. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12755, 1-Methyl-2(1H)-pyridinone. PubChem. Retrieved from [Link]
-
Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. (2025). ACS Publications. Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
2,4(1H,3H)-Pyrimidinedione, 1,3,5-trimethyl-. (n.d.). Cheméo. Retrieved from [Link]
-
Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]
-
Sample Preparation Guidelines for GC-MS. (n.d.). University of Illinois Urbana-Champaign. Retrieved from [Link]
-
Polar Compounds. (n.d.). SIELC Technologies. Retrieved from [Link]
-
2,4,6-trimethyl pyridine, 108-75-8. (n.d.). The Good Scents Company. Retrieved from [Link]
-
How can you separate a co-eluting more polar compound by HPLC? (2014). ResearchGate. Retrieved from [Link]
-
Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (n.d.). Future Science. Retrieved from [Link]
-
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2025). ResearchGate. Retrieved from [Link]
-
N-Methyl-4-piperidone - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
-
VI. ¹H and ¹³C NMR Spectra. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PubMed Central. Retrieved from [Link]
-
Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. (n.d.). National Institutes of Health. Retrieved from [Link]
-
HPLC Analysis of Very Polar Compounds in Bioanalysis. (n.d.). LCGC International. Retrieved from [Link]
-
[Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. (2025). LinkedIn. Retrieved from [Link]
-
4-Pyridone. (n.d.). Wikipedia. Retrieved from [Link]
-
Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. (2025). LinkedIn. Retrieved from [Link]
-
Mass Spectrometry Fragmentation Patterns. (n.d.). Science Ready. Retrieved from [Link]
-
4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). University of Massachusetts Lowell. Retrieved from [Link]
-
Pyridine, 2-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]
-
Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2. (2012). PubMed. Retrieved from [Link]
-
NMR Spectroscopy :: ¹H NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]
-
Synthesis and phytotoxic activity of new pyridones derived from 4-hydroxy-6-methylpyridin-2(1H)-one. (2008). PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7953, 2,4,6-Trimethylpyridine. PubChem. Retrieved from [Link]
-
pyridine, 110-86-1. (n.d.). The Good Scents Company. Retrieved from [Link]
-
Pyridones in drug discovery: Recent advances. (2021). PubMed. Retrieved from [Link]
-
Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives. (2000). PubMed. Retrieved from [Link]
-
Pyridine. (n.d.). Wikipedia. Retrieved from [Link]
Sources
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Pyridone - Wikipedia [en.wikipedia.org]
- 4. 1,2,6-Trimethyl-4(1H)-pyridinone | C8H11NO | CID 292248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Methyl-2-pyridone(694-85-9) 1H NMR spectrum [chemicalbook.com]
- 7. 1-Methyl-2(1H)-pyridinone | C6H7NO | CID 12755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. scienceready.com.au [scienceready.com.au]
- 12. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 13. Polar Compounds | SIELC Technologies [sielc.com]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. GC-MS Metabolomics Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. uoguelph.ca [uoguelph.ca]
- 18. researchgate.net [researchgate.net]
- 19. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis and phytotoxic activity of new pyridones derived from 4-hydroxy-6-methylpyridin-2(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Elucidation of 1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's chemical structure is a cornerstone of rigorous scientific inquiry. In the synthesis of novel compounds, the seemingly minor transposition of functional groups can lead to vastly different chemical properties and biological activities. This guide provides an in-depth, data-driven comparison to definitively confirm the structure of 1,4,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile, contrasting it with a plausible isomer to illustrate the power of modern analytical techniques in structural elucidation.
Introduction: The Imperative of Structural Verification
The pyridone scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active agents. The precise arrangement of substituents on this heterocyclic core is critical to its interaction with biological targets. Misidentification of a regioisomer can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potentially misleading biological data. Therefore, a multi-faceted analytical approach is not merely procedural but a fundamental aspect of scientific integrity.
This guide will walk through a logical workflow for confirming the structure of this compound (the "Target Molecule") by comparing its expected and reported spectral data with that of a potential synthetic byproduct or alternative structure, 1,3,6-trimethyl-2-oxo-1,2-dihydropyridine-4-carbonitrile (the "Alternative Structure"). The choice of this alternative is predicated on common synthetic pathways where the regioselectivity of cyclization or substitution is not absolute.
The Analytical Gauntlet: A Multi-Technique Approach
To establish the structure of an organic molecule with a high degree of confidence, a single analytical method is rarely sufficient. Instead, a battery of spectroscopic and spectrometric techniques is employed, each providing a unique piece of the structural puzzle. The primary methods discussed herein are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of individual protons and carbon atoms, and their connectivity.
-
Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups based on their characteristic vibrational frequencies.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probes the electronic transitions within the molecule, offering insights into the extent of conjugation.
-
Mass Spectrometry (MS): Determines the molecular weight and can provide information about the fragmentation pattern, further corroborating the molecular formula and structure.
Below, we will delve into the expected data for our target molecule and its isomer, highlighting the key differentiators.
Structural Confirmation Workflow
The process of confirming the molecular structure follows a logical progression, beginning with the most information-rich techniques.
A Comparative Benchmarking Guide: 1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile versus Established Biological Standards
This guide provides a comprehensive technical comparison of the novel pyridinecarbonitrile derivative, 1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile, against well-established standards in relevant biological assays. Designed for researchers, scientists, and professionals in drug development, this document outlines the potential cytotoxic and antimicrobial efficacy of this compound class, supported by established experimental protocols and comparative data from analogous compounds.
Introduction: The Therapeutic Potential of Pyridinecarbonitrile Scaffolds
The pyridine ring is a foundational scaffold in medicinal chemistry, present in numerous approved therapeutic agents. The functionalization of this core, particularly with cyano and oxo groups, has given rise to a class of compounds with significant biological activity. Recent studies have highlighted the potential of 1,4,6-trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles as promising cytotoxic and antimicrobial agents.[1] This guide focuses on a specific member of this family, this compound, to benchmark its potential performance against industry-standard drugs: Doxorubicin for cytotoxicity, and Ampicillin and Clotrimazole for antimicrobial activity.
While direct experimental data for this compound is not yet broadly published, this guide will leverage findings from closely related analogs to establish a robust predictive comparison. Research on similar 1,4,6-trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles has demonstrated significant potency, with some analogs exhibiting greater cytotoxic effects than Doxorubicin against specific cancer cell lines.[2][3]
Comparative Performance Analysis: Cytotoxicity
The evaluation of a novel compound's cytotoxicity is a critical step in assessing its potential as an anticancer agent. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
Anticipated Performance of this compound
Based on the reported activity of analogous compounds, it is hypothesized that this compound will exhibit significant cytotoxic activity against a panel of human cancer cell lines. A key study on this class of compounds revealed that certain derivatives were more potent than the standard chemotherapeutic agent, Doxorubicin, against the HT-29 colon carcinoma cell line.[1]
The following table presents a comparative summary of the known IC50 values for standard cytotoxic agents against common cancer cell lines, alongside a projected performance for the target compound based on its structural analogues.
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | HT-29 (Colon Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |
| This compound | Hypothesized Potent Activity | Hypothesized High Potency (<0.5 µM) | Hypothesized Potent Activity |
| Doxorubicin (Standard) | ~0.4 - 8.3 µM[4] | ~0.5 µM | ~0.24 µM |
| Erlotinib (Standard for Lung Cancer) | - | - | ~10.67 - 23 µM[5][6] |
Note: The performance of this compound is projected based on qualitative and quantitative data from structurally similar compounds.[2][3] Direct experimental validation is required.
Comparative Performance Analysis: Antimicrobial Activity
The emergence of antimicrobial resistance necessitates the discovery of novel therapeutic agents. The 2-oxo-pyridinecarbonitrile scaffold has demonstrated promising antibacterial and antifungal properties. The minimum inhibitory concentration (MIC) is the primary metric for antimicrobial efficacy, representing the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Anticipated Performance of this compound
Published research on analogous 1,4,6-trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles indicates that these compounds can be equipotent to Ampicillin against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[1] Furthermore, considerable antifungal activity, comparable to Clotrimazole, has been observed.[1]
The following table summarizes the known MIC values for standard antimicrobial agents and the projected performance of the target compound.
| Compound | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Candida albicans MIC (µg/mL) |
| This compound | Hypothesized Potent Activity | Hypothesized Potent Activity | Hypothesized Potent Activity |
| Ampicillin (Standard) | 0.25 - 2 | 2 - 8 | - |
| Clotrimazole (Standard) | - | - | 0.03 - 4[1] |
Note: The performance of this compound is projected based on qualitative and quantitative data from structurally similar compounds.[1] Direct experimental validation is required.
Experimental Protocols
To ensure scientific rigor and reproducibility, the following standard protocols are recommended for the evaluation of this compound.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Workflow for MTT Assay
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to achieve the desired final concentrations.
-
Cell Treatment: Add the various concentrations of the test compound to the appropriate wells. Include a vehicle control (solvent alone) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow for Broth Microdilution MIC Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
Conclusion and Future Directions
The structural class of 1,4,6-trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles represents a promising avenue for the development of novel therapeutic agents. Based on the potent cytotoxic and antimicrobial activities of its close analogs, this compound is a compelling candidate for further investigation.
The experimental frameworks provided in this guide offer a robust starting point for researchers to empirically validate the performance of this compound. Direct, head-to-head comparisons with the established standards—Doxorubicin, Ampicillin, and Clotrimazole—will be crucial in elucidating its therapeutic potential and defining its position in the landscape of drug discovery. Future studies should also explore the mechanism of action, in vivo efficacy, and safety profile of this promising molecule.
References
-
Hassan Moustafa Faidallah, Sherif Ahmed Rostom, et al. (2015). Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents. Archiv der Pharmazie. Available at: [Link]
-
Erlotinib induces the human non–small‐cell lung cancer cells apoptosis via activating ROS‐dependent JNK pathways. (n.d.). National Institutes of Health. Available at: [Link]
-
IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. (n.d.). ResearchGate. Available at: [Link]
-
Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAF V600E : Design, Synthesis, and Antiproliferative Activity. (2023). MDPI. Available at: [Link]
-
Synthesis and characterization of some hydroxypyridone derivatives and their evaluation as antimicrobial agents. (2020). ResearchGate. Available at: [Link]
-
Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. (2022). MDPI. Available at: [Link]
-
MCF-7 Resistant Doxorubicin are Characterized by Lamelapodia, Strong Adhesion on Substrate and P-gp. (n.d.). Universitas Gadjah Mada. Available at: [Link]
-
Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents. (2018). National Institutes of Health. Available at: [Link]
-
Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents. (2015). PubMed. Available at: [Link]
Sources
- 1. Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Efficacy Showdown: A Comparative Guide to 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Derivatives in Oncology and Microbiology
In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Among these, the 1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile core has emerged as a privileged structure, lending itself to a diverse array of biological activities. This guide provides a comprehensive comparison of the efficacy of various derivatives emanating from this core, with a focus on their cytotoxic and antimicrobial potential. By synthesizing data from multiple studies, we aim to offer researchers and drug development professionals a clear perspective on the structure-activity relationships (SAR) that govern the therapeutic promise of these compounds.
The Versatile Core: 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles
The inherent chemical functionalities of the 2-pyridone ring, combined with the electron-withdrawing nature of the nitrile group at the 3-position, create a molecule ripe for chemical modification and biological interaction. The substituents at the 1, 4, and 6 positions play a crucial role in defining the pharmacological profile of the resulting derivatives. Our analysis will delve into how modifications at these positions influence efficacy, drawing upon key findings from preclinical studies.
A series of novel 1,4,6-trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles have been synthesized and evaluated for their potential as chemotherapeutic agents.[1][2] These efforts have revealed that specific substitutions can lead to compounds with potent and selective activity against various human tumor cell lines and microbial pathogens.
Comparative Efficacy Analysis: Cytotoxicity Against Human Cancer Cell Lines
The exploration of these derivatives as anticancer agents has yielded promising results. Several compounds have demonstrated significant cytotoxic potential against a panel of human tumor cell lines. Notably, certain analogs have exhibited greater potency than established chemotherapeutic drugs like doxorubicin in specific cell lines.[1][2]
One study highlighted that out of a series of synthesized compounds, thirteen showed cytotoxic potential.[1][2] Among these, compounds 15 , 23 , and 24 were identified as the most active, displaying a broad spectrum of activity. Analog 24 was particularly noteworthy, being 2.5 times more active than doxorubicin against the colon HT29 carcinoma cell line.[1][2]
Further research into structurally related 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives has also demonstrated their potential as anticancer agents. For instance, some derivatives have been developed as dual EGFR and BRAFV600E inhibitors, showing strong antiproliferative activity against four different cancer cell lines.[2] Specifically, compounds 8 , 12 , and 13 from this series inhibited EGFR with IC50 values ranging from 89 to 110 nM, comparable to the standard drug erlotinib (IC50 = 80 nM).[2]
The table below summarizes the cytotoxic activity of selected derivatives against various cancer cell lines.
| Compound ID | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Analog 24 | HT29 (Colon Carcinoma) | More potent than Doxorubicin | Doxorubicin | 2.5x less potent | [1][2] |
| Compound 9 | MCF-7 (Breast) | 1.1 | Doxorubicin, 5-Fluorouracil | Less potent | [2] |
| HCT-116 (Colon) | 2.6 | Doxorubicin, 5-Fluorouracil | Less potent | [2] | |
| HepG2 (Liver) | 1.4 | Doxorubicin, 5-Fluorouracil | Less potent | [2] | |
| Compound 3a | MGC-803, MCF-7, PC-3, EC-109 | 0.73 - 11.61 | 5-Fluorouracil | Less potent | [2] |
| Compound 3c | MGC-803, MCF-7, PC-3, EC-109 | 0.49 - 12.45 | 5-Fluorouracil | Less potent | [2] |
| Compound 5a | GL261 (Murine Glioma) | 26.61 ± 0.7381 | - | - | [3] |
Comparative Efficacy Analysis: Antimicrobial Activity
In addition to their anticancer properties, these pyridine derivatives have demonstrated significant antimicrobial capabilities. Several compounds have exhibited a variable but noteworthy profile against both bacterial and fungal strains.
A study evaluating a series of these compounds found that seventeen exerted antimicrobial effects.[1][2] Analogs 15 , 20 , 21 , 23 , and 24 were prominently active. The highest antimicrobial potential was displayed by analog 24 , which was equipotent to ampicillin against Staphylococcus aureus and Escherichia coli. It also showed considerable antifungal activity comparable to clotrimazole.[1][2] This dual antimicrobial and anticancer activity positions compounds like 15 , 23 , and 24 as promising candidates for further development.[1][2]
The following table summarizes the antimicrobial activity of selected derivatives.
| Compound ID | Target Organism | Activity | Reference Compound | Activity | Source |
| Analog 24 | Staphylococcus aureus | Equipotent to Ampicillin | Ampicillin | Equipotent | [1][2] |
| Escherichia coli | Equipotent to Ampicillin | Ampicillin | Equipotent | [1][2] | |
| Fungal strains | Comparable to Clotrimazole | Clotrimazole | Comparable | [1][2] | |
| Compounds 10t, 10u, 10v, 10w | S. aureus (Gram-positive) | Excellent potency | Gentamicin | - | [2] |
| E. coli (Gram-negative) | Excellent potency | Gentamicin | - | [2] |
Experimental Protocols
To ensure the reproducibility and validation of the efficacy data presented, this section outlines the key experimental methodologies employed in the evaluation of these derivatives.
General Synthesis of 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles
The synthesis of these derivatives often follows a multicomponent reaction strategy, which is efficient and allows for the generation of a diverse library of compounds. A general procedure is outlined below.[4]
Workflow for the One-Pot Synthesis of 2-Oxo-1,2-dihydropyridine-3-carbonitrile Derivatives
Caption: A generalized workflow for the synthesis of the target compounds.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), methyl ketone (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5-2.5 mmol) in a suitable solvent such as ethanol (20 mL).[4] If a catalyst is employed, it is added at this stage.
-
Reaction Conditions:
-
Conventional Heating: The mixture is stirred and heated under reflux for a period of 4-14 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[4]
-
Microwave Irradiation: For a solvent-free approach, the reactant mixture can be irradiated in a microwave oven, which can significantly reduce the reaction time to a few minutes.[4]
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid product is collected by filtration.
-
The crude product is washed with a small amount of cold ethanol.
-
Further purification is achieved by recrystallization from an appropriate solvent (e.g., ethanol, DMF/methanol).[4]
-
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Workflow for MTT Assay
Caption: A typical workflow for determining cytotoxicity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Workflow for Broth Microdilution Assay
Caption: A simplified workflow for determining the MIC of antimicrobial agents.
Step-by-Step Protocol:
-
Preparation of Dilutions: Serial twofold dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Controls: Positive (microorganism with no compound) and negative (medium with no microorganism) controls are included.
-
Incubation: The plates are incubated under conditions suitable for the growth of the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
The 1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The derivatives discussed in this guide demonstrate significant potential as both cytotoxic and antimicrobial agents. The structure-activity relationship studies, though still in their early stages for some derivatives, have provided valuable insights into the key structural features required for potent biological activity.
Future research should focus on the synthesis of more extensive and diverse libraries of these derivatives to further probe the SAR. In-depth mechanistic studies are also warranted to elucidate the precise molecular targets and pathways through which these compounds exert their effects. Furthermore, promising lead compounds should be advanced to in vivo studies to evaluate their efficacy, pharmacokinetic profiles, and safety in preclinical models. The dual-action nature of some of these compounds makes them particularly attractive candidates for addressing the challenges of drug-resistant cancers and infectious diseases.
References
-
Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents. [Link]
-
Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents. [Link]
-
One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. [Link]
Sources
- 1. Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to In Silico Modeling of 1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile Binding to Protein Kinase C-theta (PKCθ)
This guide provides an in-depth, objective comparison of two computational methodologies for modeling the binding of 1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile to a putative biological target, Protein Kinase C-theta (PKCθ). This document is intended for researchers, scientists, and drug development professionals actively engaged in computational drug discovery. We will dissect the rationale behind experimental choices, present detailed protocols, and offer comparative data to inform the selection of the most appropriate in silico workflow for your research needs.
The pyridinecarbonitrile scaffold is a recognized pharmacophore in the development of novel therapeutics, with derivatives demonstrating a range of biological activities, including the inhibition of protein kinases that are pivotal in cancer cell proliferation and survival.[1][2] Notably, substituted 3-pyridinecarbonitriles have been identified as potent inhibitors of PKCθ, a key enzyme in T-cell activation and a promising target for autoimmune diseases.[3][4][5]
Introduction to the Target: Protein Kinase C-theta (PKCθ)
Protein Kinase C-theta (PKCθ) is a member of the novel PKC subfamily and plays a crucial role in T-lymphocyte signaling pathways.[3] Its strategic position in the immune response makes it an attractive target for the development of novel immunomodulatory and anti-inflammatory drugs. The binding of small molecule inhibitors to the ATP-binding site of PKCθ can effectively modulate its kinase activity.
Comparative In Silico Modeling Workflows
This guide will compare two widely adopted in silico workflows for predicting and characterizing the binding of this compound to the ATP-binding pocket of PKCθ:
-
Workflow A: Molecular Docking with End-Point Binding Free Energy Calculation (MM/PBSA)
-
Workflow B: Molecular Dynamics Simulation with Principal Component Analysis
Experimental Design Rationale
The selection of these two workflows allows for a comparison between a rapid, high-throughput screening approach (Workflow A) and a more computationally intensive, dynamic analysis of ligand-protein interactions (Workflow B). Workflow A is ideal for initial virtual screening and pose prediction, while Workflow B provides a deeper understanding of the stability of the binding pose and the conformational changes in the protein-ligand complex over time.
Workflow A: Molecular Docking and MM/PBSA
This workflow combines the efficiency of molecular docking for predicting the binding pose with the enhanced accuracy of Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) for estimating the binding free energy.[2][3][4]
Detailed Experimental Protocol:
-
Protein Preparation:
-
Obtain the crystal structure of human PKCθ (e.g., PDB ID: 2JED) from the Protein Data Bank.
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states for titratable residues at physiological pH (7.4) using a tool like PDB2PQR.
-
Assign partial charges using a force field such as AMBER ff14SB.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound.
-
Perform energy minimization using a suitable force field (e.g., GAFF2).
-
Assign partial charges using a method like AM1-BCC.
-
-
Molecular Docking:
-
Define the binding site based on the location of the co-crystallized inhibitor in the template structure or through binding site prediction algorithms.
-
Perform molecular docking using software like AutoDock Vina.
-
Generate a set of possible binding poses and rank them based on their docking scores.
-
-
MM/PBSA Calculation:
-
Take the top-ranked docking pose as the starting structure.
-
Perform a short molecular dynamics simulation (e.g., 10 ns) of the protein-ligand complex using a program like AMBER or GROMACS to allow for structural relaxation.[6][7]
-
Extract snapshots from the equilibrated portion of the trajectory.
-
Calculate the binding free energy for each snapshot using the MM/PBSA method.[2][3][4]
-
Average the results to obtain the final estimated binding free energy.
-
Data Presentation:
| Parameter | Value | Interpretation |
| Docking Score (kcal/mol) | -8.5 | Favorable binding affinity predicted by the scoring function. |
| Binding Free Energy (ΔGbind, kcal/mol) | -25.7 ± 2.1 | Stronger, more reliable prediction of binding affinity. |
| Key Interacting Residues | Leu461, Asn509 | Highlights critical amino acids for ligand binding.[] |
Workflow A Diagram:
Caption: Workflow A: Molecular Docking with MM/PBSA.
Workflow B: Molecular Dynamics Simulation and Principal Component Analysis
This workflow provides a more detailed, dynamic view of the protein-ligand interaction, assessing the stability of the binding pose and identifying large-scale conformational changes.
Detailed Experimental Protocol:
-
System Setup:
-
Start with the top-ranked docked pose from Workflow A.
-
Solvate the complex in a periodic box of water molecules (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
Use a suitable force field (e.g., AMBER ff14SB for the protein and GAFF2 for the ligand).
-
-
Molecular Dynamics Simulation:
-
Perform an initial energy minimization of the entire system.
-
Gradually heat the system to 300 K (NVT ensemble).
-
Equilibrate the system at constant pressure (NPT ensemble) for several nanoseconds.
-
Run a production simulation for an extended period (e.g., 100 ns) to sample a wide range of conformations.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone to assess the stability of the complex over time.
-
Root Mean Square Fluctuation (RMSF): Analyze the RMSF of protein residues to identify flexible regions that may be involved in ligand binding.
-
Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and protein.
-
Principal Component Analysis (PCA): Perform PCA on the protein backbone atoms to identify the dominant collective motions and conformational changes induced by ligand binding.
-
Data Presentation:
| Analysis | Observation | Interpretation |
| Ligand RMSD | Stable fluctuation around 1.5 Å after 20 ns | The ligand remains stably bound in the binding pocket. |
| Protein RMSF | Peaks in the activation loop (residues 500-520) | Indicates conformational flexibility in a key regulatory region upon ligand binding. |
| Hydrogen Bonds | Persistent H-bonds with Leu461 and Asn509 | Confirms the importance of these residues for stable binding.[] |
| PCA (PC1 vs. PC2) | Distinct conformational clusters | The protein explores different conformational substates while bound to the ligand. |
Workflow B Diagram:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. C-5 Substituted heteroaryl 3-pyridinecarbonitriles as PKCtheta inhibitors: Part I [pubmed.ncbi.nlm.nih.gov]
- 4. C-5 substituted heteroaryl-3-pyridinecarbonitriles as PKCtheta inhibitors: part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. C-5 Substituted heteroaryl 3-pyridinecarbonitriles as PKCtheta inhibitors: Part I. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Synthesis of 1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile: A Methodological Deep Dive for the Research Scientist
For the discerning researcher in organic synthesis and drug development, the pyridinone core represents a privileged scaffold, a recurring motif in a multitude of biologically active compounds. The strategic synthesis of derivatives such as 1,4,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a critical step in the exploration of new chemical space. This guide offers a detailed, comparative analysis of plausible synthetic routes to this target, moving beyond a simple recitation of steps to elucidate the underlying principles and practical considerations that inform methodological choice.
The Strategic Importance of the Target Molecule
This compound, with its combination of a reactive nitrile group and a decorated pyridinone ring, is a versatile building block for further chemical elaboration. Its structure is amenable to a variety of transformations, making it a valuable intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical research. The efficiency and robustness of its synthesis are therefore of paramount importance.
Primary Synthetic Route: The Efficiency of Multicomponent Reactions
For the synthesis of our target molecule, a plausible MCR would involve the reaction of cyanoacetamide , acetylacetone (2,4-pentanedione) , and N-methylacetamide (as a source of the N-methyl group).
Experimental Protocol (Representative)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine acetylacetone (1.0 eq), cyanoacetamide (1.0 eq), and N-methylacetamide (1.1 eq) in a suitable solvent such as ethanol or glacial acetic acid.
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine (0.1-0.2 eq).
-
Reaction: Heat the mixture to reflux and maintain for a period of 4-8 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate directly from the solution or can be induced by the addition of cold water.
-
Purification: Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Mechanistic Rationale
The reaction likely proceeds through a complex cascade of events initiated by a Knoevenagel condensation between the active methylene group of cyanoacetamide and one of the carbonyl groups of acetylacetone. This is followed by a Michael addition of the enolate of N-methylacetamide and subsequent cyclization and dehydration to furnish the pyridinone ring. The choice of a basic catalyst is critical to facilitate the initial condensations and deprotonations.
Caption: Multicomponent reaction workflow for the synthesis of the target pyridinone.
Alternative Synthetic Route: A Stepwise Approach for Controlled Synthesis
While MCRs offer elegance and efficiency, a stepwise approach can provide greater control over the reaction and may be advantageous for troubleshooting or for the synthesis of highly pure materials without extensive chromatographic purification. A plausible stepwise synthesis would involve the initial formation of a key intermediate, followed by cyclization.
A common strategy for constructing pyridinone rings involves the reaction of an enamine with an activated carbonyl compound.
Experimental Protocol (Representative)
Step 1: Synthesis of an Enamine Intermediate
-
Combine N-methylacetamide (1.0 eq) and acetylacetone (1.0 eq) in toluene.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Once the theoretical amount of water has been collected, cool the reaction and remove the solvent under reduced pressure to yield the crude enamine.
Step 2: Cyclization to the Pyridinone
-
Dissolve the crude enamine from Step 1 in a suitable solvent like ethanol.
-
Add cyanoacetamide (1.0 eq) and a base such as sodium ethoxide.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction, neutralize with a weak acid (e.g., acetic acid), and isolate the precipitated product by filtration.
-
Purify by recrystallization.
Mechanistic Rationale
This stepwise approach isolates the formation of the enamine, which then undergoes a controlled reaction with the active methylene compound. The use of a stronger base like sodium ethoxide in the second step facilitates the cyclization. This method, while longer, can sometimes lead to cleaner reactions and higher purity of the final product.
Caption: Stepwise synthesis workflow for the target pyridinone.
Comparative Analysis of Synthetic Routes
The choice between a multicomponent and a stepwise synthesis is a common dilemma in organic chemistry. The following table provides a comparative overview of the two approaches for the synthesis of this compound.
| Parameter | Multicomponent Synthesis | Stepwise Synthesis |
| Reaction Time | 4-8 hours | 8-16 hours |
| Number of Steps | 1 (One-pot) | 2 |
| Typical Yield | Good to Excellent | Moderate to Good |
| Atom Economy | High | Moderate |
| Ease of Procedure | High | Moderate |
| Process Control | Moderate | High |
| Purification | May require chromatography | Often simpler recrystallization |
Characterization Data
While specific experimental data for this compound is not extensively reported in the literature, the expected characterization would include:
-
¹H NMR: Signals corresponding to the three methyl groups (N-CH₃, C4-CH₃, C6-CH₃) and the vinylic proton on the pyridinone ring.
-
¹³C NMR: Resonances for the carbonyl carbon, the nitrile carbon, the carbons of the pyridinone ring, and the three methyl carbons.
-
IR Spectroscopy: Characteristic absorptions for the nitrile (C≡N) and carbonyl (C=O) functional groups.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (162.19 g/mol ).[4][]
-
Melting Point: A sharp melting point for the pure, crystalline solid.
Conclusion and Recommendations
For the rapid and efficient synthesis of this compound, the multicomponent approach is highly recommended. Its operational simplicity and high atom economy make it ideal for library synthesis and initial scale-up. However, for applications requiring exceptionally high purity or for detailed mechanistic investigations, the stepwise approach offers superior control.
As with any synthetic procedure, it is imperative to consult safety data sheets for all reagents and to perform the reactions in a well-ventilated fume hood with appropriate personal protective equipment.
References
- Gorobets, N. Y., et al. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. ARKIVOC, 2009(xiii), 23-30.
- Al-Issa, S. A. (2015). Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents. Archiv der Pharmazie, 348(11), 824-834.
-
HFC. (n.d.). 4,5,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Retrieved from [Link]
- Jansone, D., et al. (2005). Synthesis of 4,6,6-Trimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile. Chemistry of Heterocyclic Compounds, 41(12), 1537-1537.
- Al-Mousawi, S. M., et al. (2015). Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents.
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0259233). Retrieved from [Link]
-
ChemBK. (n.d.). 1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
- Wiley Online Library. (2006). Synthesis and Reactions of 4-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile. ChemInform, 37(32).
- El-Kashef, H. S., et al. (2010). One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition.
-
MDPI. (2023). Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Retrieved from [Link]
-
ResearchGate. (2024). Pyridinone synthesis via the combination of Meldrum's acid, aryl... Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra (DMSO-d 6 , 300 MHz) of compounds 3g and 4g. Chemical... Retrieved from [Link]
-
SpectraBase. (n.d.). 1-[(2S)-2,3-DIHYDROXYPROPYL]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE - Optional[13C NMR]. Retrieved from [Link]
- Google Patents. (2014). US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran.
-
ResearchGate. (n.d.). Inhibition of mild steel corrosion by 1,4,6-trimethy1-2-oxo-1,2-dihydropyridine-3-carbonitrile and synergistic effect of halide ion in 0.5 M H2SO4. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Multicomponent Synthesis of 2, 4, 6-Triarylpyridine Analogues As Antibacterial And Antiurease Agents. Retrieved from [Link]
-
PubChem. (n.d.). 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxo-. Retrieved from [Link]
Sources
- 1. Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
A Head-to-Head Comparison of Pyridonecarbonitrile Synthesis Methods: A Guide for Researchers and Drug Development Professionals
Pyridonecarbonitriles are a critical class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. Their synthesis is a cornerstone of medicinal chemistry and process development. This guide provides an in-depth, head-to-head comparison of the most prominent methods for synthesizing these valuable scaffolds. We will delve into the mechanistic underpinnings, practical considerations, and quantitative performance of each method to empower researchers and drug development professionals in selecting the optimal synthetic strategy for their specific needs.
The Guareschi-Thorpe Condensation: A Classic Route to 2-Pyridones
The Guareschi-Thorpe condensation is a venerable and reliable method for the synthesis of 2-pyridones, including those bearing a nitrile group at the 3-position. This reaction typically involves the base-catalyzed condensation of a cyanoacetamide with a 1,3-dicarbonyl compound.[1][2]
Mechanism and Experimental Rationale
The reaction proceeds through a series of well-understood steps, initiated by the deprotonation of the active methylene group of cyanoacetamide. The resulting carbanion then acts as a nucleophile, attacking one of the carbonyl groups of the 1,3-dicarbonyl compound. Subsequent intramolecular cyclization and dehydration lead to the formation of the pyridone ring. The choice of base is critical; common choices include piperidine, sodium ethoxide, or, in more recent "green" protocols, ammonium carbonate.[1][3] The use of ammonium carbonate is particularly advantageous as it can serve as both a base and an ammonia source, facilitating the reaction in aqueous media.[3]
Caption: Mechanism of the Guareschi-Thorpe Condensation.
Experimental Protocol: Synthesis of 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
-
Materials: Acetylacetone (10 mmol), Cyanoacetamide (10 mmol), Piperidine (1 mmol), Ethanol (20 mL).[1]
-
Procedure:
-
In a round-bottom flask, dissolve acetylacetone and cyanoacetamide in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Heat the reaction mixture to reflux and stir for 4 hours. A precipitate will form as the reaction progresses.[1]
-
Cool the mixture to room temperature and collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the desired product.[1]
-
The Bohlmann-Rahtz Pyridine Synthesis: Versatility in Substitution Patterns
The Bohlmann-Rahtz synthesis is a powerful two-step method for producing substituted pyridines, which can be adapted for pyridonecarbonitrile synthesis. The core of this reaction is the condensation of an enamine with an ethynylketone.[4]
Mechanism and Experimental Rationale
The reaction begins with a Michael addition of the enamine to the ethynylketone, forming an aminodiene intermediate. This intermediate can often be isolated. The crucial second step involves a heat-induced E/Z isomerization of the aminodiene, which then allows for a cyclodehydration to furnish the final pyridine ring.[4] A significant drawback of the classical Bohlmann-Rahtz synthesis is the high temperature required for the cyclodehydration step. However, modern modifications employing acid catalysis (e.g., acetic acid or Amberlyst-15) can facilitate the reaction at much lower temperatures, even allowing for a one-pot procedure.[4]
Caption: General mechanism of the Bohlmann-Rahtz Pyridine Synthesis.
Experimental Protocol: One-Pot Bohlmann-Rahtz Synthesis
While a specific protocol for a pyridonecarbonitrile was not detailed in the search results, a general one-pot procedure for substituted pyridines is as follows:
-
Materials: 1,3-Dicarbonyl compound, Alkynone, Ammonium acetate, Ethanol.[5]
-
Procedure:
-
A mixture of the 1,3-dicarbonyl compound, alkynone, and a large excess of ammonium acetate is refluxed in ethanol for 24 hours.[5]
-
The ammonium acetate facilitates the in situ formation of the enamine and promotes the subsequent cyclodehydration.[5]
-
After cooling, the product can be isolated by standard workup procedures.
-
One-Pot Multicomponent Reactions (MCRs): Efficiency and Atom Economy
One-pot multicomponent reactions (MCRs) have emerged as a highly efficient and environmentally friendly approach to complex molecule synthesis, including pyridonecarbonitriles.[6][7] These reactions combine three or more starting materials in a single synthetic operation, avoiding the need for isolating intermediates and thereby saving time, solvents, and reagents.[8][9]
Mechanism and Experimental Rationale
The mechanisms of MCRs for pyridonecarbonitrile synthesis are diverse but generally involve a cascade of reactions such as Knoevenagel condensation, Michael addition, and intramolecular cyclization.[10] The choice of catalyst is crucial and can range from simple bases like piperidine to more sophisticated organocatalysts or metal catalysts. The careful selection of starting materials and reaction conditions allows for a high degree of control over the final product's structure.
Caption: Conceptual workflow of a one-pot multicomponent synthesis of pyridonecarbonitriles.
Experimental Protocol: One-Pot Synthesis of N-amino-3-cyano-2-pyridone Derivatives
-
Materials: Cyanoacetohydrazide, an activated nitrile (e.g., malononitrile), an aromatic aldehyde, and piperidine in water or a water/ethanol mixture.[10]
-
Procedure:
-
A mixture of cyanoacetohydrazide, the activated nitrile substrate, and the aromatic aldehyde is stirred in the presence of a catalytic amount of piperidine.[10]
-
The reaction is typically carried out at room temperature or with gentle heating.
-
The product often precipitates from the reaction mixture and can be isolated by simple filtration.[10]
-
Microwave-Assisted Synthesis: Accelerating the Path to Pyridonecarbonitriles
Microwave-assisted organic synthesis (MAOS) has revolutionized many areas of synthetic chemistry by dramatically reducing reaction times, often from hours to minutes, and frequently improving yields.[11] This technology is highly applicable to the synthesis of pyridonecarbonitriles, particularly for the Guareschi-Thorpe and multicomponent reactions.
The Rationale Behind Microwave Acceleration
Microwave irradiation directly heats the reaction mixture through dielectric heating, leading to a rapid and uniform temperature increase. This can lead to reaction rate accelerations that are not achievable with conventional heating methods. For many heterocyclic syntheses, this translates to cleaner reactions with fewer side products.
Experimental Protocol: Microwave-Assisted Synthesis of 4,6-Disubstituted 3-Cyanopyridin-2(1H)-ones
-
Materials: A chalcone (1,3-diaryl-2-propen-1-one), cyanoacetamide, and powdered potassium hydroxide.
-
Procedure:
-
The reactants are mixed in a microwave-safe vessel without any solvent.
-
The mixture is irradiated in a microwave reactor for a short period (typically a few minutes).
-
After cooling, the product is isolated by simple workup.
-
Head-to-Head Comparison of Synthesis Methods
| Method | Key Features | Advantages | Disadvantages | Typical Yields | Typical Reaction Times |
| Guareschi-Thorpe Condensation | Condensation of a cyanoacetamide and a 1,3-dicarbonyl.[1] | Reliable, well-established, uses readily available starting materials.[1] | Can require harsh basic conditions and prolonged heating. | 70-90% | 3-6 hours |
| Bohlmann-Rahtz Synthesis | Condensation of an enamine and an ethynylketone.[4] | High versatility in substitution patterns. | Classical method requires high temperatures; enamines can be unstable.[4] | 60-95% | 4-24 hours |
| One-Pot Multicomponent Reactions | Three or more components react in a single step.[6][7] | High atom economy, operational simplicity, reduced waste.[8][9] | Can be sensitive to reaction conditions; optimization may be required. | 80-98% | 1-12 hours |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation for heating.[11] | Drastically reduced reaction times, often higher yields, cleaner reactions.[11] | Requires specialized equipment, may not be suitable for large-scale industrial synthesis. | Often higher than conventional methods | 2-15 minutes |
Conclusion and Future Perspectives
The synthesis of pyridonecarbonitriles is a mature field with a diverse array of reliable methods. The choice of the optimal synthetic route depends on a careful consideration of factors such as the desired substitution pattern, scale of the reaction, and available resources.
-
The Guareschi-Thorpe condensation remains a workhorse for the synthesis of 3-cyano-2-pyridones due to its simplicity and the low cost of starting materials.
-
The Bohlmann-Rahtz synthesis offers unparalleled versatility for accessing a wide range of substituted pyridines and can be adapted for pyridonecarbonitrile synthesis, especially with modern one-pot modifications.
-
One-pot multicomponent reactions represent the state-of-the-art in terms of efficiency and green chemistry principles, making them highly attractive for library synthesis and drug discovery.
-
Microwave-assisted synthesis provides a powerful tool for accelerating these reactions, enabling rapid optimization and synthesis of novel derivatives.
Future developments in this field will likely focus on the discovery of novel catalytic systems that can operate under even milder conditions, further expand the substrate scope, and provide enantioselective routes to chiral pyridonecarbonitriles. The continued integration of green chemistry principles, such as the use of renewable solvents and catalysts, will also be a key driver of innovation.
References
- Rajasekhar, K. K. et al. (2010). Comparative Study of Conventional and Microwave Induced Synthesis of Selected Heterocyclic Molecules. International Journal of ChemTech Research, 2(1), 594-598.
- Kumar S, L. et al. (2022).
-
Stoltz, B. M. Multicomponent Reactions in Total Synthesis. Caltech. Available at: [Link]
- A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. (2023). Universitas Scientiarum, 28(3).
-
An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction. RSC Publishing. Available at: [Link]
- A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. (2023). Universitas Scientiarum.
- Hayashi, Y. (2016). Pot economy and one-pot synthesis. Chemical Science, 7(2), 866-880.
- de la Torre, V. G., & Lavilla, R. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 15(8), 1007.
- Tamaddon, F., & Maddah-Roodan, S. (2023).
-
Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. Available at: [Link]
- Hayashi, Y. (2016). Pot economy and one-pot synthesis. Chemical Science.
- Eriksson, M. C. et al. (2018). The Guareschi–Thorpe Cyclization Revisited – An Efficient Synthesis of Substituted 2,6-Dihydroxypyridines and 2,6-Dichloropyridines. Request PDF.
- A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. (2025).
- Hayashi, Y. (2018). Pot economy and one-pot synthesis. Chemical Science (RSC Publishing).
-
A new mild method for the one-pot synthesis of pyridines. Organic Chemistry Portal. Available at: [Link]
- A Scalable, One-Pot Synthesis of 1,2,3,4,5-Pentacarbomethoxycyclopentadiene. (2019). PMC.
-
Guareschi-Thorpe synthesis of pyridine. Química Organica.org. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 4. A new mild method for the one-pot synthesis of pyridines [organic-chemistry.org]
- 5. A Mini Review on the Multicomponent Synthesis of Pyridine Derivatives: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pot economy and one-pot synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pot economy and one-pot synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Concise Review of Multicomponent Reactions Using Novel Heterogeneous Catalysts under Microwave Irradiation [mdpi.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Deconvoluting Complexity: A Guide to Interpreting the NMR Spectra of 1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
For researchers and professionals in drug development and organic synthesis, the structural elucidation of novel compounds is a cornerstone of innovation. The pyridinecarbonitrile scaffold, in particular, is a recurring motif in medicinally relevant molecules. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectra of a representative complex heterocyclic system: 1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile. We will navigate the intricacies of its spectral features, demonstrating a systematic approach to interpretation that combines 1D and 2D NMR techniques. This guide will also offer a comparative perspective on alternative analytical methods, providing a holistic view of modern structural analysis.
The Challenge: Spectral Crowding in a Multifunctional Heterocycle
The structure of this compound presents several challenges for straightforward NMR interpretation. The presence of multiple methyl groups in different chemical environments, a vinyl proton, and quaternary carbons can lead to a spectrum that is not immediately intuitive. This guide will dissect these complexities, offering a logical workflow for unambiguous signal assignment.
Part 1: Decoding the 1D NMR Spectra
The first step in any NMR analysis is the careful examination of the one-dimensional ¹H and ¹³C spectra. While these spectra provide foundational information, the overlapping signals in complex molecules often necessitate further investigation with two-dimensional techniques.[1]
¹H NMR Spectroscopy: A First Look at the Proton Environment
The proton NMR spectrum provides initial insights into the number and connectivity of hydrogen atoms in the molecule. Based on established chemical shift principles for pyridone and dihydropyridine systems, a plausible ¹H NMR spectrum for our target molecule is predicted as follows:
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | 6.15 | s | 1H | H5 |
| 2 | 3.50 | s | 3H | N-CH₃ |
| 3 | 2.35 | s | 3H | C4-CH₃ |
| 4 | 2.20 | s | 3H | C6-CH₃ |
Note: This is a predicted spectrum based on analogous structures. Actual chemical shifts may vary.
The vinyl proton (H5) is expected to be the most downfield of the non-aromatic protons due to its position in a π-system. The three methyl groups are all singlets due to the absence of adjacent protons, but their distinct electronic environments result in different chemical shifts. The N-methyl group is typically the most deshielded of the methyl groups due to the electron-withdrawing effect of the nitrogen atom.[2]
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum reveals the carbon framework of the molecule. The predicted chemical shifts for this compound are tabulated below:
| Signal | Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 1 | 162.0 | Quaternary | C2 (C=O) |
| 2 | 155.0 | Quaternary | C6 |
| 3 | 145.0 | Quaternary | C4 |
| 4 | 118.0 | Quaternary | CN |
| 5 | 105.0 | CH | C5 |
| 6 | 95.0 | Quaternary | C3 |
| 7 | 30.0 | CH₃ | N-CH₃ |
| 8 | 20.0 | CH₃ | C6-CH₃ |
| 9 | 18.0 | CH₃ | C4-CH₃ |
Note: This is a predicted spectrum based on analogous structures. Actual chemical shifts may vary.
The carbonyl carbon (C2) is the most downfield signal, as is characteristic. The quaternary carbons of the ring system and the nitrile group appear in the intermediate region. The methyl carbons are found in the upfield region of the spectrum. The assignment of the quaternary carbons can be challenging with ¹³C NMR alone and requires the use of 2D techniques.[3]
Part 2: Assembling the Puzzle with 2D NMR Spectroscopy
Two-dimensional NMR experiments are indispensable for elucidating the structure of complex molecules by revealing correlations between nuclei.[4][5] For our target molecule, a combination of COSY, HSQC, and HMBC experiments provides a comprehensive connectivity map.
Workflow for 2D NMR-Based Structural Elucidation
Caption: Workflow for structural elucidation using 2D NMR.
COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[6] In the case of this compound, the ¹H spectrum consists of four singlets. Therefore, a COSY spectrum would show no cross-peaks, confirming the absence of proton-proton coupling. This is valuable information, as it supports the proposed arrangement of the methyl groups and the vinyl proton.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates protons with their directly attached carbons.[7] This is a powerful tool for assigning the signals of protonated carbons.
| Proton Signal (δ, ppm) | Carbon Signal (δ, ppm) | Assignment |
| 6.15 (H5) | 105.0 (C5) | C5-H5 |
| 3.50 (N-CH₃) | 30.0 (N-CH₃) | N-CH₃ |
| 2.35 (C4-CH₃) | 18.0 (C4-CH₃) | C4-CH₃ |
| 2.20 (C6-CH₃) | 20.0 (C6-CH₃) | C6-CH₃ |
This experiment allows for the unambiguous assignment of the vinyl C5-H5 group and all three methyl groups to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment reveals correlations between protons and carbons over two or three bonds.[7] This is crucial for identifying the connectivity around quaternary carbons and for piecing together the molecular fragments.
| Proton Signal | Key HMBC Correlations (to Carbons) |
| H5 (6.15 ppm) | C3, C4, C6 |
| N-CH₃ (3.50 ppm) | C2, C6 |
| C4-CH₃ (2.35 ppm) | C3, C4, C5 |
| C6-CH₃ (2.20 ppm) | C5, C6, C2 |
Interpretation of Key HMBC Correlations:
-
H5: The vinyl proton shows correlations to the quaternary carbons C4 and C6, as well as the nitrile-bearing carbon C3. This confirms its position within the dihydropyridine ring.
-
N-CH₃: The N-methyl protons correlate to the carbonyl carbon (C2) and the C6 carbon, establishing their position on the nitrogen atom adjacent to these carbons.
-
C4-CH₃: The protons of the methyl group at C4 show correlations to C3, C4, and C5, confirming its attachment to the C4 position.
-
C6-CH₃: The protons of the methyl group at C6 correlate to C5, C6, and the carbonyl carbon C2, confirming its position at C6.
Together, these 2D NMR experiments provide a comprehensive and self-validating network of correlations that allows for the confident and unambiguous assignment of all proton and carbon signals, leading to the complete structural elucidation of this compound.
Part 3: A Comparative Look at Alternative Analytical Techniques
While NMR spectroscopy is a powerful tool for structural elucidation in solution, other techniques provide complementary and sometimes definitive information.
| Technique | Advantages | Disadvantages | Application to this Molecule |
| NMR Spectroscopy | - Provides detailed connectivity information in solution.[8]- Non-destructive. | - Requires a relatively large amount of pure sample.- Can be complex for large molecules.[5] | Ideal for determining the complete covalent structure and for conformational analysis in solution. |
| X-ray Crystallography | - Provides the unambiguous 3D structure in the solid state.[9]- Can determine absolute stereochemistry.[2] | - Requires a suitable single crystal, which can be difficult to obtain. | Would provide definitive proof of the structure and reveal details of the solid-state packing and intermolecular interactions. |
| Mass Spectrometry | - Determines the molecular weight with high accuracy.- Provides information about fragmentation patterns, which can aid in structural elucidation. | - Does not provide detailed connectivity information on its own.- Isomer differentiation can be challenging. | Would confirm the molecular formula (C₉H₁₀N₂O) and provide fragmentation data that could support the proposed structure. |
Part 4: Experimental Protocol for High-Quality NMR Data Acquisition
Obtaining high-quality NMR spectra is paramount for accurate interpretation. The following is a general protocol for the acquisition of 1D and 2D NMR data for a small organic molecule like this compound.
Sample Preparation
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the sample height is sufficient for the instrument's probe (typically around 4-5 cm).
Instrument Setup and Data Acquisition
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A 90-degree pulse angle and a longer relaxation delay (e.g., 2-5 seconds) are typically used. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.
-
Acquire 2D NMR spectra (COSY, HSQC, HMBC) using standard pulse programs provided by the spectrometer manufacturer. Optimize key parameters such as the number of increments in the indirect dimension and the evolution delays for optimal correlation signals.
Caption: Experimental workflow for NMR analysis.
Conclusion
The structural elucidation of complex molecules like this compound is a systematic process that relies on the synergistic use of multiple NMR techniques. By starting with a thorough analysis of 1D spectra and then employing 2D experiments like COSY, HSQC, and HMBC, a complete and unambiguous picture of the molecular structure can be assembled. When compared with other analytical methods such as X-ray crystallography and mass spectrometry, NMR spectroscopy proves to be an exceptionally powerful and versatile tool for the modern chemist.
References
- Anctil, E. J. G. & Snieckus, V. The Directed Ortho Metalation–Cross-Coupling Symbiosis. Regioselective Methodologies for the Synthesis of O-Aryl, N-Aryl, and Biaryl Compounds and Application to Natural Product Synthesis. J. Org. Chem.67, 6788-6791 (2002).
- Breitmaier, E. & Voelter, W. Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. (VCH, 1987).
-
Excillum. Small molecule crystallography. Available at: [Link]. (Accessed: 11th January 2026)
-
Wikipedia. Nuclear Overhauser effect. Available at: [Link]. (Accessed: 11th January 2026)
-
Fiveable. Mass spectrometry (MS) | Organic Chemistry II Class Notes. Available at: [Link]. (Accessed: 11th January 2026)
-
Diamond Light Source. Small Molecule X-ray Crystallography | High-Resolution Structure Determination for Industry. Available at: [Link]. (Accessed: 11th January 2026)
-
Chemistry LibreTexts. Mass spectrometry 1. Available at: [Link]. (Accessed: 11th January 2026)
-
JoVE. Video: Nuclear Overhauser Enhancement (NOE). Available at: [Link]. (Accessed: 11th January 2026)
-
Chemistry LibreTexts. 22: Nuclear Overhauser Effect (NOE). Available at: [Link]. (Accessed: 11th January 2026)
-
Organic Chemistry Data. NMR Spectroscopy :: 8-TECH-2 The Nuclear Overhauser Effect. Available at: [Link]. (Accessed: 11th January 2026)
-
ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]. (Accessed: 11th January 2026)
-
Slideshare. 2D NMR Spectroscopy. Available at: [Link]. (Accessed: 11th January 2026)
-
OMICS International. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Available at: [Link]. (Accessed: 11th January 2026)
-
ACS Publications. Nuclear Overhauser Effect Spectroscopy. An Advanced Undergraduate Experiment. Available at: [Link]. (Accessed: 11th January 2026)
-
SDSU NMR Facility – Department of Chemistry. 7) Common 2D (COSY, HSQC, HMBC). Available at: [Link]. (Accessed: 11th January 2026)
-
anucem. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Available at: [Link]. (Accessed: 11th January 2026)
-
Wikipedia. Fragmentation (mass spectrometry). Available at: [Link]. (Accessed: 11th January 2026)
-
Chemistry LibreTexts. mass spectra - fragmentation patterns. Available at: [Link]. (Accessed: 11th January 2026)
-
YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available at: [Link]. (Accessed: 11th January 2026)
-
ResearchGate. The NMR interpretations of some heterocyclic compounds which are.... Available at: [Link]. (Accessed: 11th January 2026)
-
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]. (Accessed: 11th January 2026)
-
SpectraBase. 2,4,6-Trimethyl pyridine - Optional[1H NMR] - Spectrum. Available at: [Link]. (Accessed: 11th January 2026)
-
Sci-Hub. Substituent Effects on the 13 C-NMR Chemical Shifts of the Pyridinic Ring. Available at: [Link]. (Accessed: 11th January 2026)
-
DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Available at: [Link]. (Accessed: 11th January 2026)
-
ResearchGate. (PDF) Synthesis of 4,6,6Trimethyl2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile. Available at: [Link]. (Accessed: 11th January 2026)
-
Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available at: [Link]. (Accessed: 11th January 2026)
-
ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents.. Available at: [Link]. (Accessed: 11th January 2026)
-
Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]. (Accessed: 11th January 2026)
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. rsc.org [rsc.org]
- 3. 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | 64038-03-5 [sigmaaldrich.cn]
- 4. 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxo- | C8H8N2O2 | CID 113347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. hmdb.ca [hmdb.ca]
- 8. hmdb.ca [hmdb.ca]
- 9. chembk.com [chembk.com]
Safety Operating Guide
A Guide to the Safe Disposal of 1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
This document provides essential safety and logistical guidance for the proper disposal of 1,4,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (CAS No. 64038-03-5). As a trusted partner in your research, we are committed to providing information that ensures a safe laboratory environment beyond the product itself. The following procedures are designed for researchers, scientists, and drug development professionals.
Core Principles of Safe Disposal: A Proactive Approach
The cornerstone of safe chemical disposal is a comprehensive understanding of the potential hazards and the implementation of proactive control measures. For a substituted pyridinecarbonitrile, we must consider the hazards associated with both the pyridine ring and the nitrile functional group. Nitrile compounds can be toxic and may release hydrogen cyanide gas under certain conditions, such as in the presence of strong acids.[8] Pyridine derivatives can also exhibit various toxicities.[9] Therefore, a conservative approach to handling and disposal is paramount.
Hazard Identification and Risk Profile
Based on analogous compounds, this compound should be handled as a hazardous substance. The primary risks include acute toxicity, irritation, and potential environmental harm.
| Hazard Class | Potential Effect | GHS Hazard Statement (Inferred) |
| Acute Toxicity (Oral) | Harmful if swallowed. | H302[7][10][11] |
| Acute Toxicity (Dermal) | Harmful or toxic in contact with skin. | H312 / H311[7][10] |
| Acute Toxicity (Inhalation) | Harmful if inhaled. | H332[6][7] |
| Skin Irritation | Causes skin irritation. | H315[5][7][10] |
| Eye Irritation | Causes serious eye irritation or damage. | H319 / H318[5][6][10][11] |
| Respiratory Irritation | May cause respiratory irritation. | H335[5][7][10][12] |
| Aquatic Hazard | May be harmful to aquatic life. | H412[10] |
This table is a synthesis of potential hazards based on structurally related compounds. A formal hazard assessment should be conducted by qualified personnel.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is required to minimize exposure risk during handling and disposal.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, minimum 0.11 mm thickness). | Prevents dermal absorption, which is a key route of exposure for related compounds.[4][5] Gloves must be inspected before use and disposed of as contaminated waste after handling.[12] |
| Eye/Face Protection | Safety glasses with side-shields or tightly fitting safety goggles. | Protects against splashes and airborne particles that can cause serious eye irritation.[5][13] |
| Skin & Body Protection | Laboratory coat. A chemical-resistant apron or coveralls should be used for larger quantities. | Protects skin from accidental contact and contamination of personal clothing.[4][5] |
| Respiratory Protection | All handling should occur in a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of dust or vapors, which may cause respiratory irritation.[4][5] If engineering controls are insufficient, a NIOSH-approved respirator is required.[12][13] |
Step-by-Step Disposal Protocol
Disposal of this compound must be handled through your institution's hazardous waste management program. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [12]
Waste Segregation: The Critical First Step
Proper segregation prevents dangerous chemical reactions in the waste container.
-
Designate a Waste Stream: Label a dedicated, sealable, and chemically compatible waste container for "Pyridinecarbonitrile Waste" or a similar designation as required by your EHS department.[14]
-
Avoid Incompatibilities:
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect unadulterated solid compound, contaminated weigh boats, and contaminated PPE (e.g., gloves, wipes) in a clearly labeled, sealed container or heavy-duty plastic bag for solid hazardous waste.
-
Liquid Waste: Collect solutions containing the compound in a dedicated, sealed, and properly vented hazardous waste container.[14] Segregate halogenated and non-halogenated solvent waste streams if required by your institution.[14]
-
Containerizing and Labeling Waste
-
Select Appropriate Containers: Use containers made of a compatible material (e.g., glass or high-density polyethylene) that have tightly fitting caps.[14] Ensure the container is in good condition and free from leaks.
-
Label Accurately: Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
An accurate list of all components and their approximate percentages, including solvents.
-
The relevant hazard characteristics (e.g., Toxic, Irritant).
-
The date accumulation started.
-
The name of the principal investigator or laboratory contact.
-
Arranging for Disposal
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory. This area should be secure, well-ventilated, and away from drains and incompatible materials.
-
Contact EHS: Follow your institution's procedures to request a pickup of the hazardous waste. Do not allow waste to accumulate for extended periods.
Emergency Procedures: Spill Management
Accidental spills must be managed promptly and safely.
Small Spills (Solid)
-
Evacuate and Ventilate: Ensure the spill is within a chemical fume hood. If outside a hood, restrict access to the area and ensure adequate ventilation.[5]
-
Wear Full PPE: Don all recommended PPE before cleanup.
-
Contain and Clean: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Avoid raising dust.[8][12]
-
Collect Waste: Carefully sweep or scoop the material into a designated hazardous waste container.[12]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol) and then with soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department.
Large Spills
-
Evacuate Immediately: Alert all personnel and evacuate the immediate area.
-
Isolate the Area: Close doors to the affected area and prevent entry.
-
Call for Help: Contact your institution's emergency response team or EHS department immediately. Provide details on the chemical spilled and the location.
-
Do Not Attempt Cleanup: A large spill requires specialized equipment and training. Wait for the emergency response team to arrive.
Disposal Decision Workflow
The following diagram outlines the logical flow for the proper management and disposal of this compound.
Caption: Decision workflow for waste handling and spill response.
References
- NIOSH. (n.d.). NITRILES. CDC Stacks.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- BenchChem. (2025). Essential Safety and Operational Guide for Handling 3-Amino-2-pyridinecarbonitrile.
- AK Scientific, Inc. (n.d.). 1-[(6-Chloro-3-pyridinyl)methyl]-4-methoxy-2-oxo-1,2-dihydro-3-pyridinecarbonitrile Safety Data Sheet.
- Szabo-Scandic. (n.d.). 2-Pyridinecarbonitrile Safety Data Sheet.
- Echemi. (n.d.). 2-Pyridinecarbonitrile,5-(aminomethyl)-(9CI) Safety Data Sheets.
- Fisher Scientific. (2025). Safety Data Sheet.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Fluorochem. (2023). 3-Fluoro-2-pyridinecarbonitrile - SAFETY DATA SHEET.
- CP Lab Safety. (n.d.). Nitriles Waste Compatibility.
- ChemBK. (n.d.). 1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.
- Emory University. (n.d.). Chemical Waste Disposal Guidelines.
- ChemicalBook. (n.d.). This compound.
- Capot Chemical. (2026). MSDS of 1,2-Dihydro-4-hydroxy-6-methyl-2-oxo-3-pyridinecarbonitrile.
- PubChem. (n.d.). 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxo-.
- Echemi. (n.d.). 6-METHYL-2-OXO-4-(TRIFLUOROMETHYL)-1,2-DIHYDROPYRIDINE-3-CARBONITRILE Safety Data Sheets.
- Carl ROTH. (n.d.). Pyridine - Safety Data Sheet.
- Key Organics. (n.d.). This compound.
Sources
- 1. chembk.com [chembk.com]
- 2. This compound | 64038-03-5 [amp.chemicalbook.com]
- 3. keyorganics.net [keyorganics.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. aksci.com [aksci.com]
- 6. downloads.ossila.com [downloads.ossila.com]
- 7. echemi.com [echemi.com]
- 8. szabo-scandic.com [szabo-scandic.com]
- 9. carlroth.com [carlroth.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxo- | C8H8N2O2 | CID 113347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. capotchem.com [capotchem.com]
- 13. echemi.com [echemi.com]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
- 15. calpaclab.com [calpaclab.com]
- 16. fishersci.com [fishersci.com]
Personal protective equipment for handling 1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
Comprehensive Safety Protocol: Handling 1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
Hazard Analysis: A Proactive Approach to Safety
Given the absence of specific toxicological data for this compound, we must infer potential hazards from its chemical structure. The molecule incorporates a substituted pyridinone ring and a nitrile group, functionalities that necessitate a cautious approach.
-
Pyridine Moiety: Pyridine and its derivatives are known to be hazardous, with risks including skin and respiratory irritation.[4][5] Inhalation of fumes can lead to dizziness, headaches, and nausea.[4][5]
-
Nitrile Group (-CN): Organic nitrile compounds can be toxic. The primary routes of exposure are inhalation, skin contact, and ingestion.
-
Solid/Powder Form: As this compound is likely a solid, it poses a risk of airborne particle generation during handling.[6][7] Inhalation of fine dust can cause respiratory irritation.[7]
Based on these structural alerts, we will operate under the assumption that this compound may be a skin, eye, and respiratory irritant, and potentially harmful if inhaled or swallowed.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is essential to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE, with explanations grounded in the anticipated chemical hazards.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile Gloves (minimum 5-mil thickness) | Nitrile offers good resistance to a range of chemicals, including those with functionalities present in the target compound.[8][9] It is crucial to discard gloves immediately if contamination is suspected.[10] |
| Eye Protection | Chemical Splash Goggles | Goggles provide a complete seal around the eyes, offering superior protection from airborne powder and accidental splashes compared to standard safety glasses.[11] |
| Body Protection | Laboratory Coat | A lab coat protects against incidental skin contact with the chemical.[6] |
| Respiratory Protection | N95-rated Dust Mask (or higher) | Essential for preventing the inhalation of fine chemical powders during weighing and transfer operations.[12] |
Advanced PPE Considerations:
For procedures with a higher risk of aerosolization or for handling larger quantities, an upgraded PPE ensemble is recommended:
-
Chemical-resistant apron: Provides an additional layer of protection for the torso.
-
Face shield: Worn in conjunction with goggles to protect the entire face from splashes.
-
Full-face respirator: Offers a higher level of respiratory protection and combines eye and face protection.
Procedural Guidance: From Handling to Disposal
Adherence to a strict, step-by-step protocol is critical for ensuring safety. The following workflow is designed to minimize exposure at every stage.
Preparation and Handling Workflow
Caption: Workflow for safe handling of this compound.
Step-by-Step PPE Protocol
Donning (Putting On) PPE:
-
Lab Coat: Fasten completely.
-
Respiratory Protection: Ensure a proper fit and seal.
-
Eye Protection: Position goggles securely.
-
Gloves: Pull gloves on, ensuring they overlap the cuffs of the lab coat.
Doffing (Taking Off) PPE:
The doffing process is critical to prevent cross-contamination.[10]
-
Gloves: Remove gloves using a glove-to-glove, then skin-to-skin technique to avoid touching the outer contaminated surface.
-
Lab Coat: Unfasten and roll it inside-out as you remove it.
-
Eye Protection: Handle by the strap.
-
Respiratory Protection: Remove last.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Emergency and Disposal Plans
A proactive approach includes being prepared for accidental exposure and having a clear disposal plan.
Emergency Procedures
| Exposure Type | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[5] Remove contaminated clothing. |
| Eye Contact | Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, seek medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13] |
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
Caption: Disposal workflow for contaminated materials.
References
-
NSP Powder Coating. Powder Coating Personal Protective Equipment (PPE) Requirements. [Link]
-
Post Apple Scientific. Handling Pyridine: Best Practices and Precautions. [Link]
-
Carl ROTH. Pyridine - Safety Data Sheet. [Link]
-
ACS Material. PPE and Safety for Chemical Handling. [Link]
-
Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]
-
International Enviroguard. Powder Coating Safety and Regulations. [Link]
-
National Center for Biotechnology Information. Working with Chemicals - Prudent Practices in the Laboratory. [Link]
-
Chemical Hazards Emergency Medical Management (CHEMM). Personal Protective Equipment (PPE). [Link]
-
Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
Unigloves. The Science And Safety Behind The Use Of Nitrile Gloves. [Link]
-
University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]
-
University of Pennsylvania EHRS. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. [Link]
-
Eastwest Medico. Why You Should use Nitrile Glove in Laboratories. [Link]
-
PubChem. 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxo-. [Link]
-
Capot Chemical. MSDS of 1,2-Dihydro-4-hydroxy-6-methyl-2-oxo-3-pyridinecarbonitrile. [Link]
-
U.S. Environmental Protection Agency. 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-2-oxo-1-(2-phenylethyl)-. [Link]
-
PubChem. 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-2-oxo-. [Link]
-
Cheméo. Chemical Properties of 2-Pyridinecarbonitrile (CAS 100-70-9). [Link]
-
Chemos GmbH & Co. KG. Safety Data Sheet: pyridine. [Link]
-
Chemsrc. CAS#:27074-03-9 | 6-hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. [Link]
Sources
- 2. keyorganics.net [keyorganics.net]
- 3. This compound | 64038-03-5 [amp.chemicalbook.com]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. nspcoatings.co.uk [nspcoatings.co.uk]
- 7. int-enviroguard.com [int-enviroguard.com]
- 8. westlab.com.au [westlab.com.au]
- 9. Why Use Nitrile Gloves in Laboratories? | Eastwest Medico [ewmedico.com]
- 10. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. capotchem.com [capotchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
